Product packaging for 1,3-Dichloro-2-propanol(Cat. No.:CAS No. 26545-73-3)

1,3-Dichloro-2-propanol

Cat. No.: B7768958
CAS No.: 26545-73-3
M. Wt: 128.98 g/mol
InChI Key: DEWLEGDTCGBNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992)
1,3-dichloropropan-2-ol is a secondary alcohol that is isopropanol in which one hydrogen of each methyl group is substituted by a chlorine. A liquid at room temperature (melting point -4℃, boiling point 174℃ at 760 mm Hg), it is used as a solvent for hard resins and nitrocellulose. It has a role as a protic solvent and a cross-linking reagent. It is a secondary alcohol and an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2O<br>C3H6Cl2O<br>CH2ClCHOHCH2Cl B7768958 1,3-Dichloro-2-propanol CAS No. 26545-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWLEGDTCGBNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O, Array
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025010
Record name 1,3-Dichloro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID.
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propanol, 1,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dichloro-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c.
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS, SLIGHTLY VISCOUS, LIQUID

CAS No.

96-23-1, 26545-73-3
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DICHLORO-2-PROPANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dichloro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DICHLORO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F4P2VQC07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

25 °F (NTP, 1992), -4 °C
Record name 1,3-DICHLORO-2-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20166
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DICHLORO-2-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-2-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Foreword: Understanding the Duality of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dichloro-2-propanol (CAS 96-23-1)

This compound (1,3-DCP), identified by CAS number 96-23-1, is a molecule of significant industrial importance and toxicological concern. To the synthetic chemist, it is a versatile building block, primarily serving as a key precursor to epichlorohydrin—a cornerstone in the production of epoxy resins, plastics, and pharmaceuticals.[1][2] To the food scientist, toxicologist, and regulatory professional, it is a process contaminant, formed during the acid hydrolysis of vegetable proteins, raising critical safety and monitoring challenges.[3][4] This guide provides a comprehensive technical overview of 1,3-DCP, navigating its synthesis, applications, toxicological profile, and analytical determination to equip researchers and drug development professionals with the expert-level knowledge required to handle and study this compound effectively.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling in a laboratory setting. 1,3-DCP is a colorless to pale yellow, slightly viscous liquid with a characteristic ethereal odor.[1][5] Its key properties are summarized below, providing essential data for experimental design, from reaction setup to safety protocol development.

PropertyValueSource(s)
CAS Number 96-23-1[6]
Molecular Formula C₃H₆Cl₂O[6]
Molecular Weight 128.99 g/mol [5][6]
Appearance Clear, colorless to yellowish-brown liquid[5][6]
Odor Ethereal[1][5]
Boiling Point 174.3 °C at 760 mmHg[1][6]
Melting Point -4 °C[3][7]
Density 1.351 - 1.363 g/mL at 20-25 °C[6][8]
Vapor Pressure 1 mmHg at 82.4°F (28°C)[9]
Vapor Density 4.45 (Air = 1)[5][9]
Water Solubility Soluble (approx. 11-15 g/100 mL at 20°C)[4][7]
Flash Point 74 - 86 °C (closed cup)[7][8]
Synonyms Glycerol-α-dichlorohydrin, 1,3-Dichloro-2-hydroxypropane[6]

Synthesis and Industrial Production

The industrial synthesis of 1,3-DCP is intrinsically linked to the production of its primary derivative, epichlorohydrin. Understanding these pathways is crucial for appreciating its role as a chemical intermediate.

Primary Synthesis Routes
  • From Allyl Chloride: A common industrial method involves the hypochlorination of allyl chloride, which generates a mixture of 1,3-DCP and its isomer, 2,3-dichloro-1-propanol.[3] This route is efficient but yields an isomeric mixture that often requires separation or is used directly in subsequent reactions.

  • From Epichlorohydrin: 1,3-DCP can also be synthesized via the reaction of epichlorohydrin with hydrochloric acid.[3][10] This process is essentially the reverse of the dehydrochlorination step used to produce epichlorohydrin from 1,3-DCP.

  • From Glycerol: With the increasing availability of crude glycerol as a byproduct of biodiesel production, its conversion to 1,3-DCP has become an area of intense research.[11][12] This "green" route typically involves reacting glycerol with a chlorinating agent, such as hydrogen chloride, often in the presence of a catalyst like acetic acid.[11] This pathway represents a value-added transformation of a waste stream into a high-value chemical intermediate.

G cluster_0 Glycerol-to-DCP Pathway cluster_1 DCP-to-Epichlorohydrin Conversion Glycerol Glycerol HCl Hydrogen Chloride (HCl) + Acetic Acid Catalyst DCP This compound (1,3-DCP) Glycerol->DCP Chlorination DCP2 This compound (1,3-DCP) Base Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin DCP2->Epichlorohydrin Dehydrochlorination

Caption: Key synthesis pathway from glycerol and subsequent conversion.

Industrial Applications and Relevance

The utility of 1,3-DCP is defined by its reactive structure, featuring two chlorine atoms and a secondary hydroxyl group, making it a valuable intermediate.

  • Epichlorohydrin Production: The most significant application of 1,3-DCP is its role as a direct precursor to epichlorohydrin.[3][4] Epichlorohydrin is a high-volume industrial chemical essential for producing epoxy resins, which are used in coatings, adhesives, and composite materials.[4] The dehydrochlorination of 1,3-DCP with a base is a critical step in this process.[13][14]

  • Solvent Applications: It serves as a solvent for hard resins, nitrocellulose, and is used in the formulation of paints, lacquers, and cements for celluloid.[2][3]

  • Chemical Synthesis: Beyond epichlorohydrin, 1,3-DCP is used to synthesize other important chemicals, including synthetic glycerol and the soil fumigant 1,3-dichloropropene.[3] It is also employed in the production of pharmaceuticals, agrochemicals, surfactants, and emulsifiers.[6]

  • Textiles and Plastics: It finds use in the production of plastics and textiles, contributing to materials with specific desirable properties.[1][2]

Toxicological Profile and Safety Considerations

The toxicological properties of 1,3-DCP necessitate stringent safety protocols and drive the need for sensitive analytical monitoring, particularly in food products. The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals.[15][16]

Acute and Chronic Toxicity
  • Acute Toxicity: 1,3-DCP is toxic if swallowed, inhaled, or absorbed through the skin.[17][18] Reported oral LD50 values in rats range from 110-140 mg/kg body weight, and the dermal LD50 in rabbits is approximately 800 mg/kg.[15][19]

  • Carcinogenicity: Long-term animal studies have demonstrated its carcinogenicity. A two-year study in Wistar rats exposed to 1,3-DCP in drinking water showed an increased incidence of tumors in the liver, tongue, and thyroid.[3][4][15]

  • Genotoxicity: 1,3-DCP has shown mutagenic activity in various in vitro assays, including the Ames test and SOS chromotest.[2][19] Its genotoxic mechanism is believed to be mediated by its metabolic conversion to epichlorohydrin, a known mutagen.[3][19]

Metabolism and Mechanism of Toxicity

The toxicity of 1,3-DCP is closely linked to its biotransformation. The primary metabolic pathway involves the formation of epichlorohydrin, which is classified by IARC as "probably carcinogenic to humans" (Group 2A).[3]

The proposed metabolic steps are:

  • Formation of Epichlorohydrin: Intracellularly, 1,3-DCP can be converted to epichlorohydrin.[19]

  • Detoxification and Conjugation: Epichlorohydrin can then be detoxified by conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase.[3][19]

  • Oxidative Metabolism: The resulting 3-chloro-1,2-propanediol can be oxidized to β-chlorolactate, a major metabolite detected in urine.[3][15][19]

DCP This compound (1,3-DCP) Epichlorohydrin Epichlorohydrin (Reactive Intermediate) DCP->Epichlorohydrin Intracellular Dehydrochlorination GSH_Conjugate Glutathione (GSH) Conjugate Epichlorohydrin->GSH_Conjugate GSH Conjugation MCPD 3-Chloro-1,2-propanediol (3-MCPD) Epichlorohydrin->MCPD Epoxide Hydrolase Metabolites Urinary Metabolites (e.g., β-chlorolactate) MCPD->Metabolites Oxidation

Caption: Proposed metabolic pathway of 1,3-DCP.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, handling 1,3-DCP requires strict adherence to safety protocols.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[17][20]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[17]

    • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[17]

    • Clothing: Wear a lab coat or protective clothing to prevent skin contact.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and sources of ignition.[7][17]

Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of 1,3-DCP is crucial for quality control in industrial processes and for ensuring food safety. The gold-standard technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]

GC-MS Analysis Workflow

The causality behind this workflow is driven by the need to isolate a semi-volatile, polar analyte from a complex matrix (like water or food) and prepare it for sensitive detection by GC-MS.

Sample 1. Sample Collection (e.g., Water, Food Extract) Extraction 2. Liquid-Liquid Extraction (with Ethyl Acetate) Sample->Extraction Drying 3. Drying (Anhydrous Na₂SO₄) Extraction->Drying Derivatization 4. Derivatization (Optional) (e.g., Silylation) Drying->Derivatization Analysis 5. GC-MS Analysis Derivatization->Analysis

Caption: Standard workflow for the GC-MS analysis of 1,3-DCP.

Detailed Experimental Protocol: GC-MS Determination

This protocol is a self-validating system when performed with appropriate controls, including a method blank, a spiked matrix sample for recovery assessment, and a calibration curve. The use of a deuterated internal standard (e.g., 1,3-DCP-d5) is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and instrument response.[22][23]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: To isolate 1,3-DCP from the aqueous or food matrix and concentrate it into an organic solvent compatible with GC analysis. Ethyl acetate is a common choice due to its polarity and volatility.[21][22]
  • Procedure: i. To a 10 mL aqueous sample, add a known amount of internal standard (e.g., 1,3-DCP-d5). ii. Add 2 mL of ethyl acetate. iii. Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. iv. Centrifuge or allow the phases to separate. v. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. vi. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

2. Derivatization (Optional but Recommended):

  • Rationale: The hydroxyl group of 1,3-DCP can cause peak tailing on some GC columns, reducing sensitivity and reproducibility. Derivatization, for example, by converting the hydroxyl to a silyl ether, creates a more volatile and less polar compound, resulting in sharper, more symmetrical peaks.[21]
  • Procedure: i. Evaporate the ethyl acetate extract to near dryness under a gentle stream of nitrogen. ii. Add a silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iii. Heat the vial at 60-70 °C for 20-30 minutes to complete the reaction. iv. The sample is now ready for injection.

3. GC-MS Instrumental Parameters:

  • GC Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the analyte.
  • Injection Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
  • MS Detection: Selective Ion Monitoring (SIM) mode is used for high sensitivity and specificity, monitoring characteristic ions of 1,3-DCP and its internal standard.
Typical Quantitative Performance

The following table provides benchmark values for method validation.

ParameterTypical ValueSource(s)
Limit of Detection (LOD) 0.1 - 3.2 ng/mL (µg/L)[22][23]
Limit of Quantitation (LOQ) 0.3 - 10 ng/mL (µg/L)[16][23]
Linear Range 5 - 200 ng/mL[23]
Recovery 91 - 105%[22][23]
Precision (RSD) < 10%[23]

Environmental Fate and Occurrence

1,3-DCP is not known to occur naturally.[3] Its presence in the environment and in food is anthropogenic.

  • Food Contamination: It is a well-known contaminant in foods processed with acid-hydrolyzed vegetable protein (acid-HVP), such as soy sauce, oyster sauce, and instant soups, where levels can reach the mg/kg range.[2][3]

  • Environmental Occurrence: It can be found in industrial effluents, particularly from pulp mills, and may form in water from the slow hydrolysis of epichlorohydrin.[4]

  • Biodegradation: Certain microorganisms, such as Corynebacterium sp. and Agrobacterium radiobacter, are capable of degrading 1,3-DCP.[3][24] The degradation pathway involves enzymes like halohydrin hydrogen-halide-lyase and epoxide hydrolase, which mirror the initial steps of its metabolic pathway in mammals.[24]

Conclusion

This compound (CAS 96-23-1) holds a position of significant duality in the chemical landscape. It is an indispensable intermediate for the polymer and chemical synthesis industries, yet its formation as a process contaminant and its toxicological profile demand rigorous control and analytical vigilance. For researchers, scientists, and drug development professionals, a thorough, multi-faceted understanding of its properties, synthesis, applications, and analytical determination is not merely academic—it is a prerequisite for innovation and safety.

References

  • This compound - OEHHA. (2009, March). California Office of Environmental Health Hazard Assessment.
  • This compound Pathway Map - Eawag-BBD. (1997, December 17). Eawag Biocatalysis/Biodegradation Database.
  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101.
  • This compound | C3H6Cl2O | CID 7289 - PubChem. (n.d.). National Center for Biotechnology Information.
  • A rapid and sensitive GC-MS method for determination of this compound in water. (2007). Journal of Chromatography A.
  • A rapid and sensitive GC–MS method for determination of this compound in water. (2007). ResearchGate.
  • 2-Propanol, 1,3-dichloro-: Human health tier II assessment. (2015, February 13). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Evidence on the Carcinogenicity of this compound - OEHHA. (2010, June 1). California Office of Environmental Health Hazard Assessment.
  • This compound (JECFA Food Additives Series 48) - Inchem.org. (2002). Joint FAO/WHO Expert Committee on Food Additives.
  • Safety data sheet - 1,3-Dichloropropane-2-ol. (2023, April 4). CPAchem.
  • Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.
  • Process for producing this compound - Google Patents. (n.d.).
  • ICSC 1711 - this compound - Inchem.org. (2021). International Programme on Chemical Safety.
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. (2011). Industrial & Engineering Chemistry Research.
  • ICSC 1711 - this compound (Full Document). (n.d.). International Labour Organization/World Health Organization.
  • GLYCEROL α,γ-DICHLOROHYDRIN - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Process for manufacturing epichlorohydrin - Google Patents. (n.d.).
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2016). Journal of the Korean Society for Applied Biological Chemistry.
  • Preparing epichlorhydrin comprises reacting this compound and 2,3-dichloro-1-propanol mixture with basic compound... - Google Patents. (n.d.).
  • Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2011). ResearchGate.
  • Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. (2014). International Journal of Chemistry.

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-propanol: Structure, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Dichloro-2-propanol (1,3-DCP), a significant chemical intermediate with diverse industrial applications. The document delves into the core chemical principles of 1,3-DCP, including its structural formula, and provides a comparative analysis of its key isomers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its synthesis, chemical properties, analytical methodologies, and toxicological profile. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction to Dichloropropanols

Dichloropropanols are a group of chlorinated propanols with the general chemical formula C₃H₆Cl₂O.[1] They exist as several constitutional isomers, each exhibiting unique physical, chemical, and toxicological characteristics.[1] Among these, this compound is of significant industrial importance, primarily serving as a precursor in the synthesis of epichlorohydrin, a key component in the production of epoxy resins, glycerol, and various other chemical products.[2][3] The presence of dichloropropanols as contaminants in some food products, arising from certain processing methods, has also necessitated a thorough understanding of their properties and detection methods.[2][4]

Structural Elucidation of this compound and its Isomers

The molecular structure of dichloropropanol isomers dictates their chemical reactivity and physical properties. A clear understanding of their structural formulas is fundamental to their application and analysis.

This compound (1,3-DCP)

The structural formula of this compound is (ClCH₂)₂CHOH. It is a secondary alcohol where a hydroxyl group is attached to the central carbon atom (C2), and chlorine atoms are bonded to the terminal carbon atoms (C1 and C3).[5]

Caption: Structural formula of this compound.

Isomers of Dichloropropanol

Besides 1,3-DCP, there are other structural isomers of dichloropropanol, each with the chlorine and hydroxyl groups at different positions on the three-carbon chain. The most common isomers are 2,3-dichloro-1-propanol and 1,2-dichloro-3-propanol.[1][6] A fourth, less common isomer, 1,2-dichloro-2-propanol also exists.[5][7]

  • 2,3-Dichloro-1-propanol: This is a primary alcohol with the structural formula ClCH₂CHClCH₂OH.[8] The hydroxyl group is on a terminal carbon, and the chlorine atoms are on the adjacent two carbons.

  • 1,2-Dichloro-3-propanol: This is also a primary alcohol with the structural formula Cl₂CHCH(OH)CH₃. However, this nomenclature is less common in the literature, with 2,3-dichloro-1-propanol being the more frequently discussed isomer alongside 1,3-DCP. For clarity, this guide will focus on the comparison between 1,3-DCP and 2,3-dichloro-1-propanol.

Caption: Comparison of Dichloropropanol Isomers.

Isomer_Comparison cluster_13DCP This compound cluster_23DCP 2,3-Dichloro-1-propanol cluster_12DCP 1,2-Dichloro-3-propanol s1 CH₂Cl-CHOH-CH₂Cl s2 CH₂OH-CHCl-CH₂Cl s3 CH₃-CCl₂-CH₂OH

Physicochemical Properties: A Comparative Analysis

The distinct placement of functional groups in dichloropropanol isomers leads to variations in their physical and chemical properties. These differences are critical for designing separation processes, predicting environmental fate, and understanding their biological activity.

PropertyThis compound2,3-Dichloro-1-propanolReferences
CAS Number 96-23-1616-23-9[4][9]
Molecular Formula C₃H₆Cl₂OC₃H₆Cl₂O[4][9]
Molecular Weight 128.99 g/mol 128.99 g/mol [4][9]
Appearance Colorless to light yellow viscous liquidViscous colorless to amber liquid[4][10]
Odor Ethereal, chloroform-likeEthereal[4][10]
Boiling Point 174.3 °C182 °C[2][11]
Melting Point -4 °CNot readily available[2]
Density 1.3530–1.3670 g/cm³ at 20 °C1.360 g/mL at 20 °C[2][11]
Solubility in Water Soluble (up to 1:9)Slightly soluble[2][10]
Flash Point 85 °C (closed cup)93 °C[8][12]

Synthesis and Industrial Applications

The primary route for the industrial production of 1,3-DCP involves the reaction of hydrochloric acid with epichlorohydrin.[2] Another significant method is the hypochlorination of allyl chloride, which yields a mixture of 1,3-DCP and 2,3-DCP.[2] More recently, there has been growing interest in synthesizing 1,3-DCP from crude glycerol, a byproduct of biodiesel production, offering a more sustainable and value-added pathway.[13]

The major industrial application of 1,3-DCP is as a chemical intermediate in the production of epichlorohydrin.[2][3] It is also utilized in the synthesis of other chemicals, including:

  • 1,3-Dichloropropene: A soil fumigant.[2]

  • Synthetic Glycerol.

  • Pharmaceuticals and Agrochemicals. [14]

Furthermore, 1,3-DCP has applications as a solvent for hard resins and nitrocellulose, and as a cement for celluloid.[5][15]

Analytical Methodologies for Detection and Quantification

The detection and quantification of dichloropropanols, particularly in food and environmental samples, are crucial for safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed and sensitive technique for this purpose.[16][17]

Experimental Protocol: GC-MS Determination of 1,3-DCP in Water

This protocol outlines a robust method for the analysis of 1,3-DCP in a water matrix, based on established analytical procedures.[16][17][18]

Objective: To accurately quantify the concentration of 1,3-DCP in a water sample.

Principle: The analyte is extracted from the aqueous phase into an organic solvent, which is then concentrated and analyzed by GC-MS. The use of a deuterated internal standard is critical for achieving high precision and accuracy by correcting for variations in extraction efficiency and instrument response.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 10 mL water sample in a screw-cap vial, add a known amount of 1,3-DCP-d5 as an internal standard.

    • Add 2 mL of ethyl acetate to the vial.

    • Vortex the mixture vigorously for 1 minute to ensure thorough extraction of 1,3-DCP into the organic phase.

    • Allow the phases to separate. The upper layer is the ethyl acetate extract.

    • Carefully transfer the ethyl acetate layer to a clean vial.

    • Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Ions to Monitor:

        • 1,3-DCP: m/z 79, 81 (characteristic fragment ions)

        • 1,3-DCP-d5 (Internal Standard): m/z 84

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1,3-DCP and a constant concentration of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

    • The concentration of 1,3-DCP in the unknown sample is determined from this calibration curve.

Caption: Workflow for GC-MS analysis of 1,3-DCP.

GCMS_Workflow Sample Water Sample + Internal Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying GCMS GC-MS Analysis (SIM Mode) Drying->GCMS Data Data Analysis & Quantification GCMS->Data

Sources

genotoxicity of 1,3-Dichloro-2-propanol in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Genotoxicity of 1,3-Dichloro-2-propanol

Abstract

This compound (1,3-DCP), a chemical intermediate and food processing contaminant, has garnered significant toxicological interest due to its carcinogenic properties observed in animal studies.[1][2] A critical aspect of its safety assessment lies in understanding its genotoxic potential—the ability to damage DNA and chromosomal material. This technical guide provides a comprehensive analysis of the in vitro genotoxicity of 1,3-DCP, synthesized for researchers, scientists, and drug development professionals. We delve into the core assays utilized for its evaluation, dissect the mechanistic pathways of its action, and present detailed, field-proven protocols to ensure scientific integrity and reproducibility. The central finding is that 1,3-DCP is consistently genotoxic in a range of in vitro systems, with its activity largely dependent on metabolic activation or chemical conversion to reactive intermediates, most notably epichlorohydrin.[3][4]

Introduction: The Toxicological Profile of 1,3-DCP

This compound is a chlorinated alcohol used in the synthesis of epichlorohydrin, glycerol, and other industrial chemicals.[1][5][6] Its presence as a contaminant in foods, particularly in acid-hydrolyzed vegetable proteins like soy sauce, has raised public health concerns.[1][5] Classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), the weight of evidence points towards a genotoxic mode of action.[3][7] Understanding its in vitro genotoxic profile is paramount for mechanistic insight and human risk assessment, as positive findings in these assays often trigger further regulatory scrutiny and investigation.[8] This guide focuses on the foundational in vitro tests that form the basis of this genotoxic classification.

Core Assays for In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is employed to assess the potential of a substance to induce different types of genetic damage, including gene mutations and chromosomal damage.[9][10] For 1,3-DCP, the most informative assays have been the bacterial reverse mutation assay (Ames test) and the mammalian chromosomal aberration test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[10] The causality behind this choice is its high throughput, cost-effectiveness, and an extensive historical database that correlates positive results with rodent carcinogenicity.

Findings for 1,3-DCP: 1,3-DCP consistently tests positive for mutagenicity in the Ames test, particularly in strains TA100 and TA1535, which are designed to detect base-pair substitutions.[4][7] This activity is observed both with and without the addition of an exogenous metabolic activation system (S9 fraction from rat liver), although the response can be influenced by the test conditions.[7] The key insight from these studies is that the mutagenicity is not necessarily from 1,3-DCP itself but from its conversion to a more reactive intermediate.[4] Research has demonstrated that epichlorohydrin, a known genotoxic carcinogen, can form chemically from 1,3-DCP in the test buffer and media, and this conversion is responsible for the observed mutagenic effects.[4][6]

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage (clastogenicity), such as breaks and exchanges, in cultured mammalian cells.[11][12] Its inclusion in the testing battery is critical because chromosomal damage is a hallmark of many carcinogens. The test can be performed using various cell lines, including Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes.[11][13]

Findings for 1,3-DCP: Studies have shown that 1,3-DCP induces sister chromatid exchanges in Chinese hamster V79 cells and is mutagenic in HeLa cells.[3] It also causes malignant transformation in mouse M2 fibroblasts, a phenotype indicative of carcinogenic potential.[1][5] These results demonstrate that 1,3-DCP or its metabolites can readily interact with and damage chromosomal material in mammalian cells, reinforcing the positive findings from bacterial assays.[3]

Mechanism of Genotoxicity: The Role of Metabolic Activation

The genotoxicity of 1,3-DCP is intrinsically linked to its biotransformation into electrophilic, DNA-reactive metabolites. While it possesses some direct-acting potential, its potency is significantly enhanced through metabolic processes or chemical degradation.

Two primary pathways are proposed for the activation of 1,3-DCP to genotoxic species:

  • Conversion to Epichlorohydrin: This is considered a major pathway. 1,3-DCP can undergo an intramolecular reaction to form epichlorohydrin, a reactive epoxide.[1][4] This conversion can occur chemically under physiological conditions and may also be enzyme-mediated.[4][5] Epichlorohydrin is a well-established genotoxic carcinogen that can readily form adducts with DNA.

  • Oxidation to 1,3-Dichloroacetone: Another proposed pathway involves the oxidation of the secondary alcohol group of 1,3-DCP, potentially catalyzed by alcohol dehydrogenase (ADH), to form 1,3-dichloroacetone.[1] This alpha-chlorinated ketone is also a mutagenic agent.[1]

The following diagram illustrates these key activation pathways.

G cluster_main Genotoxicity Activation Pathway of 1,3-DCP cluster_pathways DCP This compound (1,3-DCP) EPI Epichlorohydrin (Reactive Epoxide) DCP->EPI Intramolecular Cyclization (Chemical/Enzymatic) DCA 1,3-Dichloroacetone (α-Chloroketone) DCP->DCA Oxidation (e.g., ADH) DNA DNA Adducts & Genetic Damage EPI->DNA Alkylation DCA->DNA Alkylation G start Start prep Prepare Test Strains, Test Compound Dilutions, S9 Mix, & Controls start->prep mix Mix: Bacteria + Test Cmpd/Control ± S9 Mix + Molten Top Agar prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare treated vs. solvent control. Assess cytotoxicity. count->analyze end End analyze->end

Caption: Workflow for the Ames Plate Incorporation Assay.

Methodology:

  • Preparation:

    • Culture the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

    • Prepare a series of at least five dilutions of 1,3-DCP in a suitable solvent (e.g., water or DMSO).

    • Prepare positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) and a solvent control.

    • If testing with metabolic activation, prepare the S9 mix (S9 fraction, cofactors like NADP and G6P) and keep it on ice.

  • Plate Incorporation:

    • To sterile tubes, add in sequence:

      • 2.0 mL of molten top agar (at 45°C) containing a trace of histidine and biotin.

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound dilution or control solution.

      • 0.5 mL of S9 mix or sham buffer for non-activation arms.

    • Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.

    • Allow the top agar to solidify on a level surface.

  • Incubation & Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+) on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

  • Data Interpretation (Trustworthiness):

    • A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean revertant count of the solvent control plates.

    • The result is considered valid only if the positive controls show a significant increase in revertants and the solvent controls are within the laboratory's historical range.

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This protocol is a generalized workflow for established cell lines like CHO.

Methodology:

  • Cell Culture & Treatment:

    • Culture CHO cells in appropriate medium until they are in exponential growth.

    • Seed cells into culture flasks or plates. Allow them to attach and grow for approximately 24 hours.

    • Treat the cultures with at least three concentrations of 1,3-DCP (and solvent/positive controls) under two conditions:

      • Short Treatment (3-6 hours): One set with S9 metabolic activation and one set without. After treatment, wash the cells and add fresh medium.

      • Continuous Treatment (~20 hours): One set without S9 activation.

    • The highest concentration should induce significant cytotoxicity (e.g., ~50% reduction in cell growth) or be limited by solubility.

  • Cell Harvest:

    • At a predetermined time after the start of treatment (approximately 1.5-2.0 normal cell cycles), add a metaphase-arresting agent (e.g., Colcemid®) for the final 2-4 hours of culture.

    • Harvest the cells by trypsinization.

  • Slide Preparation:

    • Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

    • Fix the cells using a freshly prepared mixture of methanol and glacial acetic acid (3:1). Repeat the fixation step multiple times.

    • Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Analysis:

    • Stain the slides with Giemsa.

    • Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges) under a microscope.

    • A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with structural aberrations compared to the solvent control. The result must be confirmed in an independent experiment.

Conclusion and Future Directions

The in vitro evidence is unequivocal: this compound exhibits clear genotoxic activity. [1]It is mutagenic in bacteria and clastogenic in mammalian cells. [3][7]The causality of this activity is strongly linked to its conversion into reactive electrophiles, particularly epichlorohydrin. [4]This mechanistic understanding is crucial for contextualizing the carcinogenicity data from animal studies and for human health risk assessment.

While the core in vitro assays have provided a robust hazard identification, future research could leverage newer methodologies. Assays like the in vitro Comet assay could provide more granular data on DNA strand breaks and repair kinetics, while the micronucleus test (OECD 487) could clarify the potential for aneuploidy. [14][15]For a compound like 1,3-DCP, where metabolic activation is key, the use of metabolically competent human cell lines (e.g., HepaRG™) could offer more human-relevant insights than rodent-derived S9 fractions. These advanced approaches will continue to refine our understanding of the genotoxic risks posed by 1,3-DCP and related compounds.

References

  • Title: this compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Source: National Center for Biotechnology Inform
  • Title: Genotoxicity of this compound in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism Source: PubMed URL:[Link]
  • Title: Autoxidative Activation of the Nematocide 1,3-dichloropropene to Highly Genotoxic and Mutagenic Deriv
  • Title: Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report Source: PubMed Central URL:[Link]
  • Title: Evidence on the Carcinogenicity of this compound Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]
  • Title: 2-Propanol, 1,3-dichloro-: Human health tier II assessment Source: Australian Department of Health and Aged Care URL:[Link]
  • Title: this compound - CIC Consultation Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]
  • Title: Health Effects Support Document for 1,3-Dichloropropene Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: OECD Test Guidelines for Genetic Toxicology Source: Istituto Superiore di Sanità (ISS) URL:[Link]
  • Title: Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells Source: PubMed URL:[Link]
  • Title: From OECD guidelines to innovation: the future of genotoxicity testing Source: GenEvolution URL:[Link]
  • Title: Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP)
  • Title: Developmental toxic potential of this compound in Sprague-Dawley r
  • Title: Guidance on genotoxicity testing strategies for manufactured nanom
  • Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL:[Link]
  • Title: some chemicals present in industrial and consumer products, food and drinking-water Source: IARC Public
  • Title: In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes Source: PubMed URL:[Link]
  • Title: Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests Source: PubMed URL:[Link]
  • Title: Microbial mutagenicity studies with (Z)-1,3-dichloropropene Source: PubMed URL:[Link]
  • Title: this compound (96-23-1) | Chemical Effects in Biological Systems Source: National Toxicology Program (NTP) URL:[Link]
  • Title: Evidence on the Carcinogenicity of this compound Source: Regul
  • Title: Chromosome Aberration Test Source: Charles River Labor
  • Title: Mammalian toxicity of 1,3-dichloropropene Source: PubMed URL:[Link]
  • Title: Validation of the in vitro comet assay for DNA cross-links and altered bases detection Source: National Institutes of Health (NIH) URL:[Link]
  • Title: IARC Monographs Volume 110: Perfluorooctanoic Acid, Tetrafluoroethylene, Dichloromethane, 1,2-Dichloropropane, and 1,3-Propane Sultone Source: IARC URL:[Link]
  • Title: In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Title: OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test Source: National Toxicology Program (NTP) URL:[Link]
  • Title: The Comet Assay: A straight Way to Estimate Geno-Toxicity Source: 21st Century P
  • Title: The in vitro mammalian chromosome aberr
  • Title: Evaluating In Vitro DNA Damage Using Comet Assay Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Title: The In Vitro Mammalian Chromosome Aberration Test Source: Springer N

Sources

Navigating the Carcinogenic Potential of 1,3-Dichloro-2-propanol in Rats: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Context of 1,3-Dichloro-2-propanol (1,3-DCP)

This compound (1,3-DCP) is a chemical compound with significant industrial applications, primarily as an intermediate in the production of epichlorohydrin, a key component in the manufacture of plastics, resins, and other polymers[1][2][3]. It is also utilized in the synthesis of glycerol and as a solvent[4]. Beyond its industrial relevance, 1,3-DCP has emerged as a food contaminant, often formed during the acid hydrolysis of vegetable proteins in the production of certain sauces and seasonings[1][3]. This dual exposure landscape—occupational and dietary—necessitates a thorough understanding of its long-term health effects, with a primary focus on its carcinogenic potential. This guide provides a comprehensive technical overview of the pivotal carcinogenicity studies of 1,3-DCP in rats, delving into the experimental design, key findings, and the mechanistic insights that underpin our current understanding of its toxicity.

The Cornerstone of Evidence: The 2-Year Rodent Bioassay

The foundation of our knowledge regarding the carcinogenicity of 1,3-DCP is a comprehensive 2-year (104-week) oral carcinogenicity study in Wistar KFM-Han rats[1][2][3][5]. This long-term bioassay is the gold standard for identifying chemical carcinogens, designed to observe the effects of lifetime exposure. The choice of the rat as the test species is based on its well-characterized physiology and historical use in toxicological studies, allowing for robust comparisons with a large body of existing data[6][7].

Rationale for Experimental Design: A Deliberate Approach

The design of a carcinogenicity study is a meticulous process, with each parameter chosen to maximize the scientific validity and interpretability of the results.

  • Route of Administration: The administration of 1,3-DCP via drinking water was a critical and deliberate choice. This route mimics a primary route of human exposure, particularly through contaminated food and water, ensuring the toxicological findings are relevant to real-world scenarios[1][3].

  • Dose Selection: The selection of dose levels is a crucial step, aiming to identify a dose-response relationship without causing overt toxicity that could shorten the lifespan of the animals and confound the interpretation of carcinogenic effects. The doses for the 2-year study were established based on prior, shorter-term toxicity studies. In the pivotal study, male and female Wistar rats were administered 1,3-DCP in their drinking water at concentrations of 0, 27, 80, or 240 mg/L[1][2][5]. These concentrations corresponded to average daily doses as detailed in the table below.

  • Animal Model: Wistar KFM-Han rats were the selected strain for this key study[1][3][5]. The choice of a specific strain is important for consistency and to minimize genetic variability that could impact the study's outcomes.

Quantitative Findings: A Clear Dose-Response Relationship

The 2-year drinking water study revealed clear evidence of the carcinogenicity of 1,3-DCP in both male and female Wistar rats. The findings, summarized below, demonstrate a dose-dependent increase in tumor incidence at multiple sites.

Parameter Control (0 mg/L) Low Dose (27 mg/L) Mid Dose (80 mg/L) High Dose (240 mg/L)
Male Rat Daily Dose (mg/kg bw/day) 02.16.319
Female Rat Daily Dose (mg/kg bw/day) 03.49.630

Table 1: Dose Levels in the 2-Year Rat Carcinogenicity Study of 1,3-DCP [1][2][5]

Organ Tumor Type Male Rats Female Rats
Liver Hepatocellular Adenoma and CarcinomaSignificant IncreaseSignificant Increase
Tongue Squamous Cell Papilloma and CarcinomaSignificant IncreaseSignificant Increase
Thyroid Follicular Cell Adenoma and CarcinomaSignificant IncreaseSignificant Increase
Kidney Renal Tubular Adenoma and CarcinomaSignificant IncreaseNo Significant Increase

Table 2: Summary of Neoplastic Findings in Rats Exposed to 1,3-DCP in Drinking Water [1][3][8][9]

The study observed a statistically significant increase in the incidence of tumors in the liver, tongue, and thyroid of both male and female rats, and in the kidneys of male rats[1][3][8]. Notably, squamous cell tumors of the tongue are rare in this strain of rats, highlighting the potent carcinogenic effect of 1,3-DCP at this site[1]. Furthermore, a significant number of the liver tumors in female rats metastasized to the lungs, indicating their malignant nature[1].

Experimental Protocol: A Step-by-Step Methodology

The following protocol is a synthesized representation of a standard 2-year carcinogenicity bioassay, based on OECD Guideline 451 and NTP TR-001, and tailored to the specifics of the 1,3-DCP study.

Animal Husbandry and Acclimation
  • Species and Strain: Wistar KFM-Han rats.

  • Source: A single, reputable supplier to ensure genetic consistency.

  • Acclimation: A minimum of a two-week acclimation period upon arrival to allow for physiological and behavioral stabilization. During this period, animals are observed daily for any signs of illness.

  • Housing: Housed in polycarbonate cages with stainless steel lids and filtered tops. Bedding should be changed regularly to maintain a clean environment.

  • Environment: Maintained in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and a relative humidity of 50 ± 20%.

  • Diet and Water: Provided with a standard rodent diet and tap water ad libitum.

Test Substance Preparation and Administration
  • Test Substance: this compound (purity to be determined and documented).

  • Vehicle: Drinking water.

  • Preparation: The test substance is mixed with drinking water to achieve the target concentrations (0, 27, 80, and 240 mg/L). The stability and homogeneity of the 1,3-DCP in the water should be periodically verified.

  • Administration: The freshly prepared solutions are provided to the respective groups of rats as their sole source of drinking water throughout the 104-week study period.

In-Life Observations
  • Clinical Observations: All animals are observed twice daily for signs of toxicity, morbidity, and mortality.

  • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

  • Palpation: Animals are palpated for masses weekly.

Necropsy and Histopathology
  • Terminal Sacrifice: All surviving animals are euthanized at 104 weeks.

  • Gross Necropsy: A full necropsy is performed on all animals, including those that die or are euthanized during the study. All external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents are examined.

  • Organ Weights: The weights of major organs, including the liver, kidneys, and thyroid, are recorded.

  • Tissue Collection and Preservation: A comprehensive list of tissues is collected from all animals and preserved in 10% neutral buffered formalin.

  • Histopathology: Tissues from all control and high-dose animals are processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a qualified pathologist. Tissues from the lower dose groups showing target organ toxicity are also examined.

Statistical Analysis
  • Survival Analysis: Survival data is analyzed using life-table methods.

  • Tumor Incidence: The incidence of tumors in each treatment group is compared to the control group using appropriate statistical tests, such as the Poly-3 trend test, which adjusts for differential survival rates[10]. Pairwise comparisons between dosed groups and the control group are also performed.

Visualizing the Process: Experimental Workflow

Carcinogenicity_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (104 Weeks) cluster_post_life Post-Life Phase animal_procurement Animal Procurement (Wistar Rats) acclimation Acclimation (2 weeks) animal_procurement->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing 1,3-DCP in Drinking Water randomization->dosing observations Daily Clinical Observations Weekly Palpation dosing->observations measurements Body Weight & Food/Water Consumption Monitoring dosing->measurements necropsy Gross Necropsy & Organ Weights observations->necropsy measurements->necropsy histopathology Tissue Collection & Histopathology necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis

Caption: Workflow of a 2-year rodent carcinogenicity bioassay.

Mechanistic Insights: Unraveling the 'Why'

The carcinogenic effects of 1,3-DCP are believed to be linked to its metabolism. One proposed pathway involves the formation of reactive metabolites, including epichlorohydrin, a known genotoxic carcinogen[1][11][12][13].

Metabolic Activation Pathway

Metabolic_Pathway DCP This compound (1,3-DCP) ECH Epichlorohydrin (ECH) DCP->ECH Metabolism DCA 1,3-Dichloroacetone (DCA) DCP->DCA Metabolism DNA_Adducts DNA Adducts & Genotoxicity ECH->DNA_Adducts DCA->DNA_Adducts Tumorigenesis Tumorigenesis DNA_Adducts->Tumorigenesis

Caption: Proposed metabolic activation of 1,3-DCP to carcinogenic metabolites.

The toxicity and carcinogenicity of 1,3-DCP in rodents are thought to be due to the formation of these reactive intermediates[11][12][13]. While direct in-vivo measurement of these transient metabolites is challenging, studies have detected the formation of epichlorohydrin in rats following oral administration of 1,3-DCP[11][12][13].

Genotoxicity Profile

The genotoxicity of 1,3-DCP presents a complex picture. While it has tested positive in a variety of in-vitro genotoxicity assays, suggesting a potential to interact with DNA, some in-vivo studies have yielded negative results[8][10]. This discrepancy may be due to factors such as metabolic activation and detoxification processes that occur in a whole animal system. However, the potential for a genotoxic mode of action cannot be excluded, and the formation of the genotoxic metabolite epichlorohydrin strongly supports this hypothesis[1][10].

Regulatory Context and Human Health Risk Assessment

Based on the sufficient evidence of carcinogenicity in experimental animals, the International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B)[2][5]. Regulatory bodies use the data from these rodent studies to establish safe exposure levels for humans. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that the critical effect of 1,3-DCP is carcinogenicity and, due to the possibility of a genotoxic mechanism, has not established a tolerable daily intake[10]. Instead, a margin of exposure (MOE) approach is used to assess the risk, comparing the levels at which tumors are observed in animals to the estimated human intake levels[10].

Conclusion: A Weight of Evidence Approach

The carcinogenicity studies of this compound in rats provide compelling evidence of its carcinogenic potential in this species. The well-designed 2-year drinking water study, supported by mechanistic data on metabolic activation and genotoxicity, forms the basis of our understanding of the risks associated with this compound. This in-depth technical guide has aimed to not only present the key findings but also to illuminate the scientific rationale behind the experimental design and the interpretation of the results. For researchers, scientists, and drug development professionals, a thorough appreciation of these foundational studies is essential for informed decision-making in the assessment of chemical safety and the protection of human health.

References

  • Lomax, L. G., Stott, W. T., Johnson, K. A., Calhoun, L. L., Yano, B. L., & Quast, J. F. (1989). The chronic toxicity and oncogenicity of inhaled technical-grade 1,3-dichloropropene in rats and mice. Fundamental and Applied Toxicology, 12(3), 418–431. [Link]
  • Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of this compound. [Link]
  • Popsanah, P., Sipes, I. G., & Ghanbari, F. (2014). Formation of Epichlorohydrin, a Known Rodent Carcinogen, Following Oral Administration of this compound in Rats. Chemical Research in Toxicology, 27(10), 1833–1839. [Link]
  • World Health Organization (WHO). (2007). This compound. JECFA. [Link]
  • International Agency for Research on Cancer (IARC). (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water (Vol. 101, pp. 349–370). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
  • Australian Government Department of Health. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]
  • International Agency for Research on Cancer (IARC). (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. [Link]
  • Kim, J. H., Kim, J. D., Lee, J. K., Lee, J. C., & Kim, Y. B. (2007). Subchronic Inhalation Toxicity Study of this compound in Rats.
  • Bailer, A. J., & Portier, C. J. (1988). Effects of treatment-induced mortality and tumor-induced mortality on tests for carcinogenicity in small samples. Biometrics, 44(2), 417–431.
  • Office of Environmental Health Hazard Assessment (OEHHA). (2009). This compound. [Link]
  • Popsanah, P., Sipes, I. G., & Ghanbari, F. (2014). Formation of epichlorohydrin, a known rodent carcinogen, following oral administration of this compound in rats. Chemical research in toxicology, 27(10), 1833–1839. [Link]
  • National Toxicology Program (NTP). (1976). Guidelines for Carcinogen Bioassay in Small Rodents. Technical Report Series No. 1. [Link]
  • Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • Kim, J. H., Bae, S. J., Lee, J. K., Kim, J. D., Lee, J. C., & Kim, Y. B. (2008). Developmental toxic potential of this compound in Sprague-Dawley rats. Journal of Applied Toxicology, 28(4), 461–468. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]
  • Hanekamp, J. C., & Bast, A. (2019). Risk assessments of this compound (1,3-DCP; CAS # 96-23-1) and (RS)-3-monochloro-1,2-propanediol (3-MCPD).
  • International Programme on Chemical Safety (IPCS). (2000). This compound. ICSC: 1711. [Link]
  • Popsanah, P., Sipes, I. G., & Ghanbari, F. (2014). Formation of epichlorohydrin, a known rodent carcinogen, following oral administration of this compound in rats. Chemical research in toxicology, 27(10), 1833–1839. [Link]
  • Japan Bioassay Research Center (JBRC). (2006).
  • National Toxicology Program (NTP). (1976). Guidelines for Carcinogen Bioassay in Small Rodents. Technical Report Series No. 1. [Link]
  • Sontag, J. M., Page, N. P., & Saffiotti, U. (1976). Guidelines for carcinogen bioassay in small rodents. National Cancer Institute carcinogenesis technical report series, (1), 1–65. [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathways of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dichloro-2-propanol (1,3-DCP), a chemical intermediate and a food processing contaminant, presents significant toxicological concerns, including hepatotoxicity and carcinogenicity. A thorough understanding of its metabolic fate is paramount for researchers, scientists, and drug development professionals engaged in toxicology and safety assessment. This technical guide provides a comprehensive overview of the metabolic pathways of 1,3-DCP, detailing the enzymatic processes involved in both its bioactivation and detoxification. The central role of cytochrome P450 2E1 (CYP2E1) and glutathione S-transferases (GSTs) is elucidated, along with the formation of critical reactive intermediates such as epichlorohydrin and 1,3-dichloroacetone. Furthermore, this guide furnishes detailed experimental protocols for the in vitro and in vivo investigation of 1,3-DCP metabolism, including methodologies for metabolite identification and quantification.

Introduction: The Toxicological Significance of this compound

This compound (1,3-DCP) is a halogenated hydrocarbon utilized in the synthesis of epichlorohydrin, glycerol, and other industrial chemicals. It can also form as a contaminant in foods, particularly in soy sauce and other hydrolyzed vegetable protein products, during processing. Human exposure to 1,3-DCP has been associated with acute hepatitis, and studies in experimental animals have demonstrated its potential to cause liver and kidney damage, as well as tumors of the tongue, liver, kidney, and thyroid. The toxicity of 1,3-DCP is intrinsically linked to its metabolism, which generates both less harmful and highly reactive, toxic metabolites. Therefore, a detailed understanding of these metabolic pathways is crucial for risk assessment and the development of potential mitigation strategies.

The Dichotomous Metabolic Pathways of 1,3-DCP: Bioactivation vs. Detoxification

The metabolism of 1,3-DCP in mammals is a complex process that is not yet fully elucidated but is known to proceed primarily through two competing pathways: an oxidative pathway that leads to bioactivation and a conjugative pathway that largely serves as a detoxification route.

The Oxidative Bioactivation Pathway: The Central Role of CYP2E1

The initial and critical step in the bioactivation of 1,3-DCP is its oxidation by the cytochrome P450 enzyme, specifically CYP2E1. This enzyme, predominantly found in the liver, is inducible by ethanol and various other xenobiotics.

  • Formation of Reactive Intermediates: CYP2E1 catalyzes the oxidation of the secondary alcohol group of 1,3-DCP, leading to the formation of the highly reactive and toxic intermediate, 1,3-dichloroacetone (1,3-DCA) . Concurrently, intramolecular cyclization can occur, resulting in the formation of another potent, genotoxic metabolite, epichlorohydrin . The formation of these electrophilic intermediates is a key event in the manifestation of 1,3-DCP's toxicity.

  • Subsequent Metabolism of Reactive Intermediates:

    • Epichlorohydrin: This epoxide is a known carcinogen and can be further metabolized through two main routes. It can be hydrolyzed by epoxide hydrolase to form 3-chloro-1,2-propanediol (3-MCPD), which can be further oxidized to the urinary metabolite β-chlorolactate. Alternatively, epichlorohydrin can undergo conjugation with glutathione (GSH).

    • 1,3-Dichloroacetone: This keto-compound is also highly reactive and can contribute significantly to cellular damage.

The Glutathione Conjugation Pathway: A Double-Edged Sword

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for many xenobiotics. In the case of 1,3-DCP and its reactive metabolites, this pathway plays a dual role.

  • Detoxification: Direct conjugation of 1,3-DCP with GSH or, more significantly, the conjugation of its reactive metabolites, epichlorohydrin and 1,3-DCA, with GSH leads to the formation of less toxic, more water-soluble compounds that can be readily excreted. These conjugates are further processed in the mercapturic acid pathway, ultimately being excreted in the urine as N-acetylcysteine (mercapturic acid) conjugates. Identified urinary metabolites in rats include N,N'-bis-acetyl-S,S'-(1,3-bis-cysteinyl)propan-2-ol and N-acetyl-S-(2,3-dihydroxypropyl)cysteine.

  • Potential for Bioactivation: While primarily a detoxification route, GSH conjugation can, in some instances, lead to the formation of reactive intermediates. However, for 1,3-DCP, the predominant role of GSH conjugation appears to be detoxification through the neutralization of its electrophilic metabolites.

The balance between the CYP2E1-mediated bioactivation and the GST-mediated detoxification pathways is a critical determinant of the ultimate toxicity of 1,3-DCP. Factors that influence the activity of these enzymes, such as genetic polymorphisms, co-exposure to other chemicals, and dietary habits, can significantly impact an individual's susceptibility to 1,3-DCP-induced toxicity.

Metabolic Pathways of this compound cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Phase II Metabolism (Detoxification) 1,3-DCP 1,3-DCP 1,3-DCA 1,3-Dichloroacetone 1,3-DCP->1,3-DCA CYP2E1 Epichlorohydrin Epichlorohydrin 1,3-DCP->Epichlorohydrin CYP2E1 GSH_Conjugates GSH Conjugates 1,3-DCA->GSH_Conjugates GSTs + GSH Cellular_Damage Hepatotoxicity Carcinogenicity 1,3-DCA->Cellular_Damage Toxicity 3-MCPD 3-Chloro-1,2-propanediol Epichlorohydrin->3-MCPD Epoxide Hydrolase Epichlorohydrin->GSH_Conjugates GSTs + GSH Epichlorohydrin->Cellular_Damage Toxicity beta-Chlorolactate β-Chlorolactate 3-MCPD->beta-Chlorolactate Oxidation Urinary_Excretion Urinary Excretion beta-Chlorolactate->Urinary_Excretion Mercapturic_Acids Mercapturic Acids GSH_Conjugates->Mercapturic_Acids Further Processing Mercapturic_Acids->Urinary_Excretion

Caption: Metabolic pathways of this compound.

Experimental Methodologies for Studying 1,3-DCP Metabolism

To investigate the metabolic pathways of 1,3-DCP and assess its toxic potential, a combination of in vitro and in vivo experimental approaches is employed.

In Vitro Metabolism using Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are a valuable tool for studying Phase I metabolism.

Protocol: In Vitro Metabolism of 1,3-DCP using Rat Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Rat liver microsomes (final concentration 0.5 mg/mL)

      • 1,3-DCP (final concentration 1 µM, dissolved in a suitable solvent like acetonitrile, final solvent concentration <1%)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final concentration of 1 mM NADPH.

    • For negative controls, add an equal volume of buffer instead of the NADPH-regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Termination of Reaction:

    • Immediately add a 2-3 fold volume of ice-cold acetonitrile to the aliquot to precipitate the proteins and stop the reaction.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a clean vial for analysis of the parent compound (1,3-DCP) and its metabolites by GC-MS or LC-MS/MS.

In Vitro Metabolism Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, 1,3-DCP, Buffer) Start->Prepare_Incubation_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_incubate Initiate_Reaction Initiate with NADPH Pre_incubate->Initiate_Reaction Incubate_and_Sample Incubate at 37°C and Collect Aliquots at Time Points Initiate_Reaction->Incubate_and_Sample Terminate_Reaction Terminate with Acetonitrile Incubate_and_Sample->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant (GC-MS or LC-MS/MS) Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: Workflow for in vitro metabolism of 1,3-DCP.

Analysis of Urinary Metabolites from In Vivo Studies

Animal studies, typically in rats, are essential for understanding the complete metabolic profile and excretion of 1,3-DCP.

Protocol: GC-MS Analysis of 1,3-DCP and its Metabolites in Rat Urine

  • Sample Collection:

    • House rats in metabolic cages to allow for the collection of urine over a 24-hour period following administration of 1,3-DCP (e.g., by oral gavage or subcutaneous injection).

  • Sample Preparation (for 1,3-DCP and volatile metabolites):

    • To a known volume of urine, add an internal standard (e.g., deuterated 1,3-DCP).

    • Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.

    • Alternatively, for volatile compounds, headspace solid-phase microextraction (SPME) can be employed.

  • Derivatization (for non-volatile metabolites):

    • For diol metabolites like 3-MCPD, derivatization is necessary to increase their volatility for GC-MS analysis. A common derivatizing agent is phenylboronic acid.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all compounds of interest.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan to identify unknown metabolites and selected ion monitoring (SIM) for targeted quantification of known metabolites.

  • Data Analysis:

    • Identify metabolites by comparing their mass spectra to spectral libraries (e.g., NIST) and retention times to authentic standards.

    • Quantify metabolites by constructing a calibration curve using standards and the internal standard.

Protocol: LC-MS/MS Analysis of Mercapturic Acids in Rat Urine

  • Sample Preparation:

    • To a urine sample, add an internal standard (e.g., a stable isotope-labeled mercapturic acid analog).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the mercapturic acids.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantifying the specific mercapturic acid conjugates.

Quantitative Data and Toxicological Implications

The quantitative analysis of 1,3-DCP metabolism provides crucial insights into its toxicokinetics and the dose-dependent nature of its adverse effects.

Parameter Value/Observation Significance Reference
CYP2E1-mediated Metabolism Primary pathway for bioactivation.Inhibition of CYP2E1 can reduce hepatotoxicity.
Urinary Metabolites in Rats β-chlorolactate (~5% of dose), mercapturic acids (~1-2% of dose), unchanged 1,3-DCP (~2.4%).Provides a profile of the major metabolic pathways.
Glutathione Depletion 1,3-DCP and its metabolites deplete hepatic GSH levels.Enhances susceptibility to oxidative stress and cellular damage.
Hepatotoxicity Induces hepatocellular necrosis, particularly in the centrilobular region.A primary toxicological endpoint of 1,3-DCP exposure.
Carcinogenicity Induces tumors in multiple organs in rats.The genotoxic metabolite epichlorohydrin is a likely contributor.

Conclusion

The metabolism of this compound is a complex interplay between bioactivation and detoxification pathways. The CYP2E1-mediated formation of reactive intermediates, epichlorohydrin and 1,3-dichloroacetone, is a critical initiating event in its toxicity. Conversely, glutathione conjugation serves as a primary detoxification mechanism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the metabolic fate of 1,3-DCP and other xenobiotics, contributing to a more comprehensive understanding of their toxicological profiles. This knowledge is essential for the development of robust risk assessments and the protection of human health.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer.
  • Koga, M., Inoue, N., Imazu, K., Yamada, N., & Shinoki, Y. (1992).
  • Song, C., Kim, K., Park, Y., et al. (2004). Neurotoxicity Study of this compound in Rats.
  • ATSDR - Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of this compound. California Environmental Protection Agency.
  • Kim, H. J., Lee, J. H., Kim, J. H., et al. (2015). Time-course and molecular mechanism of hepatotoxicity induced by this compound in rats. Environmental Toxicology and Pharmacology, 40(1), 191-198.
  • Stott, W. T., Johnson, K. A., & Bahnemann, R. (2014). Mechanism of 1,3-dichloropropene-induced rat liver carcinogenesis. Toxicology and Applied Pharmacology, 281(1), 1-8.
  • Cho, D. H., Oh, J. H., Shin, D. H., et al. (2004). Neurotoxicity Study of this compound in Rats.
  • Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Merrell, W. J., & Johnson, J. D. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Anantharam, V., & Kanthasamy, A. G. (2017). The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain. Oxidative Medicine and Cellular Longevity, 2017, 9480396.
  • ResearchGate. (n.d.). The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain.
  • Schuhmacher, R., Krska, R., & Klimits, G. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-372.
  • Zakhari, S. (2013). The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System. Current Drug Metabolism, 14(8), 868-877.

A Comprehensive Technical Guide to 1,3-Dichloro-2-propanol: Properties, Toxicology, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dichloro-2-propanol (1,3-DCP), a synthetic organochlorine compound, holds a significant position in both industrial chemistry and toxicology.[1] It is a high-production-volume chemical primarily utilized as a key intermediate in the synthesis of epichlorohydrin, a precursor to epoxy resins, glycerol, plastics, and pharmaceuticals.[2][3][4] Beyond its industrial synthesis role, 1,3-DCP is recognized as a food processing contaminant, forming in foods rich in lipids and chloride ions during high-temperature processing, such as in the production of acid-hydrolyzed vegetable proteins and soy sauce.[3][5][6][7]

This technical guide offers an in-depth exploration of 1,3-DCP for researchers, scientists, and drug development professionals. We will delve into its chemical and physical characteristics, synthesis pathways, and diverse applications. A significant focus is placed on its toxicological profile, including its carcinogenicity, genotoxicity, and metabolic fate, which are critical considerations for safety assessment and regulatory affairs. Furthermore, this guide provides detailed, field-proven analytical methodologies for the accurate detection and quantification of 1,3-DCP in various matrices, ensuring scientific integrity and reliable data generation.

Chemical and Physical Properties

1,3-DCP is a secondary alcohol where one hydrogen atom on each methyl group of isopropanol is substituted by a chlorine atom.[4] It exists as a colorless to pale yellow, slightly viscous liquid with a characteristic sweet, ethereal odor.[4][8] Its bifunctional nature, containing both hydroxyl and chloro groups, dictates its reactivity and utility as a chemical intermediate.[9]

PropertyValueSource(s)
CAS Number 96-23-1[1][10]
Molecular Formula C₃H₆Cl₂O[1][10]
Molecular Weight 128.99 g/mol [8][10]
Appearance Colorless to yellow liquid[4][8]
Odor Ethereal, sweet[3][8]
Boiling Point 174.3 - 175 °C[1][4]
Melting Point -4 °C[1][4]
Density ~1.351 g/mL at 20-25 °C[1]
Vapor Density 4.45 (Air = 1)[8][11]
Flash Point 74 - 86 °C[1][12]
Water Solubility Soluble (≥100 mg/mL)[1][8][11]

Synthesis and Industrial Production

The industrial synthesis of 1,3-DCP is primarily achieved through established chemical routes. Understanding these pathways is crucial for appreciating its role as a precursor and the potential for impurity carryover.

  • From Allyl Chloride: The hypochlorination of allyl chloride is a common method that generates a mixture of 1,3-DCP and its isomer, 2,3-dichloro-1-propanol, typically in a 7:3 ratio.[2]

  • From Epichlorohydrin: A continuous process involves the reaction of epichlorohydrin with hydrochloric acid to yield 1,3-DCP.[2] This reaction is reversible and is a key step in the overall production of epichlorohydrin from other starting materials.

  • From Glycerol: Driven by the surplus of crude glycerol from biodiesel production, a newer technology involves the direct hydrochlorination of glycerol using hydrochloric acid.[13] This route is gaining attention as a more sustainable alternative to propylene-based methods.[13]

Industrial and Research Applications

The reactivity of 1,3-DCP makes it a versatile building block in chemical synthesis.

  • Epichlorohydrin Production: The largest industrial use of 1,3-DCP is as an intermediate in the production of epichlorohydrin, which is accomplished via dehydrochlorination.[2][3][14] Epichlorohydrin is a critical raw material for epoxy resins, which are used in coatings, adhesives, and composites.

  • Synthesis of Other Chemicals: 1,3-DCP is a precursor for producing 1,3-dichloropropene, a soil fumigant, and 1,2,3-trichloropropane.[2][3][15] It has also been used in the historical production of synthetic glycerol.[2]

  • Solvent Applications: It serves as a solvent for hard resins, nitrocellulose, and in the formulation of photographic lacquers and cements for celluloid.[2][4][16]

  • Research and Niche Applications: In research settings, it is used to synthesize various organic compounds, including pharmaceuticals and agrochemicals.[9][15] Its antimicrobial properties have led to its use as a preservative in some cosmetic formulations.[9]

Toxicology and Carcinogenicity

The toxicological profile of 1,3-DCP is a significant concern, driving regulatory scrutiny and research into its mechanism of action.

Carcinogenicity

This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2][5] This classification is based on sufficient evidence from animal studies. Long-term drinking water studies in rats demonstrated that 1,3-DCP significantly increased the incidence of malignant tumors.[3]

  • Target Organs: In male and female rats, administration of 1,3-DCP led to increased incidences of tongue carcinoma, tongue papilloma, and hepatocellular carcinoma.[2][3]

  • Other Tumors: Increases were also observed for renal tubule adenomas in males and thyroid follicular-cell tumors in both sexes.[2][3] Tumors of the tongue and thyroid are noted as being rare spontaneous neoplasms in these animals, highlighting the potent carcinogenic effect.[2]

Genotoxicity

The genotoxicity of 1,3-DCP is complex, with differing results between in vitro and in vivo studies.

  • In Vitro Evidence: 1,3-DCP is mutagenic and genotoxic in a variety of in vitro assays using both prokaryotic and eukaryotic cells.[2][3][16] It has been shown to induce malignant transformation in mouse fibroblast cells.[16]

  • In Vivo Evidence: In contrast, available in vivo genotoxicity assays have provided largely negative or inconclusive results.[2][17][18] This discrepancy suggests that factors such as metabolic activation, detoxification, and DNA repair mechanisms in a whole organism play a critical role. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that a genotoxic mode of action for its carcinogenicity could not be excluded due to the positive in vitro findings and limitations in the in vivo studies.[18]

Mechanism of Action

The carcinogenicity of 1,3-DCP is thought to be mediated by its reactive metabolites.[19][20]

  • Metabolic Activation: The primary hypothesis is that 1,3-DCP is metabolized in vivo to the highly reactive epoxide, epichlorohydrin , which is itself classified as a probable human carcinogen (IARC Group 2A).[2][19][20] Epichlorohydrin is a known alkylating agent capable of binding to DNA and other macromolecules, leading to genotoxic damage.

  • Other Reactive Metabolites: Another proposed reactive metabolite is dichloroacetone, which can be formed either through the oxidation of 1,3-DCP by alcohol dehydrogenase or via the rearrangement of the epichlorohydrin intermediate.[2][21]

  • Oxidative Stress: Recent studies have also implicated the induction of apoptosis via the generation of reactive oxygen species (ROS) and calcium-dependent pathways as a potential mechanism of its cellular toxicity.[22]

Metabolism and Toxicokinetics

The biotransformation of 1,3-DCP is central to its toxicity. While not fully elucidated in mammals, the metabolic pathway is believed to mirror that observed in some bacterial systems and involves several key steps.[2]

  • Conversion to Epichlorohydrin: The initial and most critical step is the intramolecular cyclization of 1,3-DCP to form epichlorohydrin (ECH). This conversion is considered the primary activation step leading to toxicity.[2][19][21]

  • Glutathione Conjugation: Both 1,3-DCP and its ECH metabolite can be detoxified by conjugation with glutathione (GSH), a critical cellular antioxidant.[21] This process is catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH stores can enhance the toxicity of 1,3-DCP by allowing reactive metabolites to accumulate.[21]

  • Hydrolysis and Oxidation: ECH can be hydrolyzed by epoxide hydrolase to form 3-monochloro-1,2-propanediol (3-MCPD).[2] 3-MCPD can then be oxidized to β-chlorolactate, which has been detected in the urine of rats treated with 1,3-DCP.[2]

  • Cytochrome P450 Involvement: Cytochrome P450 enzymes, particularly CYP2E1, may also play a role in the metabolism of 1,3-DCP.[21]

G DCP This compound (1,3-DCP) ECH Epichlorohydrin (ECH) (Reactive Intermediate) DCP->ECH Intramolecular Cyclization GSH_Conj_DCP GSH Conjugate (Detoxification) DCP->GSH_Conj_DCP GST DCA Dichloroacetone (Reactive Intermediate) DCP->DCA Alcohol Dehydrogenase GSH_Conj_ECH GSH Conjugate (Detoxification) ECH->GSH_Conj_ECH GST MCPD 3-Monochloro-1,2-propanediol (3-MCPD) ECH->MCPD Epoxide Hydrolase Excretion Urinary Excretion GSH_Conj_ECH->Excretion BCL β-Chlorolactate MCPD->BCL Oxidation BCL->Excretion

Caption: Proposed metabolic pathway of this compound (1,3-DCP).

Analytical Methodologies

Accurate and sensitive quantification of 1,3-DCP is essential for food safety monitoring, environmental analysis, and toxicological research. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[23]

Experimental Protocol: GC-MS Determination of 1,3-DCP in Water

This protocol describes a robust method for analyzing 1,3-DCP in a water matrix, incorporating an internal standard for quantitative accuracy.[23][24]

Causality Behind Experimental Choices:

  • Internal Standard (1,3-DCP-d5): A deuterated internal standard is crucial.[24][25] It behaves almost identically to the native analyte during extraction and injection but is distinguishable by mass spectrometry. This corrects for any analyte loss during sample preparation and variations in instrument response, ensuring a self-validating and highly accurate quantification system.

  • Extraction Solvent (Ethyl Acetate): Ethyl acetate provides efficient extraction of the semi-volatile 1,3-DCP from the aqueous phase.[23][24]

  • Drying Agent (Anhydrous Sodium Sulfate): Removing residual water from the organic extract is critical to protect the GC column and ensure reproducible chromatography.[23]

  • Derivatization (Optional): While direct analysis is possible, derivatization (e.g., with heptafluorobutyric anhydride) can improve chromatographic peak shape and sensitivity for chloropropanols.[26] However, modern sensitive GC-MS systems can often achieve required detection limits without this step.[24]

Step-by-Step Methodology:

  • Sample Preparation:

    • To a 10 mL water sample in a glass vial, add a precise volume of a known concentration of the internal standard solution (e.g., 1,3-DCP-d5).[23]

    • Add 2 mL of ethyl acetate.[23]

    • Cap the vial and vortex vigorously for 1-2 minutes to perform a liquid-liquid extraction.

    • Allow the layers to separate (centrifugation can aid this process).

  • Extract Isolation:

    • Carefully transfer the upper organic layer (ethyl acetate) into a clean vial using a Pasteur pipette.

    • Pass the organic extract through a small column or funnel containing anhydrous sodium sulfate to remove any residual water.[24]

  • Analysis by GC-MS:

    • Inject 1-2 µL of the dried extract into the GC-MS system.

    • Instrumentation Parameters (Typical):

      • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Injector: Splitless mode at 200-250 °C.

      • Oven Program: Start at 30-40 °C (hold for 1-2 min), ramp at 5-10 °C/min to 200 °C.[20]

      • MS Detector: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

    • Ions to Monitor:

      • 1,3-DCP: m/z 79, 81, 93, 111[20]

      • 1,3-DCP-d5 (Internal Standard): m/z 98, 116[20]

  • Quantification:

    • Construct a calibration curve by analyzing standards of known 1,3-DCP concentrations containing a fixed amount of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration of 1,3-DCP in the unknown sample by calculating its peak area ratio and interpolating from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 10 mL Water Sample Spike Spike with Internal Standard (1,3-DCP-d5) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Dry Extract (Anhydrous Na₂SO₄) Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Data Peak Area Integration (Analyte & IS) GCMS->Data CalCurve Calibration Curve (Peak Area Ratio vs. Conc.) Data->CalCurve Result Calculate Concentration CalCurve->Result

Caption: Analytical workflow for GC-MS determination of 1,3-DCP.

Occurrence and Exposure

Human exposure to 1,3-DCP can occur through several routes.

  • Food Contamination: It is a known foodborne contaminant formed during the processing of certain foods, especially those involving acid hydrolysis of proteins.[2] Soya sauce and soya sauce-based products may contain levels in the milligram per kilogram range, while most other foods have levels below 100 µg/kg.[2][3]

  • Drinking Water: 1,3-DCP can be found in drinking water as a result of the use of epichlorohydrin-based polymers as flocculants in water treatment facilities.[2][6]

  • Occupational Exposure: Workers in industries that manufacture or use epichlorohydrin and related chemicals may be exposed to 1,3-DCP through inhalation or dermal contact, particularly in cases of improper storage or industrial accidents.[2]

Conclusion

This compound is a compound of significant industrial importance and toxicological concern. Its primary role as a precursor to epichlorohydrin places it at a central point in the polymer and chemical industries. However, its classification as a Group 2B carcinogen, underpinned by strong evidence of tumor induction in animals and in vitro genotoxicity, necessitates careful management of human exposure. The prevailing mechanistic hypothesis points to its metabolic conversion to the reactive intermediate epichlorohydrin as the key event in its toxicity. For professionals in research and drug development, a thorough understanding of its metabolic pathways and toxicological profile is essential for risk assessment. Furthermore, the application of robust and validated analytical methods, such as the GC-MS protocol detailed herein, is fundamental to monitoring its presence in food, water, and biological systems, thereby ensuring public health and safety.

References

  • Minta, M., & Mikołajczak, F. (Year). Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells. Source not specified.
  • Pino, A., et al. (Year). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Source not specified.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. Lyon, France: IARC.
  • Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of this compound. OEHHA.
  • Office of Environmental Health Hazard Assessment. (2009). This compound. OEHHA.
  • Food Standards Agency. (2002). Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo. National Agricultural Library.
  • Pino, A., et al. (1995). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology.
  • Schuhmacher, R., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry.
  • JECFA. (2002). This compound. In Safety evaluation of certain food additives and contaminants. JECFA Food Additives Series 48.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research.
  • World Health Organization. (2007). This compound. JECFA.
  • Eawag. (1997). This compound Pathway Map. Eawag-BBD.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Schuhmacher, R., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. ResearchGate.
  • Kim, J. H., et al. (2010). This compound induces apoptosis via both calcium and ROS in mouse melanoma cells. Biotechnology Letters.
  • Roberts, A. L., et al. (2014). Formation of Epichlorohydrin, a Known Rodent Carcinogen, Following Oral Administration of this compound in Rats. Chemical Research in Toxicology.
  • ILO & WHO. (2021). ICSC 1711 - this compound. International Chemical Safety Cards.
  • Roberts, A. L., et al. (2014). Formation of Epichlorohydrin, a Known Rodent Carcinogen, Following Oral Administration of this compound in Rats. Chemical Research in Toxicology.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • Herliati, H., et al. (2011). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. International Journal of Chemistry.
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research.
  • ResearchGate. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
  • ResearchGate. (n.d.). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry.
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in various foodstuffs Using GC-MS. ResearchGate.
  • Stott, W. T., et al. (2003). Mammalian toxicity of 1,3-dichloropropene. Reviews on environmental health.
  • Chung, W. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A.
  • Fisher, G. D., & Kilgore, W. W. (1994). Mechanistic aspects of the metabolism of 1,3-dichloropropene in rats and mice. Drug Metabolism and Disposition.
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244163).
  • Wikipedia. (n.d.). 1,3-Dichloropropene.

Sources

solubility of 1,3-Dichloro-2-propanol in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-propanol

Executive Summary

This compound (1,3-DCP), a chlorinated alcohol with the chemical formula C₃H₆Cl₂O, is a significant chemical intermediate in the synthesis of epichlorohydrin, glycerol, and various resins.[1][2] Its utility as a solvent for hard resins, nitrocellulose, and in various industrial applications underscores the critical need for a thorough understanding of its solubility characteristics.[3][4] This technical guide provides a comprehensive analysis of the solubility of this compound in aqueous and organic media. We delve into the molecular-level interactions governing its solubility, present collated quantitative data, and provide a robust, field-proven experimental protocol for its determination. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of 1,3-DCP's behavior in solution.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physical and chemical properties. 1,3-DCP is a colorless to light yellow liquid with a characteristic ethereal odor.[5][6] Its molecular structure, featuring a central hydroxyl group flanked by two chloromethyl groups, creates a molecule with both polar and non-polar characteristics, which is the primary determinant of its solubility profile.[7]

PropertyValueSource(s)
IUPAC Name 1,3-dichloropropan-2-ol[5]
CAS Number 96-23-1
Molecular Formula C₃H₆Cl₂O
Molecular Weight 128.99 g/mol
Appearance Colorless to light yellow liquid[3][6]
Density ~1.36 g/mL at 20°C
Boiling Point 174.3 °C at 760 mmHg[1][6]
Melting Point -4 °C[1][6]
Flash Point 74 - 85.6 °C[6][8]
Vapor Pressure 0.0366 mmHg at 25°C[6]
log Pow (Octanol/Water) 0.78[8]

Intermolecular Interactions and Solubility Principles

The solubility of 1,3-DCP is a direct consequence of the balance between its polar and non-polar functionalities. The principle of "like dissolves like" is paramount.

  • Polar Interactions : The secondary alcohol (-OH) group is the molecule's polar center. It can act as both a hydrogen bond donor and acceptor, enabling strong dipole-dipole interactions with polar solvents like water.[7]

  • Non-Polar Interactions : The two chloro-alkyl groups (CH₂Cl) contribute to the molecule's non-polar character. These groups interact favorably with non-polar organic solvents through London dispersion forces.

This dual nature explains its significant solubility in a wide range of solvents.

cluster_water Aqueous Solvent (Water) cluster_organic Apolar Solvent (e.g., Hexane) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Hexane_1 Hexane Hexane_2 Hexane DCP Cl-CH₂ CH-OH CH₂-Cl DCP:f1->H2O_1 H-Bonding DCP:f1->H2O_2 H-Bonding DCP:f1->H2O_3 H-Bonding DCP:f0->Hexane_1 Dispersion Forces DCP:f2->Hexane_2 Dispersion Forces

Caption: Intermolecular forces governing 1,3-DCP solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of 1,3-DCP in water and its miscibility with common organic solvents. It is important to note that quantitative values for aqueous solubility vary across different sources, which may be attributable to differences in experimental conditions and methods.

SolventTypeSolubility / MiscibilityTemperature (°C)Source(s)
Water Polar Protic11 g / 100 mL20[8]
13 g / L (1.3 g / 100 mL)20[9]
99 g / L (9.9 g / 100 mL)25[5]
≥ 10 g / 100 mL23[6]
15.2 g / 100 g (~15.2 g / 100 mL)20[10]
Soluble in 10 parts water-[4]
Ethanol Polar ProticMiscibleAmbient[1]
Diethyl Ether Polar AproticMiscibleAmbient[1]
Acetone Polar AproticMiscibleAmbient[1]
Vegetable Oils Non-PolarMiscibleAmbient[5]

The data clearly indicates that 1,3-DCP is moderately to highly soluble in water and is fully miscible with many common polar and non-polar organic solvents.[1][5]

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a robust experimental methodology is required. The following protocol outlines a standard procedure for determining the solubility of 1,3-DCP in a given solvent, employing Gas Chromatography-Mass Spectrometry (GC-MS) for quantification, a technique well-suited for this analyte.[11][12]

Principle

This method relies on creating a saturated solution of 1,3-DCP in the solvent of interest. The system is allowed to reach equilibrium, after which the concentration of the dissolved analyte in the liquid phase is quantified against a calibrated standard curve. The use of a deuterated internal standard (e.g., 1,3-DCP-d5) is highly recommended to correct for extraction inefficiencies and instrumental variability.[12]

Materials and Equipment
  • This compound (≥98% purity)

  • Solvent of interest (e.g., deionized water)

  • 1,3-DCP-d5 (internal standard)

  • Class A volumetric flasks and pipettes

  • Thermostatic shaker bath or incubator

  • Centrifuge capable of holding vials

  • Syringe filters (0.22 µm, solvent-compatible)

  • Autosampler vials with septa

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare a primary stock solution of 1,3-DCP in a suitable solvent (e.g., ethyl acetate).

    • Prepare a separate stock solution of the internal standard (IS), 1,3-DCP-d5.

    • From these stocks, prepare a series of calibration standards spanning the expected solubility range. Each standard must contain a constant, known concentration of the IS.

  • Equilibration of Saturated Solution:

    • Add an excess amount of 1,3-DCP to a known volume of the test solvent in a sealed vial. "Excess" ensures that undissolved solute remains, confirming saturation.

    • Place the vial in a thermostatic shaker bath set to a precise temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration in solution no longer changes over time.

  • Sample Preparation for Analysis:

    • After equilibration, cease agitation and allow the vial to stand in the thermostat for several hours for coarse settling of undissolved material.

    • To separate the saturated liquid phase from the excess solid/liquid, centrifuge the vial at high speed (e.g., 5000 x g for 15 minutes). This step is critical to avoid contamination from undissolved micro-droplets.

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., ethyl acetate) to bring its concentration within the calibrated range of the GC-MS. Add the internal standard to this diluted sample at the same concentration used for the calibration standards.

  • GC-MS Analysis:

    • Analyze the calibration standards to generate a calibration curve (analyte/IS peak area ratio vs. concentration).

    • Analyze the prepared sample from the saturated solution.

    • Quantify the concentration of 1,3-DCP in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor used in Step 3.

    • The result is the solubility of 1,3-DCP in the test solvent at the specified temperature, typically expressed in g/L or mol/L.

prep 1. Preparation - Cal Standards - Internal Standard (IS) equil 2. Equilibration - Add excess 1,3-DCP to solvent - Agitate in thermostat (24-48h) prep->equil Supplies sep 3. Phase Separation - Centrifuge sample - Isolate supernatant equil->sep Saturated Mixture quant 4. Quantification - Filter supernatant (0.22µm) - Dilute & add IS sep->quant Saturated Supernatant gcms 5. GC-MS Analysis - Run standards & sample quant->gcms Prepared Sample calc 6. Calculation - Determine concentration from curve - Apply dilution factor gcms->calc Peak Area Ratios result Final Solubility Value (g/L) calc->result

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits a versatile solubility profile, characterized by moderate to high solubility in water and miscibility with a broad array of organic solvents. This behavior is dictated by the presence of both a polar hydroxyl group, capable of hydrogen bonding, and non-polar chloromethyl groups. The quantitative data, though variable, consistently places its aqueous solubility in the range of 10-150 g/L at ambient temperatures. For researchers and professionals, a precise understanding of this solubility is paramount for its effective use in chemical synthesis, formulation, and as an industrial solvent. The provided experimental protocol offers a reliable framework for determining this critical parameter with high accuracy and trustworthiness.

References

  • PubChem Compound Summary for CID 7289, this compound.
  • This compound - Solubility of Things. Solubility of Things. [Link]
  • Cas 96-23-1, this compound. LookChem. [Link]
  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • A rapid and sensitive GC–MS method for determination of this compound in w
  • MSDS of this compound. ChemSrc. [Link]
  • Safety Data Sheet: this compound. Scribd. [Link]
  • A rapid and sensitive GC-MS method for determination of this compound in w
  • EXPERIMENT 1 DETERMIN
  • A rapid and sensitive GC–MS method for determination of this compound in water.
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto. [Link]
  • ICSC 1711 - this compound. INCHEM. [Link]
  • Evidence on the Carcinogenicity of this compound. OEHHA. [Link]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
  • Solubility of Organic Compounds. University of Calgary. [Link]
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]
  • Chemical Properties of 2-Propanol, 1,3-dichloro- (CAS 96-23-1). Cheméo. [Link]
  • This compound. DrugFuture. [Link]

Sources

An In-depth Technical Guide to the Stability and Decomposition of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of 1,3-Dichloro-2-propanol's Reactivity

This compound (1,3-DCP), a chlorinated alcohol with the chemical formula C₃H₆Cl₂O, is a compound of significant industrial relevance, primarily serving as a key intermediate in the production of epichlorohydrin.[1][2] However, its utility is shadowed by its toxicological profile, including being classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), and its potential as an environmental contaminant.[3] This guide, intended for a scientific audience, provides a comprehensive exploration of the chemical stability and decomposition pathways of 1,3-DCP. By delving into the kinetics and mechanisms of its degradation under various conditions, we aim to equip researchers and professionals with the critical knowledge required for its safe handling, risk assessment, and the development of robust analytical and remediation strategies.

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the stability of 1,3-DCP begins with its fundamental physicochemical properties. These parameters govern its behavior in different matrices and its susceptibility to various degradation pathways.

PropertyValueSource
Molecular Formula C₃H₆Cl₂O[1]
Molecular Weight 128.99 g/mol [4]
Appearance Colorless to yellow, slightly viscous liquid[5]
Odor Ethereal[5]
Boiling Point 174.3 °C at 760 mmHg[1]
Melting Point -4 °C[1]
Density 1.3530–1.3670 g/cm³ at 20 °C[1]
Water Solubility 9.9 x 10⁴ mg/L at 25 °C (soluble up to 1:9)[1][5]
Vapor Pressure 0.75 mmHg at 25 °C[5]
LogP (Octanol-Water Partition Coefficient) 0.78[5]

The notable water solubility of 1,3-DCP, attributed to its polar hydroxyl group capable of hydrogen bonding, is a critical factor in its environmental mobility and its reactivity in aqueous systems.[1] Its volatility, while not extreme, can lead to harmful atmospheric concentrations, especially at elevated temperatures.[1]

Chemical Decomposition Pathways: A Multifaceted Degradation Landscape

1,3-DCP is susceptible to decomposition through several pathways, with the rate and products being highly dependent on the surrounding environmental conditions. These pathways can be broadly categorized as chemical, photochemical, and biological.

Chemical Decomposition: The Dominance of pH and Temperature

The primary route of chemical decomposition for 1,3-DCP in aqueous environments is hydrolysis, which is significantly influenced by pH and temperature.

Under alkaline conditions, 1,3-DCP readily undergoes dehydrochlorination to form epichlorohydrin, a highly reactive and toxic epoxide.[6][7] This reaction is a classic example of an intramolecular Williamson ether synthesis. The reaction is second-order, and its rate is highly dependent on the concentration of the base.[6]

The kinetics of this dehydrochlorination have been studied, revealing a much faster reaction rate for 1,3-DCP compared to its isomer, 2,3-dichloro-1-propanol.[6] Studies have determined the reaction to be first order with respect to the hydroxyl ion concentration.[6]

Experimental Protocol: Kinetic Analysis of Base-Catalyzed Dehydrochlorination of 1,3-DCP

Objective: To determine the rate constant for the dehydrochlorination of 1,3-DCP under alkaline conditions.

Methodology:

  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, a pH probe, and a temperature controller is used.

  • Reagents: A standard solution of 1,3-DCP in a suitable solvent (e.g., water or a water/co-solvent mixture) and a standardized solution of sodium hydroxide (NaOH).

  • Procedure: a. The reactor is charged with the 1,3-DCP solution and allowed to equilibrate to the desired temperature (e.g., 25 °C, 40 °C, 55 °C). b. A predetermined volume of the NaOH solution is rapidly added to the reactor to initiate the reaction. c. The reaction is monitored by taking aliquots at specific time intervals. d. The reaction in the aliquots is quenched immediately by neutralization with a standard acid. e. The concentration of remaining 1,3-DCP and the formed epichlorohydrin in the quenched aliquots is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constant (k) is determined by plotting the concentration of 1,3-DCP versus time and fitting the data to the appropriate integrated rate law for a second-order reaction. The Arrhenius parameters (activation energy and pre-exponential factor) can be calculated by performing the experiment at different temperatures and plotting ln(k) versus 1/T.

G DCP This compound TransitionState Transition State DCP->TransitionState + OH⁻ OH OH⁻ (Base) Epichlorohydrin Epichlorohydrin TransitionState->Epichlorohydrin - Cl⁻, - H₂O Chloride Cl⁻ Water H₂O

Under neutral and acidic conditions, the hydrolysis of 1,3-DCP is significantly slower than under basic conditions. At a neutral pH of 7, the hydrolysis half-life of 1,3-DCP is estimated to be approximately 1.4 years.[5] This stability decreases as the pH becomes more alkaline, with a half-life of about 34 days at pH 8.[5]

While specific kinetic data for acid-catalyzed hydrolysis is less readily available in the literature, it is generally understood that the reaction proceeds at a much slower rate compared to base-catalyzed dehydrochlorination. The primary products of neutral and acidic hydrolysis are expected to be monochloropropanediols and eventually glycerol, though the reaction rates are very slow under typical environmental conditions.

Thermal Decomposition

Heating 1,3-DCP can lead to its decomposition, producing toxic fumes, including hydrogen chloride and phosgene.[2] This thermal instability is a critical consideration for its storage and handling, especially in industrial settings where elevated temperatures may be encountered.

Photochemical Decomposition

Photocatalytic oxidation has been shown to be an effective method for the degradation of 1,3-DCP in aqueous solutions. Using a TiO₂ catalyst and UV radiation in the presence of an oxidant like hydrogen peroxide (H₂O₂), 1,3-DCP can be completely degraded.[1]

The degradation pathway involves the formation of several intermediates, including:

  • 1,3-Dichloro-2-propanone

  • Chloroacetyl-chloride

  • Chloroacetic acid

  • Formic acid

  • Acetic acid

Ultimately, complete mineralization to CO₂, H₂O, and HCl is the desired outcome of this process.

G DCP This compound Intermediates Chlorinated Intermediates (e.g., 1,3-Dichloro-2-propanone, Chloroacetic acid) DCP->Intermediates UV/TiO₂/H₂O₂ Mineralization CO₂ + H₂O + HCl Intermediates->Mineralization Further Oxidation

Biological Decomposition

Microbial degradation offers a potential route for the natural attenuation and bioremediation of 1,3-DCP. Several bacterial strains have been identified that can utilize 1,3-DCP as a carbon source. For instance, Corynebacterium sp. strain N-1074 has been shown to degrade 1,3-DCP through two distinct pathways catalyzed by different isoenzymes.[1][8] Another species, Agrobacterium radiobacter strain AD1, can also use 1,3-DCP or its degradation product, epichlorohydrin, as a sole carbon source.[1][8]

The microbial degradation of 1,3-DCP typically involves the enzymatic conversion to epichlorohydrin, which is then further metabolized.[1]

Analytical Methodologies for Stability and Decomposition Studies

Accurate and sensitive analytical methods are paramount for studying the stability and decomposition of 1,3-DCP. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable technique for the quantification of 1,3-DCP and its degradation products.[1]

Experimental Protocol: GC-MS Analysis of 1,3-DCP and Epichlorohydrin

Objective: To quantify the concentration of 1,3-DCP and its primary degradation product, epichlorohydrin, in an aqueous matrix.

Methodology:

  • Sample Preparation: a. For aqueous samples, a liquid-liquid extraction (LLE) is typically performed. A known volume of the sample is extracted with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether. b. An internal standard (e.g., deuterated 1,3-DCP-d5) is added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response. c. The organic extract is then dried over anhydrous sodium sulfate and concentrated to a final volume.

  • GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a suitable stationary phase for the separation of polar compounds (e.g., a mid-polarity phase like a (5%-phenyl)-methylpolysiloxane).
    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
    • Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analytes. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
    • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity. Specific ions for 1,3-DCP and epichlorohydrin are monitored.
  • Quantification: a. A calibration curve is generated using standard solutions of 1,3-DCP and epichlorohydrin of known concentrations. b. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

Conclusion: A Comprehensive Perspective on 1,3-DCP Stability

The stability of this compound is a complex interplay of chemical, physical, and biological factors. While relatively stable under neutral and acidic aqueous conditions at ambient temperatures, its decomposition is significantly accelerated by alkaline pH, leading to the formation of the toxic and reactive compound, epichlorohydrin. Thermal degradation also poses a significant hazard, releasing corrosive and toxic gases.

Photocatalytic and microbial degradation pathways offer promising avenues for the remediation of 1,3-DCP contamination. A thorough understanding of the kinetics and mechanisms of these decomposition routes, supported by robust analytical methodologies, is essential for managing the risks associated with this industrially important yet hazardous chemical. This guide provides a foundational understanding for researchers and professionals working to ensure the safe use and mitigation of the environmental impact of this compound.

References

  • Carrà, S., Santacesaria, E., Morbidelli, M., & Cavalli, L. (1979). Synthesis of epichlorohydrin from dichloropropanols: Kinetic aspects of the process. Chemical Engineering Science, 34(9), 1123-1132. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
  • Ma, L., Zhu, J., & Yue, Q. (2016). SYNTHESIS OF EPICHLOROHYDRIN FROM DICHLOROPROPANOLS Kinetic Aspects of the Process. Chemical Engineering Research and Design, 109, 36-44. [Link]
  • OEHHA. (2010). Evidence on the Carcinogenicity of this compound. Office of Environmental Health Hazard Assessment. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. [Link]
  • Eawag. (1997). This compound Pathway Map.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371. [Link]
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-dichloro- (CAS 96-23-1). [Link]
  • Tesser, R., Santacesaria, E., Di Serio, M., Di Nuzzi, G., & Fiandra, V. (2007). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 46(19), 6175–6182. [Link]
  • Tokuyama Soda Co. (1995). Process for producing this compound.
  • NIST. (n.d.). 2-Propanol, 1,3-dichloro-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2016). Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of this compound to epichlorohydrin. [Link]
  • ResearchGate. (n.d.).
  • OEHHA. (2009). Chemical for CIC Consultation: this compound. Office of Environmental Health Hazard Assessment. [Link]
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Analytical Strategies for the Detection and Control of 1,3-Dichloro-2-propanol (1,3-DCP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive 1,3-DCP Analysis

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical compound that has garnered significant attention from regulatory bodies and the pharmaceutical industry due to its classification as a potential genotoxic impurity.[1][2][3] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and carcinogenesis, even at very low levels of exposure.[4] The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2] As a result, its presence in pharmaceutical products and food is strictly monitored and controlled.

This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust and sensitive detection of 1,3-DCP. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and ground these methods in the context of global regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.

Regulatory Framework: Controlling Genotoxic Impurities

The control of genotoxic impurities is a critical aspect of drug development and manufacturing. The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][5][6] For genotoxic impurities with unknown carcinogenic potential, the guideline introduces the concept of the Threshold of Toxicological Concern (TTC). The TTC represents a default acceptable intake for most pharmaceuticals, below which the carcinogenic risk is considered negligible. For long-term treatment, the TTC for a single genotoxic impurity is set at 1.5 µ g/day .[2][4] This stringent limit necessitates the development and validation of highly sensitive analytical methods capable of accurately quantifying 1,3-DCP at trace levels.

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile genotoxic impurities like 1,3-DCP.[4][5] Its high sensitivity, selectivity, and ability to provide structural confirmation make it the method of choice for trace-level quantification.

The Rationale Behind Derivatization

Direct analysis of 1,3-DCP by GC-MS is possible; however, its polarity can lead to poor peak shape and lower sensitivity.[7] To overcome these limitations, derivatization is a common and highly recommended strategy. The primary objectives of derivatization in this context are:

  • To decrease the polarity of the analyte, thereby improving its volatility and chromatographic behavior.

  • To enhance the thermal stability of the analyte in the GC inlet and column.

  • To introduce a specific chemical moiety that improves ionization efficiency and allows for the generation of characteristic high-mass fragment ions in the mass spectrometer, leading to increased sensitivity and selectivity.[1][7]

Heptafluorobutyric anhydride (HFBA) is a widely used derivatizing agent for chloropropanols, including 1,3-DCP.[1][7][8] It reacts with the hydroxyl group of 1,3-DCP to form a stable, less polar ester derivative that is highly amenable to GC-MS analysis.

Experimental Workflow for 1,3-DCP Analysis by GC-MS

The following diagram illustrates a typical workflow for the analysis of 1,3-DCP in a sample matrix, from preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Drug Substance, Water) Spike Spike with Internal Standard (1,3-DCP-d5) Sample->Spike Accurate Weighing Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Vortexing Dry Drying of Organic Phase (Anhydrous Sodium Sulfate) Extraction->Dry Phase Separation Concentrate Concentration (Nitrogen Evaporation) Dry->Concentrate Add_Reagent Add Derivatizing Agent (e.g., HFBA) Concentrate->Add_Reagent React Incubation (e.g., 60°C for 20 min) Inject Injection into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS workflow for 1,3-DCP analysis.

Detailed Protocol: GC-MS Determination of 1,3-DCP with HFBA Derivatization

This protocol is a robust starting point and should be validated for the specific sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the sample (e.g., drug substance) into a 15 mL screw-cap centrifuge tube.

  • Add 5 mL of purified water and vortex to dissolve the sample.

  • Spike the solution with a known amount of an appropriate internal standard, such as 1,3-DCP-d5, to a final concentration of 10 ng/mL.[9][10]

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing vigorously for 2 minutes.[9][10]

  • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • To the concentrated extract, add 100 µL of heptafluorobutyric anhydride (HFBA).

  • Seal the vial and incubate at 60°C for 20 minutes in a heating block or water bath.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C, Ramp: 25°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions 1,3-DCP-HFBA derivative: m/z 275 (Quantifier), 110, 2771,3-DCP-d5-HFBA derivative: m/z 278 (Quantifier), 116

Alternative and Complementary Techniques

While GC-MS is the predominant technique, other methods can be employed, particularly in situations where GC is not suitable or available.

Headspace GC-MS

For certain matrices, headspace sampling offers a simplified sample preparation approach, minimizing matrix effects. In this technique, the volatile 1,3-DCP is partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into the GC-MS. This method is particularly advantageous for its speed and reduced solvent consumption.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can also be utilized for the determination of 1,3-DCP, although it is generally less sensitive than GC-MS for this analyte.[5] Since 1,3-DCP lacks a strong chromophore, direct UV detection is challenging and requires low wavelengths (e.g., 210 nm).[5] To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag is often necessary.

Typical HPLC Parameters (with derivatization):

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with water and acetonitrile
Detector Diode Array Detector (DAD) or Fluorescence Detector (FLD), depending on the derivatizing agent
Column Temp. 30°C
Flow Rate 1.0 mL/min

Method Validation: Ensuring Trustworthiness and Compliance

Validation of the chosen analytical method is a mandatory requirement to ensure its suitability for the intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[4][10] The key validation parameters that must be assessed for an impurity quantification method are outlined below.

Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key validation parameters as per ICH Q2(R1).

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for 1,3-DCP analysis. These values serve as a benchmark for method development and validation.

Validation ParameterTypical Performance
Linearity (r²) > 0.995 over the concentration range
Range From the Limit of Quantitation (LOQ) to 120% of the specification limit
Accuracy (% Recovery) 80 - 120% at three concentration levels
Precision (% RSD) Repeatability (Intra-day): ≤ 15%Intermediate Precision (Inter-day): ≤ 20%
Limit of Detection (LOD) Typically in the range of 0.01 - 0.1 ng/mL (depending on the matrix and instrumentation)[1][6]
Limit of Quantitation (LOQ) Typically in the range of 0.03 - 0.3 ng/mL (depending on the matrix and instrumentation)[1][6]

Conclusion

The sensitive and accurate detection of this compound is a critical requirement in the pharmaceutical and food industries to ensure product safety and regulatory compliance. GC-MS, particularly when coupled with derivatization, provides the necessary sensitivity and selectivity for trace-level analysis. The methodologies and protocols outlined in this application note, when properly validated according to ICH guidelines, offer a robust framework for the reliable quantification of this genotoxic impurity. By understanding the principles behind the analytical choices and adhering to rigorous validation standards, researchers and drug development professionals can confidently monitor and control 1,3-DCP levels, ultimately safeguarding public health.

References

  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(3), 673-677. [Link]
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(3), 313-319. [Link]
  • Nyman, P. J., et al. (2003). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(10), 903-908. [Link]
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water.
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
  • Crews, C., et al. (2002). Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
  • Kowalski, W. J., et al. (2003). Application of high performance liquid chromatography (HPLC) for determination of 1,3-dichloropropane-2-ol in food matrices. Polish Journal of Food and Nutrition Sciences, 12(53), 49-54. [Link]
  • Lee, S., et al. (2018). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Food Science and Biotechnology, 27(4), 1037-1044. [Link]
  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). [Link]
  • Abu-El-Haj, S., et al. (2006). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Food Control, 17(3), 167-176. [Link]
  • European Medicines Agency. (2020). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - questions & answers. [Link]
  • Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [Link]
  • Food and Drug Administration. (2014). M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
  • European Medicines Agency. (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in various foodstuffs Using GC-MS. PubMed. [Link]
  • Chung, W. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection.

Sources

Application Note: A Comprehensive Guide to the Determination of 1,3-Dichloro-2-propanol in Water Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for the quantitative analysis of 1,3-Dichloro-2-propanol (1,3-DCP) in various water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 1,3-DCP is a chemical compound of significant toxicological concern, often found as a contaminant in food and water.[1][2][3] Its accurate determination at trace levels is crucial for human health and environmental safety.[4][5] This guide presents two robust sample preparation protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a validated GC-MS analysis protocol. The causality behind experimental choices, self-validating quality control systems, and references to authoritative standards are integrated throughout the narrative to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction: The Analytical Challenge of 1,3-DCP

This compound (1,3-DCP) is a colorless, slightly viscous liquid with an ethereal odor.[6] It is soluble in water and miscible with organic solvents like ethanol and ether.[1][7] The compound is primarily used as an intermediate in the production of epichlorohydrin, synthetic glycerol, and other industrial chemicals.[3][7][8] Its presence in the environment, particularly in water sources, can arise from industrial discharge and as a byproduct of water chlorination processes.[4]

The toxicological profile of 1,3-DCP necessitates sensitive and specific analytical methods for its detection. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3][5] Acute exposure can lead to irritation of the eyes and respiratory tract, with potential effects on the liver and kidneys.[5][9] Regulatory bodies have set stringent limits for 1,3-DCP in food and water. For instance, some regulations for food contact materials stipulate that 1,3-DCP must not be detectable in water extracts, with a detection limit of 2 µg/L.[10][11]

The analytical determination of 1,3-DCP in water presents several challenges. Its polarity and volatility can complicate extraction and concentration steps.[3] Therefore, a robust analytical workflow, from sample preparation to detection, is paramount for achieving accurate and reliable results. This application note details a comprehensive approach to GC-MS analysis, a highly sensitive and specific technique for volatile and semi-volatile organic compounds like 1,3-DCP.[12]

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₃H₆Cl₂O[6]
Molecular Weight 128.99 g/mol [9]
Appearance Colorless to light yellow liquid[6][8]
Boiling Point 174.3 °C[5]
Melting Point -4 °C[5]
Density 1.35 g/cm³[5]
Water Solubility Soluble (11 g/100 mL at 20°C)[5]
Vapor Pressure 100 Pa at 20°C[5]

Analytical Workflow Overview

The accurate quantification of 1,3-DCP in water samples requires a multi-step approach. The following diagram illustrates the logical flow of the analytical method, from sample collection to final data reporting. Each stage is critical for ensuring the integrity of the results.

GC-MS Analysis Workflow for 1,3-DCP in Water Figure 1: Overall Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleCollection 1. Water Sample Collection (e.g., 50-100 mL) Spiking 2. Internal Standard Spiking (1,3-DCP-d5) SampleCollection->Spiking Extraction 3. Extraction Spiking->Extraction LLE 3a. Liquid-Liquid Extraction (Ethyl Acetate) Extraction->LLE Option 1 SPE 3b. Solid-Phase Extraction (e.g., Styrene-Divinylbenzene) Extraction->SPE Option 2 Drying 4. Drying of Extract (Anhydrous Sodium Sulfate) LLE->Drying SPE->Drying Concentration 5. Concentration (Optional) (Nitrogen Evaporation) Drying->Concentration GCMS_Analysis 6. GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis DataAcquisition 7. Data Acquisition GCMS_Analysis->DataAcquisition Quantification 8. Quantification (Internal Standard Method) DataAcquisition->Quantification Validation 9. Method Validation & QC Check Quantification->Validation Reporting 10. Final Report Generation Validation->Reporting

Caption: Logical flow for the analysis of 1,3-DCP in water samples.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for isolating 1,3-DCP from the water matrix and minimizing interferences. Both LLE and SPE are effective methods, and the choice often depends on laboratory resources, sample throughput requirements, and the complexity of the water matrix.

Internal Standard Selection and Use

The use of an internal standard (IS) is crucial for accurate quantification in GC-MS analysis. An IS is a compound with similar chemical properties to the analyte, added at a known concentration to all samples, standards, and blanks. It helps to correct for variations in extraction efficiency, injection volume, and instrument response.[13][14] For the analysis of 1,3-DCP, the deuterated analog, This compound-d5 (1,3-DCP-d5) , is the ideal internal standard due to its similar chromatographic behavior and distinct mass-to-charge ratio.[4][15][16]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique for extracting semi-volatile organic compounds from aqueous samples.[17] Ethyl acetate is an effective solvent for extracting 1,3-DCP from water.[4][15][16]

Rationale: LLE relies on the differential solubility of the analyte between two immiscible liquid phases (water and an organic solvent). Ethyl acetate is chosen for its good recovery of 1,3-DCP and its relatively low toxicity compared to other chlorinated solvents. The addition of a salt, such as sodium sulfate, can enhance the extraction efficiency by increasing the ionic strength of the aqueous phase, thereby decreasing the solubility of the organic analyte in water (salting-out effect).

Step-by-Step Protocol:

  • Sample Collection: Collect 10-50 mL of the water sample in a clean glass vial with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of 1,3-DCP-d5 internal standard solution to the water sample to achieve a final concentration within the calibration range (e.g., 10 µg/L).

  • pH Adjustment (Optional): Depending on the sample matrix, adjusting the pH to neutral can ensure the analyte is in a non-ionized state for optimal extraction.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add an appropriate volume of ethyl acetate (e.g., 5-10 mL).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer in a clean glass vial.

  • Repeat Extraction (Optional but Recommended): For improved recovery, the aqueous layer can be extracted a second time with a fresh portion of ethyl acetate. Combine the organic extracts.

  • Drying: Pass the collected ethyl acetate extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. Avoid excessive evaporation, as 1,3-DCP is volatile.[3]

  • Sample Transfer: Transfer the final extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE, requiring smaller volumes of organic solvents.[18][19] It is particularly useful for cleaner extracts and can be automated for high-throughput analysis.[20][21]

Rationale: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. For polar compounds like 1,3-DCP in a water matrix, a reversed-phase mechanism is typically employed. A nonpolar stationary phase (e.g., styrene-divinylbenzene) retains the analyte from the polar water sample.[19] The analyte is then eluted with a small volume of a suitable organic solvent.

Step-by-Step Protocol:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent suitable for retaining polar compounds from water, such as a styrene-divinylbenzene or a hydrophilic-lipophilic balanced (HLB) polymer.

  • Cartridge Conditioning:

    • Pass 5 mL of the elution solvent (e.g., ethyl acetate or a mixture of methylene chloride and ethyl ether) through the cartridge.[20]

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent-grade water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Spike the water sample with the 1,3-DCP-d5 internal standard.

    • Load the entire water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing (Optional): Wash the cartridge with a small volume of reagent-grade water to remove any co-adsorbed interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water.

  • Elution: Elute the retained 1,3-DCP and the internal standard with a small volume (e.g., 2-5 mL) of the chosen elution solvent.

  • Post-Elution Drying and Concentration:

    • Pass the eluate through anhydrous sodium sulfate to remove any remaining water.

    • If necessary, concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The analysis of the prepared extracts is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase, while the MS provides detection and confirmation based on the mass-to-charge ratio of the ionized molecules.

Instrument Parameters

The following table provides typical GC-MS parameters for the analysis of 1,3-DCP. These may need to be optimized for specific instruments and applications.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injection Volume1-2 µLStandard volume for GC analysis.
Inlet Temperature200-220 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0-1.5 mL/min (Constant Flow)Optimal for capillary column performance.
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is suitable for separating polar analytes like 1,3-DCP.[17]
Oven ProgramInitial: 40-50°C, hold 2 min Ramp: 10-15°C/min to 180-200°C Hold: 2-5 minThis temperature program allows for the separation of 1,3-DCP from solvent and other potential contaminants.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature for an EI source.
Quadrupole Temp.150 °CStandard temperature for a quadrupole mass analyzer.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity

For trace-level quantification, operating the mass spectrometer in SIM mode is highly recommended. This involves monitoring a few characteristic ions for both 1,3-DCP and its deuterated internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (1,3-DCP) 7943, 92
1,3-DCP-d5 (Internal Standard) 8246, 95

Rationale: The quantifier ion is typically the most abundant ion in the mass spectrum and is used for calculating the concentration. Qualifier ions are used for confirmation of the analyte's identity. The ratio of the qualifier to quantifier ions should be consistent between the samples and standards.

Data Analysis, Quantification, and Quality Control

Calibration and Quantification

Quantification is performed using the internal standard method. A multi-point calibration curve is generated by analyzing a series of standards containing a fixed concentration of the internal standard and varying concentrations of 1,3-DCP. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 1,3-DCP in the samples is then calculated from this curve.

Method Validation and Quality Control

A robust analytical method must be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration. A correlation coefficient (r²) of >0.995 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 1,3-DCP in water, LOQs in the range of 0.1 to 1.2 µg/L have been reported.[4][16][22]

  • Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through spike-recovery experiments. Precision is the degree of agreement among replicate measurements, typically expressed as the relative standard deviation (RSD). Recoveries of 90-110% and RSDs of <15% are generally considered acceptable.

  • Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Quality Control (QC) Samples:

  • Method Blank: A sample of reagent-grade water processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of the analyte to monitor the performance of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known amount of the analyte to assess matrix effects on accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the analysis of this compound in water samples by GC-MS. By following the detailed protocols for sample preparation and instrumental analysis, and by implementing a rigorous quality control framework, laboratories can achieve accurate, reliable, and defensible data for this important environmental contaminant. The choice between LLE and SPE for sample preparation allows for flexibility based on laboratory needs, while the use of a deuterated internal standard and SIM mode detection ensures the high sensitivity and specificity required for regulatory compliance and risk assessment.

References

  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371. [Link]
  • NASA. (2013).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry. [Link]
  • Rutz, J., Schultz, J., & Sauer, R. (1997).
  • SAE International. (1997).
  • PubChem. (n.d.). This compound.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
  • International Programme on Chemical Safety. (n.d.). This compound (JECFA Food Additives Series 48). Inchem.org. [Link]
  • International Labour Organization & World Health Organization. (2021). ICSC 1711 - this compound. [Link]
  • Korte, R., Schulz, S., & Brauer, B. (2021). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction. Food Additives & Contaminants: Part A, 38(6), 904-913. [Link]
  • National Center for Biotechnology Information. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (2025).
  • International Agency for Research on Cancer. (n.d.). This compound.
  • Lee, J. H., Kim, H. Y., Kim, M. R., & Chang, M. I. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 59(2), 313-320. [Link]
  • Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • Korte, R., Schulz, S., & Brauer, B. (2021). Chloropropanols (3-MCPD, 1,3-DCP)
  • SCION Instruments. (n.d.). Internal Standards - What Are They?
  • Chemistry LibreTexts. (2022). 4.
  • German Federal Institute for Risk Assessment (BfR). (n.d.).
  • LookChem. (n.d.). Cas 96-23-1,this compound. [Link]

Sources

Application Notes and Protocols for 1,3-Dichloro-2-propanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Building Block

1,3-Dichloro-2-propanol (CAS No. 96-23-1), often abbreviated as 1,3-DCP, is a highly functionalized organochlorine compound. Its structure, featuring two primary chloride substituents and a secondary hydroxyl group, makes it a reactive and versatile building block in organic synthesis.[1][2] While it is recognized as a food processing contaminant in some contexts, its primary industrial value lies in its role as a key intermediate for producing a wide array of high-value chemicals.[3][4]

This guide provides an in-depth exploration of 1,3-DCP's applications, focusing on its utility in the synthesis of epoxides, polyols, and other critical compounds for the pharmaceutical, polymer, and agrochemical industries.[1][5][6] We will detail the causality behind experimental choices, provide validated protocols, and outline robust analytical methods for reaction monitoring and quality control.

Physicochemical Properties

A clear understanding of 1,3-DCP's physical properties is fundamental to its safe handling and application in synthesis.

PropertyValueReference
Molecular Formula C₃H₆Cl₂O[3]
Molecular Weight 128.99 g/mol [3]
Appearance Colorless to clear yellow liquid with an ethereal odor[3][7][8]
Boiling Point 174.3 °C at 760 mmHg[3]
Melting Point -4 °C[3]
Density ~1.36 g/mL at 20 °C
Flash Point 86 °C (186.8 °F) - closed cup[4][7]
Solubility Soluble in water (1:9); miscible with alcohol and ether[3]

Core Applications and Mechanistic Insights

1,3-DCP's reactivity is centered around its three functional sites: two primary carbon-chlorine bonds and one secondary hydroxyl group. This allows for a variety of transformations, primarily intramolecular cyclization (epoxidation) and nucleophilic substitution.

Synthesis of Epichlorohydrin: The Premier Application

The most significant industrial use of 1,3-DCP is as a direct precursor to epichlorohydrin, a commodity chemical essential for the production of epoxy resins, synthetic glycerol, elastomers, and paper reinforcement resins.[3][9][10]

Mechanism: Intramolecular Williamson Ether Synthesis

The conversion is a classic dehydrochlorination reaction. In the presence of a strong base, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), the hydroxyl group of 1,3-DCP is deprotonated to form an alkoxide.[11] This alkoxide then acts as an internal nucleophile, attacking one of the adjacent carbon atoms and displacing the chloride leaving group in an intramolecular SN2 reaction to form the stable three-membered epoxide ring.

The reaction is extremely rapid.[11] Industrially, this process is often carried out in a reactive distillation column. This setup is advantageous because epichlorohydrin is more volatile than the starting dichloropropanols, allowing it to be continuously removed from the reaction mixture as it forms. This prevents side reactions, such as hydrolysis of the newly formed epoxide, thereby maximizing the yield.[10]

Caption: Synthesis of Epichlorohydrin from 1,3-DCP.

Synthesis of Glycerol and Derivatives

1,3-DCP can be hydrolyzed to produce synthetic glycerol.[3][5] This reaction typically involves heating with an aqueous base, such as sodium carbonate, where both chlorine atoms are substituted by hydroxyl groups. While historically significant, this route has been largely supplanted by processes derived from biodiesel production. However, 1,3-DCP remains a valuable intermediate for producing specific glycerol derivatives and other C3 compounds.

Precursor to Other Chemical Intermediates

1,3-DCP serves as a starting material for other important industrial chemicals:

  • 1,3-Dichloropropene: Formed by the dehydration of 1,3-DCP, this compound is a potent soil fumigant.[3][4][9]

  • 1,2,3-Trichloropropane: Can be produced via chlorination of 1,3-DCP. It is used as a solvent and in polymer manufacturing.[3][9]

  • 3-Chloro-1,2-propanediol (3-MCPD): Can be synthesized from 1,3-DCP via controlled hydrolysis. 3-MCPD itself is an important intermediate in pharmaceutical synthesis.[12][13][14]

Experimental Protocols

Safety Preamble: this compound is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[8][15] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a lab coat, is mandatory.[7][8][16] An eyewash station and safety shower must be readily accessible.[7]

Protocol 1: Synthesis of this compound from Glycerol

This protocol details a common laboratory-scale synthesis from glycerol, a renewable feedstock. The reaction proceeds via an SN2 mechanism, where a carboxylic acid catalyst protonates a hydroxyl group on glycerol, allowing it to be displaced by a chloride ion from HCl.[17][18]

Materials:

  • Glycerol (99%+)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 92.1 g (1.0 mol) of glycerol and 2.0 mL of glacial acetic acid.[19]

  • Reagent Addition: While stirring vigorously, slowly add 247 mL (~3.0 mol) of concentrated hydrochloric acid to the flask. The addition should be done carefully as the reaction can be exothermic.

  • Reaction Conditions: Heat the mixture to 100-110 °C using a heating mantle and maintain a gentle reflux for 4-5 hours.[20] The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.

  • Workup - Quenching and Neutralization: After the reaction is complete (as determined by the consumption of glycerol), cool the flask to room temperature in an ice bath. Carefully transfer the dark-colored mixture to a 1 L separatory funnel.

  • Neutralization: Slowly add saturated sodium bicarbonate solution in small portions to neutralize the excess acid. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is a mixture of monochloropropanediols and dichloropropanols. Purify the 1,3-DCP by vacuum distillation. Collect the fraction boiling at approximately 76-78 °C at 15 mmHg. The expected yield is 60-70%.

Protocol 2: Synthesis of Epichlorohydrin from this compound

This protocol describes the efficient base-mediated cyclization of 1,3-DCP to epichlorohydrin. The key to a high yield is the rapid removal of the volatile product from the reaction medium.

Materials:

  • This compound (98%+)

  • Sodium hydroxide (NaOH) pellets or a 20% aqueous solution[21]

  • Deionized water

  • Diethyl ether

  • Three-neck round-bottom flask

  • Dropping funnel

  • Short path distillation head with condenser and receiving flask

  • Heating mantle and magnetic stirrer

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a short path distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Initial Charge: Add 64.5 g (0.5 mol) of 1,3-DCP to the reaction flask.

  • Base Addition and Distillation: Prepare a solution of 22 g (0.55 mol) of NaOH in 88 mL of water. Gently heat the 1,3-DCP in the flask to 50-60 °C while stirring.[21]

  • Causality Note: The temperature is kept moderate to control the reaction rate and facilitate the immediate distillation of the lower-boiling epichlorohydrin (b.p. 117 °C) as it forms, preventing its hydrolysis back to a diol.

  • Slowly add the NaOH solution from the dropping funnel over 30-45 minutes. The epichlorohydrin product will co-distill with water. Continue heating and stirring for an additional 30 minutes after the addition is complete to ensure full reaction.

  • Workup and Purification: Transfer the distillate to a separatory funnel. The lower layer contains the epichlorohydrin. Separate the layers and discard the upper aqueous layer.

  • Drying: Dry the crude epichlorohydrin by adding small portions of anhydrous calcium chloride until the liquid is clear.

  • Final Distillation: Decant the dried liquid into a clean distillation apparatus and perform a final fractional distillation at atmospheric pressure. Collect the pure epichlorohydrin fraction boiling at 115-117 °C. The expected yield is 80-90%.

Caption: Experimental workflow for epichlorohydrin synthesis.

Analytical Methods for Quality Control

Accurate analysis of 1,3-DCP is critical for monitoring reaction progress, assessing purity, and ensuring safety. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for volatile compounds like dichloropropanols.[22]

Protocol: GC-MS Determination of 1,3-DCP

This protocol describes the analysis of 1,3-DCP from a reaction mixture or aqueous sample.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 5 mL aliquot of the aqueous reaction mixture (or water sample), add 1 mL of a suitable internal standard solution (e.g., 1,3-DCP-d5 in ethyl acetate for precise quantification).[23][24]

  • Add 2 mL of ethyl acetate. Vortex vigorously for 1 minute to extract the analyte.[23]

  • Allow the layers to separate. Carefully transfer the upper ethyl acetate layer to a 2 mL autosampler vial.

  • Pass the extract through a small plug of anhydrous sodium sulfate to remove residual water.[23] The sample is now ready for injection.

2. GC-MS Instrumentation and Conditions: The following table provides a validated starting point for method development.

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar column providing good separation for chlorinated compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/minA standard temperature ramp to separate solvents from the analyte and other byproducts.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Detection Mode Selective Ion Monitoring (SIM)For highest sensitivity and specificity. Monitor characteristic ions for 1,3-DCP (e.g., m/z 79, 81) and its deuterated standard.

3. Data Analysis: Quantification is achieved by creating a calibration curve using standards of known 1,3-DCP concentration and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against concentration.

References

  • This compound - OEHHA. (URL: )
  • This compound: A Versatile Intermedi
  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • Evidence on the Carcinogenicity of this compound - OEHHA. (URL: )
  • Substance Inform
  • A rapid and sensitive GC-MS method for determination of this compound in w
  • This compound - Chem-Impex. (URL: )
  • This compound 97 96-23-1 - Sigma-Aldrich. (URL: )
  • A rapid and sensitive GC–MS method for determination of this compound in w
  • This compound - CAMEO Chemicals - NOAA. (URL: )
  • A rapid and sensitive GC–MS method for determination of this compound in w
  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: )
  • This compound | 96-23-1 - ChemicalBook. (URL: )
  • Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (URL: )
  • FR2912743A1 - Preparing epichlorhydrin comprises reacting this compound and 2,3-dichloro-1-propanol mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation - Google P
  • This compound 97 96-23-1 - Sigma-Aldrich. (URL: )
  • Detecting Dichloropropanols: A Guide to Analytical Methods - Benchchem. (URL: )
  • MSDS of this compound. (URL: )
  • Safety Data Sheet: this compound | PDF | Dangerous Goods | Toxicity - Scribd. (URL: )
  • This compound (D₅, 98%)
  • ICSC 1711 - this compound. (URL: )
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst | Industrial & Engineering Chemistry Research - ACS Public
  • US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google P
  • GLYCEROL α,γ-DICHLOROHYDRIN - Organic Syntheses Procedure. (URL: )
  • Preparation of 3-chloro-1,2-propanediol - PrepChem.com. (URL: )
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst | Request PDF - ResearchG
  • A new coupling process for synthesis of epichlorohydrin from dichloropropanols Dawei Wu, Sumin Zhou* -
  • GB2173496A - Method for producing epichlorohydrin - Google P
  • CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google P
  • Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering. (URL: )
  • (PDF)

Sources

Application Notes and Protocols: The Strategic Role of 1,3-Dichloro-2-propanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of a Core Intermediate

In the landscape of pharmaceutical synthesis, 1,3-Dichloro-2-propanol (1,3-DCP), with CAS Number 96-23-1, stands out as a pivotal yet often under-recognized intermediate.[1] Structurally, it is a simple three-carbon backbone functionalized with two chlorine atoms and a secondary hydroxyl group. This unique arrangement of reactive sites makes it a highly versatile building block, primarily serving as the principal precursor to epichlorohydrin, a cornerstone of epoxy resin production and a vital intermediate in its own right for pharmaceutical manufacturing.[2][3][4]

This guide provides an in-depth exploration of 1,3-DCP's applications, moving beyond a simple recitation of facts to explain the causality behind its synthetic utility. We will delve into its core transformation into epichlorohydrin, its role in constructing complex heterocyclic systems, and its function as a precursor to synthetic glycerol backbones. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Physicochemical Data Summary
PropertyValueReference
CAS Number 96-23-1[3]
Molecular Formula C₃H₆Cl₂O[3]
Molecular Weight 128.99 g/mol
Appearance Colorless liquid[3][5]
Density ~1.36 g/mL at 20°C
Boiling Point 174-175 °C[3]
Melting Point -4 °C[3]
Solubility Soluble in water, miscible with alcohol and ether
Flash Point 74-86 °C[5]

Critical Safety & Handling Protocols

Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before any protocol is initiated, a thorough understanding of the hazards associated with 1,3-DCP is mandatory. It is classified as toxic if swallowed, harmful in contact with skin, and a suspected carcinogen.[3][6][7]

  • Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, and appropriate protective gloves (e.g., butyl rubber, Viton).[7][8] A lab coat and closed-toe shoes are required. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[8] Use adequate ventilation to maintain airborne concentrations below exposure limits.

  • Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and acid anhydrides.[7][8] Containers should be tightly closed. Ground and bond containers during material transfer to prevent static discharge.[8]

  • Emergency First Aid:

    • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or physician.[8][9]

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.[5][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes.[9]

Section 1: The Gateway Intermediate: Synthesis of Epichlorohydrin

The most significant industrial application of 1,3-DCP is its conversion to epichlorohydrin via dehydrochlorination.[2][3][10] This reaction is not merely a transformation but the creation of a new, highly valuable intermediate used in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[11]

Expertise & Experience: The Mechanistic Rationale

The conversion is an intramolecular Williamson ether synthesis. The process begins with the deprotonation of the secondary hydroxyl group by a strong base, typically an alkali hydroxide like NaOH or Ca(OH)₂.[10][12] This creates a highly nucleophilic alkoxide. The subsequent step is a rapid, intramolecular Sɴ2 attack by the alkoxide on one of the adjacent carbon atoms bearing a chlorine atom. This displaces the chloride ion and forms the strained, three-membered epoxide ring. The reaction is highly efficient due to the favorable proximity of the reacting groups.

Caption: Mechanism of Epichlorohydrin Synthesis.
Protocol 1: Laboratory-Scale Synthesis of Epichlorohydrin

This protocol describes a robust method for the dehydrochlorination of 1,3-DCP. The reaction kinetics are extremely fast, and process control is key to preventing side reactions like hydrolysis of the epichlorohydrin product.[10][13][14]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 20% w/v in water, 1.1 eq)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and distillation setup.

  • Heating mantle and temperature controller.

  • Ice bath.

Procedure:

  • Setup: Assemble the distillation apparatus. Charge the round-bottom flask with this compound.

  • Reaction Initiation: Begin vigorous stirring and heat the flask to approximately 70-80°C.[10]

  • Base Addition: Slowly add the sodium hydroxide solution dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain the desired temperature.

  • Distillation: Epichlorohydrin (b.p. 117°C) will form and co-distill with water. The process is often carried out under reduced pressure to lower the boiling point and minimize product degradation.

  • Work-up: Collect the distillate in a receiving flask cooled in an ice bath. The organic layer (epichlorohydrin) can be separated from the aqueous layer.

  • Purification: The crude epichlorohydrin can be dried over an anhydrous agent (e.g., MgSO₄) and further purified by fractional distillation if required.

Authoritative Grounding & Process Control:

  • The molar ratio of base to 1,3-DCP is critical. An excess of base ensures complete conversion but increases the risk of hydrolysis of the epichlorohydrin product into glycerol.[15]

  • Temperature control is paramount. While higher temperatures increase the reaction rate, they also accelerate the rate of the undesired hydrolysis side reaction.[13] A temperature of ~70°C is often optimal.[10]

Section 2: 1,3-DCP as a Bifunctional Building Block in Heterocyclic Synthesis

The true synthetic power of 1,3-DCP in pharmaceutical development lies in its ability to act as a bifunctional electrophile. After conversion to its epoxide (epichlorohydrin) or by direct reaction, it provides a three-carbon chain that can be used to link or form heterocyclic rings, which are core structures in a vast number of drugs.[16]

Application Example: Synthesis of Functionalized Pyridine Derivatives

N-heterocycles, like pyridine, are ubiquitous in medicinal chemistry. 1,3-DCP and its derivatives can be used to perform N- or O-alkylation on pyridine precursors, leading to compounds with potential antimicrobial or cytotoxic activities.[16]

Expert Insights: The choice of base and reaction conditions dictates the site of alkylation. A base like potassium carbonate (K₂CO₃) tends to favor O-alkylation of pyridinone-type substrates, whereas a stronger, non-nucleophilic base like sodium hydride (NaH) favors N-alkylation.[16] This regioselectivity is a powerful tool for the synthetic chemist.

G cluster_products Potential Products Start This compound (1,3-DCP) Epoxy Epichlorohydrin (via Protocol 1) Start->Epoxy Dehydrochlorination O_Alk O-Alkylated Product Epoxy->O_Alk Alkylation (e.g., K₂CO₃) N_Alk N-Alkylated Product Epoxy->N_Alk Alkylation (e.g., NaH) Hetero Heterocyclic Precursor (e.g., Pyridin-2(1H)-one) Hetero->O_Alk Hetero->N_Alk

Caption: Synthetic workflow for heterocyclic functionalization.
Protocol 2: General Procedure for Alkylation of N-Heterocycles with Epichlorohydrin

This protocol provides a general framework for the reaction of epichlorohydrin (derived from 1,3-DCP) with a nucleophilic heterocycle.

Materials:

  • Heterocyclic starting material (e.g., Pyridin-2(1H)-one) (1.0 eq)

  • Epichlorohydrin (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ for O-alkylation, or NaH for N-alkylation) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere apparatus (if using NaH)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic starting material and the anhydrous solvent.

  • Base Addition: Add the selected base (e.g., K₂CO₃) to the stirred suspension/solution. If using NaH, add it portion-wise at 0°C.

  • Electrophile Addition: Slowly add the epichlorohydrin dropwise to the reaction mixture at room temperature (or 0°C for highly reactive systems).

  • Reaction: Heat the mixture to a temperature appropriate for the specific substrate (typically 50-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated NH₄Cl solution (especially important for NaH).

  • Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Section 3: Precursor to Synthetic Glycerol and Derivatives

1,3-DCP is a direct precursor to synthetic glycerol through hydrolysis.[17] This pathway is significant because many pharmaceutical formulations and synthetic strategies require a glycerol backbone. The controlled reaction of 1,3-DCP or epichlorohydrin allows for the synthesis of specifically functionalized glycerol derivatives that would be difficult to produce from natural glycerol.[16][18] This is a key route for producing high-value fine chemicals from a low-cost starting material.[19][20]

Conclusion

This compound is far more than a simple chlorinated alcohol. It is a strategic and versatile intermediate whose primary value lies in its efficient conversion to epichlorohydrin. This transformation unlocks a powerful bifunctional electrophile capable of participating in a wide array of synthetic routes crucial to the pharmaceutical industry. From the construction of complex heterocyclic cores to the synthesis of functionalized glycerol backbones, 1,3-DCP provides a reliable and cost-effective starting point. A comprehensive understanding of its reactivity, coupled with stringent safety protocols, allows researchers and drug development professionals to fully leverage its synthetic potential.

References

  • National Center for Biotechnology Information. (2012). This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
  • Office of Environmental Health Hazard Assessment. (2009). This compound. OEHHA. [Link]
  • Scribd. Safety Data Sheet: this compound. [Link]
  • Cole-Parmer. Material Safety Data Sheet - this compound, 99%. [Link]
  • LookChem.
  • ResearchGate. (2009). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. [Link]
  • ILO and WHO. (2021). ICSC 1711 - this compound. [Link]
  • ResearchGate. (2012).
  • Google Patents. FR2912743A1 - Preparing epichlorhydrin.
  • ResearchGate. Scheme 10 for the synthesis of Ambroxol Hydrochloride. [Link]
  • SciELO. (2014). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]
  • Google Patents. GB2173496A - Method for producing epichlorohydrin.
  • Wikipedia. 1,3-Dichloropropan-2-ol. [Link]
  • Google Patents. JPH0723332B2 - Process for producing this compound.
  • ResearchGate. (2013).
  • OEHHA. (2010). Evidence on the Carcinogenicity of this compound. [Link]
  • International Journal of Chemistry. (2017). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. [Link]
  • Google Patents. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride.
  • LookChem. New manufacturing procedure of cetirizine. [Link]
  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]
  • SlideShare. (2015). 1,3-Dihydroxypropan-2-one (DHA)
  • ResearchGate. (2009). Synthesis of labeled ambroxol and its major metabolites. [Link]
  • Google Patents. US20090030205A1 - Process for obtaining cetirizine dihydrochloride.
  • Google Patents. CN104788326A - Synthesis method of ambroxol hydrochloride.
  • ResearchGate. (2021). Mechanism and kinetics investigation of reaction network: 1,3‐Dichloro‐2‐propanol with alkali to prepare epichlorohydrin. [Link]
  • PubChem. This compound. [Link]
  • SlideShare. (2015). 1,3-Dihydroxypropan-2-one (DHA)
  • MDPI. (2020).

Sources

Application Notes and Protocols: 1,3-Dichloro-2-propanol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 1,3-dichloro-2-propanol (1,3-DCP) in organic chemistry. While often categorized as a solvent, a thorough review of the scientific literature reveals its primary role as a versatile bifunctional reactant and intermediate, particularly in the synthesis of epichlorohydrin, a critical precursor for epoxy resins and pharmaceuticals. This guide will delve into the physicochemical properties of 1,3-DCP that govern its reactivity and potential as a reaction medium. Detailed protocols for its primary synthetic applications are provided, alongside a discussion of its more niche roles as a solvent in industrial formulations. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting.

Introduction: Unveiling the Dual Nature of this compound

This compound (CAS No. 96-23-1), a colorless to pale yellow liquid with a characteristic ethereal odor, occupies a unique position in the landscape of organic chemicals.[1] Structurally, it is a propanol backbone substituted with chlorine atoms at the 1 and 3 positions, and a hydroxyl group at the 2-position. This trifunctional nature is the cornerstone of its chemical utility, enabling it to participate in a variety of chemical transformations.

While historical and industrial literature occasionally refers to 1,3-DCP as a solvent for applications such as hard resins, nitrocellulose, and as a component in paint and varnish removers, its application as a primary solvent in modern organic synthesis is not well-documented in peer-reviewed research.[2][3] Instead, its most significant contribution to organic chemistry lies in its role as a key intermediate. The insights that follow are designed to provide researchers with a practical and in-depth understanding of where 1,3-DCP can be most effectively and safely employed.

Physicochemical Properties and Their Implications

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective application and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₆Cl₂O
Molecular Weight 128.99 g/mol
Appearance Colorless to light yellow liquid[1]
Odor Ethereal[4]
Boiling Point 174.3 °C (at 760 mmHg)[2]
Melting Point -4 °C[2]
Density 1.3530–1.3670 g/cm³ (at 20 °C)[2]
Refractive Index 1.4830 (at 20 °C)[2]
Solubility Soluble in water (up to 1:9); miscible with alcohol, ether, and acetone.[2]
Flash Point 86 °C (closed cup)

The relatively high boiling point of 1,3-DCP suggests its potential utility in reactions requiring elevated temperatures. Its miscibility with a range of common organic solvents and partial solubility in water highlight its amphiphilic character, a consequence of the polar hydroxyl group and the chlorinated alkyl chain.

The Protic Nature and its Influence

As a secondary alcohol, this compound is a polar protic solvent .[4] This characteristic is crucial in understanding its potential interactions in a reaction mixture.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor. This property allows it to solvate both cations and anions effectively. In the context of nucleophilic substitution reactions, polar protic solvents can stabilize the transition state leading to carbocation formation in SN1 reactions.[5][6] Conversely, they can also solvate and potentially hinder the reactivity of anionic nucleophiles in SN2 reactions through hydrogen bonding.[4]

  • Reactivity of the Hydroxyl Group: The hydroxyl group itself can participate in reactions, such as esterification or deprotonation under basic conditions. This dual role as both a potential medium and a reactant is a key consideration in its application.

Core Application: Synthesis of Epichlorohydrin

The most significant industrial and laboratory application of this compound is its use as a precursor to epichlorohydrin.[3] This transformation is a classic example of an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as an internal nucleophile to displace one of the adjacent chloride atoms.

Mechanistic Pathway

The reaction proceeds via a dehydrochlorination mechanism, typically in the presence of a base such as sodium hydroxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization (SN2) 1_3_DCP This compound Alkoxide Alkoxide Intermediate 1_3_DCP->Alkoxide + Base Base Base (e.g., OH⁻) Epichlorohydrin Epichlorohydrin Alkoxide->Epichlorohydrin Intramolecular SN2 Attack Alkoxide->Epichlorohydrin Chloride Cl⁻

Figure 1: Mechanistic pathway for the synthesis of epichlorohydrin from this compound.

Detailed Laboratory Protocol: Synthesis of Epichlorohydrin

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • This compound (99% purity)

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, place 12.9 g (0.1 mol) of this compound.

  • Preparation of Base: Prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction: Slowly add the sodium hydroxide solution to the stirred this compound via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture should be maintained between 40-50 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer with an additional 25 mL of diethyl ether.

    • Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude epichlorohydrin can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 116-117 °C at atmospheric pressure.

Expected Yield: 70-80%

Causality of Experimental Choices:

  • Stoichiometry: A slight excess of sodium hydroxide is used to ensure complete conversion of the this compound.

  • Temperature Control: Maintaining the temperature between 40-50 °C is crucial. Higher temperatures can lead to the hydrolysis of the epichlorohydrin product to glycerol, reducing the yield.

  • Solvent Extraction: Diethyl ether is used to efficiently extract the relatively nonpolar epichlorohydrin from the aqueous reaction mixture.

  • Washing with Brine: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Purification: Fractional distillation is an effective method for purifying the final product from any unreacted starting material and side products.

This compound as a Solvent: A Critical Assessment

While its primary role is as a reactant, the properties of this compound merit a discussion of its potential, albeit niche, applications as a solvent.

Industrial Formulations

As mentioned, 1,3-DCP has been historically used as a solvent for:

  • Hard Resins and Nitrocellulose: Its ability to dissolve these polymers is likely due to a combination of its polarity and its capacity for hydrogen bonding, which can interact with the polar functional groups in these materials.[2]

  • Paint and Varnish Removers: In these formulations, it likely acts as a penetrating solvent to swell and soften the polymer matrix of the coating.[1]

Potential in Organic Synthesis

The high boiling point and polar protic nature of this compound could theoretically make it a suitable solvent for certain types of organic reactions, although practical examples in the academic literature are scarce.

  • Nucleophilic Substitution Reactions: For SN1 reactions that proceed through a carbocation intermediate, 1,3-DCP could be an effective stabilizing solvent. However, its own nucleophilic hydroxyl group could compete with the desired nucleophile, leading to side products. For SN2 reactions, its protic nature would likely solvate and deactivate anionic nucleophiles, making it a less favorable choice than polar aprotic solvents like DMSO or DMF.[4][6]

  • Reactions Requiring High Temperatures: Its high boiling point (174.3 °C) makes it a candidate for reactions that require sustained high temperatures, where more volatile solvents would necessitate high-pressure apparatus.

Workflow for Evaluating 1,3-DCP as a Potential Solvent:

G Start Reaction requires a high-boiling, polar protic solvent Consider_DCP Consider this compound as a potential solvent Start->Consider_DCP Check_Compatibility Are reactants and reagents stable in the presence of a secondary alcohol at high temp? Consider_DCP->Check_Compatibility Check_Nucleophilicity Is the hydroxyl group of 1,3-DCP likely to interfere as a competing nucleophile? Check_Compatibility->Check_Nucleophilicity Yes Alternative Select an alternative high-boiling polar aprotic or less nucleophilic protic solvent Check_Compatibility->Alternative No Proceed Proceed with small-scale test reaction Check_Nucleophilicity->Proceed No Check_Nucleophilicity->Alternative Yes

Figure 2: Decision workflow for considering this compound as a reaction solvent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.

  • Carcinogenicity: It is classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans").

  • Irritation: It can cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed.

Disposal:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical in organic synthesis, primarily functioning as a key bifunctional intermediate rather than a general-purpose solvent. Its most notable application is in the high-yield synthesis of epichlorohydrin, a process that leverages its unique molecular architecture. While its physical properties suggest potential as a high-boiling point, polar protic solvent, the lack of extensive literature on such applications, coupled with its inherent reactivity and toxicity, warrants a cautious and well-considered approach. For researchers and professionals in drug development, a thorough understanding of its reactivity as a precursor, along with stringent adherence to safety protocols, will enable the most effective and responsible utilization of this versatile chemical.

References

  • FR2912743A1 - Preparing epichlorhydrin comprises reacting this compound and 2,3-dichloro-1-propanol mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation.
  • LookChem - Cas 96-23-1,this compound. [Link]
  • St. Paul's Cathedral Mission College - NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
  • NCERT - Haloalkanes and Haloarenes. [Link]
  • KPU Pressbooks - 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
  • JPH0723332B2 - Process for producing this compound.
  • OEHHA - this compound. [Link]
  • NCBI - this compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • PubChem - this compound. [Link]
  • Wikipedia - 1,3-Dichloropropan-2-ol. [Link]
  • NCBI - this compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W

Sources

Application Note: Derivatization of 1,3-Dichloro-2-propanol (1,3-DCP) for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 1,3-Dichloro-2-propanol

This compound (1,3-DCP) is a chemical contaminant of significant concern, often found in food products as a result of heat processing or migration from food contact materials, such as those treated with wet-strength resins.[1][2][3] Its potential carcinogenicity necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices.[1][3]

However, the direct analysis of 1,3-DCP by gas chromatography (GC) presents considerable difficulties. The molecule's high polarity, stemming from the secondary hydroxyl (-OH) group, and its relatively low volatility lead to poor chromatographic performance.[4][5] Common issues include broad, tailing peaks, low sensitivity, and irreversible adsorption onto active sites within the GC inlet or column.[5] To overcome these limitations, a chemical modification step known as derivatization is essential. This process converts the analyte into a form more amenable to GC analysis by masking the polar functional group, thereby increasing volatility and improving detection.[4][6]

This application note provides a comprehensive technical guide to the derivatization of 1,3-DCP, focusing on the underlying principles, reagent selection, and a detailed, field-proven protocol for robust and sensitive GC-MS analysis.

The Imperative of Derivatization: A Mechanistic Overview

The primary objective of derivatizing 1,3-DCP is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable functional group.[4] This transformation achieves several critical enhancements for GC analysis:

  • Increased Volatility: By eliminating the capacity for hydrogen bonding, the derivative becomes significantly more volatile, allowing it to partition readily into the gas phase and travel through the GC column at lower temperatures.[6][7]

  • Improved Peak Shape: Masking the polar -OH group minimizes interactions with active sites (e.g., free silanols) on the surfaces of the GC inlet liner and column, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Many derivatizing agents introduce fluorinated groups into the molecule. The resulting derivatives are highly responsive to electron capture detectors (ECD) and produce characteristic high-mass ion fragments during mass spectrometry (MS), which improves selectivity and lowers detection limits.[8]

  • Greater Thermal Stability: The resulting derivative is often more stable at the elevated temperatures of the GC inlet and oven, preventing on-column degradation of the analyte.[9]

Strategic Selection of Derivatization Reagents

Choosing the correct reagent is paramount for successful analysis. While several classes of reagents exist, acylation is the most robust and widely cited method for chloropropanols like 1,3-DCP.

Recommended: Acylation with Perfluorinated Anhydrides

Acylation involves the reaction of the hydroxyl group with an acylating agent to form an ester. Perfluorinated anhydrides, such as Heptafluorobutyric Anhydride (HFBA) , are particularly effective.[2][5]

  • Reaction Mechanism: HFBA reacts with the alcohol (1,3-DCP) to form a stable heptafluorobutyryl ester. This reaction is often catalyzed by a tertiary amine base (e.g., pyridine, triethylamine), which acts as an acid scavenger, neutralizing the heptafluorobutyric acid byproduct.[9] This neutralization is critical as the acidic byproduct can degrade the GC column.[6][9]

  • Causality: The choice of HFBA is deliberate. The resulting ester derivative is not only volatile and stable but the multiple fluorine atoms make it highly electron-capturing, yielding exceptional sensitivity with an ECD. For MS analysis, it provides a derivative with a significantly higher molecular weight and characteristic fragmentation patterns, moving the key ions away from low-mass background interference.[8] Other effective reagents in this class include Heptafluorobutyrylimidazole (HFBI).[2][8]

Alternative: Silylation Reagents

Silylation is another widely used technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[4][10][11] This method is also effective at reducing polarity and increasing volatility.[4]

Reagents to Avoid: The Case of Phenylboronic Acid (PBA)

It is crucial to distinguish the analytical requirements for 1,3-DCP from those of its common co-analyte, 3-monochloro-1,2-propanediol (3-MCPD). Phenylboronic acid (PBA) is a popular derivatizing agent for 3-MCPD because it selectively reacts with compounds containing two adjacent hydroxyl groups (a 1,2-diol) to form a stable cyclic boronate ester.[12] PBA will not react with 1,3-DCP , as 1,3-DCP possesses only a single hydroxyl group.[5][12] Using a method developed for 3-MCPD with PBA will fail to detect 1,3-DCP.

Experimental Workflow and Detailed Protocol

This section outlines a complete, self-validating protocol for the derivatization of 1,3-DCP using Heptafluorobutyric Anhydride (HFBA) followed by GC-MS analysis. The use of a deuterated internal standard is mandatory for achieving high accuracy and precision.

Overall Analytical Workflow

The entire process, from sample receipt to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., food extract) IS_Spike Spike with Internal Standard (1,3-DCP-d5) Sample->IS_Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Spike->Extraction Dry Dry Extract (Na2SO4) Extraction->Dry Concentrate Concentrate Extract (under Nitrogen) Dry->Concentrate Deriv Add Derivatization Reagent (HFBA in solvent) Concentrate->Deriv Catalyst Add Catalyst/Base (e.g., Pyridine) Deriv->Catalyst React Incubate (e.g., 60°C for 30 min) Catalyst->React GC_Inject GC-MS Injection React->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection MS Detection (SIM Mode) Separation->Detection Quant Quantification Detection->Quant

Sources

Application Note: High-Sensitivity Analysis of 1,3-Dichloro-2-propanol (1,3-DCP)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Robust Sample Preparation and GC-MS Quantification

Introduction: The Analytical Imperative for 1,3-DCP Monitoring

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical contaminant of significant concern in the food safety and pharmaceutical industries. It can form during the production of certain food ingredients, such as acid-hydrolyzed vegetable proteins (acid-HVPs) and soy sauce, and may also be present as a byproduct in materials synthesized using epichlorohydrin.[1][2] The International Agency for Research on Cancer (IARC) classifies 1,3-DCP as a Group 2B substance, "possibly carcinogenic to humans," based on sufficient evidence from animal studies.[1][3] This classification necessitates the use of highly sensitive and validated analytical methods to ensure consumer safety and regulatory compliance.

The analysis of 1,3-DCP presents several challenges. Its volatility can lead to analyte loss during sample concentration steps, while its presence in complex matrices like fatty foods or pharmaceutical formulations requires highly effective extraction and cleanup procedures to minimize interference.[2] This application note provides a detailed guide for researchers and drug development professionals on proven sample preparation protocols for the robust analysis of 1,3-DCP. We will detail two primary methodologies: a classic, versatile Liquid-Liquid Extraction (LLE) protocol suitable for a wide range of matrices, and a modern, automated Headspace Solid-Phase Microextraction (HS-SPME) method ideal for aqueous samples. Both protocols are designed for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for this analysis.[1][3]

Core Methodologies: A Dichotomy of Extraction Principles

The choice of sample preparation technique is paramount and depends largely on the sample matrix and desired throughput.

  • Liquid-Liquid Extraction (LLE): This foundational technique operates on the principle of differential solubility. 1,3-DCP is partitioned from the (often aqueous) sample matrix into an immiscible organic solvent. Its main advantage is its broad applicability to diverse sample types, from liquids to solids.[3][4][5] The primary causality behind its effectiveness is the higher affinity of the semi-polar 1,3-DCP for the organic phase over the sample matrix, especially when the polarity of the aqueous phase is increased by adding salt (the "salting-out" effect).

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-minimized, equilibrium-based technique. The sample is sealed in a vial and heated, causing volatile compounds like 1,3-DCP to partition into the headspace (the gas phase above the sample).[2] A fused-silica fiber coated with a specific sorbent is then exposed to the headspace, where it adsorbs the analyte. The fiber is subsequently transferred to the hot GC inlet for thermal desorption and analysis. The driving principle is Henry's Law, which governs the partitioning of an analyte between the liquid/solid phase and the gas phase. This method is exceptionally clean, easily automated, and ideal for volatile analytes in aqueous matrices.[6][7]

Protocol I: Liquid-Liquid Extraction (LLE) for Complex Matrices

This protocol is adapted for various food and pharmaceutical samples and is designed for robustness and reliability.[5]

Principle & Causality

The protocol leverages the solubility of 1,3-DCP in a water-immiscible organic solvent, typically ethyl acetate or methyl tert-butyl ether (MTBE).[5][8] An internal standard (isotopically labeled 1,3-DCP-d5) is added at the outset to correct for any analyte loss during the multi-step extraction and concentration process, ensuring quantitative accuracy.[2][8][9] Anhydrous sodium sulfate is used as a drying agent to remove residual water from the organic extract, which is critical for preventing interference and protecting the GC column.

Experimental Protocol

Materials:

  • Sample (e.g., soy sauce, pharmaceutical syrup, homogenized solid)

  • 1,3-DCP-d5 internal standard solution (e.g., 10 µg/mL in methanol)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄), granular

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the 1,3-DCP-d5 internal standard solution to the sample. This step is crucial for accurate quantification.

  • Extraction: Add 15 mL of MTBE to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure intimate contact between the solvent and the sample matrix, facilitating the transfer of 1,3-DCP into the organic phase.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to break any emulsions and achieve a clean separation between the aqueous/solid phase and the organic supernatant.

  • Extract Collection: Carefully transfer the upper organic layer (MTBE) into a clean tube.

  • Drying: Add approximately 1-2 g of anhydrous sodium sulfate to the collected extract.[5] Vortex briefly and allow it to sit for 5-10 minutes. The salt absorbs dissolved water, preventing it from interfering with the GC-MS analysis.

  • Concentration: Decant the dried extract into a concentration tube. Gently evaporate the solvent to a final volume of 1 mL under a stream of nitrogen at room temperature.[5] Over-evaporation must be avoided due to the volatility of 1,3-DCP.[2]

  • Final Preparation: Transfer the final 1 mL extract into a GC vial for analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Final Analysis Sample 1. Weigh 10g Sample Spike 2. Add 1,3-DCP-d5 IS Sample->Spike Ensures quantitation Add_Solvent 3. Add 15mL MTBE Spike->Add_Solvent Vortex 4. Vortex 2 min Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Phase separation Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry with Na₂SO₄ Collect->Dry Remove water Concentrate 8. Evaporate to 1mL Dry->Concentrate Avoid analyte loss GCMS 9. Transfer to Vial & Analyze Concentrate->GCMS

Caption: Workflow for Liquid-Liquid Extraction of 1,3-DCP.

Protocol II: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for aqueous samples or aqueous extracts of solid materials, such as food contact paper products.[10][11]

Principle & Causality

The equilibrium of 1,3-DCP between the sample and the headspace is shifted to favor the headspace by increasing the ionic strength of the sample with sodium chloride and by heating.[6][12] This increases the concentration of the analyte in the gas phase, leading to greater adsorption onto the SPME fiber and thus higher sensitivity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad affinity for volatile and semi-volatile compounds.

Experimental Protocol

Materials:

  • Aqueous sample or extract

  • 1,3-DCP-d5 internal standard solution

  • Sodium chloride (NaCl), analytical grade

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber assembly (e.g., 85 µm polyacrylate or DVB/CAR/PDMS)

  • Autosampler with SPME capability or manual SPME holder

  • Heating agitator

Procedure:

  • Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of 1,3-DCP-d5 internal standard.

  • Matrix Modification: Add 1.3 g of NaCl to the vial.[7] This "salting-out" effect decreases the solubility of 1,3-DCP in the water and increases its volatility.

  • Equilibration: Seal the vial and place it in the heating agitator. Incubate the sample at 50°C for 15 minutes with agitation.[6][12] This step allows the analyte to reach equilibrium between the sample and the headspace.

  • Extraction (Adsorption): Expose the SPME fiber to the headspace of the vial for 30 minutes under continued heating and agitation.[7] During this time, 1,3-DCP adsorbs onto the fiber coating.

  • Desorption and Analysis: Immediately retract the fiber and introduce it into the heated GC inlet (e.g., at 260°C) for 3 minutes.[6] The high temperature causes the adsorbed 1,3-DCP to be rapidly desorbed directly onto the GC column for separation and analysis.

HS-SPME Workflow Diagram

HS_SPME_Workflow cluster_prep Vial Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. 5mL Sample in Vial Spike 2. Add IS & 1.3g NaCl Sample->Spike Increase volatility Equilibrate 3. Incubate 50°C, 15 min Spike->Equilibrate Expose 4. Expose Fiber to Headspace Equilibrate->Expose Adsorption Desorb 5. Desorb in GC Inlet Expose->Desorb Transfer analyte Analyze 6. Chromatographic Separation & MS Detection Desorb->Analyze

Caption: Workflow for HS-SPME Analysis of 1,3-DCP.

Analytical Method: GC-MS Parameters

Gas Chromatography coupled with Mass Spectrometry is the definitive technique for this analysis, providing both chromatographic separation and mass-based identification.

ParameterTypical SettingRationale
Injection Splitless, 260°CMaximizes transfer of trace analytes to the column.
Carrier Gas Helium, Constant Flow (e.g., 1.2 mL/min)Inert gas for carrying analytes through the column.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A non-polar column providing good separation for semi-volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/minA temperature gradient to separate analytes based on boiling point.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard, robust ionization method creating reproducible fragmentation patterns.
MS Acquisition Selected Ion Monitoring (SIM) ModeIncreases sensitivity and selectivity by monitoring only characteristic ions.
Quantifier Ion m/z 79A prominent and characteristic fragment ion for 1,3-DCP.[1]
Qualifier Ions m/z 81, 49Used for confirmation of analyte identity based on ion ratios.

Method Performance and Validation

A validated method is a self-validating system. The protocols described herein should be validated in the user's laboratory across several key parameters to ensure trustworthy results.

Parameter1,3-DCP Typical PerformanceReference
Linearity (R²) > 0.99[1]
LOD (ng/g or µg/L) 0.4 - 3.15 ng/g[3][4][10]
LOQ (ng/g or µg/L) 1.2 - 10.56 ng/g[3][4][10]
Recovery (%) 90 - 105%[8][11]
Precision (RSD%) < 15%[8][9]

References

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH.
  • A rapid and sensitive GC–MS method for determination of this compound in w
  • Analysis of 3-MCPD and 1,3-DCP in various foodstuffs Using GC-MS.
  • FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determin
  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf.
  • Determination of this compound and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry.
  • Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction. Taylor & Francis Online. [Link]
  • Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in.
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PubMed. [Link]
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. KIST Institutional Repository. [Link]
  • A rapid and sensitive GC-MS method for determination of this compound in w
  • Substance Information - ECHA. European Chemicals Agency. [Link]
  • Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats.
  • Solid-phase micro-extraction procedure for the determination of this compound in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide.
  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
  • Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry.
  • This compound Chemical Substances Control Law Reference No.
  • Automated vortex-assisted-liquid-liquid microextraction with injector-based derivatization for GC-MS/MS analysis of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in food contact paper products - PMC.
  • Automated vortex-assisted-liquid-liquid microextraction with injector-based derivatization for GC-MS/MS analysis of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in food contact paper products. PubMed. [Link]
  • 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.

Sources

use of 1,3-Dichloro-2-propanol in the production of epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Epichlorohydrin via Dehydrochlorination of 1,3-Dichloro-2-propanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Epichlorohydrin (ECH) is a cornerstone chemical intermediate, indispensable for the production of epoxy resins, synthetic glycerol, and various specialty polymers.[1][2] This document provides a comprehensive guide to the synthesis of epichlorohydrin through the base-catalyzed dehydrochlorination of this compound (1,3-DCP). This specific route is of increasing significance as it represents a key step in the valorization of glycerol, a byproduct of biodiesel production, into a high-value chemical.[1][3][4] We will explore the underlying chemical principles, present a detailed, safety-conscious laboratory protocol, and outline robust analytical methods for process monitoring and quality control. The causality behind experimental choices is emphasized to provide researchers with a deep, functional understanding of the process.

Scientific Principles and Reaction Mechanism

The conversion of this compound to epichlorohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via a base-catalyzed dehydrochlorination, where the hydroxyl group and a chlorine atom on adjacent carbons are eliminated to form an epoxide ring.

The Chemical Transformation

The core reaction is as follows:

Cl-CH₂-CH(OH)-CH₂-Cl + NaOH → (CH₂OCH)CH₂Cl + NaCl + H₂O

The choice of base is critical. While sodium hydroxide (NaOH) is commonly used, other bases like calcium hydroxide (Ca(OH)₂) are also effective and may be selected based on cost and waste stream considerations.[5][6]

Reaction Mechanism

The mechanism involves two primary steps:

  • Deprotonation: A strong base, such as the hydroxide ion (OH⁻), abstracts the acidic proton from the secondary alcohol group of 1,3-DCP, forming a transient alkoxide intermediate.

  • Intramolecular Cyclization (Sₙ2): The newly formed nucleophilic alkoxide oxygen attacks the adjacent carbon atom bearing a chlorine atom. This intramolecular Sₙ2 displacement ejects the chloride ion and results in the formation of the stable, three-membered epoxide ring of epichlorohydrin.

The kinetics of this dehydrochlorination are very rapid, and the reaction is typically treated as a second-order process.[7] It is crucial to note that 1,3-DCP is significantly more reactive in this cyclization than its isomer, 2,3-dichloro-1-propanol, a factor that is leveraged in industrial processes.[7][8]

ReactionMechanism Figure 1: Dehydrochlorination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DCP This compound (Cl-CH₂-CH(OH)-CH₂-Cl) Alkoxide Alkoxide Ion (Cl-CH₂-CH(O⁻)-CH₂-Cl) DCP->Alkoxide Deprotonation (+ OH⁻) Base Base (e.g., NaOH) ECH Epichlorohydrin Alkoxide->ECH Intramolecular Sₙ2 (- Cl⁻) Salt NaCl + H₂O

Caption: Dehydrochlorination mechanism of 1,3-DCP to ECH.

Competing Reactions and Process Control

The primary side reaction of concern is the hydrolysis of the epichlorohydrin product. The strained epoxide ring is susceptible to nucleophilic attack by water or hydroxide ions, which opens the ring to form glycerol or other chlorinated diols. This significantly reduces the final yield.[2]

To mitigate this, industrial and laboratory syntheses often employ a reactive distillation strategy.[5] By conducting the reaction under vacuum and at a controlled temperature, the more volatile epichlorohydrin (b.p. 117°C) is continuously removed from the reaction medium as it is formed, minimizing its residence time and thus its exposure to hydrolytic conditions.[5][6]

Critical Safety and Handling Protocols

Both the starting material (1,3-DCP) and the product (ECH) are hazardous materials requiring strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.[9][10]

ChemicalKey HazardsRecommended Personal Protective Equipment (PPE)
This compound (1,3-DCP) Toxic if swallowed, harmful in contact with skin.[11][12][13] May cause cancer.[12][14] Causes skin, eye, and respiratory irritation.[12][14]Chemical splash goggles, appropriate protective gloves (e.g., nitrile), lab coat.[11][14]
Epichlorohydrin (ECH) Probable human carcinogen (IARC Group 2A).[1] Flammable liquid and vapor.[9] Highly reactive, corrosive, and rapidly absorbed through skin.[9][10]ANSI Z87.1-compliant safety goggles and a face shield.[9][10] Flame-resistant lab coat over a chemical-resistant apron. Polyvinyl alcohol or butyl gloves are required; do not use nitrile or neoprene gloves .[9][10]
Sodium Hydroxide (NaOH) Corrosive, causes severe skin burns and eye damage.Chemical splash goggles, appropriate protective gloves, lab coat.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][14] Seek immediate medical attention for both 1,3-DCP and ECH exposure.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[14] Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[15] For large spills, evacuate the area and contact emergency services.[9][10] Ensure all ignition sources are removed for ECH spills.[15][16]

Experimental Protocol: Laboratory Synthesis

This protocol details the synthesis of epichlorohydrin from 1,3-DCP using a reactive distillation approach to maximize yield.

Materials and Equipment
  • Reagents: this compound (99%), Sodium Hydroxide (pellets), Anhydrous Sodium Sulfate, Deionized Water.

  • Apparatus: 1-L round-bottom flask, heating mantle with magnetic stirring, Claisen adapter, dropping funnel, distillation head with thermometer, condenser, vacuum adapter, receiving flask, separatory funnel, ice-water bath, and a laboratory vacuum source with a pressure gauge.

Experimental Workflow

Caption: Workflow for the synthesis and purification of ECH.

Step-by-Step Procedure
  • Reagent Preparation: Prepare a 20% (w/v) aqueous solution of sodium hydroxide. Causality: This concentration provides sufficient base for the reaction while maintaining a manageable viscosity and heat of dilution.

  • Reaction Setup: Assemble the distillation apparatus. Place 129 g (1.0 mole) of this compound into the 1-L round-bottom flask with a magnetic stir bar.

  • Reaction Initiation: Begin stirring and heat the flask to 60-70°C. Once the temperature is stable, slowly begin to reduce the pressure in the system to approximately 150-200 mmHg. Causality: Pre-heating and initial vacuum application ensure smooth boiling and prevent bumping when the reaction starts.

  • Dehydrochlorination: Add the 20% NaOH solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature at 70-80°C.[2] The ECH-water azeotrope will begin to distill over. Causality: Slow addition of the base controls the exothermic reaction rate. Maintaining the temperature and vacuum in this range ensures the efficient removal of ECH, preventing its hydrolysis, while leaving the less volatile 1,3-DCP in the flask.

  • Product Collection: Collect the distillate in a receiving flask cooled in an ice-water bath. Continue the distillation until no more organic product comes over.

  • Work-up and Phase Separation: Transfer the cooled distillate to a separatory funnel. The denser, lower layer is the crude epichlorohydrin. Separate this layer. The upper aqueous layer can be returned to the reaction flask for a second distillation to recover any dissolved product.[6]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate. Swirl occasionally for 15-20 minutes, then decant or filter to remove the drying agent.

  • Final Purification: Purify the crude, dried ECH by fractional distillation at atmospheric pressure. Collect the fraction boiling between 115-117°C.[6] The expected yield is approximately 75-85%.

Key Process Parameters
ParameterTypical RangeImpact on Process
Temperature 50 - 80°CHigher temperatures increase reaction rate but also the rate of ECH hydrolysis.[2] Optimal temperature balances kinetics and yield.
Reactant Molar Ratio (Base:DCP) 1.0 : 1.0 to 1.1 : 1.0A slight excess of base ensures complete conversion of DCP. A large excess can promote hydrolysis of ECH.[2]
Pressure 100 - 200 mmHgReduced pressure lowers the boiling point of the ECH-water azeotrope, allowing for its removal at a lower temperature, thus preserving the product.
Residence Time VariableMinimized by continuous removal of ECH. Longer residence times in the reaction pot lead to lower yields due to side reactions.[5]

Analytical Quality Control

Rigorous analysis is essential to confirm product identity, quantify purity, and identify potential byproducts.

  • In-Process Monitoring: The progress of the reaction can be monitored by periodically taking aliquots from the reaction flask (with extreme caution), quenching them, and analyzing for the disappearance of 1,3-DCP via Gas Chromatography (GC). Alternatively, the consumption of the base can be monitored via titration.[7]

  • Final Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for product validation. It provides both retention time data for quantification and mass spectra for unequivocal identification of ECH and any impurities (e.g., unreacted 1,3-DCP, hydrolysis products).[2][17]

    • Protocol Outline (GC-MS):

      • Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent like dichloromethane.

      • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for volatile organic compounds (e.g., Agilent J&W DB-5ms).[18]

      • GC Conditions:

        • Injector Temp: 250°C

        • Oven Program: Start at 40°C, hold for 2 min, ramp to 200°C at 10°C/min.

        • Carrier Gas: Helium.

      • MS Conditions: Scan in electron ionization (EI) mode over a mass range of 35-200 amu. The predominant ions for ECH are typically m/z 57 and 62/64.[19]

Conclusion

The synthesis of epichlorohydrin from this compound is an efficient and industrially relevant process. By understanding the underlying mechanism of dehydrochlorination and the critical role of competing side reactions, researchers can effectively control the synthesis. The use of a reactive distillation strategy is paramount to achieving high yields by minimizing product hydrolysis. Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the chemicals involved. The methods described herein provide a solid foundation for the laboratory-scale production and analysis of epichlorohydrin, a vital building block in modern chemistry.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • Vanderbilt University. (n.d.). Epichlorohydrin Safety Protocol. Retrieved from Vanderbilt University Environmental Health and Safety.
  • UNC Charlotte. (n.d.). Epichlorohydrin Safety Operating Procedure. Retrieved from UNC Charlotte Environmental Health and Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (s)-(+)-Epichlorohydrin, 98%.
  • Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Epichlorohydrin.
  • ChemAnalyst. (2025). A Step-by-Step Guide to Epichlorohydrin (ECH) Production and Use.
  • Scribd. (n.d.). Safety Data Sheet: this compound.
  • Penta Chemicals. (2025). Safety Data Sheet: Epichlorohydrin.
  • TCI Chemicals. (2025). Safety Data Sheet: this compound.
  • ResearchGate. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
  • ResearchGate. (n.d.). Industrial preparation of epichlorohydrin (V) from propylene (I).
  • LGC Standards. (2023). Safety data sheet: 1,3-Dichloropropane-2-ol.
  • ACS Publications. (1999). On-Line Monitoring of Reactions of Epichlorohydrin in Water Using Liquid Membrane Introduction Mass Spectrometry. Industrial & Engineering Chemistry Research.
  • Intratec. (n.d.). Epichlorohydrin Production from Glycerol and Hydrogen Chloride.
  • CABI Digital Library. (n.d.). Determination of synthetic glycerine and epichlorohydrin in liquor.
  • Agilent. (2010). Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/ Flame Ionization Detector.
  • Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.
  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
  • FTI JAYABAYA. (n.d.). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide.
  • Organic Syntheses. (n.d.). Epichlorohydrin and Epibromohydrin.
  • Student Theses Faculty of Science and Engineering. (2017). The production of epichlorohydrin from glycerol.

Sources

Application Notes & Protocols: 1,3-Dichloro-2-propanol as a Bifunctional Cross-Linking Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-DCP-XL-202601 Revision: 1.0 For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 1,3-Dichloro-2-propanol (DCP) as a potent cross-linking reagent. We delve into the underlying chemical mechanisms, provide detailed, field-tested protocols for the cross-linking of polysaccharides, and outline essential analytical techniques for the characterization of the resulting polymeric networks. This guide emphasizes safety, experimental causality, and protocol validation to empower researchers in the fields of material science, drug delivery, and biomaterials engineering.

Introduction: The Strategic Role of this compound in Polymer Chemistry

This compound (CAS No. 96-23-1), also known as glycerol-α,γ-dichlorohydrin, is a highly reactive organochlorine compound.[1][2] While it is a key industrial intermediate for the synthesis of epichlorohydrin, glycerol, and various pharmaceuticals, its utility as a cross-linking agent is of significant interest in polymer science.[3][4][5][6][7] Its bifunctional nature, stemming from two reactive chlorine atoms, allows it to form stable covalent bonds between polymer chains, transforming soluble polymers into insoluble, three-dimensional networks or hydrogels.

The primary value of 1,3-DCP lies in its ability to undergo an in-situ transformation into epichlorohydrin, a highly reactive epoxide, under alkaline conditions.[8][9][10] This intermediate readily reacts with nucleophilic functional groups present in biopolymers, such as hydroxyl (-OH) groups in polysaccharides and amine (-NH2) groups in proteins. Understanding and controlling this transformation is the key to successfully employing 1,3-DCP for creating tailored biomaterials with controlled physical properties, such as swelling ratio, degradation rate, and mechanical strength.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueSource(s)
CAS Number 96-23-1[1][2]
Molecular Formula C₃H₆Cl₂O[2][11]
Molecular Weight 128.98 g/mol [2][11]
Appearance Colorless liquid, ethereal odor[2][6]
Boiling Point 174.3 °C (at 760 mmHg)[6][7]
Melting Point -4 °C[2][6]
Density 1.35-1.36 g/mL at 20 °C[1][6][12]
Solubility Soluble in water (~110 g/L); miscible with ethanol, ether[1][2][6][12]

The Cross-Linking Mechanism: A Base-Catalyzed Transformation

The cross-linking capability of 1,3-DCP is not direct but is mediated by its conversion to a more reactive intermediate. The entire process is a classic example of base-catalyzed intramolecular nucleophilic substitution followed by intermolecular reaction with the polymer substrate.

Step 1: In-situ Generation of Epichlorohydrin In an alkaline environment (e.g., in the presence of sodium hydroxide), the hydroxyl group of 1,3-DCP is deprotonated. The resulting alkoxide ion acts as an intramolecular nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This leads to the displacement of a chloride ion and the formation of a strained, highly reactive three-membered epoxide ring, yielding epichlorohydrin.[8][13]

Step 2: Nucleophilic Attack by Polymer Chains The generated epichlorohydrin becomes the active cross-linking agent. Nucleophilic groups on the polymer chains (e.g., a deprotonated hydroxyl group on a polysaccharide) attack one of the electrophilic carbons of the epoxide ring, causing it to open. This forms a stable ether linkage between the polymer and the cross-linker.

Step 3: Formation of the Cross-Link The cross-linker is now covalently attached to one polymer chain and still possesses a second reactive site (a chlorohydrin). A second base-catalyzed cyclization can occur, regenerating an epoxide on the cross-linker, which is then attacked by a second polymer chain. Alternatively, a nucleophile from a second polymer chain can directly displace the remaining chloride. The result is a stable covalent bridge connecting two polymer chains.

G cluster_0 Step 1: Epichlorohydrin Formation cluster_1 Step 2 & 3: Cross-Link Formation DCP This compound (Cl-CH2-CH(OH)-CH2-Cl) EPI Epichlorohydrin Intermediate + Cl- + H2O DCP->EPI Intramolecular Nucleophilic Substitution OH OH- (Base) OH->DCP Poly1 Polymer Chain 1 (with -OH group) EPI->Poly1 Ring-opening reaction Linked1 Polymer 1 Linked to Cross-linker EPI->Linked1 Poly1->Linked1 Poly2 Polymer Chain 2 (with -OH group) Crosslinked Cross-Linked Polymer Network (Polymer-O-Linker-O-Polymer) Poly2->Crosslinked Linked1->Crosslinked

Caption: Reaction mechanism of 1,3-DCP cross-linking via an epichlorohydrin intermediate.

Experimental Protocols

CRITICAL SAFETY NOTICE: this compound is a hazardous chemical. It is toxic if swallowed or absorbed through the skin, fatal if inhaled, and is a suspected carcinogen.[11][14][15][16] All handling must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[1][11][14] Ensure an eyewash station and safety shower are immediately accessible.[14] Consult the Safety Data Sheet (SDS) before beginning any work.[11][14][15][16]

General Experimental Workflow

The process for creating a cross-linked polymer network using 1,3-DCP follows a consistent series of steps, from reagent preparation to final product analysis.

G A 1. Polymer Solution Preparation (e.g., Dissolve polysaccharide in water) B 2. Addition of Alkaline Catalyst (e.g., Add concentrated NaOH solution) A->B C 3. Addition of 1,3-DCP Cross-linker (Perform dropwise in fume hood) B->C D 4. Reaction Incubation (Controlled temperature and time) C->D E 5. Neutralization & Purification (e.g., Dialysis against deionized water) D->E F 6. Product Isolation (e.g., Lyophilization to obtain dry hydrogel) E->F G 7. Characterization (FTIR, Swelling Studies, Mechanical Testing) F->G

Caption: General workflow for cross-linking polymers with this compound.
Protocol: Cross-Linking of Dextran to Form a Hydrogel

This protocol describes the synthesis of a cross-linked dextran hydrogel. The degree of cross-linking can be modulated by varying the ratio of 1,3-DCP to the repeating units of the polymer.

Materials:

  • Dextran (e.g., 40 kDa)

  • This compound (≥97% purity)

  • Sodium hydroxide (NaOH), pellets or 10 M solution

  • Deionized (DI) water

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Lyophilizer

  • Standard laboratory glassware, magnetic stirrer, and hot plate

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) dextran solution by dissolving 5.0 g of dextran in 50 mL of DI water in a 250 mL beaker with vigorous stirring. Allow it to dissolve completely.

    • Causality: A homogenous polymer solution is critical for achieving uniform cross-linking throughout the matrix.

  • Alkalinization: While stirring, slowly add 5.0 mL of 10 M NaOH solution to the dextran solution. This will raise the pH significantly, which is required to catalyze the formation of the epichlorohydrin intermediate and deprotonate the hydroxyl groups on the dextran.[8][10]

  • Cross-linker Addition (Perform in Fume Hood): Calculate the required volume of 1,3-DCP. For a moderate degree of cross-linking, a molar ratio of 1:1 of 1,3-DCP to dextran glucose units can be a starting point.

    • Calculation: Dextran glucose unit MW ≈ 162 g/mol . 5.0 g dextran ≈ 0.0308 mol glucose units.

    • For a 1:1 ratio, 0.0308 mol of 1,3-DCP is needed.

    • 1,3-DCP MW = 128.98 g/mol ; Density = 1.36 g/mL.

    • Mass needed = 0.0308 mol * 128.98 g/mol ≈ 3.97 g.

    • Volume needed = 3.97 g / 1.36 g/mL ≈ 2.92 mL.

    • Using a glass syringe, add 2.92 mL of 1,3-DCP dropwise to the stirring alkaline dextran solution.

  • Reaction: Cover the beaker and continue stirring at a controlled temperature (e.g., 50 °C) for 4-6 hours. As the reaction proceeds, the solution will become more viscous and may form a solid gel.

    • Causality: Elevated temperature increases the reaction rate, but excessive heat can cause unwanted side reactions or degradation. The chosen time allows for sufficient cross-linking to occur.

  • Neutralization and Purification: After the reaction, allow the gel to cool. Cut the hydrogel into smaller pieces and place them in a large beaker of DI water. Adjust the pH to ~7.0 using dilute HCl. Transfer the gel pieces to dialysis tubing and dialyze against DI water for 3-4 days, changing the water twice daily.

    • Self-Validation: Dialysis is crucial to remove unreacted 1,3-DCP, NaOH, and NaCl byproducts. The purity of the final product is essential for any biological application.

  • Isolation: Freeze the purified hydrogel pieces at -80 °C, then lyophilize until completely dry to obtain a porous scaffold. Weigh the final product to determine the yield.

Characterization of Cross-Linked Networks

Validating the success of the cross-linking reaction and quantifying its extent are critical for reproducibility and application-specific tuning.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical modification.Appearance of new ether bond (C-O-C) peaks and changes in the broad -OH stretching band, confirming the reaction of hydroxyl groups.[17][18]
Swelling Studies To determine the cross-link density.The hydrogel is immersed in a solvent (e.g., water) and its mass is measured over time until equilibrium is reached. A lower equilibrium swelling ratio indicates a higher degree of cross-linking.[17]
Rheology / Mechanical Testing To measure viscoelastic properties and stiffness.An increase in the storage modulus (G') compared to the uncross-linked polymer solution indicates the formation of a solid-like gel network.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information.Solid-state NMR can be used to analyze the structure of the cross-linked network and quantify the degree of substitution.[17][19]
Differential Scanning Calorimetry (DSC) To analyze thermal properties.An increase in the glass transition temperature (Tg) is often observed in cross-linked polymers compared to their linear counterparts, reflecting reduced chain mobility.[17][20]

Concluding Remarks and Future Perspectives

This compound serves as an effective and potent cross-linking agent, particularly for biopolymers rich in nucleophilic groups. Its primary mechanism proceeds through the base-catalyzed in-situ formation of epichlorohydrin, which then forms stable ether linkages between polymer chains. The protocols provided herein offer a robust starting point for developing novel hydrogels and cross-linked materials. However, researchers must remain vigilant regarding the significant toxicity of this reagent and adhere strictly to safety protocols.

Future work may focus on optimizing reaction conditions to achieve finer control over cross-link density and exploring its use with a wider range of protein- and synthetic polymer-based systems for advanced applications in regenerative medicine and controlled drug release.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • MSDS of this compound. (2008). MSDS of this compound.
  • Scribd. (n.d.). Safety Data Sheet: this compound.
  • Various Authors. (2025). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. ResearchGate.
  • Chemical Synthesis Blog. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis.
  • Semantic Scholar. (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates.
  • Google Patents. (n.d.). FR2912743A1 - Preparing epichlorhydrin.
  • OEHHA. (2009). This compound.
  • PMC. (2016). A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry.
  • Inchem.org. (n.d.). This compound (JECFA Food Additives Series 48).
  • Techniques de l'Ingénieur. (2008). Methods for characterizing cross-linking density.
  • OEHHA. (2010). Evidence on the Carcinogenicity of this compound.
  • Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.
  • NCBI. (n.d.). This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • Google Patents. (n.d.). GB2173496A - Method for producing epichlorohydrin.
  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
  • ResearchGate. (2025). Mechanism and kinetics investigation of reaction network: 1,3‐Dichloro‐2‐propanol with alkali to prepare epichlorohydrin.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • PMC. (n.d.). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1,3-Dichloropropene via Dehydration of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 1,3-dichloropropene, a vital agricultural fumigant and chemical intermediate, through the acid-catalyzed dehydration of 1,3-dichloro-2-propanol. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, outline critical safety protocols, and provide troubleshooting guidance. This guide is intended for researchers and chemical development professionals seeking a robust and well-understood method for this transformation.

Introduction and Significance

1,3-Dichloropropene is an organochlorine compound primarily used as a pre-plant soil fumigant to control nematodes and other pests in agriculture.[1][2][3] It is a colorless to straw-colored liquid with a sharp, sweet odor, and it is typically produced as a mixture of (Z)- and (E)- geometric isomers.[1][2] While several synthetic routes exist, the dehydration of this compound represents a direct and established method for its preparation.[1][4][5]

This application note details a laboratory-scale procedure for this synthesis, emphasizing the chemical principles, practical execution, and necessary safety precautions to ensure a successful and safe experiment. Understanding this synthesis is crucial for professionals involved in agrochemical development and organic synthesis.

Reaction Mechanism: Acid-Catalyzed Dehydration

The conversion of an alcohol to an alkene via dehydration is a classic elimination reaction. The process is typically facilitated by a strong acid or another dehydrating agent. Since this compound is a secondary alcohol, the reaction proceeds through a well-established mechanism.[6][7][8] Strong dehydrating agents such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are effective for this transformation.[5]

The mechanism involves the following key steps:

  • Activation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound acts as a Lewis base, attacking the electrophilic dehydrating agent (e.g., phosphorus in POCl₃). This converts the hydroxyl group into a better leaving group.

  • Elimination: A base (which could be a solvent molecule or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom (C1 or C3).

  • Alkene Formation: This proton abstraction occurs in a concerted (E2-like) fashion with the departure of the activated leaving group, leading to the formation of a double bond between C1 and C2 (or C2 and C3), yielding 1,3-dichloropropene and byproducts.

Secondary alcohols can dehydrate via either E1 or E2 pathways.[6][9] While an E1 mechanism involving a carbocation intermediate is possible, the use of potent dehydrating agents like POCl₃ often favors a more concerted E2-like pathway.[7]

Reaction_Mechanism cluster_steps Mechanism Steps Reactant This compound (ClCH₂)₂CHOH Intermediate Activated Alcohol (Good Leaving Group) Reactant->Intermediate + Catalyst Catalyst Dehydrating Agent (e.g., POCl₃) Product 1,3-Dichloropropene ClCH=CHCH₂Cl Intermediate->Product - H⁺ - Leaving Group Byproduct Water + Catalyst Byproducts s1 1. Activation of -OH group s2 2. Elimination (E2-like)

Caption: General mechanism for the dehydration of this compound.

Experimental Protocol

This protocol describes the dehydration of this compound using phosphoryl chloride.

Materials and Equipment
Reagents & Chemicals Grade Supplier Notes
This compound (97%+)ReagentSigma-AldrichStarting material[10]
Phosphoryl Chloride (POCl₃)ReagentFisher ScientificDehydrating agent
PyridineAnhydrousAcros OrganicsBase/Solvent
Diethyl EtherAnhydrousJ.T. BakerExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent
Crushed IceN/AN/AFor workup
Equipment Description
3-Neck Round Bottom Flask (250 mL)Reaction vessel
Dropping Funnel (100 mL)For controlled addition of reagent
Reflux CondenserTo prevent solvent loss
Magnetic Stirrer and Stir BarFor mixing
Heating Mantle with ControllerFor temperature control
Separatory Funnel (500 mL)For liquid-liquid extraction
Fractional Distillation ApparatusFor product purification
Ice BathFor cooling
Step-by-Step Synthesis Procedure

Warning: This procedure must be performed in a certified chemical fume hood due to the toxicity and volatility of the reagents and product.[11][12]

  • Setup: Assemble the 250 mL 3-neck round bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry. Place the flask in an ice bath on top of the magnetic stirrer.

  • Reagent Charging: In the flask, dissolve this compound (e.g., 25.8 g, 0.2 mol) in anhydrous pyridine (e.g., 50 mL). Begin stirring and allow the solution to cool to 0-5 °C.

  • Reagent Addition: Add phosphoryl chloride (e.g., 21.4 mL, 35.2 g, 0.23 mol) to the dropping funnel. Add the POCl₃ dropwise to the stirred solution in the flask over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 115 °C for pyridine) using a heating mantle for 2-3 hours to ensure the reaction goes to completion.

  • Workup - Quenching: Cool the reaction mixture back down to room temperature. Very slowly and carefully, pour the reaction mixture over a beaker containing 200 g of crushed ice. Caution: This is an exothermic process.

  • Workup - Extraction: Transfer the resulting mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Workup - Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate. Decant or filter to remove the drying agent.

  • Purification: Remove the bulk of the diethyl ether using a rotary evaporator. Purify the remaining crude product by fractional distillation. Collect the fraction boiling at 104-112 °C, which corresponds to the mixture of (Z)- and (E)-1,3-dichloropropene.

Quantitative Data Summary
Parameter Value Notes
This compound25.8 g (0.2 mol)Starting Material
Phosphoryl Chloride (POCl₃)35.2 g (0.23 mol)1.15 molar equivalents
Reaction Temperature0-10 °C (addition), then refluxControlled heating is critical
Reaction Time~4 hoursAddition + Reflux
Product Boiling Point104-112 °CMixture of isomers
Theoretical Yield22.2 gBased on this compound
Expected Yield70-80%~15.5 - 17.8 g

Safety and Handling

Extreme caution is required when handling the chemicals involved in this synthesis.

  • This compound: Toxic if ingested, inhaled, or absorbed through the skin.[11] It is classified as a potential carcinogen and mutagen.[13] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[14]

  • 1,3-Dichloropropene: The final product is a flammable liquid, toxic, and a severe irritant.[12] The EPA classifies it as a probable human carcinogen.[3] All handling and purification steps must be conducted in a well-ventilated fume hood.

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care, avoiding any contact with moisture.

  • Pyridine: Flammable liquid with a harmful vapor and a strong, unpleasant odor.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[14] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11] Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[15] Ensure the area is well-ventilated.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup (Dry 3-Neck Flask, Condenser, Dropping Funnel) B 2. Charge Reagents (this compound + Pyridine in Flask) A->B C 3. Cool to 0-5 °C (Ice Bath) B->C D 4. Add POCl₃ Dropwise (Maintain Temp < 10 °C) C->D E 5. Reaction at Reflux (Heat for 2-3 hours) D->E F 6. Quench Reaction (Pour onto Crushed Ice) E->F G 7. Extraction (Diethyl Ether) F->G H 8. Wash Organic Layer (NaHCO₃, H₂O, Brine) G->H I 9. Dry Organic Layer (Anhydrous MgSO₄) H->I J 10. Purify by Distillation (Collect 104-112 °C fraction) I->J K Final Product (1,3-Dichloropropene) J->K

Sources

Application Notes & Protocols: Biocatalytic Synthesis of (R)-Epichlorohydrin from 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in chiral synthesis.

Introduction: The Imperative for Enantiopure Epichlorohydrin

Enantiomerically pure (R)- and (S)-epichlorohydrin are indispensable chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] Specifically, (R)-epichlorohydrin ((R)-ECH) is a critical precursor for synthesizing beta-blockers, anti-epileptics, and antiviral agents. Traditional chemical routes to (R)-ECH often suffer from the use of harsh reagents, significant waste generation, and complex purification steps.

Biocatalysis presents a compelling green alternative, leveraging the exquisite selectivity of enzymes to perform stereospecific transformations under mild, aqueous conditions. This guide details the application of halohydrin dehalogenases (HHDHs) for the highly selective synthesis of (R)-epichlorohydrin from the prochiral substrate 1,3-dichloro-2-propanol (1,3-DCP). We provide the scientific rationale, detailed protocols, and analytical methods to empower researchers to successfully implement this efficient and sustainable synthetic strategy.

Scientific Foundation: The Halohydrin Dehalogenase Mechanism

Halohydrin dehalogenases (EC 4.5.1.-) are a class of lyases that catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group in a haloalcohol substrate.[3] This enzymatic reaction results in the formation of an epoxide, a proton, and a halide ion. The key to this biotransformation is the enzyme's ability to distinguish between the two enantiotopic chloromethyl groups of 1,3-DCP, enabling the production of a single enantiomer of epichlorohydrin.

The catalytic mechanism involves key residues within the enzyme's active site. A conserved tyrosine residue acts as a catalytic base, abstracting a proton from the substrate's hydroxyl group.[4] This activates the oxygen for a nucleophilic attack on the adjacent carbon atom bearing a chlorine atom. A nearby serine residue is involved in binding and orienting the substrate correctly within the active site to ensure high stereoselectivity.[4][5] The reaction proceeds via an SN2-type mechanism, resulting in the inversion of configuration at the carbon center and the formation of the epoxide ring.

HHDH_Mechanism cluster_0 Enzyme Active Site Substrate This compound (1,3-DCP) Activated_Complex Deprotonated Substrate (Alkoxide Intermediate) Substrate->Activated_Complex Enzyme Binding Tyr Tyr145 (Base) Substrate->Tyr H+ Abstraction Ser Ser132 (Binding) Substrate->Ser Substrate Positioning Product (R)-Epichlorohydrin Activated_Complex->Product Intramolecular SN2 Attack (Ring Closure) Released (R)-ECH + H+ + Cl- Product->Released Product Release

Figure 1: Catalytic mechanism of Halohydrin Dehalogenase (HHDH).

Experimental Design and Protocols

This section provides a comprehensive, step-by-step guide for the synthesis, extraction, and analysis of (R)-epichlorohydrin. The protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and purity.

Part 1: Materials and Equipment

Biocatalyst:

  • Whole cells of Escherichia coli expressing a recombinant (R)-selective halohydrin dehalogenase (HHDH). Alternatively, purified and lyophilized HHDH can be used. Several HHDHs exist, such as HheC from Agrobacterium radiobacter or engineered variants with enhanced (R)-selectivity.[4][6]

Substrates and Reagents:

  • This compound (1,3-DCP), >98% purity

  • Tris-sulfate buffer (50 mM, pH 8.0)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Diethyl ether or Ethyl acetate (analytical grade) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • (R)-Epichlorohydrin and (S)-Epichlorohydrin analytical standards

  • 1-Chlorohexane or Mesitylene (for use as an internal standard in GC analysis)

Equipment:

  • Temperature-controlled orbital shaker or stirred-tank reactor

  • pH meter and controller

  • Centrifuge (for whole-cell catalyst separation)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Gamma-Dex-225 or similar).[7]

Part 2: Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Prepare 100 mL of 50 mM Tris-sulfate buffer (pH 8.0) in a 250 mL baffled flask or glass reactor.

    • Equilibrate the buffer to the desired reaction temperature (typically 30°C).[4]

    • Add the biocatalyst.

      • For whole cells: Add 5-10 g (wet cell weight) of E. coli cells expressing the HHDH.

      • For purified enzyme: Add the enzyme to a final concentration of 0.1-1.0 mg/mL.

    • Stir the mixture at 150-200 rpm for 10 minutes to ensure homogeneity.

  • Initiation of Biotransformation:

    • Add this compound (1,3-DCP) to the reaction mixture to a final concentration of 5-10 mM.

    • Causality Note: Starting with a moderate substrate concentration is crucial. High concentrations of 1,3-DCP can lead to substrate inhibition, while the product, epichlorohydrin, can be cytotoxic or unstable in aqueous media over long periods.[8]

    • Maintain the pH at 8.0 throughout the reaction. The dehalogenation reaction produces a proton, causing the pH to drop. Use a pH controller or add 0.5 M NaOH dropwise to maintain the setpoint.

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding 1.0 mL of diethyl ether containing an internal standard (e.g., 0.05 mM 1-chlorohexane) and vortex vigorously for 30 seconds.[4]

    • Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the top organic layer to a GC vial for analysis.

Part 3: Product Extraction and Isolation (Work-up)
  • Quenching: Once the reaction has reached the desired conversion (typically >95% as determined by GC), stop the reaction by acidifying the mixture to pH ~2.0 with 1 M HCl. This denatures the enzyme.

  • Cell Removal (for whole-cell catalyst): Centrifuge the entire reaction mixture at 5,000 x g for 15 minutes. Decant and collect the supernatant containing the product.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Perform three successive extractions, each with a volume of diethyl ether or ethyl acetate equal to one-third of the aqueous volume.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath (<30°C) to minimize loss of the volatile product. The remaining oil is the crude (R)-epichlorohydrin.

Part 4: Analytical Protocol - Chiral Gas Chromatography
  • Objective: To determine the conversion of 1,3-DCP and the enantiomeric excess (e.e.) of the (R)-epichlorohydrin product.

  • GC Parameters (Typical):

    • Column: Gamma-Dex-225 (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]

    • Carrier Gas: Nitrogen or Helium, constant pressure at 25 psi.[7]

    • Injector Temperature: 200°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: 60°C for 5 min, ramp to 150°C at 5°C/min, hold for 2 min.

    • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Calculations:

    • Conversion (%): [1 - (Peak Area of 1,3-DCP / Initial Peak Area of 1,3-DCP)] * 100

    • Enantiomeric Excess (e.e. %): [(Peak Area of (R)-ECH - Peak Area of (S)-ECH) / (Peak Area of (R)-ECH + Peak Area of (S)-ECH)] * 100

Data Summary and Expected Outcomes

The success of the biocatalytic synthesis is measured by conversion, yield, and, most critically, enantiomeric excess. The following table summarizes typical parameters and expected results for this protocol.

ParameterValueRationale / Expected Outcome
Substrate (1,3-DCP) 5-10 mMBalances reaction rate against potential substrate/product inhibition.
Enzyme Loading 5-10 g/L (wet cells)Sufficient catalyst for a reaction time of 1-4 hours.
Temperature 30°COptimal for many mesophilic HHDHs, ensuring good enzyme stability and activity.
pH 8.0The reaction is typically most efficient at a slightly alkaline pH.[4]
Reaction Time 1-4 hoursShould be sufficient to achieve >95% conversion.
Conversion >95%High conversion is readily achievable with appropriate enzyme loading.
(R)-ECH e.e. >99%The primary advantage of this biocatalytic method is its high enantioselectivity.[3]
Isolated Yield 75-85%Yield is primarily limited by losses during extraction and isolation of the volatile product.

Workflow Visualization

The entire process, from catalyst preparation to final analysis, can be visualized as a streamlined workflow.

Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_analysis Analysis Biocatalyst_Prep Biocatalyst (Whole Cells/Purified Enzyme) Reaction Biotransformation 1,3-DCP -> (R)-ECH (30°C, pH 8.0) Biocatalyst_Prep->Reaction Buffer_Prep Buffer & Reagent Preparation (pH 8.0) Buffer_Prep->Reaction Monitoring Reaction Monitoring (Chiral GC Aliquots) Reaction->Monitoring Extraction Liquid-Liquid Extraction Reaction->Extraction Purification Drying & Solvent Removal Extraction->Purification Analysis Final Product Analysis (Chiral GC for e.e. & Purity) Purification->Analysis

Figure 2: Overall experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficient enzyme activity or loading.2. Non-optimal pH or temperature.3. Substrate or product inhibition.1. Increase biocatalyst concentration. Verify enzyme activity with a standard assay.2. Calibrate pH meter and thermometer. Ensure pH is maintained at 8.0.3. Lower the initial substrate concentration.
Low Enantioselectivity 1. Racemization of the product.2. Presence of contaminating enzymes with opposite selectivity.3. Incorrect chiral column or GC method.1. Some HHDHs can catalyze the reverse reaction, leading to racemization. Reduce reaction time or use a two-phase system to remove the product as it's formed.[3][6]2. Use a purified enzyme or a host strain with no background epoxide hydrolase activity.3. Verify the GC method with authentic (R) and (S) standards.
Product Degradation 1. Epichlorohydrin is susceptible to hydrolysis in aqueous solution.2. Volatilization during work-up.1. Minimize reaction time. Consider performing the reaction in a biphasic system (e.g., buffer/organic solvent) to extract the product in situ.[8]2. Use a low temperature (<30°C) during rotary evaporation.

Conclusion

The biocatalytic synthesis of (R)-epichlorohydrin using halohydrin dehalogenases offers a superior alternative to conventional chemical methods. It is a robust, highly selective, and environmentally benign process that operates under mild conditions. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can reliably produce high-purity (R)-epichlorohydrin, a key intermediate for the pharmaceutical industry. This method not only enhances efficiency but also aligns with the growing demand for sustainable and green chemistry in drug development and manufacturing.

References

  • Tang, L., et al. (2002). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology.
  • van Hylckama Vlieg, J. E. T., et al. (2001). Proposed reaction mechanism and active site residues of halohydrin dehalogenase. ResearchGate.
  • Choi, W. J., et al. (1999). Biocatalytic production of chiral epichlorohydrin in organic solvents. Journal of Bioscience and Bioengineering.
  • Zhang, X. J., et al. (2024). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. ResearchGate.
  • Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology.
  • Bhat, A., & Mandlimath, T. R. (2016). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances.
  • Kumar, C., et al. (2016). Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. American Journal of Analytical Chemistry.
  • Google Patents. (1978). Epichlorohydrin purification process. US Patent US4127593A.
  • MDPI. (2020). Biocatalytic Process Optimization. Catalysts Special Issue.

Sources

Application Note: The Strategic Role of 1,3-Dichloro-2-propanol as a Core Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dichloro-2-propanol (1,3-DCP), a highly reactive and versatile organic intermediate, serves as a pivotal precursor in the synthesis of a diverse range of agrochemicals.[1][2] Its unique molecular structure, featuring two chlorine atoms and a secondary hydroxyl group, allows for multiple reaction pathways to construct complex active ingredients.[2] This application note provides an in-depth guide for researchers and chemical development professionals on the strategic utilization of 1,3-DCP in agrochemical manufacturing. We will explore its application in the synthesis of high-value triazole fungicides via the epichlorohydrin intermediate and its direct conversion to soil fumigants. Detailed mechanistic insights, validated experimental protocols, and process workflows are presented to illustrate the causality behind synthetic choices and to provide a robust framework for laboratory and industrial applications.

Chemical Profile of this compound (CAS: 96-23-1)

1,3-DCP is a colorless liquid whose utility as a chemical intermediate is rooted in its distinct structural features and reactivity.[1][2] The two primary chloro- substituents are susceptible to nucleophilic displacement, while the secondary hydroxyl group can undergo various reactions, including oxidation and etherification. This dual functionality makes it an indispensable component in numerous synthesis pathways.[1]

PropertyValueSource
CAS Number 96-23-1[2]
Molecular Formula C₃H₆Cl₂O[3]
Molecular Weight 128.99 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 174.3 °C[3]
Melting Point -4 °C[3]
Density 1.351 g/mL at 25 °C[3]
Solubility Soluble in water, miscible with alcohol and diethyl ether[3]

Strategic Applications in Agrochemical Synthesis

The primary value of 1,3-DCP in the agrochemical sector stems from its role as a precursor to other key intermediates, most notably epichlorohydrin, and its direct conversion to active ingredients like soil fumigants.

G DCP This compound (1,3-DCP) Epi Epichlorohydrin (Key Intermediate) DCP->Epi Dehydrochlorination (Base-catalyzed) Fumigants Soil Fumigants (e.g., 1,3-Dichloropropene) DCP->Fumigants Dehydration Fungicides Triazole Fungicides (e.g., Epoxiconazole) Epi->Fungicides Nucleophilic Ring-Opening

Figure 1: Synthetic utility of 1,3-DCP in agrochemicals.

Synthesis of Triazole Fungicides via Epichlorohydrin

Many modern systemic fungicides, particularly those in the conazole class, feature a complex heterocyclic structure linked to a substituted aromatic side chain. Epoxiconazole is a prime example of a broad-spectrum triazole fungicide whose synthesis relies on an epoxide intermediate.[4] 1,3-DCP is a critical starting material for producing this epoxide, epichlorohydrin, through an efficient base-catalyzed dehydrochlorination.[5][6]

Causality of the Transformation: The reaction proceeds via an intramolecular Williamson ether synthesis. A strong base (e.g., sodium hydroxide) deprotonates the hydroxyl group of 1,3-DCP, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking one of the adjacent carbon atoms bearing a chlorine atom and displacing the chloride ion to form the stable, three-membered epoxide ring. This transformation converts the relatively stable dichlorohydrin into a highly reactive electrophilic intermediate, primed for subsequent reactions.[5]

G cluster_0 Step 1: Epichlorohydrin Synthesis cluster_1 Step 2: Fungicide Core Synthesis DCP This compound Epi Epichlorohydrin DCP->Epi Intramolecular Cyclization Base + NaOH (Base) Aryl Substituted Aryl Nucleophile (Ar-H) Epi->Aryl Lewis Acid Catalyst (e.g., AlCl₃) Intermediate Halohydrin Intermediate Aryl->Intermediate Friedel-Crafts Alkylation EpoxiconazoleCore Epoxiconazole Precursor (Epoxide Formation) Intermediate->EpoxiconazoleCore Base-induced Ring Closure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-propanol (1,3-DCP). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of 1,3-DCP, particularly from glycerol.

Q1: What is the most common and industrially relevant method for synthesizing this compound?

A1: The most prevalent method is the direct hydrochlorination of glycerol.[1] This process typically involves reacting glycerol with hydrogen chloride (HCl) in the presence of a carboxylic acid catalyst, such as acetic acid.[2][3] Gaseous, anhydrous HCl is generally preferred over aqueous solutions as the water byproduct is known to slow the reaction.[1][4] This route is economically attractive as it utilizes glycerol, a renewable and abundant byproduct from biodiesel production.[5][6]

Q2: What is the role of the acetic acid catalyst in the hydrochlorination of glycerol?

A2: Acetic acid acts as a homogeneous catalyst that facilitates the substitution of hydroxyl groups with chloride ions. The mechanism involves a rate-determining esterification of a glycerol hydroxyl group by the acetic acid, forming an acetate ester intermediate.[4][7] This is followed by nucleophilic attack by a chloride ion, which cleaves the ester and regenerates the catalyst, yielding the chlorinated product.[4][7] This catalytic cycle is crucial for achieving practical reaction rates at moderate temperatures.

Q3: What are the primary byproducts I should expect, and how do they form?

A3: The main byproduct is the isomeric 2,3-dichloro-1-propanol (also referred to as 1,2-dichloro-3-propanol or α,β-DCP).[4][8] The reaction proceeds in two main stages: the formation of monochloropropanediols (MCPs), followed by the second chlorination to dichloropropanols (DCPs).[4] Both the primary and secondary hydroxyl groups of glycerol can be substituted, leading to different isomers. While the formation of 1,3-DCP is generally favored, reaction conditions can influence the selectivity.[9][10]

Q4: How does the presence of water affect the reaction yield and kinetics?

A4: Water is a significant inhibitor of the glycerol hydrochlorination reaction.[11] It is a natural byproduct of the esterification and chlorination steps.[4] An increased concentration of water in the reaction medium has been shown to negatively affect the reaction rate.[1][11] This is a key reason why using anhydrous gaseous HCl is more effective than aqueous hydrochloric acid. For high-yield processes, continuous removal of water, for instance through reactive distillation, is often employed.[5][9]

Q5: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A5: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard and most effective method for this analysis.[3][12] GC-MS provides excellent separation of the starting material, intermediates (MCPs), the desired 1,3-DCP product, and its isomer byproduct, allowing for accurate quantification and purity assessment.[13][14] Sample preparation typically involves neutralization followed by liquid-liquid extraction with a solvent like ethyl acetate.[15][16]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Overall Yield of Dichloropropanols

You've completed the reaction and workup, but the isolated yield of the combined DCP isomers is significantly lower than expected.

Q: My glycerol conversion is incomplete, or my final isolated yield is poor. What are the likely causes?

A: Low yield is a common issue that can stem from several factors. The key is to diagnose whether the problem lies with the reaction itself (incomplete conversion) or the workup and purification process (product loss).

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low DCP Yield Detected Check_Conversion Analyze crude reaction mixture via GC. Is glycerol conversion >95%? Start->Check_Conversion Conversion_Low Problem: Incomplete Reaction Check_Conversion->Conversion_Low No Conversion_High Problem: Product Loss During Workup/Purification Check_Conversion->Conversion_High Yes Cause_HCl Cause: Insufficient HCl Supply? - Check gas flow rate. - Ensure HCl is anhydrous. Conversion_Low->Cause_HCl Cause_Temp Cause: Sub-optimal Temperature? - Verify reactor temp is 100-120°C. - Ensure uniform heating. Conversion_Low->Cause_Temp Cause_Catalyst Cause: Catalyst Inactivity? - Increase catalyst loading (2-8 mol%). - Use fresh, pure catalyst. Conversion_Low->Cause_Catalyst Cause_Water Cause: Water Accumulation? - Use anhydrous reagents. - Consider continuous water removal. Conversion_Low->Cause_Water Cause_Emulsion Cause: Emulsion during Neutralization? - Add brine to break emulsion. - Centrifuge if necessary. Conversion_High->Cause_Emulsion Cause_Distillation Cause: Loss during Distillation? - Ensure stable vacuum. - Check for leaks. - Analyze all distillation fractions. Conversion_High->Cause_Distillation Cause_Extraction Cause: Inefficient Extraction? - Perform multiple extractions. - Confirm correct solvent and pH. Conversion_High->Cause_Extraction Reaction_Pathway cluster_products Glycerol Glycerol MCP1 1-chloro-2,3-propanediol (α-MCP) Glycerol->MCP1 + HCl (Major) MCP2 2-chloro-1,3-propanediol (β-MCP) Glycerol->MCP2 + HCl (Minor) DCP13 This compound (Desired Product) MCP1->DCP13 + HCl DCP23 2,3-dichloro-1-propanol (Isomer Byproduct) MCP1->DCP23 + HCl

Caption: Simplified reaction pathway for glycerol hydrochlorination.

Key Parameters for Optimizing Selectivity:

ParameterRecommended RangeRationale & Causality
Temperature 100 - 120 °CLower temperatures within this range generally favor the formation of the 1,3-DCP isomer. [17]Excessively high temperatures can lead to decreased selectivity and the formation of other byproducts. [18]
Catalyst Choice Carboxylic AcidsAcetic acid is a well-established catalyst that provides good selectivity for 1,3-DCP. [3][19]Some studies suggest other low-volatility organic acids may also offer high selectivity. [4]
Reaction Time Monitor by GCProlonged reaction times at high temperatures after glycerol has been consumed can potentially lead to isomer equilibration or degradation, although the final chlorination steps are generally considered irreversible. [7]Stop the reaction once MCP conversion is complete.

Experimental Protocol for Improved Selectivity:

  • Setup: Equip a jacketed reactor with a mechanical stirrer, a gas inlet tube for HCl, a thermometer, and a condenser.

  • Charge Reactor: Add anhydrous glycerol and 2-5 mol% of glacial acetic acid to the reactor.

  • Heat: Begin stirring and heat the mixture to the target temperature (e.g., 105 °C).

  • Introduce HCl: Bubble dry hydrogen chloride gas through the mixture at a controlled rate. Monitor the reaction's progress by periodically taking samples for GC analysis. [2]5. Monitor: Track the disappearance of glycerol and MCPs and the appearance of the two DCP isomers.

  • Endpoint: Stop the HCl flow when the concentration of the monochloropropanediol intermediates is minimal.

  • Workup: Cool the reaction mixture and proceed with neutralization and purification as previously described. [2] By carefully controlling these parameters, particularly temperature, you can significantly shift the product distribution in favor of the desired this compound.

References

  • The Future of Glycerol: New Uses of a Versatile Raw Material. (2008). Royal Society of Chemistry.
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-71.
  • A rapid and sensitive GC–MS method for determination of this compound in w
  • Recent advances in glycerol hydrochlorination: Impact of reaction temperature, hydrogen chloride solubility and reaction intermediates. (n.d.). Åbo Akademi University Research Portal.
  • This compound. (2012). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • Conant, J. B., & Quayle, O. R. (n.d.). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses.
  • A reaction engineering approach to homogeneously catalyzed glycerol hydrochlorin
  • Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts. (2022). Industrial & Engineering Chemistry Research.
  • Luo, Z.-H., et al. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research.
  • common side reactions in the synthesis of 1,2-dichloro-2-propanol. (n.d.). Benchchem.
  • Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts. (2022).
  • A rapid and sensitive GC–MS method for determination of this compound in water. (2025).
  • Detecting Dichloropropanols: A Guide to Analytical Methods. (n.d.). Benchchem.
  • SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. (n.d.). SciELO.
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid C
  • Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. (2025).
  • Herliati, H., et al. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus.
  • Process for the preparation of a dichloropropanol product. (2009).
  • Kinetics of Glycerol Chlorination with Hydrochloric Acid: A New Route to α,γ-Dichlorohydrin. (2025).
  • Dmitriev, G. S., & Zanaveskin, L. N. (n.d.). Synthesis of Epichlorohydrin from Glycerol.
  • challenges in scaling up 1,2-dichloro-2-propanol production. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of 1,3-Dichloro-2-propanol (1,3-DCP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dichloro-2-propanol (CAS No. 96-23-1). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The methodologies described herein are designed to address common challenges encountered during the purification of this versatile but hazardous chemical intermediate.

Critical Safety Advisory

Before proceeding with any experimental work, it is imperative to understand the significant hazards associated with this compound (1,3-DCP). It is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also a suspected carcinogen in humans.[5][6][7] Always consult the latest Safety Data Sheet (SDS) and handle this compound within a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[4][8]

Key Physical and Chemical Properties

A thorough understanding of 1,3-DCP's properties is the foundation of successful purification.

PropertyValueSource(s)
Molecular Formula C₃H₆Cl₂O[2][9]
Molecular Weight 128.99 g/mol [2][10]
Appearance Colorless to yellow, slightly viscous liquid[9]
Boiling Point (atm) 174-175 °C[7][11]
Melting Point -4 °C[10][11]
Density ~1.35 g/cm³ at 20 °C[5][7]
Solubility in Water Approx. 110 g/L at 20 °C[5][7]
Flash Point 74-85 °C[5][8]
Stability Sensitive to heat; decomposes on heating or burning.[5][9][5][9]

Part 1: General Questions & Strategy Selection

This section addresses initial considerations before beginning a purification workflow.

Q1: What are the most common impurities found in crude 1,3-DCP?

The impurity profile of your crude 1,3-DCP is highly dependent on its synthesis route.

  • From Glycerol and HCl: The reaction of glycerol with hydrogen chloride can result in residual starting material (glycerol), water, and the isomeric byproduct 2,3-dichloro-1-propanol .[12]

  • From Epichlorohydrin: Hydrolysis of epichlorohydrin is a common route and may lead to residual epichlorohydrin.[13]

  • General Byproducts: Side reactions can also produce various chlorinated ethers or condensation products, especially if the reaction temperature was not well-controlled.

Q2: How do I select the best purification technique for my needs?

The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude 1,3-DCP Sample impurity_type What is the primary impurity? start->impurity_type is_aqueous Is the crude in an aqueous solution? impurity_type->is_aqueous Water / Salts is_volatile Are impurities significantly less volatile than 1,3-DCP? impurity_type->is_volatile Non-volatile (polymers, salts) or highly volatile (solvents) is_aqueous->is_volatile No (Organic Phase) lle Perform Liquid-Liquid Extraction (LLE) is_aqueous->lle Yes simple_dist Perform Simple Vacuum Distillation is_volatile->simple_dist Yes frac_dist Perform Fractional Vacuum Distillation is_volatile->frac_dist No (e.g., isomers, close-boiling impurities) is_high_purity Is >99.5% purity required for trace impurities? is_high_purity->frac_dist No (Final Product) chromatography Use Flash Chromatography is_high_purity->chromatography Yes frac_dist->is_high_purity

Caption: Decision tree for selecting a 1,3-DCP purification method.

Part 2: Troubleshooting Distillation

Distillation is the most common method for purifying 1,3-DCP. Due to its high boiling point and thermal sensitivity, vacuum distillation is strongly recommended.

Q3: My product is turning dark or my yield is very low during distillation. What's happening?

This is a classic sign of thermal decomposition. 1,3-DCP is sensitive to heat and can decompose at its atmospheric boiling point of ~174 °C.[5][9] When heated, it can release toxic fumes, including hydrogen chloride and phosgene.[9][14]

Expert Solution: Vacuum Distillation The primary solution is to reduce the boiling point by lowering the pressure. This is the most critical parameter for successfully distilling 1,3-DCP.

Boiling Point of 1,3-DCP at Reduced Pressures

Pressure (mmHg / Torr)Approximate Boiling Point (°C)Source
760174.3[11]
1470 - 73[15]
1~50-55 (Estimated)-

Q4: I performed a vacuum distillation, but my product is still impure. How can I improve separation from close-boiling impurities like 2,3-dichloro-1-propanol?

Simple distillation is often insufficient to separate compounds with close boiling points. You need to enhance the separation efficiency of your distillation column.

Expert Solution: Fractional Vacuum Distillation By adding a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser, you increase the number of theoretical plates. This allows for a much finer separation.

  • Mechanism: The packing material (like Raschig rings or metal sponges) provides a large surface area for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively more enriched in the lower-boiling-point component.

  • Pro-Tip: Insulate your distillation column with glass wool or aluminum foil to maintain thermal equilibrium and prevent heat loss, which is crucial for efficient fractionation.

Protocol: Fractional Vacuum Distillation of 1,3-DCP

G cluster_setup Apparatus Setup cluster_distill Distillation Process cluster_finish Shutdown A Assemble fractional distillation apparatus (flask, Vigreux column, condenser, receiving flask). B Add crude 1,3-DCP and a magnetic stir bar to the flask. A->B C Connect to vacuum pump with a cold trap. B->C D Start stirring and slowly evacute the system. C->D E Gently heat the flask (use an oil bath). D->E F Collect and discard any low-boiling forerun. E->F G Collect the main fraction at a stable head temperature and pressure. F->G H Stop distillation before the flask runs dry to prevent peroxide formation/decomposition. G->H I Cool the system to room temp. H->I J Vent the system to atmospheric pressure SLOWLY. I->J K Store purified product in a tightly sealed container. J->K

Caption: Workflow for fractional vacuum distillation of 1,3-DCP.

  • Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging: Charge the round-bottom flask with the crude 1,3-DCP (no more than 2/3 full). Add a magnetic stir bar for smooth boiling.

  • Evacuation: Begin stirring and slowly apply vacuum. A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between your apparatus and the pump to protect it.

  • Heating: Once the target vacuum is stable, begin gently heating the distillation pot using an oil bath.

  • Fraction Collection:

    • Forerun: Collect an initial fraction of any lower-boiling impurities. The vapor temperature will be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask and collect your purified 1,3-DCP.

    • Final Cut: Stop the distillation when the temperature begins to rise again or when a small amount of residue is left in the distillation flask. Never distill to dryness.

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Part 3: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is essential for isolating 1,3-DCP from aqueous solutions, such as quenching water from a reaction.

Q5: I have my crude 1,3-DCP in a large volume of water. What's the best way to isolate it?

You will need to perform an extraction with an appropriate water-immiscible organic solvent.

Expert Solution: Solvent Selection & Salting Out The ideal solvent should have high solubility for 1,3-DCP, be immiscible with water, and have a relatively low boiling point for easy removal later.

Recommended Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate 77.10.902Good choice. Effective for extraction and easily removed.[16]
Dichloromethane (DCM) 39.61.33Very effective, but is a halogenated solvent and requires careful handling and disposal. Will form the lower layer.
Diethyl Ether 34.60.713Effective but extremely flammable with a tendency to form explosive peroxides.
  • Pro-Tip (Salting Out): To maximize recovery, saturate the aqueous layer with sodium chloride (NaCl) before extraction. The salt increases the polarity of the aqueous phase, significantly decreasing the solubility of 1,3-DCP and "pushing" it into the organic layer. This is a key principle for improving partition coefficients.

Q6: I've mixed my aqueous layer and organic solvent, but now I have a thick, stable emulsion that won't separate. What do I do?

Emulsions are a common and frustrating problem in LLE. They are colloidal suspensions of one liquid in another, stabilized by impurities.

Expert Solutions for Breaking Emulsions:

  • Time: Let the separatory funnel stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated NaCl solution (brine). This often disrupts the emulsion by increasing the ionic strength of the aqueous phase.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can help break up the colloidal particles.

Part 4: Final Purity and Storage

Q7: How can I confirm the purity of my final product?

The industry standard for analyzing volatile compounds like 1,3-DCP is Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]

  • GC will separate 1,3-DCP from any remaining impurities. The peak area percentage gives a good estimation of purity.

  • MS will confirm the identity of the main peak by matching its fragmentation pattern to a known library spectrum for 1,3-DCP.

Q8: How should I properly store purified 1,3-DCP?

Store 1,3-DCP in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents, strong acids, and strong reducing agents.[4][9]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
  • MSDS of this compound. (2008, October 27).
  • Scribd. (n.d.). Safety Data Sheet: this compound.
  • Fisher Scientific. (2012, April 30). SAFETY DATA SHEET: this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Inchem. (n.d.). This compound (JECFA Food Additives Series 48).
  • Schuhmacher, R., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(1), 125-130.
  • Inchem. (n.d.). ICSC 1711 - this compound.
  • National Center for Biotechnology Information. (n.d.). This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • NOAA. (n.d.). This compound - Report. CAMEO Chemicals.
  • Google Patents. (n.d.). JPH0723332B2 - Process for producing this compound.
  • OEHHA. (2009). This compound.
  • Eawag-BBD. (1997). This compound Pathway Map.
  • ECHA. (n.d.). Substance Information - this compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Conant, J. B., & Quayle, O. R. (1922). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses, 2, 33.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • TCI Chemicals. (n.d.). This compound.
  • Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.
  • NIST. (n.d.). 2-Propanol, 1,3-dichloro-. NIST Chemistry WebBook.
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry.
  • LookChem. (n.d.). Cas 96-23-1, this compound.
  • Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of this compound in water.
  • Wikipedia. (n.d.). Azeotrope tables.
  • Lee, J. G., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 587-593.

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,3-dichloro-2-propanol (1,3-DCP). This document is designed for researchers, chemists, and process development professionals. 1,3-DCP is a critical chemical intermediate, primarily used in the production of epichlorohydrin, which is fundamental for manufacturing epoxy resins, synthetic glycerol, and various pharmaceuticals.[1][2][3]

Given its industrial significance, achieving high purity and yield is paramount. However, the synthesis is often plagued by the formation of isomeric and over-chlorinated byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot common side reactions, optimize reaction conditions, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section directly addresses specific problems you may encounter during the synthesis of 1,3-DCP, particularly from the common glycerol hydrochlorination route.

Q1: My reaction produces a high concentration of the 2,3-dichloro-1-propanol isomer. How can I improve selectivity for the desired 1,3-DCP?

Answer:

The formation of 2,3-dichloro-1-propanol (2,3-DCP) is the most common selectivity issue in glycerol hydrochlorination.[4] This occurs because glycerol has two primary hydroxyl (-OH) groups and one secondary -OH group, all of which can be substituted by chlorine. While the primary positions are more reactive, suboptimal conditions can increase the chlorination at the secondary position, leading to the undesired isomer.

Causality and Mechanism: The reaction proceeds through a nucleophilic substitution (SN2) mechanism where a protonated hydroxyl group is displaced by a chloride ion.[5] The primary hydroxyls are less sterically hindered and more readily attacked, favoring 1,3-DCP formation. However, factors that increase the energy of the system or alter the catalytic cycle can reduce this selectivity.

Troubleshooting Protocol:

  • Catalyst Selection & Concentration:

    • Insight: Carboxylic acids, such as acetic acid or adipic acid, are effective catalysts that facilitate the protonation of the hydroxyl groups.[4][5][6][7]

    • Action: Ensure you are using an appropriate catalyst, typically 1-2% by weight relative to glycerol.[6] An insufficient amount may lead to poor conversion, while an excessive amount does not necessarily improve selectivity and can complicate downstream processing.

  • Temperature Control:

    • Insight: Higher temperatures can provide enough activation energy to overcome the barrier for substituting the more hindered secondary hydroxyl group, thus decreasing selectivity.

    • Action: Maintain a strict reaction temperature range, typically between 100-120°C.[4][8] Use an oil bath and a temperature controller for precise regulation. Lowering the temperature may improve selectivity, but at the cost of a slower reaction rate.

  • Stoichiometry of the Chlorinating Agent:

    • Insight: While a sufficient amount of hydrogen chloride (HCl) is needed to drive the reaction, an excessive partial pressure or concentration can lead to more aggressive, less selective chlorination.

    • Action: Carefully control the introduction of gaseous HCl.[9] If using aqueous HCl, ensure the concentration is appropriate to balance reactivity with selectivity. The reaction is typically performed by bubbling dry HCl gas through the glycerol-catalyst mixture.[6]

Q2: My final product is contaminated with significant amounts of monochloropropanediols (MCPDs). What is causing this incomplete reaction?

Answer:

The presence of 3-chloro-1,2-propanediol (3-MCPD) and 2-chloro-1,3-propanediol (2-MCPD) indicates that the reaction has not gone to completion. The synthesis of dichloropropanol from glycerol is a stepwise process where MCPDs are the necessary intermediates.[4][8][10]

Causality and Mechanism: The first chlorination of glycerol yields MCPDs. A second chlorination is required to produce DCP. This second step can be inhibited by several factors, primarily the accumulation of water, which is a byproduct of each chlorination step.[4]

Troubleshooting Protocol:

  • Manage Water Content:

    • Insight: Water dilutes the reactants and can inhibit the catalytic cycle.[8]

    • Action: Use anhydrous or high-purity glycerol if possible. The preferred industrial method uses gaseous, anhydrous HCl to minimize the introduction of water.[4] If your process allows, consider methods for water removal during the reaction, though this can be challenging.

  • Reaction Time & HCl Supply:

    • Insight: The second chlorination step is often slower than the first.

    • Action: Increase the reaction time and monitor the progress by taking aliquots for analysis (e.g., GC-MS). Ensure a continuous and steady supply of HCl throughout the reaction period until the conversion of MCPDs plateaus.

  • Ensure Efficient Mixing:

    • Insight: If using gaseous HCl, poor mixing will result in a low interfacial area between the gas and liquid phases, leading to a localized depletion of HCl in the bulk liquid and slowing the reaction rate.

    • Action: Use a robust overhead stirrer or a large stir bar with a high-quality stir plate to ensure vigorous agitation and efficient dispersion of HCl gas.

Q3: I am detecting 1,2,3-trichloropropane and other over-chlorinated byproducts. How can I prevent this?

Answer:

Formation of 1,2,3-trichloropropane is a classic example of over-chlorination.[4] This occurs when the secondary hydroxyl group of 1,3-DCP or 2,3-DCP is also substituted by a chlorine atom under harsh conditions.

Causality and Mechanism: This side reaction is favored by the same conditions that reduce selectivity for 1,3-DCP: excessively high temperatures, high HCl concentration, and prolonged reaction times after the formation of DCP is complete.

Troubleshooting Protocol:

  • Moderate Reaction Conditions:

    • Insight: Over-chlorination requires higher activation energy than the primary chlorination steps.

    • Action: Avoid temperatures exceeding 120°C. Once GC analysis shows that the MCPD intermediates have been consumed, do not prolong the reaction unnecessarily.

  • Control Stoichiometry:

    • Insight: Providing a large excess of the chlorinating agent increases the probability of forcing the less favorable tertiary chlorination.

    • Action: While an excess of HCl is needed, avoid using a gross excess.[9] Monitor the reaction and stop the HCl flow once conversion is complete.

Visualization of Reaction Pathways

The following diagram illustrates the primary synthesis route from glycerol to 1,3-DCP and the points at which common side products are formed.

G Glycerol Glycerol HCl_1 + HCl - H2O MCPD_mix MCPD Intermediates (3-MCPD & 2-MCPD) HCl_1->MCPD_mix HCl_2 + HCl - H2O DCP_mix DCP Isomers HCl_2->DCP_mix Product This compound (Desired Product) DCP_mix->Product  Major Isomer 2,3-Dichloro-1-propanol (Isomeric Impurity) DCP_mix->Isomer  Minor HCl_3 + HCl - H2O Over_chlor 1,2,3-Trichloropropane (Over-chlorination) HCl_3->Over_chlor G start Low Yield or Purity of 1,3-DCP check_impurities Identify primary impurity via GC-MS start->check_impurities high_isomer High 2,3-DCP Isomer check_impurities->high_isomer Isomer high_mcpd High MCPD Intermediates check_impurities->high_mcpd Intermediates high_tcp High 1,2,3-Trichloropropane check_impurities->high_tcp Over-chlorination sol_isomer Action: 1. Decrease Reaction Temp. 2. Verify Catalyst Loading 3. Moderate HCl Flow high_isomer->sol_isomer sol_mcpd Action: 1. Increase Reaction Time 2. Ensure Anhydrous Reagents 3. Improve Mixing high_mcpd->sol_mcpd sol_tcp Action: 1. Decrease Reaction Temp. 2. Avoid Long Reaction Times   After Completion high_tcp->sol_tcp

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichloro-2-propanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,3-Dichloro-2-propanol (1,3-DCP). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical chemical intermediate. Here, we will delve into the nuances of the reaction, troubleshoot common experimental hurdles, and provide field-proven insights to enhance your yield, purity, and process control.

The predominant modern route to 1,3-DCP is the hydrochlorination of glycerol, a readily available byproduct of biodiesel production.[1][2] This process, while seemingly straightforward, involves a delicate interplay of kinetics and equilibrium that can pose significant challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Core Reaction: Glycerol Hydrochlorination

The synthesis of 1,3-DCP from glycerol is typically achieved by reacting glycerol with hydrogen chloride (HCl), often in the presence of a carboxylic acid catalyst like acetic acid.[3][4] The reaction proceeds in a stepwise manner, first forming monochloropropanediol (MCP) intermediates, which are then further chlorinated to the desired dichloropropanol product.[5][6]

Glycerol Hydrochlorination Pathway Glycerol Glycerol alpha_MCP α-Monochlorohydrin (3-chloro-1,2-propanediol) Glycerol->alpha_MCP + HCl - H₂O beta_MCP β-Monochlorohydrin (2-chloro-1,3-propanediol) Glycerol->beta_MCP + HCl - H₂O DCP_1_3 This compound (Target Product) alpha_MCP->DCP_1_3 + HCl - H₂O DCP_2_3 2,3-Dichloro-1-propanol (Isomeric Byproduct) alpha_MCP->DCP_2_3 + HCl - H₂O

Caption: Reaction pathway for the hydrochlorination of glycerol to dichloropropanols.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of 1,3-DCP. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Question 1: My glycerol conversion is low and the reaction stalls, even with extended reaction times. What is the likely cause and how can I fix it?

This is one of the most common problems in glycerol hydrochlorination. The culprit is often the accumulation of water, a byproduct of the reaction.

  • Causality: The hydrochlorination of glycerol is a reversible equilibrium reaction.[6] As water is produced, it begins to inhibit the forward reaction, slowing down the conversion rate and preventing the reaction from reaching completion.[7] This effect is a direct consequence of Le Chatelier's principle. In a closed batch system, this water accumulation can significantly reduce the overall process efficiency.[2]

  • Troubleshooting & Optimization: The key is to actively remove water from the reaction mixture.

    • Operate under Reduced Pressure: Conducting the reaction under a partial vacuum can help to continuously distill off the water as it is formed, thereby shifting the equilibrium towards the products.

    • Use Gaseous HCl: Employing dry hydrogen chloride gas instead of concentrated aqueous hydrochloric acid is critical.[4] Using aqueous HCl introduces a significant amount of water from the start, which severely hampers the reaction.[6]

    • Azeotropic Distillation: While less common for this specific reaction, introducing a water-immiscible solvent that forms a low-boiling azeotrope with water could be a strategy for water removal.

Troubleshooting Low Yield start Low Glycerol Conversion check_water Is water being actively removed? start->check_water check_hcl Is dry gaseous HCl being used? check_water->check_hcl Yes solution_water Implement water removal: - Operate under vacuum - Ensure efficient stirring check_water->solution_water No check_catalyst Is catalyst concentration optimal? check_hcl->check_catalyst Yes solution_hcl Switch from aqueous HCl to dry gaseous HCl source. check_hcl->solution_hcl No solution_catalyst Optimize catalyst loading (e.g., 2-8 mol% vs. glycerol). check_catalyst->solution_catalyst No end Improved Yield check_catalyst->end Yes solution_water->end solution_hcl->end solution_catalyst->end

Caption: A workflow for troubleshooting low conversion rates in 1,3-DCP synthesis.

Question 2: My final product is a mixture of dichloropropanol isomers and contains significant amounts of monochloropropanediol. How can I improve selectivity for 1,3-DCP?

Achieving high selectivity is crucial as 1,3-DCP is the preferred isomer for subsequent conversion to epichlorohydrin.[6] Poor selectivity typically arises from suboptimal reaction conditions.

  • Causality: The reaction can produce several products, including 1,3-DCP, 2,3-dichloro-1-propanol, and the two monochloropropanediol (MCP) intermediates.[8][9] The reaction mechanism, catalyzed by a carboxylic acid, favors the formation of the primary chloride (α-monochlorohydrin), which then preferentially leads to 1,3-DCP.[6][10] However, reaction temperature and catalyst concentration play a significant role in controlling the rates of the competing reactions.[8]

  • Troubleshooting & Optimization:

    • Control Reaction Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity.[9] A common temperature range is 90-120°C.[5] It is crucial to empirically determine the optimal temperature for your specific setup that balances reaction speed with selectivity.

    • Optimize Catalyst Loading: The carboxylic acid catalyst is essential for the reaction mechanism.[3][11] Insufficient catalyst will lead to slow and incomplete reactions. However, excessively high catalyst concentrations can sometimes lead to increased byproduct formation, such as esters.[5][8] Typical catalyst loadings range from 1-5% relative to glycerol.[4]

    • Ensure Sufficient Reaction Time: The conversion of MCPs to DCPs is the second step of the reaction.[5] Prematurely stopping the reaction will naturally result in a product mixture rich in MCP intermediates. Monitor the reaction progress using an appropriate analytical method (see Analytical Methods section below).

ParameterRecommended RangeRationale
Temperature 90 - 120 °CBalances reaction rate and selectivity. Higher temperatures can decrease selectivity.[9]
Catalyst Acetic AcidCommon and effective carboxylic acid catalyst.[3][11]
Catalyst Loading 1 - 5% (w/w vs. glycerol)Sufficient to catalyze the reaction without promoting excessive side reactions.[4]
HCl Source Dry Gaseous HClAvoids introducing water, which inhibits the reaction.[6][7]
Pressure Atmospheric or ReducedReduced pressure aids in the removal of water byproduct.

Table 1: Summary of Recommended Reaction Conditions for Glycerol Hydrochlorination.

Question 3: I am having difficulty purifying the crude 1,3-DCP. What is the best approach?

Purification can be challenging due to the presence of water, unreacted starting materials, and isomeric byproducts with similar boiling points.

  • Causality: The crude product is a complex mixture. 1,3-DCP has a boiling point of approximately 174°C at atmospheric pressure.[12] Isomeric impurities and residual glycerol can complicate purification by simple distillation.

  • Troubleshooting & Optimization:

    • Neutralization and Washing: Before distillation, it is advisable to cool the reaction mixture and neutralize any remaining acid with a mild base, such as sodium carbonate, until the solution is just alkaline.[4] This can then be followed by washing with water to remove salts and unreacted glycerol. The organic layer can be separated for distillation.

    • Vacuum Distillation: The most effective method for purifying 1,3-DCP is fractional distillation under reduced pressure.[4] This lowers the required boiling temperature, preventing potential decomposition of the product at higher temperatures. A typical collection fraction is between 68-75°C at 14 mmHg.[4]

    • Extraction: For removing small amounts of product from aqueous layers generated during washing, extraction with a suitable organic solvent like benzene or ethyl acetate can be employed to improve overall recovery.[4][13]

Analytical Methods for Reaction Monitoring

To effectively troubleshoot and optimize your reaction, you must be able to accurately quantify the components of the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[14]

Experimental Protocol: GC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by diluting it in a suitable solvent (e.g., 10 mL of ethyl acetate) containing an internal standard (e.g., 1,3-DCP-d5).[13][14]

    • Vortex the mixture thoroughly.

    • Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.[13]

    • The sample is now ready for direct GC-MS analysis.

  • GC-MS Parameters:

    • A rapid and sensitive method for the determination of 1,3-DCP has been well-documented.[15][16] The following table provides a typical starting point for method development.

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow ~1.0 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 200 m/z

Table 2: Typical Starting Parameters for GC-MS Analysis of 1,3-DCP.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of the acetic acid catalyst?

    • A: The carboxylic acid catalyst participates directly in the reaction mechanism. It is believed to proceed via an SN2 mechanism where the acid protonates a hydroxyl group on the glycerol, making it a better leaving group (water).[3][11] The process involves esterification and subsequent nucleophilic substitution by the chloride ion.[6][10]

  • Q: Can I use a different carboxylic acid as a catalyst?

    • A: Yes, other aliphatic carboxylic acids can be used as catalysts.[8] However, acetic acid is widely cited, effective, and readily available.[3][4] The strength of the acid does not always directly correlate with increased activity.[5]

  • Q: What are the primary safety concerns when handling this compound?

    • A: 1,3-DCP is a hazardous substance. It is classified as toxic if swallowed, inhaled, or absorbed through the skin.[17][18] It is an irritant to the eyes, skin, and respiratory tract and is suspected of causing cancer.[18][19] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[17][19] Ensure an eyewash station and safety shower are readily accessible.[19]

  • Q: My starting material is crude glycerol from biodiesel production. Does it need purification before use?

    • A: Crude glycerol can contain impurities like water, methanol, salts, and residual fatty acids, which can interfere with the reaction. While some processes are designed to use crude glycerol, purification (e.g., by distillation or filtration) is generally recommended to achieve more consistent and predictable results.

References

  • Wittmann, G., & Pinter, J. (2009). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 394(3), 919-925. [Link]
  • Luo, Z. H., You, X. Z., & Li, H. R. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 48(15), 7018-7023. [Link]
  • Kettl, B., et al. (2009). A rapid and sensitive GC-MS method for determination of this compound in water.
  • Kettl, B., et al. (2009). A rapid and sensitive GC–MS method for determination of this compound in water.
  • Shen, L. Q., et al. (2017). selective chlorination of glycerol to 3-chloro-1,2-propanediol catalyzed by brønsted acidic ionic liquids. Brazilian Journal of Chemical Engineering, 34(2), 659-667. [Link]
  • Cole-Parmer. Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
  • International Labour Organization & World Health Organization. (2021). ICSC 1711 - this compound. ILO. [Link]
  • Luo, Z. H., You, X. Z., & Li, H. R. (2009).
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
  • Luo, Z. H., You, X. Z., & Li, H. R. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.
  • Google Patents. (1995). JPH0723332B2 - Process for producing this compound.
  • Shen, L. Q., et al. (2017). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO. [Link]
  • Luo, Z. H., You, X. Z., & Li, H. R. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.
  • Conant, J. B., & Quayle, O. R. (1922). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses, 2, 29. [Link]
  • Herliati, H., et al. (2011). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. International Journal of Chemistry, 3(2). [Link]
  • Pagliaro, M., & Rossi, M. (Eds.). (2008). Halogenation. In The Future of Glycerol: New Uses of a Versatile Raw Material. Royal Society of Chemistry. [Link]
  • Geresh, S., et al. (2022). Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts. Industrial & Engineering Chemistry Research, 61(37), 13686-13697. [Link]
  • Dmitriev, G. S., & Zanaveskin, L. N. (2012). Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. Chemical Engineering Transactions, 28, 133-138. [Link]
  • Wikipedia. Glycerol. Wikipedia. [Link]
  • Google Patents. (2009). WO2009104961A2 - Process for the preparation of a dichloropropanol product.

Sources

Technical Support Center: Navigating the Nuances of 1,3-Dichloro-2-propanol (1,3-DCP) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-Dichloro-2-propanol (1,3-DCP). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges in your analytical workflows. Here, we move beyond procedural lists to explore the causality behind experimental choices, ensuring scientifically sound and robust method development.

Section 1: Troubleshooting Guide

This section is structured to address specific, common issues encountered during the GC-MS analysis of 1,3-DCP. Each problem is followed by a discussion of potential causes and a series of recommended solutions, grounded in the chemical properties of the analyte and the principles of gas chromatography.

Problem 1: Poor Peak Shape – Tailing or Broad Peaks

You're observing asymmetrical peaks for 1,3-DCP, characterized by a "tail" extending from the back of the peak or a generally broad appearance. This is a frequent issue for polar, active compounds like 1,3-DCP.

The Scientific Root of the Problem:

Peak tailing for active analytes like 1,3-DCP, which contains a hydroxyl group, is often a result of undesirable secondary interactions with the GC system. These interactions can stem from:

  • Active Sites: Exposed silanol groups (-Si-OH) in the injector liner, on the GC column's stationary phase, or even on metal surfaces can form hydrogen bonds with the hydroxyl group of 1,3-DCP. This slows down a portion of the analyte molecules, causing them to elute later and create a tail.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating new active sites.

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create "dead volumes" where the sample can diffuse, leading to band broadening.

  • Suboptimal Temperatures: If the injector temperature is too low, it can lead to slow or incomplete volatilization of 1,3-DCP, resulting in a broadened peak.

Solutions & Experimental Rationale:

Potential CauseRecommended SolutionScientific Rationale
Active Sites in Injector or Column 1. Use a Deactivated Liner: Employ a liner with a high-quality deactivation treatment (e.g., silylation) to mask active silanol groups. 2. Trim the GC Column: Cut the first 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites. 3. Condition the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.Deactivation creates a more inert surface, minimizing analyte interaction. Trimming physically removes the most contaminated section of the column. Conditioning volatilizes and removes contaminants that can act as active sites.
Column Contamination Solvent Rinse the Column: If baking out is insufficient, a solvent rinse (following the manufacturer's instructions) can remove more stubborn, non-volatile contaminants.This is a more aggressive cleaning method to restore the inertness of the stationary phase.
Improper Column Installation Re-install the Column: Ensure a clean, square cut on the column and install it at the correct depth in both the injector and detector ports as specified by the instrument manufacturer.A proper installation ensures an uninterrupted flow path and eliminates dead volumes, preserving the narrow analyte band.
Inappropriate Temperatures Optimize Injector Temperature: Increase the injector temperature in increments of 10-20°C to ensure complete and rapid volatilization of 1,3-DCP. Be mindful not to exceed the analyte's degradation temperature.Efficient volatilization is crucial for a sharp injection band and, consequently, a symmetrical peak.
Problem 2: Low Sensitivity or Poor Recovery

You are struggling to achieve the desired limits of detection (LOD) and quantification (LOQ), or your recovery from spiked samples is consistently low.

The Scientific Root of the Problem:

Low sensitivity for 1,3-DCP can be a multi-faceted issue, often linked to its polarity and potential for thermal degradation.

  • Analyte Adsorption: As with peak tailing, active sites in the GC flow path can irreversibly adsorb a portion of the analyte, leading to signal loss.

  • Thermal Degradation: 1,3-DCP can be thermally labile. Excessively high temperatures in the injector port can cause the molecule to break down, reducing the amount that reaches the detector.

  • Inefficient Extraction: The polarity of 1,3-DCP influences its partitioning during sample preparation. Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to significant analyte loss.

  • Matrix Effects: Co-extracted compounds from complex matrices (e.g., fats, proteins in food samples) can interfere with the analysis, causing ion suppression in the MS source or competing for active sites in the GC system.

Solutions & Experimental Rationale:

Potential CauseRecommended SolutionScientific Rationale
Analyte Adsorption Use an Inert Flow Path: Whenever possible, utilize components designed for active analytes, such as inert-coated liners, columns, and gold-plated seals.An inert flow path minimizes the points of contact where the analyte can be lost to adsorption, maximizing transfer to the detector.
Thermal Degradation Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200-220°C) and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation.This ensures the analyte is transferred to the column intact.
Inefficient Extraction 1. Optimize LLE Solvent: For aqueous samples, ensure the extraction solvent (e.g., ethyl acetate) provides good partitioning for 1,3-DCP. 2. "Salting Out": Add sodium chloride to aqueous samples before extraction to decrease the solubility of 1,3-DCP in the aqueous phase and drive it into the organic solvent. 3. Validate SPE Method: If using SPE, ensure the sorbent, wash, and elution steps are optimized for a polar analyte like 1,3-DCP.These techniques are aimed at maximizing the transfer of 1,3-DCP from the sample matrix into the final extract for analysis.
Matrix Effects 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. 2. Use an Isotope-Labeled Internal Standard: Employ a stable isotope-labeled internal standard, such as 1,3-DCP-d5, to compensate for matrix effects and variations in extraction efficiency.Matrix-matched calibrants account for signal suppression or enhancement. An isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of 1,3-DCP?

A: While not strictly necessary, derivatization is highly recommended for achieving the best sensitivity and peak shape. 1,3-DCP's polar hydroxyl group makes it prone to the issues described above. Converting this group to a less polar, more volatile derivative, such as with Heptafluorobutyric anhydride (HFBA), has several advantages:

  • Reduces Polarity: The derivative is less likely to interact with active sites, resulting in more symmetrical peaks.

  • Increases Volatility: The derivatized compound is more amenable to gas chromatography.

  • Enhances Sensitivity: Derivatization can improve the mass spectrometric response.

Direct analysis is possible, but it typically yields higher detection limits and is more susceptible to system activity.

Q2: What are the key ions to monitor for 1,3-DCP in Selected Ion Monitoring (SIM) mode?

A: When using mass spectrometry, operating in SIM mode significantly enhances sensitivity. For underivatized 1,3-DCP, the characteristic ions to monitor are typically m/z 79 and 81, which correspond to the [CH2ClCHO]+ fragment. For the deuterated internal standard (1,3-DCP-d5), m/z 82 is often used. If using a derivative like the HFBA ester, you would monitor the characteristic fragments of that specific derivative.

Q3: My sample matrix is high in fat. What are the best practices for sample preparation?

A: High-fat matrices require a robust cleanup strategy to prevent contamination of the GC system and minimize interference. A common approach involves:

  • Initial Extraction: An initial extraction is performed to separate the 1,3-DCP from the bulk of the fat.

  • Defatting Step: The extract can be further cleaned by techniques like freezing the aqueous solution to solidify the fat for easy removal or washing with a non-polar solvent like hexane.

  • Clean-up: Further cleanup using SPE may be necessary to remove remaining interferences before analysis.

Q4: What type of GC column is best suited for 1,3-DCP analysis?

A: A mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer a good balance of selectivity for a range of compounds. For methods involving derivatization, these columns are generally suitable. For underivatized analysis, a column specifically designed for active compounds or a wax-type column could also be considered to improve peak shape.

Section 3: Experimental Protocols & Data

Protocol: Liquid-Liquid Extraction and Derivatization of 1,3-DCP in a Water Matrix

This protocol is a starting point and should be validated for your specific application.

  • Sample Preparation:

    • To 10 mL of the water sample in a screw-cap vial, add 1 g of sodium chloride and vortex to dissolve.

    • Spike the sample with an appropriate amount of 1,3-DCP-d5 internal standard solution.

    • Add 2 mL of ethyl acetate to the vial.

  • Extraction:

    • Cap the vial and vortex vigorously for 1 minute.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the top organic layer (ethyl acetate) to a clean vial.

  • Drying and Concentration:

    • Pass the ethyl acetate extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a derivatizing agent such as Heptafluorobutyric anhydride (HFBA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Final Preparation:

    • Add a suitable solvent (e.g., isooctane) to bring the final volume to 1 mL.

    • The sample is now ready for GC-MS analysis.

Table: Typical GC-MS Parameters for 1,3-DCP Analysis
ParameterTypical SettingRationale
Injector Splitless, 220°CMaximizes analyte transfer to the column for trace analysis. Temperature is a starting point to balance volatilization and prevent degradation.
Liner Deactivated, single taperInert surface minimizes active sites. Taper helps focus the sample onto the column.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Standard dimensions and phase for good resolution and general applicability.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency. Constant flow ensures stable retention times with temperature programming.
Oven Program 40°C (hold 2 min), ramp to 180°C at 10°C/minInitial low temperature for good peak focusing. Ramp rate can be optimized for desired separation.
MS Transfer Line 250°CEnsures analyte remains in the gas phase when transferring to the MS.
MS Source 230°CStandard temperature for electron ionization.
MS Quadrupole 150°CStandard temperature for the quadrupole.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by only monitoring ions of interest.
Ions Monitored 1,3-DCP: m/z 79, 81. 1,3-DCP-d5: m/z 82Specific ions for quantification and confirmation.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Logic for Peak Tailing

This diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with 1,3-DCP.

G start Peak Tailing Observed for 1,3-DCP check_system Is the GC System Inert? start->check_system Initial Check check_method Are Method Parameters Optimal? check_system->check_method Yes liner Use Deactivated Liner check_system->liner No/Unsure opt_temp Optimize Injector Temperature check_method->opt_temp No/Unsure trim_col Trim Column (10-15 cm) liner->trim_col resolved Peak Shape Improved liner->resolved Resolved reinstall_col Check & Re-install Column trim_col->reinstall_col trim_col->resolved Resolved reinstall_col->check_method Still Tailing reinstall_col->resolved Resolved derivatize Consider Derivatization opt_temp->derivatize Still Tailing opt_temp->resolved Resolved derivatize->resolved G start Sample (e.g., Food Product) add_is Add Internal Standard (1,3-DCP-d5) start->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract cleanup Matrix-Specific Cleanup (e.g., Defatting) extract->cleanup If Matrix is Complex concentrate Concentrate Extract extract->concentrate If Matrix is Clean cleanup->concentrate derivatize Derivatize with HFBA (Optional but Recommended) concentrate->derivatize analyze Analyze by GC-MS derivatize->analyze

Caption: A generalized sample preparation workflow.

References

  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005).

Technical Support Center: 1,3-Dichloro-2-propanol (1,3-DCP) Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dichloro-2-propanol (1,3-DCP). This resource is designed to address common stability issues encountered during the storage and handling of this versatile but sensitive chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to proactively manage the stability of your 1,3-DCP and troubleshoot any issues that may arise.

Introduction to this compound Stability

This compound is a halogenated alcohol widely used in the synthesis of various organic compounds, including epichlorohydrin.[1][2] However, its utility is accompanied by inherent instability, making proper storage and handling critical to ensure its purity and prevent the formation of undesirable byproducts.[3] The principal degradation pathways involve hydrolysis, dehydrochlorination, and decomposition upon exposure to heat and light.[4][5] This guide will provide a structured approach to understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific questions and problems you may encounter during your work with 1,3-DCP.

FAQ 1: My 1,3-DCP has developed a yellow color. What causes this and is it still usable?

Answer: A yellow discoloration is a common indicator of degradation. This can be caused by several factors, often acting in concert.

  • Causality: The yellowing is typically due to the formation of small quantities of polymeric or conjugated byproducts resulting from decomposition. The primary culprits are exposure to light (photodegradation) and elevated temperatures.[4] Upon decomposition, 1,3-DCP can release acidic byproducts like hydrogen chloride (HCl), which can further catalyze degradation.[3][5]

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: A pale yellow tinge may indicate minor degradation, while a more intense color suggests significant decomposition.

    • Analytical Verification: The usability of the discolored reagent depends on the tolerance of your specific application to impurities. It is highly recommended to re-analyze the material using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and identify the degradation products. Key impurities to screen for include epichlorohydrin, 1,3-dichloro-2-propanone, and chloroacetic acid.[4][6]

    • Small-Scale Test Reaction: If your application is sensitive to impurities, it is advisable to perform a small-scale test reaction with the discolored 1,3-DCP to ensure it does not negatively impact your reaction yield or purity.

  • Prevention:

    • Store 1,3-DCP in amber glass bottles to protect it from light.

    • Ensure storage is at the recommended refrigerated temperature (2-8°C).[7]

    • For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.

FAQ 2: I've noticed a sharp, acidic odor from my 1,3-DCP container. What is this, and what should I do?

Answer: A sharp, acidic odor is a strong indication of the formation of hydrogen chloride (HCl) gas, a primary decomposition product of 1,3-DCP.[3]

  • Causality: This occurs through either hydrolysis in the presence of moisture or thermal decomposition. The presence of HCl can create an acidic microenvironment that autocatalyzes further degradation of the 1,3-DCP.

  • Troubleshooting and Safety:

    • Handle with Extreme Caution: HCl is corrosive and toxic. Open the container only in a well-ventilated fume hood.

    • Assess for Visible Changes: Check for any pressure buildup before opening and inspect the liquid for discoloration or precipitates.

    • Neutralization is Not Recommended for the Bulk Material: Attempting to neutralize the bulk 1,3-DCP with a base is not advised as it can trigger a rapid and exothermic dehydrochlorination reaction, potentially leading to the formation of epichlorohydrin and other byproducts.[7]

    • Consider Disposal: If significant HCl formation is evident, the integrity of the material is compromised, and it should be disposed of according to your institution's hazardous waste guidelines.

  • Prevention:

    • Use a container with a tight-fitting cap that has a chemically resistant liner (e.g., PTFE) to prevent moisture ingress.

    • Store in a dry environment.

    • For long-term storage of high-purity material, consider adding an acid scavenger. Epoxidized soybean oil or other small molecule epoxides can act as acid scavengers.[1][4]

Diagram: Degradation Pathways of this compound

G cluster_degradation Degradation Pathways cluster_products Degradation Products DCP This compound Dehydrochlorination Dehydrochlorination DCP->Dehydrochlorination -HCl Hydrolysis Hydrolysis DCP->Hydrolysis +H2O -HCl Oxidation Oxidation DCP->Oxidation Decomposition Thermal Decomposition DCP->Decomposition Heat Heat Heat->Dehydrochlorination Heat->Decomposition Light Light (UV) Light->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Metals Metal Ions (e.g., from container) Metals->Decomposition Epichlorohydrin Epichlorohydrin Dehydrochlorination->Epichlorohydrin Glycerol Glycerol Hydrolysis->Glycerol Propanone 1,3-Dichloro-2-propanone Oxidation->Propanone Chloroacetic Chloroacetic Acid Oxidation->Chloroacetic HCl Hydrogen Chloride (HCl) Decomposition->HCl Phosgene Phosgene (at high temp.) Decomposition->Phosgene

Caption: Key degradation pathways of this compound.

FAQ 3: Can I store 1,3-DCP in a stainless steel container?

Answer: While stainless steel is generally considered chemically resistant, it is not the ideal choice for long-term storage of 1,3-DCP.

  • Causality: 1,3-DCP can attack powdered metals, and in the presence of moisture, the formation of HCl can lead to the corrosion of even resistant metals over time.[5] Metal ions leached from the container can potentially catalyze decomposition reactions.

  • Recommendations:

    • Preferred Container: Borosilicate glass (Type 1), particularly amber glass to protect from light, is the most suitable container material for storing 1,3-DCP.

    • Short-Term Use: For short-term use in a process, high-grade stainless steel (e.g., 316L) may be acceptable, but compatibility should be verified.

    • Inspection: If you must use a metal container, regularly inspect both the container for any signs of corrosion and the 1,3-DCP for any discoloration or precipitate formation.

FAQ 4: How can I stabilize my 1,3-DCP for long-term storage?

Answer: For applications requiring high purity over extended periods, the addition of a stabilizer may be beneficial.

  • Mechanism of Stabilization:

    • Acid Scavengers: These compounds neutralize any acidic byproducts, such as HCl, that form during initial decomposition, thereby preventing autocatalysis. Small amounts of epoxides (e.g., epoxidized soybean oil, 1,2-epoxybutane) are commonly used for this purpose in chlorinated hydrocarbons.[1][4]

    • Radical Scavengers: For degradation pathways initiated by light or trace metal impurities that proceed via a free-radical mechanism, radical scavengers can be effective. However, for 1,3-DCP, acid-catalyzed degradation is often the more pressing concern.

  • Considerations:

    • Compatibility: Any stabilizer added must be compatible with your downstream application and easily removable if necessary.

    • Concentration: Stabilizers are typically added at low concentrations (ppm to low percentage range). The optimal concentration should be determined experimentally.

    • When to Add: It is best to add a stabilizer to fresh, high-purity 1,3-DCP. Adding it to already degraded material will not reverse the degradation.

Quantitative Data on Stability

FactorEffect on StabilityRecommended Mitigation
Temperature Increased temperature significantly accelerates decomposition.Store at 2-8°C. Avoid exposure to heat sources.
Light (UV) Promotes photodegradation and the formation of colored impurities.Store in amber glass containers or in the dark.
Moisture Facilitates hydrolysis, leading to the formation of HCl and subsequent autocatalysis.Store in a tightly sealed container with a moisture-proof cap in a dry environment.
pH Highly sensitive to pH. Basic conditions promote rapid dehydrochlorination to epichlorohydrin. Acidic conditions (from HCl formation) accelerate decomposition.Maintain a neutral environment. Avoid contact with acids and bases.
Oxygen Can contribute to oxidative degradation, especially in the presence of light or metal catalysts.For long-term storage, consider purging with an inert gas.
Container Material Can be corrosive to some metals. Leached metal ions may catalyze degradation.Use borosilicate glass containers. If metal is necessary, verify compatibility.

One study on the degradation of 1,3-DCP in river water at 6°C estimated a degradation rate of 0.008 ± 0.0008 day⁻¹.[3] This indicates that even at refrigerated temperatures, degradation can occur, especially in the presence of water.

Experimental Protocols

Protocol 1: GC-MS Analysis of 1,3-DCP Purity and Degradation Products

This protocol provides a general method for the qualitative and quantitative analysis of 1,3-DCP and its common degradation products.

1. Sample Preparation: a. Prepare a stock solution of your 1,3-DCP sample by accurately weighing and dissolving it in a suitable solvent (e.g., ethyl acetate or methyl tert-butyl ether) to a final concentration of approximately 1 mg/mL. b. Prepare a series of calibration standards of high-purity 1,3-DCP and expected degradation products (e.g., epichlorohydrin, 1,3-dichloro-2-propanone) in the same solvent. c. It is recommended to use an internal standard (e.g., 1,3-DCP-d5) for accurate quantification.[6][7]

2. GC-MS Conditions (Example):

  • GC System: Agilent 6890A or similar.
  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[6]
  • Inlet: Split/splitless, 250°C.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Oven Program: 50°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
  • MS System: Agilent 5975C or similar.
  • Ion Source: Electron Ionization (EI), 70 eV.
  • Scan Range: m/z 35-300.

3. Data Analysis: a. Identify the peaks for 1,3-DCP and any degradation products by comparing their retention times and mass spectra to your standards and library data. b. Quantify the components by generating a calibration curve from the standard solutions.

Diagram: GC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1,3-DCP Sample Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Ethyl Acetate) Solvent->Dilution InternalStd Internal Standard (e.g., 1,3-DCP-d5) InternalStd->Dilution Standards Calibration Standards Standards->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Detection/Identification) GC->MS Chromatogram Chromatogram MS->Chromatogram Spectra Mass Spectra MS->Spectra Quantification Quantification of Purity and Impurities Chromatogram->Quantification Spectra->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 1,3-DCP.

References

  • ACS Technical Products. Acid Scavengers & Stabilizers. [Link]
  • Cole-Parmer. Material Safety Data Sheet - this compound, 99%. [Link]
  • Eawag.
  • Nikolaki, M. D., Malamis, D., Poulopoulos, S. G., & Philippopoulos, C. J. (2006). Photocatalytical degradation of this compound aqueous solutions by using an immobilized TiO2 photoreactor.
  • Krzyżanowska, A., & Milchert, E. (2013). Continuous dehydrochlorination of 1,3-dichloropropan-2-ol to epichlorohydrin: process parameters and by-products. Chemical Papers, 67(8), 1017-1024.
  • Kim, W., Kim, D., Lee, S., Kim, Y., & Kim, M. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 59(3), 315-322.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and bioanalytical chemistry, 382(2), 366-371.
  • NCBI.
  • OEHHA. Evidence on the Carcinogenicity of this compound. [Link]
  • INCHEM. This compound (JECFA Food Additives Series 48). [Link]
  • Wikipedia. 1,3-Dichloropropan-2-ol. [Link]
  • ResearchGate. Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of this compound to epichlorohydrin. [Link]
  • The Italian Association of Chemical Engineering. The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. [Link]
  • NICNAS. 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]
  • ResearchGate.
  • Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]
  • ICSC. This compound. [Link]
  • OEHHA.
  • PubChem. This compound. [Link]

Sources

removing impurities from synthesized 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis is the purification of the final product. This is particularly critical in fields like drug development, where impurities can have significant impacts on efficacy and safety. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from synthesized 1,3-Dichloro-2-propanol (1,3-DCP).

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS). 1,3-DCP is a hazardous chemical.[1][2] It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, and suitable gloves.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 1,3-DCP.

Q1: What are the most common impurities I should expect in my crude 1,3-DCP?

The impurities in your synthesized 1,3-DCP will largely depend on your synthetic route. The two most common routes are the hydrochlorination of glycerol and the reaction of epichlorohydrin with hydrochloric acid.[5][6]

  • From Glycerol Synthesis: Expect unreacted glycerol, monochloropropanediols (MCPD isomers), the regioisomer 2,3-dichloro-1-propanol, and water as a byproduct.[6][7] Higher temperatures can also lead to the formation of polymeric materials.

  • From Epichlorohydrin Synthesis: Unreacted epichlorohydrin is a common impurity. Hydrolysis of epichlorohydrin can also occur, leading to the formation of various byproducts.[8][9]

  • General Impurities: Regardless of the route, you may also find residual solvents, catalysts (like acetic acid), and chlorinated byproducts such as 1,2,3-trichloropropane.[6][10]

Q2: Why is the removal of these specific impurities so critical?

For research and pharmaceutical applications, purity is paramount.

  • Regulatory Compliance: Regulatory bodies have strict limits on impurities in active pharmaceutical ingredients (APIs) and intermediates.

  • Toxicity: Some common impurities and the product itself, 1,3-DCP, are classified as potential carcinogens.[11][12][13] For example, its metabolite, epichlorohydrin, is classified as probably carcinogenic to humans.[5]

  • Reaction Kinetics: Impurities can interfere with subsequent reaction steps, leading to lower yields, unpredictable reaction rates, and the formation of new, unwanted byproducts.

  • Product Stability: Residual acids or water can cause the slow degradation of 1,3-DCP over time.

Q3: What are the primary laboratory-scale methods for purifying 1,3-DCP?

The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary.

  • Liquid-Liquid Extraction: This is effective for removing water-soluble impurities like glycerol, salts, and residual acids. Ethyl acetate is a common extraction solvent for 1,3-DCP.[14][15]

  • Fractional Distillation: This is the most powerful technique for separating 1,3-DCP from impurities with different boiling points, such as isomers, residual starting materials, and other chlorinated byproducts.[16] Given its high boiling point (174.3 °C), vacuum distillation is highly recommended to prevent thermal decomposition.[5]

  • Adsorbent Treatment: Passing the crude product through a bed of adsorbents like activated carbon or silica gel can help remove colored, high-molecular-weight impurities.

Q4: How can I accurately assess the purity of my 1,3-DCP sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most reliable method for assessing the purity of 1,3-DCP.[11][14] It allows for the separation, identification, and quantification of volatile impurities. For accurate quantification, using a deuterated internal standard like 1,3-DCP-d5 is recommended.[14][17]

Troubleshooting Guides

This section provides in-depth answers to specific problems you may encounter during the purification process.

Problem: My crude product has a distinct yellow or brownish tint. What's the cause and how do I remove it?

Answer:

A yellow or brown color typically indicates the presence of high-molecular-weight byproducts or polymers, which can form at elevated reaction temperatures. Degradation of the product or impurities can also contribute to discoloration.

Causality & Solution:

  • Cause: Polymerization reactions are often acid-catalyzed and accelerated by heat. If your synthesis involved strong acids or high temperatures for extended periods, polymer formation is likely.

  • Troubleshooting Steps:

    • Neutralize: Before any heat-intensive purification like distillation, wash the crude product with a mild base (e.g., a saturated sodium bicarbonate solution) to remove any residual acid catalyst. This minimizes further degradation.

    • Adsorbent Treatment: Stir the neutralized crude product with 1-2% (w/w) of activated carbon for 30-60 minutes at room temperature, followed by filtration. This is often effective at removing color bodies.

    • Distillation: The final and most effective step is fractional vacuum distillation. The polymeric impurities are typically non-volatile and will remain in the distillation flask.

Problem: My GC-MS analysis shows a cluster of peaks around the main 1,3-DCP peak. How do I resolve this?

Answer:

Peaks eluting close to your main product peak often correspond to isomers or compounds with similar volatility and polarity. In the case of 1,3-DCP, the most common culprit is its regioisomer, 2,3-dichloro-1-propanol.[6][18]

Causality & Solution:

  • Cause: Most synthetic routes for dichloropropanols produce a mixture of isomers. For example, the hypochlorination of allyl chloride yields a 7:3 mixture of 2,3-DCP and 1,3-DCP.[5]

  • Troubleshooting Steps:

    • Identify the Impurity: Confirm the identity of the peak using the mass spectrum and comparing it to a known standard if available.

    • Optimize Distillation: Separating isomers with close boiling points requires efficient fractional distillation.

      • Use a Fractionating Column: A simple distillation setup is insufficient. Use a Vigreux, packed (e.g., Raschig rings), or spinning band column for higher theoretical plates.

      • Control the Reflux Ratio: A higher reflux ratio (more condensate returned to the column) improves separation but increases distillation time. Start with a ratio of around 5:1 (reflux:takeoff) and adjust as needed.

      • Maintain Stable Vacuum: Fluctuations in pressure will alter boiling points and ruin the separation. Use a high-quality vacuum pump and a pressure controller.

    • Monitor Fractions: Collect multiple small fractions and analyze each by GC-MS to determine which ones meet your purity requirements.

Problem: I'm experiencing significant product loss during vacuum distillation. What are the likely causes?

Answer:

Product loss during distillation can be attributed to several factors, including thermal decomposition, incomplete condensation, or mechanical issues.

Causality & Solution:

  • Cause 1: Thermal Decomposition: Although vacuum distillation lowers the boiling point, 1,3-DCP can still decompose if the pot temperature is too high for too long.

    • Solution: Use the lowest possible pressure your system can achieve to further reduce the boiling point. Ensure the heating mantle is set to a temperature no more than 20-30 °C above the vapor temperature.

  • Cause 2: Inefficient Condensation: If your condenser is not cold enough or has insufficient surface area, product vapor will pass through into the vacuum line.

    • Solution: Ensure a high flow rate of a cold coolant (e.g., chilled water or a glycol mixture) through your condenser. For very low-pressure distillations, using a second condenser or a cold trap cooled with dry ice/acetone before the vacuum pump is highly recommended.

  • Cause 3: Leaks in the System: A poor vacuum will require a higher pot temperature, increasing the risk of decomposition.

    • Solution: Check all joints and connections for leaks. Ensure glassware is properly greased (using a vacuum-rated grease) and clamps are secure.

Table 1: Physical Properties of 1,3-DCP and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgSolubility in Water
This compound 128.99174.3[5]110 g/L[12]
2,3-Dichloro-1-propanol128.99182Soluble
Glycerol92.09290Miscible[19]
Epichlorohydrin92.52117.9Slightly soluble
3-Chloro-1,2-propanediol110.54213Miscible

Detailed Experimental Protocols

Protocol 1: Purification of 1,3-DCP by Fractional Vacuum Distillation

This protocol describes the purification of 1,3-DCP from less volatile (e.g., glycerol, polymers) and more volatile (e.g., epichlorohydrin) impurities.

Methodology:

  • Pre-treatment: If the crude product is acidic, wash it in a separatory funnel with an equal volume of saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (or a packed column for better separation), a short-path distillation head with a condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge and cold trap.

  • Distillation:

    • Add the crude, dried 1,3-DCP to the round-bottom distillation flask along with a few boiling chips or a magnetic stir bar.

    • Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect a forerun fraction, which will contain any low-boiling impurities like residual solvents or epichlorohydrin.

    • Slowly increase the temperature. The main fraction of 1,3-DCP should distill at a stable temperature corresponding to the applied pressure.

    • Collect the heart cut (the pure 1,3-DCP) in separate flasks.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues. High-boiling impurities will remain in the flask.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity. Combine fractions that meet the required purity specification.

Protocol 2: Quality Control using GC-MS

This protocol provides a general method for the analysis of 1,3-DCP purity.

Methodology:

  • Sample Preparation: Prepare a stock solution of your purified 1,3-DCP at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.[14] Create a series of dilutions for calibration if quantitative analysis is required.

  • Internal Standard: For precise quantification, add a known concentration of an internal standard (e.g., 1,3-DCP-d5) to all samples and calibration standards.[14]

  • GC Conditions (Example):

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-200 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the 1,3-DCP peak based on its retention time and mass spectrum. Integrate the peak areas of the product and any impurities to calculate the relative purity.

Visualizations and Workflows

General Purification Workflow

The following diagram illustrates a standard workflow for moving from a crude synthesized product to a pure, characterized sample of 1,3-DCP.

G cluster_0 Purification Process cluster_1 Quality Control Crude Crude Synthesized 1,3-DCP Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Remove Acids/Salts GCMS_Crude GC-MS Analysis of Crude Crude->GCMS_Crude Initial Assessment Dry Drying (e.g., MgSO4) Wash->Dry Remove Water Distill Fractional Vacuum Distillation Dry->Distill Separate by Boiling Point Pure Pure 1,3-DCP Distill->Pure GCMS_Fractions GC-MS Analysis of Fractions Distill->GCMS_Fractions In-Process Check GCMS_Final Final QC Analysis Pure->GCMS_Final Purity Confirmation

Caption: A typical workflow for the purification and analysis of 1,3-DCP.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues identified by GC-MS analysis.

G Start GC-MS shows >1% impurity BoilingPoint Is impurity boiling point known and different from 1,3-DCP? Start->BoilingPoint Isomer Is impurity likely an isomer? BoilingPoint->Isomer No / Unsure FractionalDistill Perform efficient fractional distillation BoilingPoint->FractionalDistill Yes WaterSoluble Is impurity water-soluble? Isomer->WaterSoluble No HighReflux Increase reflux ratio & use packed column Isomer->HighReflux Yes Extraction Perform Liquid-Liquid Extraction WaterSoluble->Extraction Yes CheckSynthesis Re-evaluate synthesis conditions to minimize byproduct formation WaterSoluble->CheckSynthesis No End Problem Solved FractionalDistill->End HighReflux->End Extraction->End

Caption: Decision tree for troubleshooting impurities in 1,3-DCP.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Lyon (FR): International Agency for Research on Cancer.
  • Pagliaro, M., & Rossi, M. (2008).
  • Olin Epoxy. (n.d.). EPICHLOROHYDRIN.
  • Chem-Supply. (2008). MSDS of this compound.
  • Scribd. (n.d.). Safety Data Sheet: this compound.
  • MDPI. (n.d.). Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived this compound via CO2 Capture.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371.
  • OEHHA. (2010). Evidence on the Carcinogenicity of this compound.
  • Schuhmacher, R., Nurmi-Legat, J., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2025). A rapid and sensitive GC–MS method for determination of this compound in water.
  • Google Patents. (n.d.). EP0561441A1 - Process for the manufacture of epichlorohydrin.
  • INCHEM. (n.d.). This compound (JECFA Food Additives Series 48).
  • MDPI. (n.d.). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production.
  • Google Patents. (n.d.). RU2073647C1 - Method of cleaning waste water to remove epichlorohydrin and its conversion products.
  • Analytice. (2020). Determination of this compound (DCP; CAS: 96-23-1) in air samples.
  • Google Patents. (n.d.). JPH0723332B2 - Process for producing this compound.
  • Wikipedia. (n.d.). Glycerol.
  • ACS Publications. (2022). Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts.
  • Google Patents. (n.d.). WO2009016149A2 - Process for manufacturing glycidol.
  • NIH. (n.d.). Preparation and Uses of Chlorinated Glycerol Derivatives.
  • RSC Publishing. (n.d.). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
  • Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing.
  • Google Patents. (n.d.). US2838574A - Continuous hydrolysis of epichlorohydrin.
  • ResearchGate. (2022). Recent advances in glycerol hydrochlorination: Impact of reaction temperature, hydrogen chloride solubility and reaction intermediates.
  • Organic Syntheses. (n.d.). GLYCEROL α,γ-DICHLOROHYDRIN.
  • International Journal of Chemistry. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus.
  • Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • NIST. (n.d.). 2-Propanol, 1,3-dichloro-.
  • ResearchGate. (2025). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.
  • OEHHA. (n.d.). This compound.
  • Toxicological Research. (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.
  • ACS Publications. (n.d.). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.

Sources

Technical Support Center: Optimization of Extraction Efficiency for 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 1,3-Dichloro-2-propanol (1,3-DCP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this compound. 1,3-DCP is a significant analyte, often monitored as a food contaminant and an intermediate in chemical synthesis.[1][2][3] Accurate quantification is paramount, and it begins with robust and efficient extraction.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 1,3-DCP.

Q1: What are the most common methods for extracting 1,3-DCP from aqueous samples?

The most prevalent and established method is Liquid-Liquid Extraction (LLE) , valued for its simplicity and effectiveness.[1][4] Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used to partition 1,3-DCP from the aqueous phase.[4] For cleaner extracts and higher concentration factors, Solid-Phase Extraction (SPE) is an excellent alternative. Additionally, Solid-Phase Microextraction (SPME) , particularly headspace SPME, is a rapid and sensitive technique that requires minimal sample preparation and is well-suited for subsequent GC-MS analysis.[3][5]

Q2: Which solvent is best for the liquid-liquid extraction (LLE) of 1,3-DCP?

Ethyl acetate is a highly effective and frequently cited solvent for extracting 1,3-DCP from water.[6][7] It offers a good balance of polarity to efficiently partition the moderately polar 1,3-DCP molecule (LogP ≈ 0.78) while maintaining low miscibility with water.[8][9] Methyl tert-butyl ether (MTBE) is another excellent choice, particularly for complex food matrices.[4] The optimal solvent choice ultimately depends on the sample matrix and the subsequent analytical technique.

Q3: How does pH affect the extraction efficiency of 1,3-DCP?

For 1,3-DCP, which is a neutral alcohol, pH adjustment is not a primary driver for improving its partitioning into an organic solvent. However, pH can be critical for controlling the extraction of matrix interferences. For acidic or basic co-extractives, adjusting the sample pH can ionize them, making them more water-soluble and less likely to be extracted into the organic phase. For routine analysis of 1,3-DCP in relatively clean water, a neutral pH (around 6-7) is often sufficient.[5][6]

Q4: What is the "salting-out" effect, and is it useful for 1,3-DCP extraction?

The "salting-out" effect is a technique used to decrease the solubility of an analyte in the aqueous phase, thereby promoting its transfer to the organic phase during LLE.[10][11] This is achieved by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or ammonium sulfate, to the aqueous sample.[10] The salt ions hydrate, reducing the amount of "free" water available to solvate the 1,3-DCP molecules, which enhances extraction efficiency.[10][12] This technique is highly recommended for improving recovery, especially from complex aqueous matrices or when dealing with trace concentrations.[5]

Q5: Can I use Solid-Phase Extraction (SPE) for 1,3-DCP? What sorbent should I choose?

Yes, SPE is a powerful technique for both cleanup and concentration of 1,3-DCP. For a moderately polar compound like 1,3-DCP, a reversed-phase sorbent is appropriate. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often excellent choices as they provide good retention for a wide range of analytes and are less prone to drying out than traditional silica-based C18 sorbents.[6] The general SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the 1,3-DCP with a small volume of organic solvent like methanol.[13][14]

Q6: My sample matrix is complex (e.g., high-fat food, soy sauce). How does this impact extraction?

Complex matrices introduce "matrix effects," where other components in the sample interfere with the extraction and analysis of the target analyte.[15][16] In high-fat samples, 1,3-DCP may be sequestered in the lipid phase. A preliminary extraction with a nonpolar solvent like hexane can be used to remove fats before proceeding with the primary extraction of 1,3-DCP.[17] For matrices like soy sauce, high salt content is already present, but other components can cause interferences or form emulsions.[4][5] In these cases, techniques like SPE or headspace SPME are often preferred over direct LLE for their superior selectivity and cleanup capabilities.[3][5]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during 1,3-DCP extraction.

Problem: Low or Inconsistent Recovery

Low recovery is one of the most frequent challenges in trace analysis.[18] The following diagram and table outline the logical troubleshooting process.

LowRecoveryTroubleshooting Start Low / Inconsistent Recovery Observed Cause1 Sub-optimal LLE Parameters? Start->Cause1 Cause2 Analyte Loss? Start->Cause2 Cause3 Matrix Effects? Start->Cause3 Cause4 Emulsion Formation? Start->Cause4 Sol1 Optimize Solvent & Phase Ratio Add Salting-Out Agent Increase Mixing Time/Vigor Cause1->Sol1 Yes Sol2 Use Internal Standard (e.g., 1,3-DCP-d5) Avoid High Temperatures Minimize Evaporation Steps Cause2->Sol2 Yes Sol3 Incorporate SPE Cleanup Step Dilute Sample if Possible Use Matrix-Matched Calibration Cause3->Sol3 Yes Sol4 See Emulsion Breaking Protocol (Section 2.1) Cause4->Sol4 Yes

Caption: Troubleshooting logic for low 1,3-DCP recovery.

Possible Cause Underlying Mechanism & Rationale Recommended Solution & Action
Insufficient Partitioning (LLE) The analyte has low affinity for the organic phase relative to the aqueous phase. This is governed by the partition coefficient (Kow). For 1,3-DCP, while favorable, extraction is not exhaustive in a single pass.[19]1. Optimize Solvent: Ensure the solvent polarity matches the analyte (e.g., Ethyl Acetate).[7]2. Increase Phase Ratio: Use a higher ratio of organic solvent to aqueous sample (e.g., move from 1:5 to 1:2).[19]3. Add Salt: Incorporate a salting-out agent (e.g., NaCl or (NH₄)₂SO₄) to saturation to drive 1,3-DCP into the organic phase.[11]4. Multiple Extractions: Perform 2-3 smaller extractions and combine the organic layers. This is more efficient than a single large extraction.[20]
Analyte Volatility & Degradation 1,3-DCP is a semi-volatile compound.[3] Significant analyte loss can occur during solvent evaporation (concentration) steps, especially with excessive heat or aggressive nitrogen streams.[18] It can also degrade at elevated temperatures.[9]1. Use an Internal Standard: Add a deuterated internal standard (e.g., 1,3-DCP-d5) at the very beginning of sample preparation. This accurately corrects for losses during the entire workflow.[7]2. Gentle Concentration: Evaporate solvents at low temperatures (e.g., <40°C) under a gentle stream of nitrogen.[13]3. Minimize Storage: Analyze extracts as soon as possible. If storage is needed, keep at low temperatures (e.g., 4-6°C) to minimize degradation.
Matrix Effects Co-extracted compounds from the sample matrix can suppress or enhance the analytical signal (e.g., in GC-MS), leading to inaccurate quantification that appears as poor recovery.[15][21]1. Add a Cleanup Step: Use Solid-Phase Extraction (SPE) after LLE to remove interfering components.[15]2. Dilute the Sample: If sensitivity allows, diluting the sample with pure water can reduce the concentration of interfering matrix components.[22]3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[22]
In-Depth Focus: Emulsion Formation during LLE

An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, appearing as a cloudy or milky layer between the organic and aqueous phases.[23][24] It physically traps the analyte, preventing efficient phase separation and leading to catastrophic loss of recovery.

Why it happens with 1,3-DCP extractions: Emulsions are common in complex matrices like food products, which contain natural surfactants (e.g., proteins, phospholipids).[24] Vigorous shaking during extraction can exacerbate their formation.[20]

If an emulsion forms, do not discard the sample. Attempt the following steps sequentially:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.[23]

  • Gentle Agitation: Gently swirl the funnel or tap the sides. This can help droplets coalesce.[23]

  • Add Brine: Add a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[23][25]

  • Centrifugation: Transfer the entire mixture to a centrifuge tube and spin at a moderate speed (e.g., 2000-4000 rpm) for 10 minutes. The applied force is highly effective at breaking the emulsion and creating a sharp interface.[13]

  • Filtration: As a last resort, filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion, though it may require re-extracting the filtrate.[25]

Part 3: Experimental Protocols & Workflows

This section provides detailed, actionable protocols for the extraction of 1,3-DCP.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for 1,3-DCP from Aqueous Samples

This protocol is designed for maximum recovery from water or similar low-matrix samples.

Materials:

  • Sample (10 mL)

  • 1,3-DCP-d5 internal standard solution

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate (granular)

  • Sodium Chloride (ACS grade)

  • Separatory funnel (50 mL), centrifuge tubes, vials

Procedure:

  • Spiking: To a 10 mL aqueous sample in a vial, add the internal standard (e.g., 1,3-DCP-d5) to a known concentration.[7]

  • Salting-Out: Add ~3 g of Sodium Chloride to the sample and vortex until dissolved. This saturates the solution and initiates the salting-out effect.[10][11]

  • First Extraction: Transfer the salted sample to a 50 mL separatory funnel. Add 5 mL of ethyl acetate. Stopper the funnel and invert gently 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[20]

  • Phase Separation: Allow the layers to separate for 5-10 minutes.

  • Collection: Drain the lower aqueous layer back into its original vial. Drain the upper organic layer (ethyl acetate) into a clean, labeled centrifuge tube containing ~1 g of anhydrous sodium sulfate. This drying agent removes residual water.[7]

  • Second Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction with a fresh 5 mL portion of ethyl acetate.

  • Combine & Concentrate: Combine the second organic extract with the first. Vortex the combined extracts with the sodium sulfate. Carefully transfer the dried extract to a new tube. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.

  • Analysis: Transfer the final extract to a GC vial for analysis by GC-MS.

Workflow: Method Selection for 1,3-DCP Extraction

The choice of extraction method is dictated by the sample matrix and the required sensitivity. This workflow provides a decision-making framework.

MethodSelection Start Define Sample Matrix & Analytical Goal MatrixType Matrix Complexity? Start->MatrixType SimpleMatrix Simple / Aqueous (e.g., Drinking Water) MatrixType->SimpleMatrix Low ComplexMatrix Complex / 'Dirty' (e.g., Food, Wastewater) MatrixType->ComplexMatrix High LLE Optimized LLE (Protocol 1) SimpleMatrix->LLE SPME Headspace SPME (Rapid, Sensitive) SimpleMatrix->SPME ComplexMatrix->SPME If applicable SPE LLE + SPE Cleanup (High Purity) ComplexMatrix->SPE Analysis GC-MS Analysis LLE->Analysis SPME->Analysis SPE->Analysis

Caption: Decision workflow for selecting a 1,3-DCP extraction method.

References

  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371. [Link]
  • Lee, J. G., Lee, S., & Kim, S. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(3), 313–319. [Link]
  • Schuhmacher, R., et al. (2005).
  • Lee, J. G., Lee, S., & Kim, S. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PubMed. [Link]
  • Helling, R., et al. (2021). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction. Food Additives & Contaminants: Part A, 38(6), 1035-1048. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7289, this compound. [Link]
  • Lee, M. R., & Chen, C. M. (2007). Determination of this compound and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. Analytica Chimica Acta, 591(2), 167–172. [Link]
  • Carro, A. M., González, P., Fajar, N., Lorenzo, R. A., & Cela, R. (2009). Solid-phase micro-extraction procedure for the determination of this compound in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. Analytical and Bioanalytical Chemistry, 394(3), 847–855. [Link]
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water.
  • Carro, A. M., et al. (2009). Solid-phase micro-extraction procedure for the determination of this compound in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide.
  • Carro, A. M., et al. (2009). Solid-phase micro-extraction procedure for the determination of this compound in water by on-fibre derivatisation with bis(trimethylsilyl)trifluoroacetamide. Merck Millipore. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
  • International Programme on Chemical Safety. (2021). ICSC 1711 - this compound. INCHEM. [Link]
  • Cheméo. Chemical Properties of 2-Propanol, 1,3-dichloro- (CAS 96-23-1). [Link]
  • Welch Lab. (2023).
  • Tencan. (2023). Salting Out During Extraction In The Centrifugal Extractor. [Link]
  • Taylor, T. (2023). Enhancing Extractions by Salting Out.
  • ResearchGate. (2007).
  • Wikipedia. Salting out. [Link]
  • Lee, J. G., Lee, S., & Kim, S. (2015). Scheme of analysis for 1,3-DCP in fat solid matrix.
  • Phenomenex. (n.d.).
  • Taylor & Francis Online. (n.d.). Salting out – Knowledge and References. [Link]
  • Bioanalysis Zone. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]
  • Frontier, A. (2024). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
  • Google Patents. (1995). JPH0723332B2 - Process for producing this compound.
  • Wu, H. S., & Wang, Y. J. (2014). Salting-out of 1,3-Propanediol from Aqueous Solutions by Inorganic Electrolytes. Journal of the Chinese Institute of Chemical Engineers, 45(4), 1835-1840. [Link]
  • Spectro Scientific. (2018).
  • Helling, R., et al. (2021). Chloropropanols (3-MCPD, 1,3-DCP)
  • AZoM. (2018).
  • Biolin Scientific. (2024). How emulsions form and break? [Link]
  • St. Germain, R. (2017). A Look at Matrix Effects.
  • Chemistry Stack Exchange. (2016).
  • Carter, M. D., & Johnson, D. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 3(7), 1000156. [Link]
  • Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Chen, Y., et al. (2015). Enhanced biotransformation of this compound to epichlorohydrin via resin-based in situ product removal process. Journal of Industrial Microbiology & Biotechnology, 42(7), 1025-1032. [Link]

Sources

Technical Support Center: Dealing with Emulsion Formation During 1,3-Dichloro-2-propanol Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing emulsions during the extraction of 1,3-dichloro-2-propanol (1,3-DCP). This resource is designed for researchers, scientists, and drug development professionals who encounter this common challenge in their laboratory work. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental choices.

Emulsion formation is a frequent and frustrating issue in liquid-liquid extractions, leading to poor phase separation, reduced recovery of the target compound, and significant delays in workflow. This guide offers a structured approach to both preventing and resolving these emulsions, ensuring the integrity and efficiency of your extraction process.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding emulsion formation specific to this compound extractions.

Q1: What is an emulsion and why is it so common when extracting this compound?

An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the aqueous and organic phases.[1][2] Its formation during the extraction of 1,3-DCP is common due to a combination of factors:

  • Molecular Structure of 1,3-DCP : this compound is an amphiphilic molecule. It possesses a polar hydroxyl (-OH) group that can form hydrogen bonds with water and two nonpolar chloromethyl (-CH₂Cl) groups that have an affinity for organic solvents.[3] This dual nature allows it to act as a weak surfactant, stabilizing the microscopic droplets of one phase within the other.

  • Vigorous Agitation : Shaking the separatory funnel too aggressively provides the energy needed to break the bulk liquids into fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[2][4]

  • Presence of Impurities : Crude reaction mixtures often contain impurities that are surface-active, such as residual starting materials, byproducts, or fine solid particulates.[4][5] These agents accumulate at the interface between the aqueous and organic layers, preventing the droplets from coalescing.

cluster_2 Interface & Emulsion Aqueous Water Molecules DCP 1,3-DCP Molecules (Amphiphilic) Aqueous->DCP H-Bonding (Hydrophilic end) Impurity Surfactant-like Impurities Aqueous->Impurity Polar interaction Organic Solvent Molecules Organic->DCP van der Waals (Hydrophobic end) Organic->Impurity Nonpolar interaction

Caption: Molecular interactions stabilizing an emulsion.

Q2: What physical properties of 1,3-DCP are important for its extraction?

Understanding the physicochemical properties of 1,3-DCP is crucial for designing an effective extraction protocol.

PropertyValueSignificance for Extraction
Molecular Weight 128.99 g/mol [6]Influences diffusion and partitioning behavior.
Density ~1.351 g/mL at 25 °C[7]1,3-DCP is denser than water. When extracted with a less dense solvent (e.g., ethyl acetate, ether), the organic layer will be on top. With a denser solvent (e.g., dichloromethane), the organic layer will be at the bottom.
Boiling Point 174.3 °C[7]Its relatively high boiling point means it is not highly volatile, simplifying handling but requiring more energy for removal by distillation.
Water Solubility Soluble (approx. 10 g/100 mL)[6][8]The moderate water solubility can make extraction challenging and contributes to emulsion formation. This is a key reason why techniques like "salting out" are effective.
Q3: Is it better to prevent an emulsion or to break it?

Prevention is always superior to treatment.[4][9] Breaking an emulsion can be time-consuming and may lead to product loss. It is far more efficient to adopt practices that minimize the likelihood of emulsion formation from the outset. The simplest preventative measure is to use gentle mixing—such as slowly inverting the separatory funnel 5-10 times—rather than vigorous shaking.[2]

Troubleshooting Guide: A Senior Scientist's Approach

When an emulsion forms despite preventative measures, a systematic approach is necessary. The following flowchart provides a decision-making framework for tackling the problem.

G start Emulsion Formed patience Let it stand (15-30 min). Gently stir the interface. start->patience check1 Did it separate? patience->check1 salt Add Saturated Brine (Salting Out) or Solid NaCl/Na₂SO₄ check1->salt No success Phase Separation Successful check1->success Yes check2 Did it separate? salt->check2 filter Filter through Celite® or Glass Wool (Removes Particulates) check2->filter No, or if solids are visible check2->success Yes check3 Did it separate? filter->check3 centrifuge For small volumes (<500 mL), centrifuge the mixture. check3->centrifuge No check3->success Yes check4 Did it separate? centrifuge->check4 other Advanced Options: - pH Adjustment - Change Solvent - Gentle Heating check4->other No check4->success Yes

Caption: A workflow for troubleshooting emulsion formation.

Summary of Emulsion-Breaking Techniques
TechniquePrinciple of ActionBest For...
Patience / Gentle Stirring Allows time for droplets to coalesce under gravity. Mechanical agitation at the interface can physically merge droplets.[10][11]Mild, low-volume emulsions that are not highly stable.
Salting Out (Brine/NaCl) Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[1][12][13]Most common emulsions, especially those stabilized by polar interactions. This is the most frequently successful first-line chemical intervention.
Filtration (Celite®/Glass Wool) Physically removes fine solid particulates that stabilize the emulsion at the liquid-liquid interface.[5][14]Emulsions where suspended solids are visible or suspected.
Centrifugation Applies a strong mechanical force that overcomes the stabilizing forces of the emulsion, forcing the denser phase to the bottom.[9][11][15]Stubborn emulsions, particularly on a smaller laboratory scale where a suitable centrifuge is available.
pH Adjustment Changes the charge on acidic or basic impurities, increasing their solubility in either the aqueous or organic phase and destabilizing the emulsion.[10][11]Emulsions suspected to be stabilized by acidic or basic byproducts (e.g., fatty acids, amines).
Solvent Addition Adding a small amount of a different solvent (e.g., ethanol, which is miscible with both phases) can alter interfacial tension. Diluting the organic phase can also be effective.[4][14]Persistent emulsions where other methods have failed. Use with caution as it alters the composition of your organic phase.
Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective and commonly used techniques.

Protocol 1: The "Salting Out" Method

This is the most robust chemical method for breaking emulsions in this context. The high concentration of salt increases the polarity of the aqueous layer, effectively "squeezing out" the less polar 1,3-DCP and other organic molecules, which helps to destabilize the emulsion.[12][13]

  • Stop Shaking : Cease agitation and allow the separatory funnel to stand upright in a ring clamp.

  • Add Brine : Slowly add a volume of saturated sodium chloride solution (brine) corresponding to approximately 10-20% of the aqueous layer volume into the funnel.

  • Gentle Mixing : Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[2]

  • Wait and Observe : Allow the funnel to stand for 5-15 minutes. A distinct boundary between the organic and aqueous layers should form.

  • Separate : Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.

Protocol 2: Filtration through Celite®

This mechanical method is highly effective when the emulsion is stabilized by fine, suspended solid particles.[5] Celite® (diatomaceous earth) is an inert filter aid that traps these fine particles, allowing the now-destabilized liquids to pass through and separate.[5]

  • Prepare Filter Pad : Place a small plug of glass wool into the bottom of a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® and gently press it down with a flat object (like a stopper) to create a compact pad.

  • Wet the Pad : Place the funnel on a filter flask connected to a vacuum source. Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.

  • Filter the Mixture : Carefully pour the entire emulsified mixture onto the center of the Celite® pad. Apply a gentle vacuum.

  • Wash and Collect : After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Final Separation : Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.

Protocol 3: Centrifugation

For smaller scale extractions, centrifugation is a powerful mechanical method to resolve stubborn emulsions.[9][16] The applied centrifugal force accelerates the separation of the two phases based on their density differences.[15]

  • Transfer to Tubes : Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.

  • Centrifuge : Place the balanced tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.

  • Recover Layers : After centrifugation, two distinct layers should be visible. Carefully remove the tubes. The layers can be separated by pipetting off the top layer or by using a separatory funnel if the volume is sufficient.

References
  • Enhancing Extractions by Salting Out. (2023).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
  • Tackling emulsions just got easier. (2023). Biotage. [Link]
  • Tips & Tricks: Emulsions. (2026). University of Rochester, Department of Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • This compound. (n.d.). Solubility of Things. [Link]
  • Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil. [Link]
  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • This compound. (n.d.). DrugFuture. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
  • ICSC 1711 - this compound. (n.d.). Inchem.org. [Link]
  • solid-liquid extraction. (n.d.). Columbia University. [Link]
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014).
  • Salting Out During Extraction In The Centrifugal Extractor. (2025). TOPTION. [Link]
  • Centrifug
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]
  • Can I separate water and oil through centrifug
  • Centrifugation: Lab Techniques, Examples and Types. (n.d.). Corning. [Link]
  • Cas 96-23-1,this compound. (n.d.). lookchem. [Link]
  • Separation of Mixtures by Centrifugation: Complete Guide. (2022). MedSolut AG. [Link]

Sources

Technical Support Center: Optimizing the Selective Chlorination of Glycerol to 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1,3-dichloro-2-propanol (1,3-DCP) from glycerol. As the demand for greener chemical processes grows, leveraging bio-derived glycerol, a byproduct of biodiesel production, has become a critical area of research.[1] However, achieving high selectivity for the desired 1,3-DCP isomer over its 1,2-DCP counterpart and other byproducts presents significant challenges.[2][3]

This guide provides in-depth, experience-driven advice to troubleshoot common issues, answer frequently asked questions, and offer robust protocols to enhance the selectivity and yield of your reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the chlorination of glycerol.

1. What is the fundamental reaction mechanism for the chlorination of glycerol to this compound?

The reaction proceeds through a two-step hydrochlorination of glycerol. In the presence of a carboxylic acid catalyst, the mechanism is believed to involve the formation of an ester intermediate.[4][5] The primary hydroxyl groups of glycerol are more reactive, leading preferentially to the formation of 3-chloro-1,2-propanediol (α-MCP) in the first step. The subsequent chlorination of α-MCP yields the desired this compound (α,γ-DCP).[4]

2. Why is this compound the preferred isomer?

This compound is the key intermediate in the production of epichlorohydrin, a vital component in the manufacturing of epoxy resins.[2] The dehydrochlorination of the 1,3-DCP isomer to epichlorohydrin is significantly faster than that of the 1,2-DCP isomer, making it the more commercially valuable product.[3]

3. What are the main byproducts in this reaction?

The primary byproducts include:

  • 1,2-dichloro-3-propanol (α,β-DCP): The isomeric dichlorinated product.

  • 3-chloro-1,2-propanediol (α-MCP) and 2-chloro-1,3-propanediol (β-MCP): Monochlorinated intermediates. Incomplete conversion will result in their presence in the final product mixture.[1]

  • Glycerol oligomers: These can be at least partially chlorinated and/or esterified, contributing to "heavy byproducts".[6]

  • Over-chlorinated products: Such as 1,2,3-trichloropropane under harsh conditions.

4. Why is a catalyst necessary, and what are the common choices?

While the reaction can proceed without a catalyst, it is slow and unselective. Carboxylic acids are the most common homogeneous catalysts.[4] Acetic acid is traditionally used, but its volatility can lead to catalyst loss at typical reaction temperatures (80-120°C).[2] Higher boiling point carboxylic acids, such as adipic acid, are often preferred for their stability under reaction conditions.[1] The catalyst facilitates the reaction by forming an ester intermediate, which is more susceptible to nucleophilic attack by the chloride ion.[4][5]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low overall conversion of glycerol 1. Insufficient reaction time or temperature. 2. Low catalyst concentration or inactive catalyst. 3. Poor mass transfer of gaseous HCl into the liquid phase. 4. Presence of excess water. 1. Increase reaction time and/or temperature. Typical ranges are 80-120°C. [4] 2. Increase catalyst loading (typically 3-12 mol%). Ensure the catalyst is of high purity. [7] 3. Improve stirring/agitation to enhance the gas-liquid interface. Ensure a consistent flow rate of anhydrous HCl gas. 4. Use anhydrous reagents and consider methods for continuous water removal. [6][8]
High yield of monochloropropanediols (MCPs) and low yield of 1,3-DCP 1. Incomplete second chlorination step. 2. Accumulation of water as a byproduct, which inhibits the second chlorination. [4][5]1. Increase reaction time and/or temperature to drive the reaction to completion. 2. Implement continuous water removal. This can be achieved by stripping with the gaseous HCl feed or by adding a water absorbent like silica gel. [8][9]
Low selectivity for 1,3-DCP (high formation of 1,2-DCP) 1. Sub-optimal reaction temperature. 2. Incorrect choice of catalyst. 1. Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. 2. While carboxylic acid catalysts generally favor the 1,3-isomer, their specific structures can influence selectivity. Consider screening different carboxylic acid catalysts.
Formation of dark-colored, high-viscosity byproducts 1. Overheating or prolonged reaction times leading to polymerization or decomposition. 2. Side reactions involving impurities in the glycerol feed. 1. Maintain precise temperature control. Avoid localized overheating. 2. Use purified glycerol. Crude glycerol from biodiesel production may contain impurities that can lead to side reactions.
Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting poor selectivity in your glycerol chlorination reaction.

troubleshooting_workflow start Low Selectivity for 1,3-DCP check_byproducts Analyze Product Mixture by GC/GC-MS start->check_byproducts high_mcp High MCP Concentration? check_byproducts->high_mcp high_12_dcp High 1,2-DCP Concentration? high_mcp->high_12_dcp No increase_time_temp Increase Reaction Time/Temperature high_mcp->increase_time_temp Yes remove_water Implement Continuous Water Removal high_mcp->remove_water Yes optimize_temp Optimize Temperature high_12_dcp->optimize_temp Yes end_point Improved Selectivity high_12_dcp->end_point No increase_time_temp->end_point remove_water->end_point screen_catalysts Screen Alternative Catalysts optimize_temp->screen_catalysts screen_catalysts->end_point reaction_pathway glycerol Glycerol mcp_alpha 3-chloro-1,2-propanediol (α-MCP) glycerol->mcp_alpha + HCl (k1, major) mcp_beta 2-chloro-1,3-propanediol (β-MCP) glycerol->mcp_beta + HCl (k2, minor) dcp_13 This compound (Desired Product) mcp_alpha->dcp_13 + HCl (k3) dcp_12 1,2-dichloro-3-propanol (Byproduct) mcp_alpha->dcp_12 + HCl (k4)

Caption: Simplified reaction pathway for the chlorination of glycerol.

The key to high selectivity is to maximize the rate of formation of α-MCP (k1) and its subsequent conversion to 1,3-DCP (k3), while minimizing the formation of β-MCP (k2) and the conversion of α-MCP to 1,2-DCP (k4).

Part 4: Experimental Protocol

This protocol is adapted from a verified procedure and is intended for laboratory-scale synthesis.

Objective: To synthesize this compound with high selectivity.

Materials:

  • Glycerol (90-95%)

  • Glacial Acetic Acid (Catalyst)

  • Concentrated Hydrochloric Acid (for HCl generation)

  • Concentrated Sulfuric Acid (for HCl generation)

  • Solid Sodium Carbonate

  • Anhydrous Magnesium Sulfate

  • Benzene or other suitable extraction solvent

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle with temperature controller

  • HCl gas generator (e.g., dropping funnel with concentrated HCl added to concentrated H₂SO₄)

  • Catch-flask

  • Weighing scale

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, place 1 kg of 90% glycerol and 20 g of glacial acetic acid.

  • HCl Gas Introduction: Begin stirring and gently heat the mixture to 100-110°C. Pass a steady stream of dry hydrogen chloride gas through the gas inlet tube into the mixture. The HCl gas can be generated by the controlled addition of concentrated hydrochloric acid to concentrated sulfuric acid. An empty catch-flask should be placed between the generator and the reaction flask.

  • Reaction Monitoring: The absorption of HCl will be rapid initially. Regulate the gas flow accordingly. Periodically, stop the gas flow, remove the flask, and weigh it to monitor the mass increase due to HCl absorption. Continue the reaction until the absorption of gas nearly ceases.

  • Work-up:

    • Cool the reaction mixture and transfer it to a large beaker.

    • Carefully add solid sodium carbonate in portions with stirring until the mixture is just alkaline to litmus paper. Add small amounts of water as needed to facilitate stirring and prevent the separation of salts.

    • Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.

  • Purification:

    • The crude upper organic layer, consisting mainly of dichlorohydrin, should be distilled under reduced pressure.

    • Collect the fraction boiling at approximately 68-75°C at 14 mm Hg.

  • Analysis: Analyze the product fractions by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the purity and the isomeric ratio of 1,3-DCP to 1,2-DCP. [1]

Part 5: References

  • Luo, Y., et al. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 48(1), 446-452. [Link]

  • Lee, S., et al. (2010). Method of preparing dichloropropanol using glycerol with improved selectivity for dichloropropanol. Google Patents, WO2010076914A1.

  • Song, M., et al. (2010). Direct preparation of dichloropropanol from glycerol and hydrochloric acid gas in a solvent-free batch reactor: Effect of experimental conditions. ResearchGate. [Link]

  • Ling, L., et al. (2009). Investigation of the kinetics and mechanism of the glycerol chlorination reaction using gas chromatography–mass spectrometry. Journal of the Serbian Chemical Society, 74(10), 1081-1094. [Link]

  • MDPI. (2020). Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. Molecules, 25(11), 2511. [Link]

  • Solvay S.A. (2005). Process for producing dichloropropanol from glycerol, the glycerol coming eventually from the conversion of animal fats in the manufacture of biodiesel. Google Patents, WO2005054167A1.

  • FAO. (n.d.). GLYCEROL. FAO Corporate Document Repository. [Link]

  • Analytik Jena. (2023). Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with Coulometric Titration. Analytik Jena Application Note. [Link]

  • Pagliaro, M., & Rossi, M. (2008). Halogenation. In The Future of Glycerol: New Uses of a Versatile Raw Material. Royal Society of Chemistry. [Link]

  • de Araujo Filho, C. A., et al. (2022). Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts. Industrial & Engineering Chemistry Research, 61(37), 13681-13695. [Link]

  • Karmee, S. K., & Chadha, A. (2005). The conversions of glycerol in chlorination reactions with gaseous HCl catalyzed by Brønsted acidic ionic liquids. ResearchGate. [Link]

  • Idem, R. O., et al. (1996). Process for producing this compound. Google Patents, JPH0723332B2.

  • Park, D., et al. (2010). Direct preparation of dichloropropanol (DCP) from glycerol using heteropolyacid (HPA) catalysts: A catalyst screen study. ResearchGate. [Link]

  • Tesser, R., et al. (2007). Kinetics of Glycerol Chlorination with Hydrochloric Acid: A New Route to α,γ-Dichlorohydrin. Industrial & Engineering Chemistry Research, 46(20), 6456-6465. [Link]

  • Dow Global Technologies Inc. (2009). Process for the preparation of a dichloropropanol product. Google Patents, WO2009104961A2.

  • de Araujo Filho, C. A., et al. (2022). Revisiting the Kinetics and Mechanism of Glycerol Hydrochlorination in the Presence of Homogeneous Catalysts. ACS Publications. [Link]

  • Shen, L. Q., et al. (2018). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 35(2), 659-668. [Link]

  • Shen, L. Q., et al. (2018). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-propanol (1,3-DCP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this synthesis. Here, we will address common challenges and provide practical, evidence-based solutions to optimize your experimental outcomes.

I. Troubleshooting Guide: Temperature-Related Issues

This section is dedicated to diagnosing and resolving common problems encountered during the synthesis of 1,3-DCP where temperature is a key variable.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a consistently low yield of the desired this compound isomer. What are the likely temperature-related causes and how can I mitigate them?

A: Low yields in 1,3-DCP synthesis are frequently linked to suboptimal temperature control, which can affect reaction rates and promote the formation of side products.

  • Causality: The hydrochlorination of glycerol to 1,3-DCP is a multi-step process that is highly sensitive to temperature.[1] Insufficient temperature can lead to incomplete conversion of glycerol and monochloropropanediol (MCP) intermediates. Conversely, excessively high temperatures can favor the formation of undesired isomers and other byproducts.[2][3]

  • Troubleshooting Steps:

    • Verify Temperature Accuracy: Ensure your reaction thermometer and heating mantle/bath controller are accurately calibrated. A small deviation can have a significant impact on the product distribution.

    • Optimize Reaction Temperature: For the glycerol hydrochlorination route using a carboxylic acid catalyst like acetic acid, the optimal temperature range is typically between 90°C and 120°C.[1] A study on the direct preparation from glycerol found a range of 363-393 K (90-120°C) to be effective.[1][4]

    • Monitor Reaction Progress: Utilize in-process controls (e.g., GC analysis) to monitor the consumption of starting materials and the formation of intermediates and the final product. This will help you determine if the reaction is stalling due to low temperature or if side reactions are becoming prominent at higher temperatures.

    • Consider a Stepwise Temperature Profile: Some protocols may benefit from a gradual increase in temperature. Starting at a lower temperature can favor the formation of the initial monochlorinated intermediates, followed by an increase to drive the reaction towards the desired dichlorinated product.

Issue 2: High Levels of Impurities and Isomeric Byproducts

Q: My final product is contaminated with significant amounts of the 2,3-dichloro-1-propanol isomer and other chlorinated byproducts. How does temperature influence this, and what adjustments can I make?

A: The formation of isomeric and other chlorinated byproducts is a common challenge in 1,3-DCP synthesis, and temperature plays a crucial role in controlling selectivity.

  • Causality: The chlorination of the primary versus the secondary hydroxyl groups of glycerol and its intermediates is a competitive process. Higher temperatures can provide the activation energy needed to overcome the barrier for the formation of the thermodynamically less favored isomers. Over-chlorination to form trichloropropane can also occur at elevated temperatures.[5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you are observing a high proportion of the 2,3-DCP isomer, consider reducing the reaction temperature. While this may slow down the overall reaction rate, it can significantly improve the selectivity for the desired 1,3-DCP isomer.[2]

    • Control Stoichiometry and Addition Rate: Carefully control the molar ratio of the chlorinating agent (e.g., HCl) to glycerol. Adding the chlorinating agent slowly and maintaining a consistent temperature throughout the addition can help minimize localized temperature spikes that might favor side reactions.

    • Catalyst Selection: The choice of catalyst can also influence isomer distribution. While acetic acid is common, other catalysts might offer better selectivity at different temperature ranges.[1]

    • Purification Strategy: Employ fractional distillation under reduced pressure to separate the 1,3-DCP from its isomers and other byproducts.[6] The boiling points of the different isomers will vary, allowing for their separation.

Issue 3: Reaction Stalls or Fails to Initiate

Q: My reaction to synthesize 1,3-DCP from glycerol and HCl is not proceeding, or it starts and then stalls. Could temperature be the issue?

A: Yes, temperature is a primary factor in initiating and sustaining the hydrochlorination of glycerol.

  • Causality: The reaction requires a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the kinetic energy of the molecules will be insufficient to overcome this energy barrier, leading to a stalled or extremely slow reaction.

  • Troubleshooting Steps:

    • Confirm Minimum Effective Temperature: Ensure your reaction has reached the minimum temperature required for the specific catalyst system you are using. For many protocols, this is around 70-90°C.[1][3]

    • Ensure Homogeneous Mixing: In a heterogeneous mixture, poor mixing can lead to localized cold spots. Ensure your stirring is vigorous enough to maintain a uniform temperature throughout the reaction vessel.

    • Check for Catalyst Deactivation: While less common for simple acid catalysts, some catalytic systems can be sensitive to temperature. Ensure the reaction temperature is not exceeding the stability range of your chosen catalyst.

    • Consider Gaseous HCl Introduction: If using gaseous HCl, ensure the gas is being adequately dispersed into the reaction mixture. The solubility of HCl in glycerol is temperature-dependent.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impact of temperature on 1,3-DCP synthesis.

Q1: What is the generally accepted optimal temperature range for the synthesis of 1,3-DCP from glycerol?

A1: The optimal temperature range for the synthesis of 1,3-DCP from glycerol via hydrochlorination is typically between 90°C and 120°C (363 K to 393 K).[1][4] Operating within this window generally provides a good balance between reaction rate and selectivity towards the desired 1,3-isomer.

Q2: How does temperature affect the reaction mechanism?

A2: The direct preparation of 1,3-DCP from glycerol is understood to follow an SN2 mechanism.[4] Temperature influences the rate of these nucleophilic substitution reactions. Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessively high temperatures can also provide sufficient energy to activate alternative reaction pathways, leading to the formation of byproducts.

Q3: Can running the reaction at a lower temperature for a longer time improve the yield of 1,3-DCP?

A3: In some cases, yes. Lowering the reaction temperature can enhance the selectivity for the 1,3-DCP isomer by disfavoring the formation of the 2,3-DCP isomer and other side products.[2] However, this will also decrease the overall reaction rate, necessitating a longer reaction time to achieve a comparable conversion of the starting material. It is a trade-off that needs to be optimized for your specific experimental setup and purity requirements.

Q4: What are the safety considerations related to temperature in this synthesis?

A4: The synthesis of 1,3-DCP involves corrosive materials like hydrochloric acid and requires careful temperature control for safety.

  • Exothermic Reactions: The initial absorption of HCl gas into glycerol can be exothermic.[6] It's crucial to have adequate cooling and to control the rate of HCl addition to prevent a runaway reaction.

  • Pressure Buildup: Heating a closed system can lead to a dangerous buildup of pressure. Always conduct the reaction in a properly vented fume hood and use appropriate pressure-relief glassware.

  • Boiling Point: The boiling point of 1,3-DCP is approximately 174°C at atmospheric pressure. Operating well below this temperature is recommended to minimize vaporization and loss of product.

III. Data and Protocols

Quantitative Data Summary
ParameterValueSource
Optimal Reaction Temperature Range (Glycerol Hydrochlorination) 90°C - 120°C (363 K - 393 K)[1][4]
Boiling Point of this compound 174.3°C (at 760 mmHg)[5]
Melting Point of this compound -4°C[5]
Experimental Protocol: Synthesis of this compound from Glycerol

This protocol is a generalized representation based on established literature for the synthesis of this compound.

Materials:

  • Glycerol (99%+)

  • Concentrated Hydrochloric Acid (37%)

  • Acetic Acid (Glacial)

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a reflux condenser, thermometer, and gas inlet tube

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To a 500 mL round-bottom flask, add 92.1 g (1.0 mol) of glycerol and 2.0 g of glacial acetic acid as a catalyst.

  • Begin stirring the mixture and heat it to 100-110°C.

  • Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube. Control the flow rate to ensure efficient absorption without excessive splashing.

  • Maintain the reaction temperature between 100°C and 110°C for the duration of the reaction (typically 6-8 hours). Monitor the reaction progress by taking small aliquots for GC analysis.

  • Once the reaction is complete (as determined by the consumption of glycerol and monochloropropanediol intermediates), stop the flow of HCl and allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral to litmus paper.

  • Transfer the mixture to a separatory funnel. The this compound will form the organic layer. Separate the layers.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 70-73°C/14 mmHg.

Visualizations
Reaction Pathway and Influence of Temperature

G Glycerol Glycerol MCP Monochloropropanediol (Intermediate) Glycerol->MCP + HCl (k1) DCP_1_3 This compound (Desired Product) MCP->DCP_1_3 + HCl (k2, Optimal Temp) DCP_2_3 2,3-Dichloro-1-propanol (Isomeric Byproduct) MCP->DCP_2_3 + HCl (k3, Higher Temp Favored) OverChlorination Over-chlorinated Products DCP_1_3->OverChlorination + HCl (Excessive Temp) G Start Low Yield of 1,3-DCP Identified CheckTemp Is Reaction Temperature in 90-120°C Range? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature to Optimal Range CheckTemp->IncreaseTemp No CheckPurity High Level of Byproducts Observed? CheckTime->CheckPurity Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No DecreaseTemp Decrease Temperature to Improve Selectivity CheckPurity->DecreaseTemp Yes ReEvaluate Re-evaluate Reaction and Purification CheckPurity->ReEvaluate No IncreaseTemp->ReEvaluate IncreaseTime->ReEvaluate DecreaseTemp->ReEvaluate

Caption: Troubleshooting workflow for addressing low yields in 1,3-DCP synthesis.

IV. References

  • Luo, Z., You, X., & Li, H. (2010). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 49(21), 10834-10838. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

  • Luo, Z., You, X., & Li, H. (2010). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. ResearchGate. [Link]

  • Conant, J. B., & Quayle, O. R. (1922). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses, 2, 29. [Link]

  • Google Patents. (1995). JPH0723332B2 - Process for producing this compound.

  • SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. (2018). SciELO. [Link]

  • Office of Environmental Health Hazard Assessment. (n.d.). This compound. [Link]

  • Tresse, O., et al. (1998). Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia. Applied and Environmental Microbiology, 64(8), 2843–2849. [Link]

  • NIST. (n.d.). 2-Propanol, 1,3-dichloro-. In NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Stability of 1,3-Dichloro-2-propanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the stability of 1,3-Dichloro-2-propanol (1,3-DCP) in aqueous solutions, with a specific focus on the influence of pH. Here, you will find answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of 1,3-DCP in aqueous solutions and how does pH influence them?

A1: The stability of 1,3-DCP in aqueous solutions is significantly dependent on pH. The primary degradation pathway is a base-catalyzed dehydrochlorination reaction, which is an intramolecular substitution reaction.

Under neutral to acidic conditions, 1,3-DCP is relatively stable, with hydrolysis occurring at a very slow rate. However, as the pH increases into the alkaline range, the rate of degradation increases substantially. The hydroxyl ion (OH⁻) acts as a base, abstracting a proton from the hydroxyl group of 1,3-DCP. This forms an alkoxide intermediate, which then undergoes a rapid intramolecular nucleophilic attack, displacing a chloride ion and forming the cyclic ether, epichlorohydrin.[1][2][3]

This reaction is a classic example of an intramolecular Williamson ether synthesis. The rate of this reaction is first-order with respect to both 1,3-DCP and the hydroxide ion concentration.[2] Therefore, controlling the pH is critical to maintaining the stability of 1,3-DCP in aqueous solutions.

At very high pH values (e.g., 10-12), the dehydrochlorination to epichlorohydrin is rapid.[4] Subsequently, the formed epichlorohydrin can undergo further hydrolysis to form 3-chloro-1,2-propanediol (3-MCPD) and eventually glycerol, though the dehydrochlorination reaction is significantly faster than the hydrolysis of epichlorohydrin under the same conditions.[1]

Q2: I am observing rapid degradation of my 1,3-DCP stock solution. What could be the cause and how can I prevent it?

A2: Rapid degradation of a 1,3-DCP stock solution is almost always due to alkaline pH conditions. Here are the likely causes and preventative measures:

  • High pH of the Water: The water used to prepare the solution may be slightly alkaline. It is crucial to use high-purity, neutral pH water (pH 6.5-7.5). You should always measure the pH of your solvent before preparing the stock solution.

  • Contamination from Glassware: Glassware that has been washed with strong alkaline detergents and not thoroughly rinsed can retain a basic residue on its surface. This can be sufficient to raise the pH of your solution and catalyze the degradation of 1,3-DCP. Ensure all glassware is meticulously cleaned and rinsed with deionized water until the rinse water is neutral.

  • Leaching from Container Materials: Some plastic containers can leach alkaline substances. It is advisable to use high-quality, inert containers, such as borosilicate glass or polypropylene, for storing 1,3-DCP solutions.

To prevent degradation, prepare stock solutions in a validated, neutral pH buffer if compatible with your experimental design. For long-term storage, it is recommended to store aqueous solutions of 1,3-DCP at refrigerated temperatures (2-8 °C) and protected from light. Stability tests on river water have shown a slow degradation rate at 6°C.[5][6]

Q3: What are the expected half-lives of 1,3-DCP at different pH values?

A3: The half-life of 1,3-DCP is dramatically influenced by pH. The degradation follows both a neutral, first-order hydrolysis and a base-catalyzed, second-order hydrolysis.[7] The base-catalyzed pathway is the dominant route of degradation in alkaline solutions.

pHApproximate Half-lifeDominant Mechanism
71.4 yearsNeutral Hydrolysis
834 daysBase-Catalyzed Hydrolysis

Table 1: Approximate half-lives of 1,3-DCP at 25°C, calculated based on reported rate constants.[7]

As the table illustrates, a one-unit increase in pH from 7 to 8 results in a drastic decrease in the half-life. This underscores the critical importance of pH control in any experiment involving 1,3-DCP.

Q4: How can I accurately measure the pH of my aqueous 1,3-DCP solutions, especially if they have low conductivity?

A4: Measuring the pH of low-conductivity water, which is often used in preparing analytical standards, can be challenging due to unstable readings. Standard pH electrodes can give drifting or erroneous results. For accurate measurements, it is recommended to follow a specific protocol, such as the one outlined in ASTM D5464 .[8][9][10][11][12]

Key considerations for accurate pH measurement in low-conductivity solutions include:

  • Use of a specialized pH electrode: Select an electrode designed for low-ionic-strength waters. These often have a flowing or high-leakage-rate reference junction to ensure stable readings.

  • Minimize exposure to air: Carbon dioxide from the atmosphere can dissolve in low-conductivity water, forming carbonic acid and lowering the pH.[10][11] Measurements should be taken in a sealed container with minimal headspace.

  • Proper calibration: Calibrate the pH meter with fresh, traceable buffers that bracket the expected pH of your sample.

  • Flowing sample measurement: Whenever possible, on-line pH measurement of a flowing sample is preferred as it minimizes contamination and provides a real-time reading.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent results in stability studies.
  • Potential Cause: Fluctuations in pH during the experiment. Even minor changes in pH can significantly alter the degradation rate of 1,3-DCP.

  • Troubleshooting Steps:

    • Verify Buffer Capacity: If using a buffer, ensure it has adequate capacity to maintain the pH throughout the experiment, especially if the degradation reaction produces or consumes protons.

    • Monitor pH: Regularly monitor the pH of your solutions at each time point.

    • Control Temperature: Degradation rates are temperature-dependent. Ensure a constant and accurately controlled temperature throughout the study.

    • Inert Atmosphere: For sensitive experiments, consider conducting them under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric CO2.

Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.
  • Potential Cause: Formation of degradation products. The primary degradation product of 1,3-DCP in alkaline conditions is epichlorohydrin.[1][13][14][15]

  • Troubleshooting Steps:

    • Identify Degradation Products: Use a mass spectrometry (MS) detector coupled with your chromatography system (e.g., GC-MS) to identify the unknown peaks. The mass spectrum of epichlorohydrin should be readily identifiable.

    • Analyze a Degraded Sample: Intentionally degrade a sample of 1,3-DCP by making it alkaline and analyze it to confirm the retention time and mass spectrum of the degradation products.

    • Review Sample Handling: Ensure that the pH of the sample and any diluents used for analysis are neutral to prevent degradation during the analytical run.

Issue 3: Poor recovery of 1,3-DCP from aqueous samples during extraction.
  • Potential Cause: 1,3-DCP is a relatively polar and water-soluble compound (approximately 110 g/L at 20°C).[16] This can make extraction with non-polar organic solvents inefficient.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Use a more polar solvent like ethyl acetate, which has been shown to be effective for extracting 1,3-DCP from water.[5][6][17]

    • Salting-Out Effect: Add a neutral salt, such as sodium sulfate or sodium chloride, to the aqueous sample to decrease the solubility of 1,3-DCP and improve extraction efficiency.

    • Use of an Internal Standard: Incorporate a deuterated internal standard, such as 1,3-DCP-d5, to correct for any variability in extraction recovery and analytical response.[5][17]

Experimental Protocols

Protocol 1: Forced Degradation Study of 1,3-DCP in Aqueous Solutions

This protocol outlines a forced degradation study to investigate the stability of 1,3-DCP under acidic, neutral, and alkaline conditions.

Materials:

  • This compound (analytical standard)

  • Type I Purified Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter with a suitable electrode

  • Volumetric flasks, pipettes, and vials

  • Thermostatically controlled water bath or oven

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,3-DCP at a concentration of 1.0 mg/mL in Type I purified water.

  • Stress Sample Preparation:

    • Acidic Condition: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a 10 mL volumetric flask and bring to volume with 0.1 M HCl.

    • Neutral Condition: Mix 5 mL of the stock solution with 5 mL of Type I purified water in a 10 mL volumetric flask and bring to volume with water.

    • Alkaline Condition: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a 10 mL volumetric flask and bring to volume with 0.1 M NaOH.

  • Incubation:

    • Place the acidic and neutral samples in a water bath set to a desired temperature (e.g., 60°C) to accelerate degradation.

    • Keep the alkaline sample at room temperature due to its rapid degradation rate.

    • Store a control sample of the neutral solution protected from light at 4°C.

  • Time Points: Withdraw aliquots from each sample at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and alkaline aliquots to stop the degradation reaction before analysis.

  • Analysis: Analyze the samples using a validated analytical method to determine the concentration of 1,3-DCP and identify any degradation products.

Protocol 2: Analytical Method for 1,3-DCP and Epichlorohydrin by GC-MS

This protocol provides a general framework for the analysis of 1,3-DCP and its primary degradation product, epichlorohydrin.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

Sample Preparation:

  • Liquid-Liquid Extraction:

    • To 10 mL of the aqueous sample, add a suitable internal standard (e.g., 1,3-DCP-d5).

    • Add 2 g of sodium sulfate and vortex to dissolve.

    • Extract with 2 mL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the ethyl acetate (upper) layer to a clean vial for analysis.

GC-MS Conditions (Example):

  • Injector Temperature: 220°C

  • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • 1,3-DCP ions: m/z 79, 81, 49

    • Epichlorohydrin ions: m/z 57, 92, 94

Visualizations

degradation_pathway DCP This compound Alkoxide Alkoxide Intermediate DCP->Alkoxide + OH⁻ (fast, pH > 7) EPI Epichlorohydrin Alkoxide->EPI - Cl⁻ (intramolecular) MCPD 3-MCPD EPI->MCPD + H₂O (slower hydrolysis)

Caption: Base-catalyzed degradation of 1,3-DCP.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock 1,3-DCP Stock Acid Acidic Stress Stock->Acid Neutral Neutral Stress Stock->Neutral Base Alkaline Stress Stock->Base Timepoints Time-point Sampling Acid->Timepoints Neutral->Timepoints Base->Timepoints Quench Quench Reaction Timepoints->Quench Analyze GC-MS Analysis Quench->Analyze Data Data Interpretation Analyze->Data

Caption: Forced degradation study workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Carrà, S., Santacesaria, E., Morbidelli, M., & Storti, G. (1979). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Industrial & Engineering Chemistry Product Research and Development, 18(3), 174–177.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371.
  • Solvay S.A. (2008). Preparing epichlorhydrin comprises reacting this compound and 2,3-dichloro-1-propanol mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation. Google Patents.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-71.
  • Klopman, G., & Stefan, L. R. (2000). Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of this compound to epichlorohydrin. Chemical Engineering Science, 55(1), 131-140.
  • Solvay S.A. (2008). Process for manufacturing epichlorohydrin. Google Patents.
  • Solvay S.A. (2010). Process for manufacturing epichlorohydrin. Google Patents.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371.
  • JECFA. (2001). This compound. JECFA Food Additives Series 48.
  • Santacesaria, E., Di Serio, M., Tesser, R., & Gaca, J. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(29), 18745-18755.
  • Spadlo, M., & Milchert, E. (1986). Method for producing epichlorohydrin. Google Patents.
  • Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of this compound. OEHHA.
  • ASTM International. (2019).
  • ASTM International. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol. BenchChem.
  • Lee, S., Kim, M., & Kim, M. (2017). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 60(2), 155-161.
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
  • ASTM International. (2007).
  • ASTM International. (2016).
  • U.S. Environmental Protection Agency. (1982).
  • ASTM International. (2011).
  • Zhou, L., Xu, Y., Zhang, L., & Chen, J. (2010). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 49(15), 6789–6794.
  • Zhou, L., Xu, Y., Zhang, L., & Chen, J. (2009). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 48(23), 10349-10354.
  • Office of Environmental Health Hazard Assessment. (2009). This compound. OEHHA.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • Fisher Scientific. (2012).
  • Jeffers, P. M., Ward, L. M., & Wolfe, N. L. (1989). Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes. Environmental Science & Technology, 23(8), 965–969.
  • Australian Government Department of Health. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment.
  • European Medicines Agency. (2023).
  • Eawag. (1997).
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 1,3-Dichloro-2-propanol (1,3-DCP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Among these, genotoxic impurities (GTIs) represent a class of compounds that require rigorous control due to their potential to damage DNA and cause mutations, even at trace levels.[1][2] 1,3-Dichloro-2-propanol (1,3-DCP) is a significant process-related impurity and environmental contaminant, often associated with the synthesis of active pharmaceutical ingredients (APIs) and the production of materials like wet-strength resins in packaging.[3][4] Its classification as a potential carcinogen necessitates the development and validation of highly sensitive and specific analytical methods to ensure its levels are maintained below the Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day .[1][5]

This guide provides an in-depth comparison of analytical methodologies for the quantification of 1,3-DCP, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8] We will explore the causality behind experimental choices, present a robust, validated protocol, and offer a transparent comparison of performance data to empower you in selecting and implementing the most suitable method for your application.

Choosing the Right Tool: A Comparison of Analytical Techniques

The primary challenge in 1,3-DCP analysis is achieving the required low detection and quantification limits while ensuring specificity in complex sample matrices. The two most prominent techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is overwhelmingly the method of choice for 1,3-DCP analysis due to its superior sensitivity and selectivity for volatile and semi-volatile compounds.

  • Expertise & Experience: The volatility of 1,3-DCP makes it an ideal candidate for GC. The separation occurs in a capillary column, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. This combination is crucial for differentiating 1,3-DCP from structurally similar compounds. The use of a deuterated internal standard, such as 1,3-DCP-d5, is a common practice to ensure high precision and accuracy by correcting for variations in sample preparation and injection.[9]

  • Methodologies:

    • Direct Injection: For simpler matrices, direct injection following a liquid-liquid extraction (e.g., with ethyl acetate) can be employed.[9][10][11]

    • Headspace (HS) GC-MS: This technique is particularly advantageous as it minimizes matrix effects. The sample is heated in a sealed vial, and the vapor phase (headspace), which is in equilibrium with the sample, is injected into the GC. This is a clean and efficient method for analyzing residual 1,3-DCP.[12]

    • Derivatization: While not always necessary for 1,3-DCP itself, derivatization can be used to improve the chromatographic properties and sensitivity of related chloropropanols if they are being analyzed simultaneously.

High-Performance Liquid Chromatography (HPLC): A Niche Alternative

HPLC is less commonly used for 1,3-DCP. The primary reason is that 1,3-DCP lacks a strong chromophore, making detection by standard UV-Vis detectors challenging at the required low levels. To overcome this, derivatization with a UV-active or fluorescent tag is necessary, which adds complexity and potential for variability to the sample preparation process. However, for certain applications or when GC-MS is unavailable, a validated HPLC method can be a viable option.

Data-Driven Comparison: Performance of Analytical Methods

The selection of an analytical method should be based on a thorough evaluation of its validated performance characteristics. The following table summarizes typical performance data for a validated GC-MS method for 1,3-DCP quantification, as established by various studies.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Significance
Linearity (R²) > 0.999Demonstrates a direct proportional relationship between concentration and instrument response over the analytical range.[10]
Accuracy (% Recovery) 91 - 105%Measures the closeness of the experimental value to the true value, typically assessed by spike/recovery studies.[10][13]
Precision (%RSD) < 15% (typically 1.9 - 10%)Indicates the degree of scatter between a series of measurements, covering repeatability and intermediate precision.[10]
Limit of Detection (LOD) 0.055 - 3.2 ng/mL (ppb)The lowest amount of analyte that can be detected but not necessarily quantified.[10][13]
Limit of Quantitation (LOQ) 0.1 - 0.185 µg/L (ppb)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][10][13]

Workflow for Analytical Method Validation

A systematic approach is essential for the successful validation of an analytical method. The following diagram illustrates the key stages involved, from planning to reporting, ensuring compliance with regulatory expectations.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Protocol Draft Validation Protocol Develop->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Detailed Experimental Protocol: Validated GC-MS Method for 1,3-DCP

This protocol describes a self-validating system for the quantification of 1,3-DCP in a drug substance matrix. The use of an internal standard and control samples at each stage ensures the trustworthiness of the results. This method is based on principles described in published studies.[9][10][11][13]

1. Materials and Reagents

  • This compound (1,3-DCP) certified reference standard

  • This compound-d5 (1,3-DCP-d5) internal standard (IS)

  • Ethyl acetate (GC grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Deionized water

  • Drug substance/placebo matrix

2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1,3-DCP reference standard into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

  • Internal Standard Stock Solution (100 µg/mL): Prepare similarly using 1,3-DCP-d5.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 5-200 ng/mL).[10] Fortify each calibration standard with the internal standard at a constant concentration.

  • Spiked Sample/Control Preparation: Accurately weigh a known amount of the drug substance or placebo, and spike with known amounts of 1,3-DCP at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100 mg of the drug substance sample into a glass centrifuge tube.

  • Add 1 mL of deionized water and vortex to dissolve.

  • Add the internal standard solution and vortex briefly.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract into a GC vial for analysis.

4. GC-MS Instrumental Conditions

Parameter Condition Causality / Rationale
GC System Agilent 7890B or equivalentA robust and widely used platform for trace analysis.
MS System Agilent 5977B MSD or equivalentProvides the necessary sensitivity and selectivity for definitive identification.
Column DB-624 or equivalent (30m x 0.25mm, 1.4µm)A mid-polar column ideal for separating volatile organic compounds like 1,3-DCP.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column, essential for achieving low detection limits.
Inlet Temp 250 °CEnsures rapid volatilization of the sample.
Oven Program 40°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 minAn optimized temperature program to ensure good peak shape and separation from matrix components.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Ions Monitored 1,3-DCP: m/z 79, 92 1,3-DCP-d5 (IS): m/z 82, 97Quantifier and qualifier ions chosen for their specificity and abundance.

5. Validation Experiments (According to ICH Q2(R1))

  • Specificity: Analyze blank matrix, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of 1,3-DCP and the IS.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: Analyze spiked samples at three concentration levels (n=3 for each) and calculate the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 15%.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or instrument. The overall %RSD should meet the acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the LOQ by analyzing a series of low-concentration spiked samples. The LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1 and meets the accuracy and precision criteria.[14]

  • Limit of Detection (LOD): Typically established at a signal-to-noise ratio of 3:1.[14]

Conclusion

For the quantification of this compound at the trace levels required for genotoxic impurity analysis, GC-MS stands out as the superior technique due to its inherent sensitivity, selectivity, and robustness. The detailed protocol and validation strategy provided in this guide, anchored in the principles of ICH Q2(R1), offer a comprehensive framework for establishing a reliable and defensible analytical method. By understanding the rationale behind the experimental choices and adhering to a systematic validation process, researchers and drug development professionals can ensure the safety and quality of their products with confidence.

References

  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371.
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). A rapid and sensitive GC–MS method for determination of this compound in water.
  • Semantic Scholar. (2005). A rapid and sensitive GC–MS method for determination of this compound in water.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Food and Chemical Toxicology. (2021). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction.
  • ResolveMass Laboratories Inc. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities.
  • Nyman, P. J., Diachenko, G. W., & Perfetti, G. A. (2003). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(10), 903–908.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • New Food Magazine. (2019). Genotoxic impurities in pharmaceutical products.
  • National Center for Biotechnology Information. (n.d.). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • ResearchGate. (n.d.). Determination of epichlorohydrin and this compound in synthesis of cationic etherifying reagent by headspace gas chromatography.

Sources

A Comparative Guide for Synthetic Applications: 1,3-Dichloro-2-propanol vs. Epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1,3-Dichloro-2-propanol (1,3-DCP) and epichlorohydrin (ECH), two pivotal chemical intermediates in modern organic synthesis. While structurally related, their roles and reactivity profiles are distinct. This document will elucidate their relationship, compare their performance in key synthetic pathways, provide supporting experimental data and protocols, and offer insights into the causality behind experimental choices for researchers, scientists, and professionals in drug development and material science.

Introduction: Precursor and Product in a Critical Synthesis

This compound and epichlorohydrin are intrinsically linked; 1,3-DCP is the direct and principal precursor for the industrial synthesis of epichlorohydrin.[1][2] Epichlorohydrin, a highly reactive epoxide, is a cornerstone building block for a vast array of materials, most notably epoxy resins, but also synthetic glycerol, elastomers, and water treatment chemicals.[3][4][5]

The primary synthetic transformation connecting these two molecules is the base-induced dehydrochlorination of 1,3-DCP, an intramolecular ring-closing reaction that forms the strained oxirane ring of ECH.[6][7] Therefore, a direct comparison is not one of choosing between two alternative reagents for the same task. Instead, it is an analysis of a precursor's role versus its value-added product's function. This guide will explore the efficiency of the conversion process and the subsequent applications of the resulting epichlorohydrin, contextualized within major industrial pathways.

Physicochemical Properties at a Glance

A fundamental understanding of the physical properties of 1,3-DCP and ECH is crucial for designing experiments, particularly for separation and purification steps.

PropertyThis compound (1,3-DCP)Epichlorohydrin (ECH)
CAS Number 96-23-1106-89-8
Molecular Formula C₃H₆Cl₂OC₃H₅ClO
Molar Mass 128.99 g/mol 92.52 g/mol
Appearance Colorless liquid with an ethereal odor[1]Colorless liquid with a pungent, garlic-like odor[5]
Boiling Point 174.3 °C[1]117.9 °C[5]
Density ~1.36 g/cm³ at 20 °C[1]~1.18 g/cm³ at 20 °C[5]
Solubility in Water Soluble (1 part in 9 parts water)[1]Moderately soluble (7% at 20°C)[5]
Primary Hazard Toxic, Suspected Carcinogen[8][9]Flammable, Toxic, Corrosive, Carcinogen[10]

The significant difference in boiling points is a key factor exploited in industrial settings, where reactive distillation is often employed to continuously remove the more volatile ECH as it is formed, driving the reaction to completion and minimizing side reactions.[2]

The Synthetic Nexus: From Dichloropropanol to Epoxide

The conversion of 1,3-DCP to ECH is a classic example of an intramolecular Williamson ether synthesis. The reaction is an efficient cyclization facilitated by a base, which deprotonates the hydroxyl group, allowing the resulting alkoxide to displace one of the adjacent chloride atoms.

G cluster_main Dehydrochlorination of 1,3-DCP to Epichlorohydrin DCP This compound (1,3-DCP) reaction_step Intramolecular Cyclization DCP->reaction_step Base Base (e.g., NaOH) Base->reaction_step ECH Epichlorohydrin (ECH) Byproduct NaCl + H₂O reaction_step->ECH reaction_step->Byproduct

Caption: Core reaction transforming 1,3-DCP into ECH.

This dehydrochlorination is extremely rapid.[6] The choice of base can influence both reaction kinetics and operational efficiency. While calcium hydroxide (Ca(OH)₂) is a cheaper option, sodium hydroxide (NaOH) provides faster reaction rates for both dehydrochlorination and the competing hydrolysis side reaction.[11] Optimized processes using NaOH can achieve higher yields (up to 98.44%) compared to those using Ca(OH)₂ (96.21%) and avoid issues with equipment fouling.[11]

Comparative Analysis of Synthesis Pathways

The utility of 1,3-DCP is almost exclusively as an intermediate, whereas ECH is a versatile building block. Their comparison is best framed by examining the major industrial routes that produce and consume them.

Route A: The Traditional Propylene-Based Pathway

This petrochemical route begins with the high-temperature chlorination of propylene to form allyl chloride. Subsequent hypochlorination yields a mixture of dichloropropanol isomers, which is then treated with a base to produce ECH.[2][12]

Route B: The "Green" Glycerol-Based Pathway

Driven by the surplus of crude glycerol from biodiesel production, this route has gained significant traction.[13] Glycerol is hydrochlorinated to produce dichloropropanols, which are then converted to ECH.[3][14]

G Propylene Propylene DCP This compound (1,3-DCP) Propylene->DCP Traditional Route Glycerol Glycerol (Biodiesel Byproduct) Glycerol->DCP 'Green' Route ECH Epichlorohydrin (ECH) DCP->ECH Dehydrochlorination Resin Epoxy Resins & Other Products ECH->Resin Polymerization

Caption: Major industrial pathways leading to and from 1,3-DCP and ECH.

Performance Comparison of Synthesis Routes
FeatureRoute A: Propylene-BasedRoute B: Glycerol-Based
Starting Material Propylene (Fossil fuel-derived)Glycerol (Renewable byproduct)[3]
Key Intermediate 1,3-DCP (and 2,3-DCP isomer)1,3-DCP (and 2,3-DCP isomer)[14]
Key Advantage Mature, well-established technology.Utilizes a renewable feedstock, better atom economy.[3]
Key Disadvantage Reliance on petrochemicals, generation of chlorinated byproducts.[12]Can be more expensive depending on glycerol purification costs.[12]

Causality Behind Isomer Reactivity: In both routes, the hydrochlorination/hypochlorination step produces a mixture of 1,3-DCP and its isomer, 2,3-dichloro-1-propanol (2,3-DCP). It is a critical experimental reality that 1,3-DCP undergoes cyclization to ECH up to 300 times faster than 2,3-DCP .[12][15] This vast difference in reaction rates means that harsh conditions (longer times, higher temperatures) needed to convert the less reactive 2,3-DCP can lead to unwanted side reactions, such as the hydrolysis of the desired ECH product.[15] Consequently, synthetic routes that maximize the selectivity for the 1,3-DCP intermediate are highly desirable.

Experimental Protocols and Methodologies

The following protocols are representative laboratory-scale procedures for the synthesis and application of these compounds.

Protocol 1: Synthesis of Epichlorohydrin from this compound

This procedure details the dehydrochlorination of 1,3-DCP using sodium hydroxide.

Workflow Diagram:

G Start Start Step1 1. Charge reactor with 1,3-DCP and water. Start->Step1 Step2 2. Heat to 50-70°C with vigorous stirring. Step1->Step2 Step3 3. Add 20% NaOH (aq) solution dropwise. Step2->Step3 Step4 4. Maintain temperature for 10-15 minutes. Step3->Step4 Step5 5. Cool mixture and separate organic layer. Step4->Step5 Step6 6. Purify ECH via vacuum distillation. Step5->Step6 End End Step6->End

Caption: Laboratory workflow for the synthesis of ECH from 1,3-DCP.

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, thermometer, and a condenser.

  • Charging Reagents: Charge the flask with this compound (1.0 mol).

  • Heating: Begin stirring and heat the flask to 70°C.[6]

  • Base Addition: Slowly add a 20% aqueous solution of sodium hydroxide (1.05 mol) via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 80°C. The molar ratio of NaOH to DCP is critical for maximizing yield and minimizing side reactions.[7]

  • Reaction: After the addition is complete, continue stirring at 70°C for an additional 10 minutes to ensure complete conversion.[6]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (epichlorohydrin) will separate.

  • Purification: Wash the organic layer with water, then with brine. Dry over anhydrous magnesium sulfate. Purify the crude epichlorohydrin by vacuum distillation to yield the final product.

Protocol 2: Synthesis of a Bisphenol A Epoxy Prepolymer using Epichlorohydrin

This protocol demonstrates the primary application of ECH in forming the backbone of an epoxy resin.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve Bisphenol A (1.0 mol) in an excess of epichlorohydrin (2.2 mol).

  • Base Preparation: Prepare a 40% aqueous solution of sodium hydroxide (2.0 mol).

  • First Addition: Heat the Bisphenol A/epichlorohydrin mixture to 60°C. Slowly add half of the NaOH solution over 1 hour, maintaining the temperature between 60-65°C.

  • Azeotropic Distillation: Increase the temperature to 95-100°C and apply a vacuum to remove water as an azeotrope with epichlorohydrin.

  • Second Addition: Cool the mixture back to 60°C and add the remaining NaOH solution over 1 hour.

  • Final Reaction: Hold the temperature at 95°C for an additional 30 minutes to complete the reaction.

  • Purification: Cool the mixture and filter off the precipitated sodium chloride. Wash the resulting resin with hot water to remove any remaining salt and base. Remove excess epichlorohydrin and water under vacuum to yield the liquid epoxy prepolymer.

Causality Behind Experimental Choices: The use of excess epichlorohydrin and the two-stage addition of NaOH in Protocol 2 are deliberate choices. The excess ECH ensures that the Bisphenol A phenoxide groups are fully capped, preventing high molecular weight polymer formation and favoring the desired diepoxy monomer. The staged base addition controls the exotherm and maintains optimal pH for the nucleophilic attack and subsequent ring-closing.[16]

Safety and Handling Considerations

Both compounds present significant health and safety risks and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • This compound (1,3-DCP): Toxic if swallowed and in contact with skin.[8][9] It is classified as possibly carcinogenic to humans (Group 2B) and can cause damage to the liver, kidneys, and blood through prolonged exposure.[1][8] Store refrigerated and away from oxidizing materials.[17]

  • Epichlorohydrin (ECH): A highly hazardous substance. It is a flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[10] It is a known carcinogen and can cause an allergic skin reaction.[18] ECH can polymerize violently when exposed to heat or contaminants and must be stored in tightly sealed containers in a cool, well-ventilated area, away from acids, bases, and oxidizing agents.[19][20]

Conclusion and Future Outlook

The comparison between this compound and epichlorohydrin is fundamentally a study of a precursor and its highly reactive, versatile product.

  • 1,3-DCP is best understood as a crucial synthetic intermediate . Its primary value lies in its efficient conversion to epichlorohydrin. The key challenge in its own synthesis is maximizing the yield of the 1,3-isomer over the less reactive 2,3-isomer.

  • Epichlorohydrin is the functional building block . Its strained epoxide ring is the source of its high reactivity, making it an indispensable monomer for producing epoxy resins and a versatile electrophile for introducing the glycidyl group in a wide range of chemical syntheses.[4][16]

The choice is not which one to use in place of the other, but rather understanding the efficient and safe conversion of the former to produce the latter. The ongoing shift towards sustainable chemical production, exemplified by the glycerol-to-epichlorohydrin pathway, reinforces the industrial importance of the 1,3-DCP intermediate and the dehydrochlorination reaction that remains the cornerstone of producing this vital chemical commodity.[3]

References

  • National Center for Biotechnology Information. (n.d.). This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • The Italian Association of Chemical Engineering. (2017). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics.
  • ResearchGate. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
  • Wu, D., & Zhou, S. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press.
  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
  • Student Theses - Faculty of Science and Engineering. (n.d.). The production of epichlorohydrin from glycerol.
  • Herliati, et al. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis this compound Using Aspen Plus. International Journal of Chemistry.
  • Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of this compound.
  • Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Epichlorohydrin (1-Chloro-2,3- Epoxypropane).
  • ResearchGate. (n.d.). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst.
  • ACS Publications. (2008). Direct Preparation Kinetics of this compound from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research.
  • Polymer Science Learning Center. (n.d.). Making Epoxy Resins.
  • New Jersey Department of Health. (2016). Epichlorohydrin - Hazardous Substance Fact Sheet.
  • Penta chemicals. (2021). Epichlorohydrin - SAFETY DATA SHEET.
  • Nerpa Polymers. (2023). BPA and Epichlorohydrin in epoxy resins. Things to consider.
  • ChemSafetyPRO. (n.d.). What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • Wikipedia. (n.d.). Epichlorohydrin.
  • Reddit. (2022). Does mixing epoxy resin with Epichlorohydrin produce an elastomer?.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. 1,3-Dichloro-2-propanol (1,3-DCP), a key intermediate in various synthetic pathways, is no exception. Ensuring the purity of commercial-grade 1,3-DCP is paramount to avoid the introduction of unwanted side-products and to maintain the integrity of downstream applications. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1,3-DCP, complete with experimental protocols and supporting data.

The Criticality of Purity Assessment for this compound

Commercial 1,3-DCP can contain several impurities stemming from its synthesis, which often involves the reaction of epichlorohydrin with hydrochloric acid or the hypochlorination of allyl chloride.[1][2] The presence of these impurities, such as the isomeric 2,3-dichloro-1-propanol or residual epichlorohydrin, can have significant consequences in sensitive applications by altering reaction kinetics, leading to the formation of unintended byproducts, and impacting the toxicological profile of the final product.[1][3] Therefore, a robust analytical strategy to accurately quantify the purity of 1,3-DCP and identify its impurities is not just a quality control measure but a fundamental aspect of scientific rigor.

Comparative Analysis of Purity Assessment Methodologies

The two primary chromatographic techniques for the analysis of 1,3-DCP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most widely employed and sensitive technique for the determination of volatile and semi-volatile compounds like 1,3-DCP.[4] Its high resolving power and the specificity of mass spectrometric detection make it ideal for both quantification of the main component and identification of trace-level impurities.

Causality Behind Experimental Choices in GC-MS:

  • Injector Temperature: A sufficiently high injector temperature is crucial to ensure the complete and rapid volatilization of 1,3-DCP and its potential impurities without causing thermal degradation.

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides excellent separation of 1,3-DCP from its isomers and other related compounds.

  • Mass Spectrometry Detection: The use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity, allowing for the detection of trace impurities that might be missed in full-scan mode.[4]

  • Internal Standard: The use of a deuterated internal standard, such as this compound-d5, is critical for accurate quantification.[5][6][7][8] It compensates for variations in sample preparation and instrument response, leading to more precise and accurate results.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Commercial 1,3-DCP Sample add_solvent Dilute in Ethyl Acetate start->add_solvent add_is Spike with 1,3-DCP-d5 Internal Standard add_solvent->add_is vortex Vortex to Homogenize add_is->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Internal Standard integrate->quantify report Generate Purity Report quantify->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Commercial 1,3-DCP Sample add_solvent Dilute in Mobile Phase start->add_solvent filter Filter through 0.45 µm Syringe Filter add_solvent->filter transfer Transfer to HPLC Vial filter->transfer inject Inject into HPLC transfer->inject separate Reversed-Phase Separation inject->separate detect UV/DAD or Fluorescence Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via External Standard Calibration integrate->quantify report Generate Purity Report quantify->report

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1,3-Dichloro-2-propanol (1,3-DCP) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of 1,3-Dichloro-2-propanol (1,3-DCP), a compound of significant interest due to its presence as a food contaminant and its role as an intermediate in chemical synthesis.[1] Ensuring accurate and reproducible analysis of 1,3-DCP across different laboratories is paramount for regulatory compliance, quality control, and risk assessment. This document delves into the nuances of method selection, validation, and the critical role of inter-laboratory proficiency testing.

The Analytical Imperative: Why 1,3-DCP Demands Robust Methods

This compound (1,3-DCP) is a chemical contaminant that can form during the processing of various foodstuffs and is also used as an intermediate in the production of chemicals like epichlorohydrin.[1] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), its presence in food products, such as soy sauce and hydrolyzed vegetable proteins, is closely monitored.[2][3] The trace levels at which 1,3-DCP is often found, combined with its chemical properties, present significant analytical challenges.

Key challenges include:

  • Volatility: 1,3-DCP's volatility can lead to analyte loss during sample concentration steps, complicating trace analysis.[1]

  • Matrix Effects: Complex sample matrices, such as those found in food products, can interfere with quantification, causing signal suppression or enhancement in chromatographic systems.[4][5][6][7]

  • Co-elution: The presence of other compounds with similar chemical properties can lead to co-elution, making accurate identification and quantification difficult without highly selective detectors.[1]

Inter-laboratory comparisons, or proficiency tests, are essential for ensuring that different laboratories, potentially using varied methodologies, can produce comparable and reliable results.[8][9] This guide will explore the common analytical techniques and the design of such comparative studies.

Core Analytical Methodologies: A Comparative Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the determination of 1,3-DCP due to its high sensitivity and selectivity.[2][3] However, the overall analytical approach can be categorized into two main strategies: direct analysis and analysis following derivatization.

Direct Analysis Methods

Direct analysis, often employing a headspace (HS) sampling technique, offers a rapid and simple approach with minimal sample preparation.[1]

  • Principle: In HS-GC-MS, the volatile 1,3-DCP is partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of this vapor is then injected into the GC-MS system.

  • Advantages: This method is fast, requires few reagents, and is amenable to automation, allowing for high-throughput analysis.[1] The use of a deuterium-labeled internal standard, such as d5-1,3-DCP, provides precise quantification by correcting for matrix effects and variations in injection volume.[1][10]

  • Limitations: A primary drawback is that the low-molecular-weight ion fragments of underivatized 1,3-DCP can be susceptible to interference from other matrix components.[1] Furthermore, this approach often requires a different GC column than that used for other related contaminants like 3-MCPD, making simultaneous analysis impossible.[1]

Derivatization-Based Methods

To overcome the limitations of direct analysis, derivatization is frequently employed. This chemical modification converts 1,3-DCP into a less volatile, more thermally stable derivative with improved chromatographic properties and a more unique mass spectrum.

  • Principle: A derivatizing agent reacts with the hydroxyl group of 1,3-DCP. Common reagents include heptafluorobutyrylimidazole (HFBI) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][11]

  • Advantages: Derivatization with reagents like HFBI produces higher-molecular-weight ion fragments that are less prone to interference, thereby increasing the reliability of confirmation.[1] A significant advantage is the potential for simultaneous analysis of 1,3-DCP and other chloropropanols like 3-MCPD in a single GC-MS run.[1]

  • Limitations: These methods are typically more labor-intensive and time-consuming than direct headspace analysis.[1] It is crucial to note that phenylboronic acid (PBA), a common derivatizing agent for 3-MCPD, does not react with 1,3-DCP because it specifically targets diols.[1][2]

The following diagram illustrates a typical workflow for 1,3-DCP analysis using a derivatization-based GC-MS method.

1_3_DCP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample ISTD 2. Add Internal Standard (d5-1,3-DCP) Sample->ISTD Extraction 3. Liquid-Liquid Extraction ISTD->Extraction Derivatization 4. Add Derivatizing Agent (e.g., HFBI) Extraction->Derivatization Reaction 5. Heat to React Derivatization->Reaction PhaseSeparation 6. Extract Derivative Reaction->PhaseSeparation GCMS 7. GC-MS Injection PhaseSeparation->GCMS Data 8. Data Acquisition (SIM Mode) GCMS->Data Quant 9. Quantification Data->Quant

Caption: Workflow for derivatization-based GC-MS analysis of 1,3-DCP.

Designing and Evaluating an Inter-Laboratory Comparison

A successful inter-laboratory study, or proficiency test (PT), is critical for validating the reliability of 1,3-DCP analysis across the scientific community.[8][9][12][13]

Study Design

A typical PT for 1,3-DCP analysis involves the following steps:

  • Preparation of Test Material: A homogenous batch of a relevant matrix (e.g., soy sauce) is prepared. This material can be a naturally contaminated product or a blank matrix spiked with known concentrations of 1,3-DCP.[10]

  • Distribution: Samples are distributed to participating laboratories.

  • Analysis: Each laboratory analyzes the samples using their in-house validated method.

  • Data Submission: Results are submitted to the organizing body for statistical analysis.

An interlaboratory study involving nine laboratories demonstrated the effectiveness of a headspace GC-MS method for determining 1,3-DCP in soy sauce and related products.[10] The study included both spiked and naturally contaminated samples, with spiking levels ranging from 5.0 to 500.0 ng/g.[10]

Performance Evaluation

Laboratory performance is typically evaluated using z-scores, which measure the deviation of an individual result from the consensus value. The precision of the method across laboratories is assessed using parameters like the relative standard deviation for repeatability (RSDr) and reproducibility (RSDR).[10] The Horwitz Ratio (HorRat) is another valuable tool for evaluating the acceptability of the method's reproducibility.[10]

Comparative Performance Data

The selection of an analytical method is often a trade-off between speed, sensitivity, and specificity. The following tables summarize typical performance characteristics for the different approaches to 1,3-DCP analysis.

Table 1: Comparison of Analytical Methodologies for 1,3-DCP

FeatureDirect Headspace GC-MSDerivatization GC-MS (e.g., with HFBI)
Principle Volatiles partitioned into headspace and analyzed directly.Chemical conversion to a more stable, less volatile derivative.
Sample Prep Time Minimal (Rapid)Moderate to High (Labor-intensive)[1]
Simultaneous Analysis Not typically possible with 3-MCPD.[1]Yes, can be designed for both 1,3-DCP and 3-MCPD.[1]
Specificity Lower; susceptible to low m/z interferences.[1]Higher; high m/z fragments reduce interference.[1]
Automation Highly amenable.Less amenable.

Table 2: Illustrative Performance Data from Validated Methods

Method / MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Reference
HS-GC-MS / Soy Sauce 0.055 ng/g0.185 ng/g100%1.32%[14]
LLE-GC-MS / Various Foods 1.06–3.15 ng/g-91.24–113.40%1.42–10.58%[2][3]
LLE-GC-MS / River Water -0.1 µg/L105% (±3%)5.4%[15][16]
Interlab Study (HS-GC-MS) --96–130%RSDr: 2.9–23.2%[10]

Detailed Experimental Protocol: Headspace GC-MS Method

This protocol is a generalized example based on established methods for the determination of 1,3-DCP in a liquid matrix like soy sauce.[10][14]

Objective: To quantify 1,3-DCP using an automated headspace sampler coupled with a GC-MS system.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • Ammonium sulfate

  • d5-1,3-DCP internal standard solution

  • 1,3-DCP calibration standards

  • Blank matrix (e.g., 1,3-DCP free soy sauce)

Procedure:

  • Sample Preparation:

    • Weigh 5 g (± 0.1 g) of the sample into a 20 mL headspace vial.

    • Add a known amount of d5-1,3-DCP internal standard.

    • Add 2 g of ammonium sulfate to facilitate the partitioning of 1,3-DCP into the headspace.

    • Immediately seal the vial.

  • Calibration Standards:

    • Prepare a set of calibration standards in the blank matrix, covering the expected concentration range of the samples.

    • Treat the calibration standards identically to the samples (i.e., add internal standard and ammonium sulfate).

  • Headspace Sampler Conditions:

    • Equilibration Temperature: 90°C

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL

  • GC-MS Conditions:

    • GC Column: e.g., DB-624 or equivalent

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode.

      • Ions for 1,3-DCP: m/z 79 and 81

      • Ion for d5-1,3-DCP: m/z 82[10]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of 1,3-DCP to the peak area of d5-1,3-DCP against the concentration of the calibration standards.

    • Calculate the concentration of 1,3-DCP in the samples using the regression equation from the calibration curve.

The following diagram outlines the decision-making process for method selection.

Method_Selection_Diagram Start Start: Need to Analyze 1,3-DCP Simultaneous Is simultaneous analysis of 3-MCPD required? Start->Simultaneous HighThroughput Is high sample throughput a priority? Simultaneous->HighThroughput No Derivatization Choose Derivatization GC-MS Method Simultaneous->Derivatization Yes ComplexMatrix Is the matrix known to be highly complex/interfering? HighThroughput->ComplexMatrix No Headspace Choose Headspace GC-MS Method HighThroughput->Headspace Yes ComplexMatrix->Derivatization Yes ComplexMatrix->Headspace No

Caption: Decision tree for selecting a 1,3-DCP analytical method.

Conclusion and Recommendations

Both direct headspace analysis and derivatization-based GC-MS methods are capable of producing accurate and reliable results for 1,3-DCP quantification. The choice of method depends on the specific requirements of the laboratory, including sample throughput, the need for simultaneous analysis of other contaminants, and the complexity of the sample matrices.

For routine quality control with a high volume of similar samples, the speed and automation capabilities of Headspace GC-MS make it an excellent choice. For research applications, method development, or when analyzing diverse and complex matrices where specificity is paramount, the derivatization-based GC-MS approach is often superior.

Regardless of the method chosen, participation in inter-laboratory proficiency testing schemes is a mandatory component of a robust quality assurance program. It provides objective evidence of a laboratory's competency and ensures that data is comparable and trustworthy across the industry.

References

  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of this compound in water.Analytical and Bioanalytical Chemistry, 382(3), 743-748.
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water.Semantic Scholar.
  • Lee, J. G., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.Journal of the Korean Society for Applied Biological Chemistry, 59(3), 313-320.
  • Lee, J. G., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.National Institutes of Health (NIH) - National Library of Medicine.
  • Breitkopf, C., et al. (2020). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction.Food Additives & Contaminants: Part A, 37(12), 2135-2146.
  • Toxicological Profile for Dichloropropenes.Agency for Toxic Substances and Disease Registry (ATSDR).
  • Hasnip, S., et al. (2004). Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study.Journal of AOAC INTERNATIONAL, 87(2), 423-429.
  • Nyman, P. J., et al. (2003). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry.Food Additives and Contaminants, 20(10), 903-908.
  • A rapid and sensitive GC–MS method for determination of this compound in water.Taylor & Francis Online.
  • Lee, M.-R., et al. (2006). Determination of this compound and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry.ResearchGate.
  • Regulations around the Use of 1,3-Dichloropropene.California Department of Pesticide Regulation.
  • Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking.U.S. Environmental Protection Agency (EPA).
  • 1,3-Dichloropropene Pesticides (Field Fumigant) Recommended Permit Conditions.Glenn County, CA.
  • Jeleń, H. H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.SciSpace.
  • Analytical performance for 1,3-DCP determination.ResearchGate.
  • Wu, C., et al. (2012). Determination of epichlorohydrin and this compound in synthesis of cationic etherifying reagent by headspace gas chromatography.ResearchGate.
  • Olomukoro, A. A., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.ResearchGate.
  • Proficiency Testing.Fapas.
  • Raposo, R., & Barceló, D. (2021). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints.ResearchGate.
  • PROFICIENCY TESTING.Fapas.
  • TestQual 159 PROTOCOL.TestQual.
  • Proficiency Test List - EUR.Eurofins.
  • Raposo, R., & Barceló, D. (2021). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory.Digital CSIC.
  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.Analyst, 146(18), 5537-5555.
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.LCGC International.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, the unambiguous identification of a compound is paramount. For researchers and professionals in drug development and chemical synthesis, halogenated alcohols like 1,3-Dichloro-2-propanol (1,3-DCP) are common intermediates and potential contaminants.[1][2] Its correct identification is crucial, not only for process control but also for safety, as it is classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans").[1][3]

This guide provides an in-depth, comparative analysis of the key spectroscopic data—NMR, IR, and MS—used to characterize this compound. We will move beyond a simple data dump, exploring the causal relationships between the molecule's structure and its spectral output. To demonstrate the specificity of these techniques, we will compare its spectral features with its structural isomer, 2,3-Dichloro-1-propanol. This comparative approach serves as a self-validating system, showcasing how a multi-technique analysis provides unequivocal structural confirmation.

The Molecular Subject: this compound

This compound is a symmetrical molecule where a central hydroxyl-bearing carbon is flanked by two chloromethyl groups. This symmetry, or lack thereof in its isomer, is the cornerstone of its unique spectroscopic fingerprint.

  • Chemical Structure: (ClCH₂)₂CHOH

  • Molecular Formula: C₃H₆Cl₂O[4]

  • Molecular Weight: 128.98 g/mol [4]

  • CAS Number: 96-23-1[4]

Spectroscopic Profile of this compound

A multi-faceted approach, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a robust identification. Each technique provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) reveals the electronic environment of hydrogen atoms. In 1,3-DCP, the molecular symmetry results in a simplified spectrum. The two CH₂ groups are chemically equivalent, as are their four protons.

  • Causality: The electronegative chlorine atoms on C1 and C3 strongly withdraw electron density, "deshielding" the adjacent protons (Hᵇ) and shifting their signal downfield. The proton on the central carbon (Hᵃ) is also deshielded by the adjacent oxygen and chlorine atoms. The hydroxyl proton (Hᶜ) is often a broad singlet and its position can vary.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J)
Hᵃ (-CHOH)~4.07 ppmQuintetJ ≈ 5.2 Hz
Hᵇ (-CH₂Cl)~3.70 ppmDoubletJ ≈ 5.2 Hz
Hᶜ (-OH)~2.6 ppmSinglet (broad)N/A

Table 1: ¹H NMR spectral data for this compound in CDCl₃. Data sourced from ChemicalBook.[5]

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides insight into the carbon framework. Due to symmetry, only two distinct carbon signals are expected for 1,3-DCP.

  • Causality: The carbons bonded to the electronegative chlorine atoms (C1, C3) are significantly deshielded and appear at a higher chemical shift compared to a standard alkane. The central carbon (C2), attached to the hydroxyl group, is also shifted downfield.

Carbon Assignment Chemical Shift (δ) ppm
C1, C3 (-CH₂Cl)~46-47 ppm
C2 (-CHOH)~70-71 ppm

Table 2: Representative ¹³C NMR chemical shifts for this compound.[6]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is adept at identifying key functional groups. For 1,3-DCP, the most prominent features are the hydroxyl (O-H) and the carbon-chlorine (C-Cl) bonds.

  • Causality: The O-H bond exhibits a strong, broad absorption due to hydrogen bonding. The C-O bond of the secondary alcohol shows a strong stretch in the fingerprint region. The C-Cl bonds also produce a characteristic strong absorption.

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch2850 - 3000Medium
C-O Stretch~1050 - 1150Strong
C-Cl Stretch600 - 800Strong

Table 3: Key IR absorption bands for this compound.[7][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways.

  • Causality: The molecular ion peak (M⁺) will be observed, but its most telling feature is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). For a molecule with two chlorine atoms, we expect to see a characteristic M⁺, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1. A common fragmentation pathway is the alpha-cleavage, leading to the loss of a chloromethyl radical (•CH₂Cl).

m/z (mass/charge) Assignment Key Feature
128, 130, 132[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion cluster, confirming two Cl atoms.
79, 81[M - CH₂Cl]⁺Loss of a chloromethyl group.
49[CH₂Cl]⁺Chloromethyl cation.

Table 4: Expected major fragments in the mass spectrum of this compound.[9][10]

Comparative Analysis: 1,3-DCP vs. 2,3-Dichloro-1-propanol

To truly trust our identification, we must be able to distinguish 1,3-DCP from its isomers, such as 2,3-Dichloro-1-propanol (CAS 616-23-9).[11] This isomer lacks the symmetry of 1,3-DCP, a difference that is immediately apparent in its NMR spectra.

Spectroscopic TechniqueThis compound (Symmetrical) 2,3-Dichloro-1-propanol (Asymmetrical) Reason for Difference
¹H NMR 3 signals (quintet, doublet, singlet)5 distinct signals (complex multiplets)Lack of symmetry makes all protons chemically non-equivalent.
¹³C NMR 2 carbon signals3 carbon signalsAll three carbons are in unique chemical environments.
MS Fragmentation Major fragment from loss of CH₂Cl (m/z 79, 81)Can also lose CH₂OH to give a fragment at m/z 97, 99.The position of the hydroxyl group influences fragmentation pathways.

Table 5: Key spectroscopic differences for distinguishing 1,3-DCP from its isomer 2,3-DCP.[11][12][13]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for compounds like 1,3-DCP.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹³C, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[14]

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Protocol 2: IR Spectroscopy (Liquid Film)
  • Sample Preparation: Place one drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Mount the plates in the spectrometer's sample holder.

  • Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty instrument should be recorded first and automatically subtracted.[15]

Protocol 3: Mass Spectrometry (Direct Infusion EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Introduce the sample into the ion source via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.[15]

  • Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 35 to 200.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Data Validation Workflow

The trustworthiness of a structural assignment comes from the convergence of all data points. The following workflow illustrates this self-validating process.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Primary Data Interpretation cluster_2 Data Cross-Validation NMR NMR (¹H & ¹³C) NMR_data Proton/Carbon Environments Symmetry Information NMR->NMR_data IR IR IR_data Functional Groups (-OH, C-Cl) IR->IR_data MS Mass Spec MS_data Molecular Formula (from M⁺) Isotope Pattern (2 x Cl) Fragmentation MS->MS_data Hypothesis Hypothesized Structure: This compound NMR_data->Hypothesis 2 C signals Symmetrical proton pattern IR_data->Hypothesis Confirms alcohol MS_data->Hypothesis Correct MW & Cl count Final Confirmed Structure Hypothesis->Final All data consistent

Caption: Workflow for unambiguous structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear example of analytical chemistry principles in action. The symmetry of the molecule is the defining feature that simplifies its NMR spectra, providing a stark contrast to its asymmetrical isomer, 2,3-Dichloro-1-propanol. When combined with the functional group information from IR spectroscopy and the molecular weight and elemental composition data from mass spectrometry, a confident and verifiable structural assignment is achieved. This guide has outlined the key data, the underlying chemical principles, and the practical workflows necessary for researchers to confidently identify this important chemical compound.

References

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,3-dichloro-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,3-dichloro- Phase change data. In NIST Chemistry WebBook.
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244163).
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS).
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro- IR Spectrum. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,3-dichloro- IR Spectrum. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro- Thermochemistry Data. In NIST Chemistry WebBook.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro- Data. In NIST Chemistry WebBook.
  • PubChem. (n.d.). (+-)-2,3-Dichloro-1-propanol. National Center for Biotechnology Information.
  • Mol-Instincts. (n.d.). 2,3-DICHLORO-1-PROPANOL 616-23-9 wiki.
  • Lee, J. G., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society of Food Science and Nutrition, 44(8), 1225-1231.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro- Mass Spectrum. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

Sources

validating the absence of 1,3-Dichloro-2-propanol in food products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validating the Absence of 1,3-Dichloro-2-propanol in Food Products

Introduction: The Imperative for Vigilance

This compound (1,3-DCP) is a chemical contaminant that can form in foods during processing, particularly in acid-hydrolyzed vegetable proteins (acid-HVPs) and soy sauces.[1][2][3] Its presence is a significant food safety concern. The International Agency for Research on Cancer (IARC) classifies 1,3-DCP as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," and it has demonstrated mutagenic activity in toxicological studies.[2][3][4] While its better-known counterpart, 3-monochloro-1,2-propanediol (3-MCPD), is more broadly regulated, the detection and elimination of 1,3-DCP remain critical for ensuring consumer safety and product integrity.[1][5]

This guide provides an in-depth comparison of the primary analytical methodologies for validating the absence of 1,3-DCP in diverse food matrices. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers and quality assurance professionals to select and implement the most robust and defensible validation strategy for their specific needs.

Regulatory Context: A Global Perspective

The global regulatory framework for 1,3-DCP is less harmonized than for 3-MCPD. For instance, the European Union establishes maximum levels for 3-MCPD and its fatty acid esters in various foodstuffs through regulations like (EC) No 1881/2006, which has been amended over time.[6][7] While specific limits for 1,3-DCP are not always explicitly defined, its status as a genotoxic carcinogen means its presence in food is undesirable, and levels should be kept As Low As Reasonably Achievable (ALARA). In Germany, the Federal Institute for Risk Assessment (BfR) has set a stringent limit for 1,3-DCP in water extracts from food contact paper, stipulating it must not be detected above 2 µg/L.[8] In the United States, the Food and Drug Administration (FDA) monitors food for such process contaminants to ensure the safety of the food supply.[9] The overarching principle is one of due diligence; food producers must be able to prove their products are free from this contaminant to the lowest defensible detection limit.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

For the trace-level detection of a semi-volatile compound like 1,3-DCP within a complex food matrix, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard.[1][3]

  • Gas Chromatography (GC) provides the necessary separating power, volatilizing the sample and passing it through a long, thin column. Compounds are separated based on their boiling points and chemical affinity for the column's stationary phase, ensuring that 1,3-DCP arrives at the detector at a characteristic time (retention time).

  • Mass Spectrometry (MS) serves as a highly specific and sensitive detector. It fragments the incoming molecules into a predictable pattern of ions—a chemical fingerprint. By monitoring for specific, characteristic ions of 1,3-DCP, analysts can confirm its identity with certainty and quantify it with exceptional precision, even at parts-per-billion (ppb) levels.

The choice is not whether to use GC-MS, but how to prepare the sample for introduction into the system. This is where methodologies diverge, each with distinct advantages and validation profiles. We will compare two primary workflows: Direct Injection/Headspace Analysis and Analysis via Chemical Derivatization.

Method A: Direct Analysis via Liquid-Liquid Extraction (LLE) or Headspace (HS)

This approach focuses on extracting and analyzing 1,3-DCP in its native form without chemical modification. It is often favored for its speed and simplicity.

Causality and Experimental Rationale

The core principle is to physically separate the moderately volatile 1,3-DCP from the non-volatile food matrix (sugars, proteins, fats, salts) and introduce it directly into the GC-MS. The choice between LLE and HS depends on the matrix and desired throughput.

  • Liquid-Liquid Extraction (LLE) uses a solvent in which 1,3-DCP is highly soluble (e.g., methyl tert-butyl ether, MTBE) to pull it out of the aqueous or solid sample.[1] This is a classic, robust extraction technique suitable for a wide range of matrices.

  • Headspace (HS) Analysis leverages the volatility of 1,3-DCP. The sample is sealed in a vial and heated, causing volatile compounds to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC. This method is exceptionally clean, as it leaves non-volatile matrix components behind, and is highly amenable to automation.[10]

Visualized Workflow: Direct Analysis

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Post-Extraction Processing Sample 1. Homogenize Food Sample (10g) Spike 2. Spike with Internal Standard (1,3-DCP-d5) Sample->Spike Ensures accurate quantification LLE 3a. Liquid-Liquid Extraction (e.g., with MTBE) Spike->LLE HS 3b. Headspace Sampling (Heat and Sample Gas Phase) Spike->HS Dry 4. Dry Extract (Anhydrous Na2SO4) LLE->Dry Analysis 6. GC-MS Analysis HS->Analysis Direct Injection Concentrate 5. Concentrate Extract (Gentle N2 Stream) Dry->Concentrate Concentrate->Analysis

Caption: Workflow for direct analysis of 1,3-DCP.

Detailed Experimental Protocol (LLE Example)
  • Sample Preparation: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of deuterated internal standard (1,3-DCP-d5).[1] Rationale: The deuterated standard is chemically identical to the target analyte but has a different mass. It will behave identically during extraction and injection, allowing any analyte loss to be precisely corrected, which is the foundation of a self-validating system.

  • Extraction: Add 15 mL of methyl tert-butyl ether (MTBE). For samples high in water, add sodium chloride to enhance the "salting-out" effect, driving the analyte into the organic solvent. Vortex vigorously for 2 minutes and centrifuge to separate the layers.

  • Drying: Carefully transfer the upper organic layer (MTBE) to a clean tube containing approximately 1 g of anhydrous sodium sulfate.[1] Rationale: Water is detrimental to GC columns and can interfere with analysis. This step removes residual water from the extract.

  • Concentration: Filter the dried extract into a concentration tube. Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL. Causality: This step increases the analyte concentration to meet the sensitivity requirements of the instrument. However, 1,3-DCP is volatile, so this step must be performed carefully to avoid analyte loss, a key drawback of this method.[10]

  • GC-MS Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system. Use Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of 1,3-DCP (e.g., m/z 79, 81) and its deuterated standard.

Method B: Analysis via Chemical Derivatization

This workflow involves chemically modifying the 1,3-DCP molecule to improve its analytical properties. It is the method of choice for achieving the lowest possible detection limits and highest degree of certainty.

Causality and Experimental Rationale

While 1,3-DCP can be analyzed directly, its single hydroxyl (-OH) group imparts some polarity, which can lead to suboptimal peak shapes (tailing) on some GC columns. Derivatization converts this polar hydroxyl group into a non-polar, more volatile group (e.g., a trimethylsilyl ether).

The key benefits are:

  • Improved Chromatography: The derivative is less polar and more volatile, resulting in sharper, more symmetrical peaks and better separation.[11]

  • Enhanced Sensitivity: The derivative often produces more intense signals in the mass spectrometer.

  • Increased Specificity: The derivatized molecule has a higher molecular weight. Its fragmentation in the mass spectrometer produces higher-mass ions that are less likely to have interferences from the food matrix, leading to a cleaner signal and more confident identification.[1]

A Critical Point of Expertise: It is crucial to distinguish the derivatization of 1,3-DCP from that of 3-MCPD. The most common derivatizing agent for 3-MCPD is phenylboronic acid (PBA), which reacts specifically with compounds having two adjacent hydroxyl groups (a diol). PBA will not react with 1,3-DCP. [10] For 1,3-DCP, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like heptafluorobutyrylimidazole (HFBI) are required.[12][13]

Visualized Workflow: Derivatization Analysis

Derivatization_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_derivatization Chemical Modification Sample 1. Homogenize Food Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Clean 4. Solid-Phase Extraction (SPE) Cleanup Extract->Clean Removes matrix interferences Deriv 5. Derivatization (e.g., with BSTFA) Clean->Deriv Converts -OH group Analysis 6. GC-MS Analysis Deriv->Analysis

Caption: Workflow for 1,3-DCP analysis via chemical derivatization.

Detailed Experimental Protocol (Silylation Example)
  • Sample Preparation & Extraction: Follow steps 1-4 of the LLE protocol described in Method A. A more rigorous cleanup using Solid-Phase Extraction (SPE) may be incorporated here for very complex matrices.

  • Solvent Exchange: Evaporate the extraction solvent (MTBE) and reconstitute the residue in a solvent suitable for derivatization (e.g., pyridine or acetonitrile).

  • Derivatization: Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS). Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[11] Rationale: The heat drives the chemical reaction to completion, ensuring all 1,3-DCP is converted to its trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS. The SIM parameters must be adjusted to monitor the characteristic, higher-mass ions of the 1,3-DCP-TMS derivative.

Performance Data & Method Validation Comparison

A method is only trustworthy if its performance is quantified and validated. The following table summarizes typical performance data from validated methods, demonstrating the quantitative differences between the approaches.

ParameterMethod A: Direct AnalysisMethod B: DerivatizationRationale for Performance
Limit of Detection (LOD) 1.0 - 3.2 ng/g (ppb)[1][3]0.01 - 0.06 ng/g (ppb)[4][12]Derivatization improves chromatographic behavior and MS signal intensity, allowing for the detection of much lower concentrations.
Limit of Quantitation (LOQ) ~ 3.0 - 10.0 ng/g (ppb)[1][3]0.05 - 0.2 ng/g (ppb)[4]The enhanced signal-to-noise ratio of the derivative allows for reliable quantification at lower levels.
Accuracy (% Recovery) 90 - 105%95 - 110%Both methods show good accuracy when properly optimized with an internal standard. Derivatization can sometimes be more robust against matrix suppression effects.
Precision (%RSD) < 15%< 10%[4][12]The sharper, more defined peaks from the derivatized analyte lead to more consistent integration and therefore higher precision (lower Relative Standard Deviation).
Throughput & Complexity Higher throughput, lower complexity[10]Lower throughput, higher complexityDirect analysis, especially HS-GC-MS, requires fewer steps and reagents and is more easily automated.
Confirmation Confidence GoodExcellentThe higher mass fragments of the derivative provide a more unique fingerprint, significantly reducing the possibility of a false positive from matrix interference.

Conclusion and Authoritative Recommendations

Validating the absence of 1,3-Dichloropropanol is a critical exercise in due diligence for food safety. The choice of analytical method is not arbitrary but must be a deliberate decision based on the specific objectives of the analysis.

  • For Rapid Screening and Process Monitoring: When the primary goal is to quickly screen a large number of samples for gross contamination or to monitor a production process where levels are not expected to be near the detection limit, Method A (Direct Analysis) , particularly Headspace GC-MS , is a highly effective and efficient choice.[10] Its speed and ease of automation are significant advantages.

  • For Final Product Release and Regulatory Submission: When the objective is to definitively validate the absence of 1,3-DCP at the lowest possible levels for final product release or to meet stringent regulatory scrutiny, Method B (Analysis via Chemical Derivatization) is the superior and recommended approach. Its enhanced sensitivity, precision, and the high confidence of its confirmatory data provide an analytically and legally defensible result.[4][12] The additional time and complexity are justified by the trustworthiness of the data.

Ultimately, a robust food safety program may employ both methodologies: a rapid screening method to monitor in-process controls and a highly sensitive, validated confirmatory method for final product certification. This dual approach ensures both efficiency and the highest standard of consumer protection.

References

  • Kim, W., et al. (2018). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 34(4), 313-321.
  • National Center for Biotechnology Information (NCBI). (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Nyman, P. J., et al. (2003). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry. Food Additives and Contaminants, 20 Suppl 1, 9-15.
  • ResearchGate. (2018). Analysis of 3-MCPD and 1,3-DCP in various foodstuffs Using GC-MS. Toxicological Research.
  • Food Standards Australia New Zealand (FSANZ). (2003). Chloropropanols in Food: A Technical Paper.
  • Crews, C., et al. (2002). Determination of 1,3-dichloropropanol in soy sauces by automated headspace gas chromatography-mass spectrometry. Food Additives and Contaminants, 19(4), 343-349. Referenced in NCBI IARC Monograph.
  • Szin, G., et al. (2007). A rapid and sensitive GC–MS method for determination of this compound in water. Chemosphere, 68(7), 1260-1265.
  • Pudel, S., et al. (2022). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC–MS method improvement, market survey and investigations on the effect of hot water extraction. Food Additives & Contaminants: Part A, 39(12), 2377-2391.
  • European Commission. (n.d.). Chloropropanol / 3-MCPD. Food Safety.
  • Lee, S., et al. (2022). Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography–Triple Quadrupole Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(15), 4768-4775.
  • U.S. Food and Drug Administration (FDA). (2004). Cumulative Estimated Daily Intake (CEDI) for this compound.
  • Mezouari, S., et al. (2015). Development and validation of an improved method for the determination of chloropropanols in paperboard food packaging by GC-MS. Food Additives & Contaminants: Part A, 32(5), 768-778.
  • U.S. Food and Drug Administration (FDA). (n.d.). CFR - Code of Federal Regulations Title 21.
  • European Commission. (n.d.). EU Rules on Food Additives. Food Safety.
  • ResearchGate. (2023). Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. Food Chemistry.
  • International Programme on Chemical Safety (INCHEM). (2001). This compound. JECFA Food Additives Series 48.
  • U.S. Food and Drug Administration (FDA). (2024). List of Select Chemicals in the Food Supply Under FDA Review.
  • European Union. (2024). Commission Regulation (EU) 2024/1003. Official Journal of the European Union.
  • MDPI. (2024). Chloropropanols and Their Esters in Food: An Updated Review. Foods, 13(18), 2829.
  • Trace One. (2024). US FDA & USDA Food Regulation Updates.
  • European Commission. (n.d.). Legislation on Food Contact Materials. Food Safety.
  • German Federal Institute for Risk Assessment (BfR). (2023). Interlaboratory comparison exercise on the determination of 3-MCPD, 2-MCPD and 1,3-DCP in cold water extracts of paper FCM.
  • U.S. Food and Drug Administration (FDA). (2001). Food Additive Status List.
  • Zhao, J., et al. (2024). A comprehensive review of chloropropanol analytical method in the context of food safety. Food Chemistry, 449, 138776.
  • European Union. (2020). Commission Regulation (EU) 2020/1322. Official Journal of the European Union.

Sources

A Comparative Guide to the Toxicity of Dichloropropanol Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical intermediates and byproducts, dichloropropanols (DCPs) represent a class of compounds demanding rigorous toxicological assessment. Primarily utilized in the synthesis of epichlorohydrin, and consequently in the production of epoxy resins and glycerol, their presence as contaminants in food and water has necessitated a deeper understanding of their potential health risks.[1][2] This guide offers a comparative analysis of the toxicity of the primary dichloropropanol isomers—1,3-dichloro-2-propanol (1,3-DCP), 2,3-dichloro-1-propanol (2,3-DCP), and 1,2-dichloropropane—drawing upon experimental data to inform researchers, scientists, and drug development professionals.

The nuanced differences in the chemical structure of these isomers give rise to distinct toxicological profiles. Understanding these disparities is paramount for accurate risk assessment and the development of safe handling and regulatory protocols. This document synthesizes the current body of evidence on their acute toxicity, carcinogenicity, and genotoxicity, providing a framework for informed decision-making in research and development settings.

Comparative Acute Toxicity: A Quantitative Overview

The acute toxicity of dichloropropanol isomers is a critical parameter in evaluating their immediate health hazards. The median lethal dose (LD50), the dose required to be fatal to 50% of a tested population, is a standard measure of acute toxicity. The available data, primarily from studies in rodents, indicates significant differences in the acute oral toxicity of the isomers.

IsomerTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound (1,3-DCP) RatOral110 - 140[3]
MouseOral100[4]
RabbitDermal800[3][4]
2,3-Dichloro-1-propanol (2,3-DCP) RatOral90[5]
1,2-Dichloropropane RatOral1900[6]
MouseOral860 - 960[7][8][9]

From the data, 2,3-DCP appears to be the most acutely toxic of the isomers via the oral route in rats, followed closely by 1,3-DCP.[5] In contrast, 1,2-dichloropropane exhibits significantly lower acute oral toxicity.[6] It is crucial to note that while often discussed in the same context, 1,2-dichloropropane is a structural isomer but not a dichloropropanol. The primary focus of this guide remains on the hydroxylated isomers. One study indicated that 1,3-DCP induces prominent hepatotoxicity, while 2,3-DCP showed no significant changes in liver enzymes at the tested dose, suggesting a considerable difference in their acute toxic effects.

Carcinogenicity: A Long-Term Health Concern

The carcinogenic potential of dichloropropanols is a major focus of toxicological research, with 1,3-DCP being the most extensively studied isomer.

This compound (1,3-DCP)

There is sufficient evidence in experimental animals for the carcinogenicity of this compound.[1] Long-term drinking water studies in Wistar rats have demonstrated that 1,3-DCP is a multi-organ carcinogen.[1][3][10]

Key Findings from Animal Studies:

  • Target Organs: In male and female rats, administration of 1,3-DCP led to a significantly increased incidence of tumors in the liver (hepatocellular adenomas and carcinomas), tongue (squamous cell papillomas and carcinomas), and thyroid (follicular adenomas and carcinomas).[10][11]

  • Kidney Tumors: Male rats also exhibited an increased incidence of kidney tumors (renal tubular adenomas and carcinomas).[10][11]

  • Dose-Response Relationship: A clear dose-related trend was observed for these tumors.[10]

  • Classification: Based on this evidence, the International Agency for Research on Cancer (IARC) has classified 1,3-DCP as "possibly carcinogenic to humans" (Group 2B).[1][11][12]

2,3-Dichloro-1-propanol (2,3-DCP) and 1,2-Dichloropropane

Currently, there is a lack of long-term carcinogenicity studies for 2,3-DCP. For 1,2-dichloropropane, the evidence for carcinogenicity in animal studies is considered limited.[9]

Genotoxicity: Unraveling the Mechanisms of DNA Damage

Genotoxicity assays are crucial for determining a chemical's potential to damage genetic material. The genotoxic profiles of the dichloropropanol isomers are complex and show some divergence between in vitro and in vivo studies.

This compound (1,3-DCP):

  • In Vitro: 1,3-DCP has consistently shown positive results in a variety of in vitro genotoxicity assays. It is mutagenic in bacterial reverse mutation assays (Ames test) and has been shown to induce sister chromatid exchange in mammalian cells.[1][11]

  • In Vivo: In contrast to the in vitro findings, the available in vivo genotoxicity data for 1,3-DCP are largely negative.[1][11] This discrepancy suggests that the genotoxic potential observed in vitro may not be fully realized in a whole-organism system, possibly due to detoxification mechanisms. However, a genotoxic mode of action for carcinogenicity cannot be excluded.[13]

2,3-Dichloro-1-propanol (2,3-DCP) and 1,2-Dichloropropane:

  • Data on the genotoxicity of 2,3-DCP is less comprehensive. For 1,2-dichloropropane, there is some evidence to suggest it may be mutagenic in at least one assay.[9] Further research is needed to fully characterize the genotoxic potential of these isomers.

Mechanistic Insights into Toxicity

The toxicity of dichloropropanols is intrinsically linked to their metabolism. The primary mechanism is believed to involve metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA and proteins.

A generalized metabolic pathway for dichloropropanols involves oxidation and conjugation reactions.[2] One key pathway is the metabolism by cytochrome P450 enzymes, particularly CYP2E1, to a reactive aldehyde intermediate.[1] This intermediate can lead to the depletion of cellular glutathione (GSH), a critical antioxidant, rendering the cell more susceptible to oxidative damage and covalent binding of the reactive metabolite to cellular components.[1][14][15] This depletion of GSH and subsequent lipid peroxidation are thought to be key mechanisms in the hepatotoxicity of 1,3-DCP.[1][14][15]

DCP Dichloropropanol (e.g., 1,3-DCP) CYP2E1 Cytochrome P450 (CYP2E1) DCP->CYP2E1 Metabolism Reactive_Intermediate Reactive Aldehyde Intermediate CYP2E1->Reactive_Intermediate GSH_Depletion Glutathione (GSH) Depletion Reactive_Intermediate->GSH_Depletion Detoxification Detoxification (e.g., via ALDH) Reactive_Intermediate->Detoxification Covalent_Binding Covalent Binding to Cellular Macromolecules GSH_Depletion->Covalent_Binding Cellular_Damage Cellular Damage & Toxicity Covalent_Binding->Cellular_Damage

Caption: Generalized metabolic activation pathway of dichloropropanols leading to cellular toxicity.

Experimental Protocols

For researchers investigating the toxicity of dichloropropanol isomers, standardized experimental protocols are essential for generating reliable and comparable data. Below are outlines for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity Assay: Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Principle: Viable cells will take up and retain the neutral red dye, while dead or damaged cells will not. The amount of dye retained is proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., 3T3 fibroblasts or HepG2 human hepatoma cells) in a 96-well microtiter plate and allow them to attach and grow to a semi-confluent monolayer.

  • Toxicant Exposure: Prepare serial dilutions of the dichloropropanol isomer in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated control wells.

  • Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: Remove the treatment medium and add a medium containing a non-toxic concentration of neutral red dye. Incubate for a further 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (typically around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).

cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Plate cells in 96-well plate Toxicant_Prep 2. Prepare serial dilutions of DCP isomer Exposure 3. Expose cells to DCP for 24h Toxicant_Prep->Exposure Staining 4. Stain with Neutral Red Exposure->Staining Extraction 5. Extract dye Staining->Extraction Quantification 6. Measure absorbance Extraction->Quantification Analysis 7. Calculate IC50 Quantification->Analysis

Caption: Workflow for the in vitro Neutral Red Uptake cytotoxicity assay.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that minimizes the number of animals required to estimate the LD50.

Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., Wistar rats). Acclimatize the animals to the laboratory conditions.

  • Dose Selection: Based on available information, select a starting dose with a moderate expectation of lethality.

  • Dosing: Administer the dichloropropanol isomer orally by gavage to a single animal.

  • Observation: Observe the animal closely for signs of toxicity and mortality for a defined period (typically 48 hours).

  • Sequential Dosing:

    • If the animal survives, dose the next animal at a higher dose level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, dose the next animal at a lower dose level.

  • Endpoint: Continue the procedure until a sufficient number of dose reversals have occurred to allow for statistical analysis.

  • LD50 Calculation: Use a statistical method, such as the maximum likelihood method, to calculate the LD50 and its confidence intervals.

  • Pathology: Conduct a gross necropsy on all animals to identify target organs of toxicity.

Conclusion and Future Directions

The available evidence clearly indicates that dichloropropanol isomers possess significant toxic potential, with 1,3-DCP being a well-documented carcinogen in animal models. The primary mechanism of toxicity appears to involve metabolic activation and subsequent cellular damage. While data on 2,3-DCP and other isomers is less complete, the structural similarities warrant a cautious approach.

For researchers and drug development professionals, a thorough understanding of the comparative toxicity of these isomers is essential for:

  • Risk Assessment: Evaluating potential exposures in occupational and environmental settings.

  • Impurity Profiling: Setting appropriate limits for these compounds as impurities in pharmaceutical and chemical products.

  • Mechanistic Studies: Designing experiments to further elucidate the pathways of toxicity and to develop potential mitigation strategies.

Future research should focus on filling the data gaps for the less-studied isomers, particularly concerning their long-term carcinogenicity and detailed mechanisms of action. A more complete toxicological database will enable more robust risk assessments and ensure the safe use of materials associated with these compounds.

References

  • Evidence on the Carcinogenicity of this compound - OEHHA. (2010-06-01).
  • Toxicological Profile for Dichloropropene - Agency for Toxic Substances and Disease Registry |
  • Toxicological Profile for 1,2-Dichloropropane.
  • 1,3-Dichloropropene (Water Source)
  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • This compound - WHO | JECFA.
  • Toxicological profile for 1,2-Dichloropropane - Agency for Toxic Substances and Disease Registry |
  • 1,2-Dichloropropane Safety Data Sheet | PDF | Dangerous Goods - Scribd.
  • 2,3-DICHLOROPHENOL CAS No 576-24-9 MATERIAL SAFETY D
  • This compound (JECFA Food Additives Series 48) - Inchem.org.
  • Table 3-5, Levels of Significant Exposure to 2,3-Dichloropropene - Oral - NCBI.
  • A Comparative Analysis of 1,2-Dichloro-2-propanol and this compound for Researchers and Drug Development Professionals - Benchchem.
  • This compound | C3H6Cl2O | CID 7289 - PubChem.
  • 2-Propanol, 1,3-dichloro-: Human health tier II assessment. (2015-02-13).
  • 1,2-Dichloropropane - Santa Cruz Biotechnology.
  • [Toxicity of dichloropropanols] - PubMed.
  • Developmental toxic potential of this compound in Sprague-Dawley r
  • [Toxicity of dichloropropanols--changes in hematological findings and serum chemistry].
  • HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf - NIH.
  • Toxicity of dichloropropanols - Teikyo University. (2002-09-01).
  • Mammalian toxicity of 1,3-dichloropropene - PubMed.
  • An In-depth Technical Guide to the Isomers and Related Compounds of Dichloropropanol - Benchchem.
  • An In-Depth Technical Guide on the Toxicological Profile of Dichloropropanols - Benchchem.
  • 2,3-Dichlorophenol - Santa Cruz Biotechnology.
  • some chemicals present in industrial and consumer products, food and drinking-water - IARC Public
  • Chloropropanols and Their Esters in Food: An Updated Review - PMC - PubMed Central. (2024-09-11).
  • Table 3-3, Levels of Significant Exposure to 2,3-Dichloropropene - Inhal
  • Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking - EPA. (2008-06-02).
  • In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC.
  • Toxicity determined in vitro by morphological alterations and neutral red absorption - RE-Place.
  • ICSC 1711 - this compound.
  • Substance Inform
  • Toxicity of dichloropropanols in rat hep
  • (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem.

Sources

A Researcher's Guide to the Accuracy and Precision of 1,3-Dichloro-2-propanol Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. Among the various classes of impurities, genotoxic impurities (GTIs) represent a significant challenge due to their potential to damage DNA and cause mutations, even at trace levels. 1,3-Dichloro-2-propanol (1,3-DCP) is a known process-related impurity and a potential degradation product that is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Its presence in active pharmaceutical ingredients (APIs) and drug products is strictly regulated, necessitating highly accurate and precise analytical methods for its quantification.

The foundation of any reliable analytical method is the quality of the reference standard used for calibration and control. This guide provides an in-depth comparison of commercially available this compound analytical standards, supported by experimental data and a detailed analytical workflow. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and utilizing these critical reagents.

The Critical Role of High-Quality Analytical Standards

Regulatory bodies such as the FDA and EMA have established stringent guidelines for the control of GTIs, often referencing the Threshold of Toxicological Concern (TTC).[2][3][4] The TTC for a genotoxic impurity is typically set at 1.5 µ g/day for lifetime exposure.[2][4] This incredibly low limit demands analytical methods with high sensitivity and, most importantly, a high degree of accuracy and precision. The uncertainty associated with the analytical standard directly contributes to the overall uncertainty of the final reported value. Therefore, the use of well-characterized, high-purity analytical standards is not just a matter of best practice but a regulatory necessity.

Comparative Analysis of Commercially Available this compound Standards

Several reputable suppliers offer this compound analytical standards. The key differentiators among these products lie in their purity, certification, and the format in which they are supplied.

SupplierProduct NamePurityCertificationFormat
AccuStandard This compound5.0 mg/mL in MeOHCertified Reference Material (ISO 17034)Solution
Thermo Fisher Scientific This compound, 98+%≥98.0% (GC)Certificate of AnalysisNeat Liquid
LGC Standards 1,3-Dichloropropan-2-olNot specifiedISO 17034Neat Liquid
Sigma-Aldrich (TraceCERT®) This compound2000 µg/mL in MethanolCertified Reference Material (ISO 17034 & ISO/IEC 17025)Solution
Cambridge Isotope Laboratories This compound (D₅, 98%)98%Certificate of AnalysisNeat Liquid (Isotopically Labeled)

Key Considerations:

  • Purity: Most suppliers guarantee a purity of 98% or higher, which is suitable for most applications. The purity is typically determined by Gas Chromatography (GC).

  • Certification: For applications requiring the highest level of accuracy and traceability, a Certified Reference Material (CRM) produced under ISO 17034 is recommended.[5][6] CRMs come with a comprehensive certificate of analysis that includes a statement of uncertainty.

  • Format: Standards are available as neat liquids or in solution. Solutions are convenient as they eliminate the need for the user to handle the neat, toxic material and perform the initial dilution. However, neat standards offer more flexibility in solvent choice and concentration preparation.

  • Isotopically Labeled Standards: The use of a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended for methods that employ mass spectrometry.[7][8] This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the analysis.[9][10]

Experimental Workflow for the Quantification of this compound by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the trace-level quantification of volatile and semi-volatile compounds like 1,3-DCP.[9][10][11] Its high sensitivity and selectivity make it ideal for analyzing complex sample matrices.

Analytical_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard_Prep Preparation of Calibration Standards (e.g., 0.1 - 10 µg/mL) ISTD_Spike Spiking with Internal Standard (1,3-DCP-d5) Standard_Prep->ISTD_Spike Addition GC_MS GC-MS System (e.g., with Triple Quadrupole MS) ISTD_Spike->GC_MS Injection Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->ISTD_Spike Addition QC_Prep Preparation of Quality Control Samples QC_Prep->ISTD_Spike Addition Data_Acq Data Acquisition (Selected Ion Monitoring or MRM) GC_MS->Data_Acq Method_Params Optimized Method Parameters (Inlet, Column, Oven Program, MS/MS Transitions) Method_Params->GC_MS Integration Peak Integration & Calibration Curve Generation Data_Acq->Integration Quantification Quantification of 1,3-DCP in Samples Integration->Quantification Report Final Report (Concentration, Accuracy, Precision) Quantification->Report

Caption: A typical experimental workflow for the quantification of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Standards:

    • Accurately weigh the neat 1,3-DCP standard or use a certified solution to prepare a stock solution in a suitable solvent (e.g., methanol, ethyl acetate).

    • Prepare a stock solution of the internal standard (1,3-DCP-d5).

    • Perform serial dilutions of the 1,3-DCP stock solution to prepare a series of calibration standards covering the desired concentration range. The range should bracket the expected concentration of 1,3-DCP in the samples.

  • Sample Preparation:

    • The sample preparation method will depend on the matrix. For drug substances, this may involve dissolution in a suitable solvent. For drug products, an extraction step may be necessary.

    • Spike a known amount of the internal standard solution into all calibration standards, quality control (QC) samples, and test samples.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph equipped with a mass spectrometric detector (e.g., a triple quadrupole mass spectrometer for higher selectivity and sensitivity) is recommended.

    • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a common choice.

    • Injection: Use a splitless injection mode for trace-level analysis.

    • Oven Temperature Program: Optimize the temperature program to achieve good separation of 1,3-DCP from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,3-DCP and its deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of 1,3-DCP to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor is typically used.

    • Quantify the amount of 1,3-DCP in the samples by using the response ratio from the sample and the regression equation from the calibration curve.

Performance Data: Accuracy and Precision

The accuracy and precision of the analytical method are critical performance characteristics. The following table summarizes typical validation data for a GC-MS method for the analysis of 1,3-DCP, based on published studies.[9][10][11]

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15% at LOQ, < 10% at higher concentrations

A study on the determination of 1,3-DCP in water reported a repeatability coefficient of variation of 5.4% and an average recovery of 105 ± 3%.[9] Such data demonstrates that with a well-validated method and a high-quality analytical standard, excellent accuracy and precision can be achieved.

Decision Framework for Standard Selection

Standard_Selection Start Start: Need to Quantify 1,3-DCP Application What is the application? Start->Application Regulatory Regulatory Submission (e.g., IND, NDA) Application->Regulatory Yes Research Research / Process Development Application->Research No CRM Use a Certified Reference Material (CRM) from an accredited supplier (ISO 17034) Regulatory->CRM HighPurity Use a high-purity standard (>98%) with a Certificate of Analysis Research->HighPurity ISTD Is Mass Spectrometry being used? CRM->ISTD HighPurity->ISTD UseISTD Strongly recommend using a stable isotope-labeled internal standard (e.g., 1,3-DCP-d5) ISTD->UseISTD Yes End Proceed with Method Development and Validation ISTD->End No UseISTD->End

Caption: A decision-making diagram for selecting the appropriate 1,3-DCP standard.

Conclusion and Recommendations

The accurate and precise quantification of this compound is a critical aspect of ensuring the safety of pharmaceutical products. The quality of the analytical standard is the cornerstone of a reliable analytical method.

  • For regulatory submissions and quality control applications, the use of a Certified Reference Material (CRM) for this compound is strongly recommended. The associated certificate of analysis with a stated uncertainty provides the necessary traceability and confidence in the results.

  • For research and process development, a high-purity standard (≥98%) with a detailed Certificate of Analysis is generally sufficient.

  • Whenever using a mass spectrometric detector, the use of a stable isotope-labeled internal standard (1,3-DCP-d5) is the best practice to ensure the highest level of accuracy and precision.

By carefully selecting the appropriate analytical standard and implementing a robust, well-validated analytical method, researchers can confidently and reliably quantify this compound, ensuring compliance with regulatory requirements and contributing to the development of safe and effective medicines.

References

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - this compound, 98+%.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371. [Link]
  • Patel, K. N., & Patel, J. K. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar, 4(2), 1-14. [Link]
  • Chemical Sources International, Inc. (n.d.). This compound suppliers USA.
  • S. S. S. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: A Journal of Pharmaceutical Science, 10(2), 1-8.
  • U.S. Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Schuhmacher, R., Nurmi-Legat, J., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-371.
  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities.
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Semantic Scholar.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC.
  • Kim, H. J., Lee, J. H., & Kim, D. G. (2014). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society of Food Science and Nutrition, 43(10), 1601-1607.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dichloro-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Australian Government Department of Health.
  • European Chemicals Agency. (n.d.). This compound.
  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol.
  • Office of Environmental Health Hazard Assessment. (2009). This compound. California Environmental Protection Agency.

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Genotoxic Impurity 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the control of genotoxic impurities (GTIs) is of paramount importance. These impurities, even at trace levels, have the potential to damage DNA and pose a carcinogenic risk to patients.[1] Regulatory bodies worldwide, guided by frameworks such as the ICH M7(R1) guideline, mandate stringent control strategies for GTIs.[2] A frequently encountered GTI is 1,3-Dichloro-2-propanol (1,3-DCP), a small, polar molecule that can be challenging to analyze at the required low levels.[3]

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of 1,3-DCP: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, grounded in authoritative references and experimental data, to aid in the critical decision of method selection for the control of this critical impurity.

The Analytical Challenge: this compound

This compound is a known process impurity and degradation product that lacks a significant chromophore, making its direct detection by HPLC with UV-Vis detectors challenging at the low levels required for GTI analysis.[4] This inherent property often necessitates derivatization to introduce a UV-absorbing or fluorescent tag, adding a layer of complexity to the analytical workflow. Conversely, its volatility makes it a suitable candidate for GC-MS analysis, which is a widely used and highly sensitive technique for volatile and semi-volatile organic compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is a robust and highly sensitive technique for the determination of 1,3-DCP. Its high resolving power and the specificity of mass spectrometric detection make it a preferred method for trace-level analysis.

GC-MS Experimental Protocol

This protocol is a synthesis of established methods for the analysis of 1,3-DCP.[6][7]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 10 mL of the sample solution (e.g., a dissolved drug substance in an appropriate solvent), add a suitable internal standard (e.g., 1,3-DCP-d5).

  • Perform a liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 1 minute.

  • Allow the phases to separate and carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for 1,3-DCP (e.g., m/z 79, 81) and the internal standard.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative with Derivatization

HPLC Experimental Protocol with Pre-column Derivatization

This protocol is based on the derivatization of 1,3-DCP with 9,N-carbazole acetic acid to form a fluorescent ester.[4]

1. Derivatization Procedure

  • To a dried extract of the sample containing 1,3-DCP, add a solution of 9,N-carbazole acetic acid in acetonitrile.

  • Add a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 0-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths:

    • Excitation: 330 nm

    • Emission: 360 nm

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose.[8][9] The following table summarizes typical validation parameters for the GC-MS and HPLC methods for 1,3-DCP, based on data from various studies.[6][8][10][11] This side-by-side comparison provides a clear overview of the performance of each technique.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Specificity High (mass spectrometric detection)High (selective derivatization and detection)
Linearity (R²) >0.99>0.99
Range Typically 5-200 ng/mL[2]Typically 0.025-5.0 ng/injection[4]
Accuracy (% Recovery) 91 - 105%[6][10]Not explicitly stated in all studies, but expected to be within 80-120%
Precision (%RSD) < 10%[2][10]< 5% (for peak area measurements)[4]
Limit of Detection (LOD) 0.3 - 3.2 ng/mL[2]Lower ng range (dependent on derivatization agent and detector)
Limit of Quantification (LOQ) 0.1 µg/L (in water)[6][10]0.005 mg/kg (with derivatization)[10]
Robustness Generally robustCan be sensitive to variations in derivatization conditions

Cross-Validation Workflow

The cross-validation of two analytical methods is a critical step to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC-MS methods for 1,3-DCP.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Data Comparison Sample Spiked Drug Substance Sample Split Split Sample Aliquots Sample->Split Derivatization Derivatization Split->Derivatization LLE Liquid-Liquid Extraction Split->LLE HPLC_Analysis HPLC-Fluorescence Analysis Derivatization->HPLC_Analysis HPLC_Results HPLC Results HPLC_Analysis->HPLC_Results Comparison Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Results->Comparison GCMS_Analysis GC-MS Analysis LLE->GCMS_Analysis GCMS_Results GC-MS Results GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Cross-validation workflow for HPLC and GC-MS methods.

Discussion: Choosing the Right Tool for the Job

Both GC-MS and HPLC with derivatization are powerful techniques for the analysis of 1,3-DCP. The choice between them depends on several factors:

  • Sensitivity Requirements: For extremely low detection limits, GC-MS in SIM mode is often the gold standard due to its inherent sensitivity and selectivity.

  • Sample Throughput: The derivatization step in the HPLC method can be time-consuming and may limit sample throughput compared to a direct GC-MS analysis after a simple extraction.

  • Laboratory Instrumentation: The availability of instrumentation is a practical consideration. Laboratories well-equipped with GC-MS systems may favor that approach, while those with a stronger HPLC focus may opt for the derivatization method.

  • Method Robustness: GC-MS methods for volatile compounds are generally considered very robust. The multi-step derivatization process in the HPLC method can introduce more variability if not carefully controlled.

The following diagram provides a decision-making framework for selecting the appropriate analytical method.

MethodSelection Start Start: Need to analyze 1,3-DCP Sensitivity Is ultra-trace sensitivity (<1 ng/mL) required? Start->Sensitivity GCMS_Available Is GC-MS readily available and validated? Sensitivity->GCMS_Available No Use_GCMS Utilize validated GC-MS method Sensitivity->Use_GCMS Yes HPLC_Deriv Develop and validate HPLC method with derivatization GCMS_Available->HPLC_Deriv No GCMS_Available->Use_GCMS Yes End End: Method Selected HPLC_Deriv->End Use_GCMS->End

Decision tree for selecting an analytical method for 1,3-DCP.

Conclusion

The cross-validation of analytical methods for genotoxic impurities like this compound is a critical exercise in ensuring the safety and quality of pharmaceutical products. GC-MS stands out as a highly sensitive, specific, and robust method for the direct analysis of this volatile impurity. While HPLC requires a derivatization step to overcome the analyte's lack of a chromophore, it presents a viable and powerful alternative, particularly when leveraging sensitive detection techniques like fluorescence.

Ultimately, the choice of method should be based on a thorough evaluation of the required sensitivity, desired sample throughput, available instrumentation, and the overall robustness of the analytical workflow. By carefully considering these factors and adhering to rigorous validation protocols as outlined in the ICH Q2(R1) guideline, researchers and scientists can confidently select and implement a method that ensures the accurate and reliable quantification of 1,3-DCP, thereby safeguarding patient health.

References

  • Kowalski, W. J., et al. (2005). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Polish Journal of Food and Nutrition Sciences. [Link]
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]
  • Agilent. (2023). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
  • Sefat. (2023).
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. (2012). This compound. [Link]
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-371. [Link]
  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
  • Schuhmacher, R., et al. (2005).
  • Chung, W. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection.
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(3), 313-320. [Link]
  • Kim, W., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.

Sources

A Senior Application Scientist's Guide to the Performance of 1,3-Dichloro-2-propanol (1,3-DCP) Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive 1,3-DCP Detection

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical contaminant of significant concern in the pharmaceutical and food industries. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), its presence, even at trace levels, poses a potential risk to human health.[1][2] Arising as a byproduct in the production of certain chemicals and during the heat processing of foods containing fat and salt, 1,3-DCP is considered a genotoxic impurity.[1][2] Regulatory bodies worldwide have stringent requirements for monitoring and controlling such impurities in active pharmaceutical ingredients (APIs), drug products, and foodstuffs. This necessitates the use of highly sensitive and robust analytical methods capable of detecting and quantifying 1,3-DCP at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[3]

This guide provides a comprehensive comparison of the performance characteristics of the most prevalent analytical techniques for 1,3-DCP detection. As a senior application scientist, my objective is to not only present the data but also to elucidate the causality behind the methodological choices, empowering you to select and implement the most appropriate strategy for your analytical challenges.

Core Analytical Strategies: A Comparative Overview

The primary analytical workhorses for 1,3-DCP determination are Gas Chromatography (GC) and, to a lesser extent, High-Performance Liquid Chromatography (HPLC). The choice between these techniques, and the specific configurations within each, is dictated by the sample matrix, required sensitivity, and laboratory capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most widely employed technique for 1,3-DCP analysis due to its exceptional sensitivity, selectivity, and the structural information provided by mass spectrometry.[1][2][4] The inherent volatility of 1,3-DCP makes it a prime candidate for GC separation. However, its polar nature can lead to poor chromatographic peak shape and interaction with active sites in the GC system. To circumvent these issues, derivatization is often employed to convert 1,3-DCP into a less polar and more volatile compound.

Derivatization is a critical step in many GC-based methods for polar analytes like 1,3-DCP. The primary reasons for this chemical modification are:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the volatility of the analyte is increased, leading to better performance in the GC system.

  • Improved Peak Shape and Resolution: Derivatization reduces the potential for hydrogen bonding between the analyte and the stationary phase or active sites in the inlet and column, resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Certain derivatizing agents can introduce electrophoric groups, which significantly enhance the response of detectors like the Electron Capture Detector (ECD). For MS detection, derivatization can lead to the formation of characteristic high-mass fragments, which are less susceptible to interference from the sample matrix.[3]

Common derivatizing agents for 1,3-DCP include heptafluorobutyric anhydride (HFBA) and silylating agents like hexamethyldisilazane-trimethylsilyl trifluoromethanesulfonate (HMDS-TMSOTf).[5][6] It is important to note that phenylboronic acid (PBA), a common derivatizing agent for the related compound 3-monochloro-1,2-propanediol (3-MCPD), is not suitable for 1,3-DCP as it requires two hydroxyl groups for the reaction to occur.[1][3]

The choice of sample preparation technique is crucial and depends heavily on the sample matrix (e.g., water, food, pharmaceutical ingredients).

  • Liquid-Liquid Extraction (LLE): A conventional and widely used technique where 1,3-DCP is extracted from an aqueous sample into an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).[1][4] LLE is effective but can be labor-intensive and consume significant volumes of organic solvents.

  • Headspace (HS) Analysis: This technique is particularly advantageous for volatile compounds like 1,3-DCP in complex matrices.[3][7] The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This minimizes matrix effects as non-volatile components remain in the sample. HS-GC-MS is rapid and requires minimal sample preparation.[3] However, it may not be as sensitive as methods involving a concentration step and can be susceptible to interference from low-molecular-weight fragments.[3]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. SPME is a powerful pre-concentration technique that can significantly enhance sensitivity.[6][8]

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the performance characteristics of various GC-MS and HPLC methods for the detection of 1,3-DCP, based on published experimental data.

Method Sample Preparation Derivatization Reagent Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Key Advantages Key Limitations Reference
GC-MS Liquid-Liquid Extraction (LLE)Heptafluorobutyric anhydride (HFBA)-5 µg/kg77High selectivity and sensitivity, simultaneous analysis with 3-MCPD.More labor-intensive than headspace methods.[3]
GC-MS Headspace (HS)None (Direct Analysis)3 µg/kg--Rapid, minimal sample preparation, reduced matrix effects.Potential for interference from low-mass fragments, may not be as sensitive as methods with a concentration step.[3]
GC-MS Solid-Phase Microextraction (SPME) with Headspace DerivatizationHexamethyldisilazane-trimethylsilyl trifluoromethanesulfonate (HMDS-TMSOTf)2.8 µg/L4.3 µg/L83-96High sensitivity, solvent-free extraction, simultaneous analysis with 3-MCPD.Requires optimization of SPME fiber and extraction conditions.[5][6]
GC-MS Liquid-Liquid Extraction (LLE)None (Direct Analysis)1.06-3.15 ng/g-91-113Simple and quick for direct analysis.Higher LODs compared to derivatization methods.[1]
GC-MS Liquid-Liquid Extraction (LLE)None (Direct Analysis)-0.1 µg/L105 ± 3Rapid and sensitive for water samples.-[4]
HPLC-FLD Liquid-Liquid Extraction9-(2-Hydroxypropyl)adenine (fluorescent tag)0.02 ng/mL0.06 ng/mL-High sensitivity with fluorescence detection.Requires derivatization for sensitive detection, less common for 1,3-DCP.[9]
HPLC-UV Liquid-Liquid Extraction9,N-carbazole acetic acid (UV tag)0.025 ng/10µL injected0.10 ng/10µL injected-Can be a simpler alternative to GC-MS.Generally less sensitive than GC-MS and HPLC-FLD.[10]

Experimental Protocols and Workflows

To provide a practical understanding of these methodologies, detailed step-by-step protocols and visual workflows are presented below.

GC-MS with Liquid-Liquid Extraction and Derivatization

This protocol is a robust method for achieving low detection limits in various matrices.

Experimental Protocol:

  • Sample Preparation (LLE):

    • To a 10 g sample, add a suitable internal standard (e.g., 1,3-DCP-d5).

    • Extract the sample with 15 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA).

    • Incubate the mixture at a specified temperature and time to ensure complete reaction (e.g., 60°C for 20 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 1,3-DCP.

Workflow Diagram:

GC_MS_LLE_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample + Internal Standard lle Liquid-Liquid Extraction (e.g., MTBE) sample->lle dry Drying (Anhydrous Na2SO4) lle->dry concentrate Concentration (Nitrogen Evaporation) dry->concentrate derivatize Add Derivatizing Agent (e.g., HFBA) concentrate->derivatize incubate Incubation derivatize->incubate gcms GC-MS Analysis (SIM Mode) incubate->gcms

Caption: Workflow for GC-MS analysis of 1,3-DCP with LLE and derivatization.

Headspace GC-MS (HS-GC-MS)

This protocol is ideal for rapid screening of volatile analytes in complex matrices.

Experimental Protocol:

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • Add an internal standard (e.g., 1,3-DCP-d5).

    • Seal the vial hermetically.

  • Incubation and Injection:

    • Place the vial in the headspace autosampler and incubate at a specific temperature for a set time to allow for equilibration of 1,3-DCP between the sample and the headspace.

    • Automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify 1,3-DCP using the mass spectrometer, typically in SIM mode.

Workflow Diagram:

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample + Internal Standard in Headspace Vial seal Seal Vial sample->seal incubate Incubation in Autosampler seal->incubate inject Headspace Injection incubate->inject gcms GC-MS Analysis (SIM Mode) inject->gcms

Caption: Workflow for Headspace GC-MS analysis of 1,3-DCP.

Concluding Remarks for the Practicing Scientist

The selection of an analytical method for 1,3-DCP detection is a critical decision that impacts data quality, laboratory throughput, and regulatory compliance.

  • For the highest sensitivity and selectivity, especially in complex matrices, GC-MS with a pre-concentration step (like LLE or SPME) and derivatization remains the gold standard. The enhanced fragmentation patterns and reduced matrix interference provide a high degree of confidence in the analytical results.

  • For rapid screening and high-throughput applications, Headspace GC-MS is an excellent choice. Its minimal sample preparation requirements make it a time- and cost-effective solution, although with some trade-offs in ultimate sensitivity.

  • HPLC methods, particularly with fluorescence detection after derivatization, offer a viable alternative to GC-MS. While less common, they can provide excellent sensitivity and may be advantageous in laboratories with a stronger expertise in liquid chromatography.

Ultimately, the optimal method will be a balance of performance characteristics, sample type, and available resources. It is imperative that any chosen method is rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. By understanding the principles and performance of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method for the reliable detection of this compound.

References

  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC. [Link]
  • Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366–371. [Link]
  • Kowalski, W. J., et al. (2004). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Polish Journal of Food and Nutrition Sciences, 13(54), 51-56. [Link]
  • Paolini, J., Leandri, C., Desjobert, J. M., Barboni, T., & Costa, J. (2008). Comparison of liquid-liquid extraction with headspace methods for the characterization of volatile fractions of commercial hydrolats from typically Mediterranean species.
  • Lee, J. G., Kim, S. Y., Lee, H. J., Lee, S. J., Kim, M., & Lee, T. F. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological research, 31(4), 369–375. [Link]
  • Kim, J. W., Lee, S. Y., Kim, Y. G., Lee, K. W., & Lee, K. T. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 731-738. [Link]
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(2), 366-71. [Link]
  • Lee, M. R., Chiu, T. C., & Dou, J. (2007). A simultaneous derivatization of 3-monochloropropanediol and 1,3-dichloropropane with hexamethyldisilazane-trimethylsilyl trifluoromethanesulfonate at room temperature for efficient analysis of food sample analysis. Analytica chimica acta, 591(2), 178–184. [Link]
  • Lee, M. R., Chiu, T. C., & Dou, J. (2007). Determination of this compound and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. Analytica Chimica Acta, 591(2), 178-184. [Link]
  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Jordi Labs. (n.d.). CASE STUDY Multiple Headspace Extraction Gas Chromatography Mass Spectroscopy. Jordi Labs. [Link]
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Interpharm/CRC. [Link]
  • de Oliveira, G. A. R., et al. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 45(7), 834-845. [Link]
  • Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Li, Y., et al. (2021). A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol by pre-column fluorescence derivatization with 9-(2-Hydroxypropyl)adenine. Journal of the American Oil Chemists' Society, 98(10), 1089-1097. [Link]
  • da Silva, J. K. R., et al. (2021). Comparison of Hydrodistillation and Headspace Solid-Phase Microextraction to Analyze Volatiles from Brazilian Propolis by GC-MS. Molecules, 26(11), 3326. [Link]
  • Jordi Labs. (n.d.). Multiple Headspace Extraction Gas Chromatography Mass Spectroscopy. Jordi Labs. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,3-Dichloro-2-propanol (1,3-DCP) is of paramount importance. This compound, a known process contaminant in certain foods and a potential impurity in pharmaceutical manufacturing, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), signifying it is "possibly carcinogenic to humans"[1][2]. Consequently, robust and reliable analytical methods are essential for monitoring its presence and ensuring product safety. This guide provides an in-depth comparison of reference standards and analytical methodologies for 1,3-DCP analysis, grounded in scientific principles and supported by experimental data.

The Critical Role of High-Quality Reference Standards

The foundation of any quantitative analysis is the reference standard. Its purity and characterization directly impact the accuracy and reliability of the results. For 1,3-DCP analysis, several types of reference standards are available, each with specific applications.

Neat (Unlabeled) 1,3-DCP Reference Standards: These are highly purified forms of 1,3-DCP used for calibration curves, recovery studies, and as a primary reference material. Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) that includes characterization data from techniques such as:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight[3].

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Thermogravimetric Analysis (TGA): To assess thermal stability[4].

Isotopically Labeled 1,3-DCP Reference Standards (e.g., 1,3-DCP-d₅): The use of stable isotope-labeled internal standards is the gold standard for accurate quantification, particularly in complex matrices. 1,3-DCP-d₅, where five hydrogen atoms are replaced by deuterium, is an ideal internal standard for GC-MS analysis[5][6][7].

  • Causality of Choice: The deuterated standard co-elutes with the native analyte but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly precise and accurate results[8].

A comparison of commercially available reference standards is presented in Table 1.

Reference Standard Type Typical Purity Common Analytical Applications Advantages Limitations
This compound (Neat) ≥97-99%Calibration, Method Development, Spiking StudiesCost-effective for initial studiesDoes not account for matrix effects or extraction losses
This compound-d₅ ≥98% (Isotopic Purity)Internal Standard for GC-MS QuantificationCorrects for matrix effects and procedural losses, leading to higher accuracy and precision[5][6]Higher cost

Analytical Methodologies: A Comparative Overview

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the determination of 1,3-DCP due to its high sensitivity and selectivity[9][10]. Two primary approaches are utilized: direct analysis and analysis following derivatization.

Direct GC-MS Analysis

This method involves the direct injection of a sample extract containing 1,3-DCP into the GC-MS system. While seemingly straightforward, it has limitations.

  • Challenges: The high polarity and volatility of 1,3-DCP can lead to poor chromatographic peak shape and potential losses during sample concentration[8][10]. Furthermore, the low mass of the fragment ions in the mass spectrum can be susceptible to interference from other components in the sample matrix[9].

GC-MS Analysis with Derivatization

To overcome the challenges of direct analysis, derivatization is frequently employed. This chemical modification of the analyte aims to:

  • Increase Volatility and Thermal Stability: Enhancing its suitability for GC analysis.

  • Improve Chromatographic Performance: Resulting in sharper, more symmetrical peaks.

  • Increase Mass of Fragment Ions: Shifting them to a higher mass range, reducing the likelihood of matrix interference and improving selectivity[8].

Several derivatization reagents have been successfully used for the analysis of chloropropanols. A comparison of common derivatization approaches is provided in Table 2.

Derivatization Reagent Principle Advantages Disadvantages
Heptafluorobutyric Anhydride (HFBA) or Heptafluorobutyrylimidazole (HFBI) Reacts with the hydroxyl group of 1,3-DCP to form a less polar, more volatile ester derivative.Produces high-molecular-weight fragments, reducing interference[8][10]. Allows for simultaneous analysis of 1,3-DCP and 3-monochloro-1,2-propanediol (3-MCPD)[8].Can be more labor-intensive[8].
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylation of the hydroxyl group to form a trimethylsilyl ether.Effective for creating volatile derivatives[9].Reagents can be sensitive to moisture.
Phenylboronic Acid (PBA) Forms a cyclic boronate ester with 1,2-diols.Not suitable for 1,3-DCP analysis as it requires a diol structure[8][11]. Commonly used for 3-MCPD analysis[9].N/A for 1,3-DCP.

The choice between direct analysis and derivatization depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. For trace-level quantification in complex matrices, derivatization is generally the preferred approach.

Experimental Workflow: From Sample to Result

A robust analytical workflow is crucial for obtaining reliable data. The following diagram illustrates a typical workflow for the analysis of 1,3-DCP in a food or pharmaceutical sample using GC-MS with an isotopically labeled internal standard and derivatization.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Sample Weighing Spike Spiking with 1,3-DCP-d₅ Internal Standard Sample->Spike Accurate addition is critical Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Dry Drying with Sodium Sulfate Extraction->Dry Concentrate Concentration under Nitrogen Dry->Concentrate Deriv Addition of Derivatization Reagent (e.g., HFBA) Concentrate->Deriv React Incubation (Controlled Temperature and Time) Deriv->React GCMS Injection into GC-MS React->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM/MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting of Results Quantification->Report

Caption: A typical experimental workflow for 1,3-DCP analysis.

Quantitative Performance Data

The validation of an analytical method is essential to ensure its fitness for purpose. Key validation parameters for the analysis of 1,3-DCP are summarized in Table 3, compiled from various studies.

Analytical Method Matrix LOD (Limit of Detection) LOQ (Limit of Quantification) Linearity (R²) Recovery (%) Reference
GC-MS (Direct) Water0.4 ng/mL1.4 ng/mL>0.99~100[12]
GC-MS (Direct) Food1.06 - 3.15 ng/g->0.99-[1][9]
GC-MS (HFBA Derivatization) Food0.2 µg/kg0.6 µg/kg>0.999-[10]
GC-MS (HFBI Derivatization) Food Ingredients-3 ng/g-~80[13]
GC-MS (Isotope Dilution) Water-0.1 µg/L-105 ± 3[5][6]

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, sample matrix, and method parameters.

Experimental Protocols

Protocol 1: Sample Preparation and Liquid-Liquid Extraction

This protocol describes a general procedure for the extraction of 1,3-DCP from a liquid sample.

  • Sample Measurement: Accurately weigh or measure a known amount of the sample (e.g., 10 g) into a suitable container.

  • Internal Standard Spiking: Spike the sample with a known amount of 1,3-DCP-d₅ solution.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 15 mL of ethyl acetate or methyl tert-butyl ether)[1][5].

  • Mixing: Vigorously mix the sample and solvent (e.g., vortex for 2 minutes).

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water[5].

  • Concentration: Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen[9].

Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)

This protocol outlines a typical derivatization procedure.

  • Reagent Addition: To the concentrated sample extract, add a suitable solvent (e.g., 900 µL of isooctane) and the derivatizing agent (e.g., 150 µL of HFBA)[10].

  • Reaction: Tightly cap the vial and incubate at a specific temperature and time (e.g., 70°C for 30 minutes). The optimal conditions should be determined during method development.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization/Washing (Optional): The reaction may be quenched by the addition of a suitable reagent (e.g., a basic solution), followed by a washing step to remove excess derivatizing agent.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Logical Relationships in Method Selection

The selection of an appropriate analytical strategy for 1,3-DCP involves considering several factors. The following diagram illustrates the decision-making process.

G cluster_decision Decision Points cluster_method Method Choice Start Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Direct Direct GC-MS Analysis Matrix->Direct Low Deriv GC-MS with Derivatization Matrix->Deriv High Sensitivity Required Sensitivity? Sensitivity->Direct Moderate Sensitivity->Deriv High Accuracy High Accuracy Required? Isotope Use Isotopically Labeled Internal Standard Accuracy->Isotope Yes Neat Use Neat Internal Standard Accuracy->Neat No

Caption: Decision tree for selecting a 1,3-DCP analytical method.

Conclusion

The reliable analysis of this compound is a critical task in ensuring the safety of food, pharmaceuticals, and other consumer products. The selection of a high-purity, well-characterized reference standard is the first and most crucial step in achieving accurate and precise results. For quantitative analysis, the use of an isotopically labeled internal standard such as 1,3-DCP-d₅ is strongly recommended to mitigate the effects of the sample matrix and procedural variability.

While direct GC-MS analysis can be suitable for simpler matrices and less stringent sensitivity requirements, methods involving derivatization, particularly with reagents like HFBA, offer significant advantages in terms of sensitivity, selectivity, and robustness for trace-level analysis in complex samples. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods for 1,3-DCP that are both scientifically sound and fit for their intended purpose.

References

  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(3), 677-683.
  • Various Authors. (2025).
  • SynThink Research Chemicals. (n.d.). 96-23-1 this compound - Reference Standard. SynThink Research Chemicals.
  • Lee, M. R., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 755-762.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Techniques for 1,3-Diamino-2-propanol Analysis. BenchChem.
  • International Agency for Research on Cancer. (2012). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Kim, H. Y., et al. (2020). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Applied Biological Chemistry, 63(1), 1-8.
  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC–MS method for determination of this compound in water. Analytical and Bioanalytical Chemistry, 382(3), 677-683.
  • LGC Standards. (n.d.). This compound. LGC Standards.
  • ChemicalBook. (n.d.). This compound(96-23-1) MS spectrum. ChemicalBook.
  • Lee, M. R., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 755-762.
  • Genualdi, S., & Nyman, P. (2004). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry. Food Additives and Contaminants, 21(1), 35-40.
  • Svejkovska, B., et al. (2021). Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction. Food Additives & Contaminants: Part A, 38(10), 1786-1798.
  • German Federal Institute for Risk Assessment (BfR). (2022). Interlaboratory comparison exercise on the determination of 3-MCPD, 2-MCPD and 1,3-DCP in cold water extracts of paper FCM. BfR-Wissenschaft.
  • De la Calle, B., et al. (2007). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Food Chemistry, 105(3), 1145-1151.
  • European Chemicals Agency (ECHA). (n.d.).
  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanol, 1,3-dichloro-. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 1,3-Dichloropropene cis + trans, analytical standard. Sigma-Aldrich.
  • International Agency for Research on Cancer. (2012). some chemicals present in industrial and consumer products, food and drinking-water.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Cole-Parmer.
  • Cambridge Isotope Laboratories, Inc. (n.d.). This compound (D₅, 98%).
  • Office of Environmental Health Hazard Assessment (OEHHA). (2009). This compound. OEHHA.
  • LGC Standards. (n.d.). 1,3-Dichloropropane. LGC Standards.
  • National Institute of Technology and Evaluation. (n.d.). This compound Chemical Substances Control Law Reference No.
  • Analytice. (2020). Determination of this compound (DCP; CAS: 96-23-1) in air samples. Analytice.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. NICNAS.
  • PubChem. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.

Sources

A Comparative Guide to the Genotoxicity of Chloropropanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the genotoxicity of chloropropanols, a group of chemical contaminants formed in foods during processing.[1][2][3] For researchers, toxicologists, and professionals in drug development, understanding the genotoxic potential and the underlying mechanisms of these compounds is critical for both food safety assessment and for evaluating structurally similar pharmaceutical candidates.

Introduction: The Significance of Chloropropanol Genotoxicity

Chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP), are processing-induced contaminants found in a variety of foods, including refined vegetable oils, soy sauce, and baked goods.[2][3][4] Their presence is a significant public health concern due to their potential carcinogenicity and reproductive toxicity.[1][2] The International Agency for Research on Cancer (IARC) has classified 3-MCPD and 1,3-DCP as "possibly carcinogenic to humans" (Group 2B), underscoring the need for rigorous genotoxicity assessment.[1][5]

This guide will dissect the mechanisms of chloropropanol-induced DNA damage, detail the standard experimental assays for their detection, provide a comparative analysis of their genotoxic profiles, and discuss the current regulatory landscape.

Mechanisms of Genotoxicity: From Metabolic Activation to DNA Damage

The genotoxicity of chloropropanols is not always direct. Many require metabolic activation to form reactive intermediates that can interact with DNA. The primary mechanisms involve the formation of electrophilic epoxides, DNA adducts, and the induction of oxidative stress.

  • 3-MCPD: While some studies suggest 3-MCPD itself has weak genotoxic activity in vitro, its primary genotoxic potential is often attributed to its metabolic conversion to glycidol .[6][7][8] Glycidol is a reactive epoxide classified by IARC as "probably carcinogenic to humans" (Group 2A).[1] This conversion has been demonstrated in bacterial metabolism and is a key consideration in its risk assessment.[7][8] Glycidol can readily form adducts with DNA bases, leading to mutations if not properly repaired.

  • 1,3-DCP: This compound has demonstrated clear genotoxic effects in both in vitro and in vivo systems.[1] Its mechanism is believed to involve biotransformation, potentially mediated by cytochrome P450 enzymes, into more toxic metabolites.[9][10] There is also evidence suggesting that 1,3-DCP can be chemically converted to the highly reactive epoxide, epichlorohydrin , which is a known genotoxic agent.[11] This transformation can occur under physiological conditions and is considered a significant contributor to 1,3-DCP's genotoxicity.[11] Studies have shown that 1,3-DCP can induce DNA fragmentation and single-strand breaks.[9][10]

The following diagram illustrates the proposed metabolic activation pathways leading to DNA damage.

G cluster_3MCPD 3-MCPD Pathway cluster_13DCP 1,3-DCP Pathway 3-MCPD 3-MCPD Metabolism Metabolic Activation 3-MCPD->Metabolism Bacterial / In vitro Glycidol Glycidol (Epoxide) Metabolism->Glycidol DNA Cellular DNA Glycidol->DNA Covalent Binding 1,3-DCP 1,3-DCP Activation Metabolic Activation (Cytochrome P450) 1,3-DCP->Activation Enzymatic Chemical_Conversion Chemical Conversion 1,3-DCP->Chemical_Conversion Non-enzymatic Epichlorohydrin Epichlorohydrin (Epoxide) Activation->Epichlorohydrin Chemical_Conversion->Epichlorohydrin Epichlorohydrin->DNA Covalent Binding Damage DNA Adducts Strand Breaks Mutations DNA->Damage caption Proposed genotoxicity activation pathways.

Caption: Proposed genotoxicity activation pathways.

Standard Assays for Genotoxicity Assessment

A battery of tests is necessary to comprehensively evaluate the genotoxic potential of a compound, as different assays detect different endpoints of genetic damage.[12][13]

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test for mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. 1,3-DCP has shown positive results in the Ames test.[11]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[14][15] After treatment with a test compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[15][16] The alkaline (pH > 13) version of the assay is most common as it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[17]

  • In Vivo Micronucleus Test: This assay detects chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18][19] The test is typically performed in the bone marrow erythrocytes of rodents.[18][19] While 3-MCPD is genotoxic in vitro, in vivo studies like the micronucleus test have yielded negative results, suggesting that the genotoxic activity may not be expressed in the whole organism or that it is effectively detoxified.[20][21][22]

Detailed Experimental Protocol: The Alkaline Comet Assay

The Comet assay is a versatile and sensitive tool for assessing DNA damage.[14][15] The following protocol provides a standardized workflow. The rationale behind key steps is explained to ensure experimental integrity.

Objective: To quantify DNA single-strand breaks, double-strand breaks, and alkali-labile sites in mammalian cells following exposure to a test compound.

Principle: Individual cells are embedded in agarose, lysed to remove membranes and proteins, and the remaining nucleoids are subjected to alkaline electrophoresis. Broken DNA fragments migrate out of the nucleoid, and the resulting "comet" is visualized by fluorescence microscopy and quantified.[16]

Workflow Diagram:

G start Start step1 1. Cell Culture & Treatment Expose cells (e.g., HEK-293) to various concentrations of chloropropanol and controls (positive/negative). start->step1 step2 2. Cell Harvesting & Embedding Harvest cells and suspend in low-melting point agarose at 37°C. step1->step2 step3 3. Slide Preparation Layer the cell-agarose suspension onto a pre-coated microscope slide and solidify. step2->step3 step4 4. Lysis Immerse slides in cold lysis buffer (high salt, detergent, pH 10) to remove cell membranes and proteins, leaving DNA as nucleoids. step3->step4 step5 5. DNA Unwinding (Alkaline Treatment) Incubate slides in alkaline electrophoresis buffer (pH >13) to unwind the DNA and express alkali-labile sites as strand breaks. step4->step5 step6 6. Electrophoresis Apply an electric field. Negatively charged DNA fragments migrate towards the anode. step5->step6 step7 7. Neutralization & Staining Neutralize slides with Tris buffer (pH 7.5) and stain DNA with a fluorescent dye (e.g., SYBR Green). step6->step7 step8 8. Visualization & Scoring Image slides using a fluorescence microscope. Quantify DNA damage (% tail DNA, tail moment) using specialized software. step7->step8 end_node End step8->end_node caption Alkaline Comet Assay Workflow.

Caption: Alkaline Comet Assay Workflow.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Culture appropriate cells (e.g., NRK-52E rat kidney epithelial cells or HEK-293 human embryonic kidney cells) to ~80% confluency.[7]

    • Rationale: Using cell lines relevant to target organs of toxicity (like the kidney for 3-MCPD) provides more pertinent data.[7]

    • Treat cells with various concentrations of the test chloropropanol for a defined period (e.g., 2-4 hours). Include a negative control (vehicle only) and a positive control (e.g., hydrogen peroxide) to validate the assay's performance.

  • Slide Preparation:

    • Coat standard microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.

    • Rationale: This initial layer promotes adhesion of the subsequent cell-containing layer.

    • Harvest and resuspend ~20,000 cells in 100 µL of 0.7% low melting point (LMP) agarose at 37°C. Quickly layer this suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice.

    • Rationale: LMP agarose has a lower gelling temperature, preventing cell damage while ensuring rapid immobilization.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in a cold (4°C) lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour.

    • Rationale: The high salt concentration and detergent disrupt cellular and nuclear membranes, while EDTA chelates divalent cations, inhibiting endogenous DNases. This leaves the DNA as supercoiled loops within a nucleoid structure.[16]

  • Alkaline Unwinding and Electrophoresis:

    • Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Let them sit for 20-40 minutes.[17]

    • Rationale: The high pH denatures the DNA, unwinding the double helix. This step is crucial for revealing single-strand breaks and converting alkali-labile sites into breaks.[17]

    • Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.

    • Rationale: The electric field pulls the broken, negatively charged DNA fragments out of the nucleoid towards the anode. Performing this at a low temperature minimizes additional DNA damage.

  • Neutralization and Staining:

    • Gently remove slides and wash them three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Rationale: This step lowers the pH to prevent further DNA damage and prepares the slide for staining.

    • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide) and cover with a coverslip.

  • Scoring and Data Analysis:

    • Visualize slides using a fluorescence microscope.

    • Capture images and analyze them using specialized software. Score at least 50-100 randomly selected comets per slide.

    • Key Metrics:

      • % Tail DNA: The percentage of total DNA fluorescence in the tail. This is the most recommended metric.

      • Tail Moment: An integrated value of tail length multiplied by the fraction of DNA in the tail.

    • Compare the results from treated groups to the negative control using appropriate statistical tests.

Comparative Analysis of Genotoxicity

The genotoxic profiles of chloropropanols vary significantly depending on the specific compound, the test system (in vitro vs. in vivo), and the metabolic capabilities of the cells used.[1]

CompoundAssayTest SystemConcentration/DoseResultReference(s)
3-MCPD Ames TestS. typhimurium TA1535Not SpecifiedPositive [21]
Comet AssayRat (NRK-52E) & Human (HEK-293) kidney cells10-1000 µg/mLPositive (Dose-dependent increase in DNA damage)[7]
Micronucleus TestRat bone marrow (in vivo)Up to 100 mg/kg bwNegative [20][22]
UDS AssayRat liver (in vivo)Up to 100 mg/kg bwNegative [20][22]
1,3-DCP Ames TestS. typhimuriumNot SpecifiedPositive [11][23]
DNA FragmentationV79 cells, Rat & Human hepatocytes0.18 - 5.6 mMPositive (Dose-dependent DNA breaks)[9]
DNA FragmentationRat liver, kidney, gastric mucosa (in vivo)62.5 - 250 mg/kgPositive [10]
Micronucleus TestRat bone marrow (in vivo)Not SpecifiedNegative [24]
UDS AssayRat liver (in vivo)Not SpecifiedNegative [24]
2-MCPD VariousNot SpecifiedNot SpecifiedGenerally considered non-genotoxic [1]
Glycidol VariousMultiple in vitro & in vivoNot SpecifiedPositive (Known genotoxic carcinogen)[1][25]

Key Insights from the Comparison:

  • 1,3-DCP shows consistent genotoxicity across both in vitro and in vivo DNA damage assays, although it was negative in in vivo micronucleus and UDS tests.[9][10][24] Its activity in metabolically competent cells like hepatocytes highlights the role of metabolic activation.[9]

  • 3-MCPD presents a mixed profile. It is clearly genotoxic in multiple in vitro systems, likely through its metabolite glycidol.[7][21] However, this genotoxicity is not observed in standard in vivo assays like the micronucleus test, leading to the hypothesis that it may be a non-genotoxic carcinogen in rodents, acting through other mechanisms like sustained cytotoxicity or hormonal disturbances.[20][22]

  • 2-MCPD is generally considered non-genotoxic , with limited available data suggesting a much lower toxicological concern compared to its isomers.[1]

Regulatory Context and Risk Assessment

Global regulatory bodies have established guidelines to manage the risks associated with chloropropanols in food.

  • IARC Classification:

    • 3-MCPD & 1,3-DCP: Group 2B ("Possibly carcinogenic to humans").[1]

    • Glycidol: Group 2A ("Probably carcinogenic to humans").[1]

  • Tolerable Daily Intake (TDI): Regulatory agencies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have set health-based guidance values for 3-MCPD.

    • EFSA (2018): Established a TDI of 2 µg/kg of body weight per day for 3-MCPD and its fatty acid esters.[26]

    • JECFA (2017): Revised the provisional maximum tolerable daily intake (PMTDI) to 4 µg/kg of body weight per day.[26]

  • Regulatory Limits: Maximum levels for 3-MCPD in certain foodstuffs, like soy sauce and hydrolyzed vegetable protein, have been set by regulations such as the European Commission Regulation (EC) No 1881/2006.[27]

For genotoxic carcinogens like glycidol, a threshold is not assumed. The Margin of Exposure (MOE) approach is used for risk assessment, with the goal of keeping exposure As Low As Reasonably Achievable (ALARA).[26]

Conclusion and Future Perspectives

The genotoxicity of chloropropanols is a complex issue, with significant differences observed between compounds and test systems. 1,3-DCP is a clear genotoxicant, while 3-MCPD's activity is primarily observed in vitro, posing a challenge for direct extrapolation to human risk. The discrepancy between in vitro and in vivo results for 3-MCPD highlights the importance of comprehensive testing strategies and the need for further research into its metabolic fate and mechanisms of carcinogenicity in whole organisms.

For researchers, a thorough understanding of these comparative profiles is essential for interpreting new data and designing relevant toxicological studies. For drug development professionals, the structure-activity relationships observed with chloropropanols—particularly the formation of reactive epoxides—serve as a crucial reminder of the potential for seemingly simple structures to harbor significant toxicological liabilities that must be screened for early in the development process.

References

  • Mattioli, F., Robbiano, L., Adamo, D., Federa, R., & Brambilla, G. (1994). Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells. Mutation Research/Genetic Toxicology, 325(4), 159-165. [Link]
  • Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of this compound. OEHHA. [Link]
  • Robbiano, L., Mereto, E., Morando, A. M., Pastore, P., & Brambilla, G. (1996). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology, 370(2), 83-90. [Link]
  • McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
  • Hartmann, A., Agurell, E., Beevers, C., Brendler-Schwaab, S., Burlinson, B., Clay, P., ... & Speit, G. (2003). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
  • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Genotoxicity of this compound in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism. Chemico-biological interactions, 86(2), 129-142. [Link]
  • Knopper, L. D. (2005). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. Technical Report Series No. 429. [Link]
  • Choudhary, R., & Devi, P. B. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity.
  • International Agency for Research on Cancer (IARC). (2012). This compound. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101. [Link]
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221. [Link]
  • Özlük, G., & Yemenicioğlu, A. (2024).
  • Lyu, Y., Wu, Y., & Zhao, Y. (2024). Exposure to Chloropropanols and Their Fatty Acid Esters and Glycidyl Fatty Acid Esters in the Sixth Total Diet Study — China, 2016–2019. China CDC Weekly, 6(24), 541-546. [Link]
  • George, E., & Gocke, E. (1990). Micronucleus induction by azobenzene and 1,2-dibromo-3-chloropropane in the rat: evaluation of a triple-dose protocol. Mutation Research/Genetic Toxicology, 234(3-4), 129-134. [Link]
  • European Commission. Chloropropanol / 3-MCPD - Food Safety. [Link]
  • Food Standards Australia New Zealand. (2003). CHLOROPROPANOLS IN FOOD: A report of a review of the Food Standards Code. [Link]
  • Office of Environmental Health Hazard Assessment (OEHHA). (2010). 3-Monochloropropane-1,2-diol - (3-MCPD; α-Chlorohydrin). OEHHA. [Link]
  • ScitoVation. (2023).
  • Food Standards Agency. The Origin and Formation of 3-MCPD in Foods and Food Ingredients. [Link]
  • Ozcagli, E., Alpertunga, B., Fimognari, C., & Tsatsakis, A. M. (2016). Effects of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolites on DNA damage and repair under in vitro conditions. Food and Chemical Toxicology, 90, 48-56. [Link]
  • Ozcagli, E., Alpertunga, B., Fimognari, C., & Tsatsakis, A. M. (2016). Effects of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolites on DNA damage and repair under in vitro conditions.
  • Gao, B., et al. (2021).
  • ResearchGate. (2022).
  • International Agency for Research on Cancer (IARC). (2012). Some chemicals present in industrial and consumer products, food and drinking-water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101. [Link]
  • Robjohns, S., Marshall, R., Fellows, M., & Kowalczyk, G. (2003). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Mutagenesis, 18(5), 401-404. [Link]
  • Zeller, A., & Gurtner, A. (2022). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. International Journal of Molecular Sciences, 23(15), 8758. [Link]
  • Wikipedia. 3-MCPD. [Link]
  • Suman, M., & Kumar, A. (2016). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 8(19), 346-352. [Link]
  • European Commission Scientific Committee on Food. (2001). Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). [Link]
  • Robjohns, S., Marshall, R., Fellows, M., & Kowalczyk, G. (2003). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol.
  • Özlük, G., & Yemenicioğlu, A. (2024).
  • Food Standards Agency.
  • Office of Environmental Health Hazard Assessment (OEHHA). (2008). 3-Monochloropropane-1,2-diol (3-MCPD). OEHHA. [Link]
  • Hartmann, A., et al. (2004). The in vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 19(1), 3-14. [Link]
  • Institute of Food Science & Technology. (2021). 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters. [Link]
  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]
  • Bakhiya, N., Abraham, K., Gürtler, R., Appel, K. E., & Lampen, A. (2011). Fatty acid esters of chloropropanols and related compounds in food: Toxicological aspects.
  • Corvi, R., & Madia, F. (2017). In vitro genotoxicity testing–Can the performance be enhanced?. Food and Chemical Toxicology, 106, 600-608. [Link]
  • Food Standards Agency. (2010). The occurrence of fatty acid esters of chloropropanediols in foods: a review prepared for the UK Food Standards Agency. [Link]
  • Burnett, C. M. (1981). An evaluation of the mutagenic potential of 2-(2',4'-diaminophenoxy)ethanol using the micronucleus test. Mutation Research/Genetic Toxicology, 90(3), 273-277. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-2-propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not just in experimental design, but also in the safe management of chemical reagents. 1,3-Dichloro-2-propanol (CAS No. 96-23-1), a valuable intermediate and solvent, requires such careful handling, particularly when it comes to its disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our aim is to provide you with the in-depth technical knowledge and practical insights necessary to manage this chemical waste with confidence and precision.

Immediate Safety and Hazard Profile

Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is a combustible liquid and is classified as toxic if swallowed and harmful in contact with skin.[1] It is also a suspected carcinogen based on animal studies.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationRequired PPE
Acute Toxicity (Oral, Dermal) Chemical-resistant gloves (e.g., Nitrile, Viton®), Lab coat or chemical-resistant apron, Chemical splash goggles, Face shield (if splashing is a risk)
Carcinogenicity In addition to the above, use of a chemical fume hood is mandatory. For significant quantities or potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]
Combustible Liquid Keep away from heat, sparks, and open flames.[2] Use non-sparking tools.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[2]

Step 1: Waste Characterization and Classification

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[2] this compound waste must be managed as hazardous waste. The specific classification will depend on its use and characteristics.

Is it a "Listed" Waste?

The EPA lists certain wastes from non-specific sources (F-list) and from specific sources (K-list), as well as discarded commercial chemical products (P- and U-lists).[5] this compound is not explicitly on the P or U lists.[2] However, if it has been used as a solvent, it may fall under the F002 category. The F002 list includes spent halogenated solvents such as tetrachloroethylene, methylene chloride, and chlorobenzene, as well as mixtures containing 10% or more of these solvents.[2][3][6][7] If your this compound waste is a result of its use as a solvent, it should be classified as F002.

Is it a "Characteristic" Waste?

If the this compound waste does not meet the F002 listing criteria, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] Given its properties, the primary characteristic of concern is toxicity .

To determine if the waste exhibits the toxicity characteristic, a Toxicity Characteristic Leaching Procedure (TCLP) must be performed by a certified laboratory.[8][9][10] This test simulates the leaching of the waste in a landfill, and if the concentration of specific contaminants in the leachate exceeds regulatory limits, the waste is considered toxic hazardous waste. The waste would then be assigned a "D" waste code.

Operational Plan: Waste Characterization Workflow

Caption: Decision workflow for classifying this compound waste.

Step 2: On-site Collection and Storage

Once characterized, the waste must be collected and stored safely pending disposal.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the determined RCRA waste code (e.g., F002). The label must also include the date accumulation started and the hazard characteristics (e.g., Toxic, Combustible).

  • Segregation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.

Step 3: Disposal Procedures

The disposal of this compound must be carried out by a licensed hazardous waste disposal company. These companies have the specialized equipment and permits to handle and treat such waste in an environmentally sound manner. The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration.

High-Temperature Incineration

This is the preferred method for the complete destruction of this compound. The process involves combustion at very high temperatures, which breaks down the molecule into its constituent atoms.

Table 2: Typical Operating Parameters for Incineration of Chlorinated Hydrocarbons

ParameterRecommended ValueRationale
Combustion Temperature 1100°C (2000°F) or higher[11]Ensures the complete destruction of the chlorinated organic compounds and minimizes the formation of products of incomplete combustion.
Residence Time Minimum of 1-2 seconds[11]Provides sufficient time for the complete thermal decomposition of the waste material.
Post-Combustion Treatment Caustic Scrubber [12][13][14][15][16]The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas, which is corrosive and an air pollutant. A caustic scrubber, typically using a sodium hydroxide solution, neutralizes the HCl gas, converting it to sodium chloride and water.[12][13]
Chemical Dechlorination

While less common for bulk disposal from laboratory settings, chemical dechlorination is another potential treatment technology.[17] These methods involve reacting the chlorinated waste with a chemical reagent to cleave the carbon-chlorine bonds, rendering the compound less toxic. These processes are typically carried out in specialized industrial facilities.

Step 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and it is vital to be prepared with a clear and concise emergency plan.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill is significant, turn off all potential ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Logical Relationship Diagram: Disposal and Emergency Protocol

DisposalEmergencyFlow cluster_Disposal Disposal Protocol cluster_Emergency Emergency Protocol Waste_Gen Waste Generation Waste_Char Waste Characterization (F002 or D-Code) Waste_Gen->Waste_Char Collection Safe Collection & Storage Waste_Char->Collection Licensed_Disposal Arrange for Licensed Disposal Collection->Licensed_Disposal Incineration High-Temperature Incineration with Scrubber Licensed_Disposal->Incineration Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain & Absorb PPE->Contain Cleanup Collect & Decontaminate Contain->Cleanup Dispose_Cleanup Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose_Cleanup

Caption: Overview of disposal and emergency protocols for this compound.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to safety and regulatory adherence is a cornerstone of responsible scientific practice.

References

  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. A method of treatment of halogenous, organic waste material. EP1117463B1.
  • Envitech, Inc. Hydrochloric Acid Scrubber.
  • WM Solutions. F List - Hazardous Wastes From Non-Specific Sources.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes.
  • Environment and Climate Change Canada. Fact sheet: Incineration.
  • U.S. Environmental Protection Agency. Emerging Technologies for the Control of Hazardous Wastes.
  • Wikipedia. Toxicity characteristic leaching procedure.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
  • WetScrubber. Hydrochloric acid scrubber.
  • U.S. Environmental Protection Agency. Air Pollution Control Technology Fact Sheet. EPA-452/F-03-022.
  • Disposal of Chlorinated Hydrocarbons Through Incineration. Water Science and Technology.
  • Chemical Processes of Decontamination in the Treatment of Hazardous Substances. ResearchGate.
  • Malsparo. Toxicity Characteristic Leaching Procedure.
  • Dechlorination strategies for chemical recycling of polyvinyl chloride-containing plastic wastes. ResearchGate.
  • Igniss Energy. Scrubbing and flue gas treatment for incinerators.
  • U.S. Environmental Protection Agency. SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
  • Calcium Carbonate Scrubbing of Hydrogen Chloride in Flue Gases. The City College of New York.
  • Google Patents. Waste incineration plant operation - using limestone injection to suppress hydrogen chloride corrosion. DE3922921A1.
  • OEHHA. Evidence on the Carcinogenicity of this compound.
  • Clean Harbors. Industry Leading Incineration Facilities.
  • Tandem catalysis enables chlorine-containing waste as chlorination reagents. PMC.
  • OxyChem. CHLORINATED ORGANICS HANDBOOK.
  • Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Publications.
  • Thomasnet. Hazardous Waste Incinerators Manufacturers and Suppliers in the USA and Canada.
  • ResearchGate. TCLP- Toxicity Characteristic Leaching Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Veolia North America. Incineration Services.
  • U.S. Environmental Protection Agency. EPA Drinking Water Guidance on Disinfection By-Products.
  • Southwestern University. Hazardous Waste Determination Guide.
  • Safety-Kleen. Incineration | Quality Waste Services.
  • Practice Greenhealth. Hazardous waste characterization.
  • SUWEB. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.

Sources

A Senior Application Scientist's Guide to Handling 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: 1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a versatile solvent and chemical intermediate. However, its utility in research and development is matched by its significant health risks. This guide provides essential, field-tested safety protocols to ensure its handling is managed with the highest degree of caution. This is not merely a procedural checklist but a framework for building a culture of safety and awareness when working with this hazardous compound.

Part 1: Immediate Safety Briefing - The Critical Risks

Before handling this compound, every member of the laboratory must understand its primary hazards. This chemical is not to be treated lightly; it demands respect and adherence to stringent safety protocols.

  • High Acute Toxicity: It is toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[1][2] Animal studies show a low median lethal dose (LD50) when ingested or in contact with skin, underscoring its potency.[1]

  • Carcinogenicity: this compound is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans, based on animal evidence.[2][3][4] The risk phrase "May cause cancer" is officially assigned to this substance.[4][5][6]

  • Dermal Absorption: The chemical is readily absorbed through the skin, making dermal contact a significant route of exposure.[5][7][8][9] This is why glove selection and proper technique are paramount.

  • Organ Damage: It is known to cause damage to organs, specifically the liver and kidneys, through both single and prolonged or repeated exposure.[1][5][7][8]

  • Irritant: It is a severe irritant to the eyes, skin, and respiratory tract.[1][5][6][7][8]

Given these risks, all work with this compound must be preceded by a thorough risk assessment specific to the planned experiment.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety when handling this compound is a combination of robust engineering controls and meticulously selected PPE. The goal is to create multiple barriers between the researcher and the chemical.

Primary Engineering Controls: Your First Line of Defense

Reliance on PPE alone is insufficient. All procedures involving this compound must be performed within a certified and properly functioning chemical fume hood to minimize inhalation exposure. The facility must also be equipped with easily accessible and recently tested safety showers and eyewash stations.[3][5]

Respiratory Protection: Preventing Inhalation

Inhalation of vapors or mists can be fatal.[1][9] The choice of respiratory protection is dictated by the operational context.

  • Standard Operations (in Fume Hood): For routine handling of small quantities inside a certified chemical fume hood, respiratory protection may not be required if the containment is effective. However, a risk assessment may still deem it necessary.

  • Outside of a Fume Hood or with Poor Ventilation: Use a NIOSH/MSHA-approved respirator equipped with an organic vapor cartridge (Type A, brown, is often recommended).[3][5] For higher levels of protection or in situations with potential for significant vapor release, a respirator with ABEK-P2 cartridges should be considered.[4]

  • Spill or Emergency Scenarios: In the event of a large spill or system failure, a Self-Contained Breathing Apparatus (SCBA) is mandatory.[7][9][10][11] Only personnel trained in its use should respond to such events.

Hand and Body Protection: Eliminating Dermal Contact

Given that this compound is harmful upon skin contact, comprehensive body protection is non-negotiable.[5][6]

  • Gloves: Standard lightweight nitrile gloves are often insufficient. Always use gloves rated for protection against chlorinated alcohols.

    • Recommended: Use thicker, chemical-resistant gloves. Consult the manufacturer's chemical resistance data. Butyl rubber or Viton™ gloves are often superior choices for chlorinated compounds.

    • Protocol: Always double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Use proper glove removal technique to avoid contaminating your skin.[4] Dispose of contaminated gloves immediately as hazardous waste.[4]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Apron: For procedures involving larger volumes (>100 mL) or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Wear long pants and fully enclosed, non-porous shoes. Never work with this chemical with any exposed skin on the legs or feet. For significant exposure risks, a full chemical protection suit is necessary.[7][9][10]

Eye and Face Protection: Shielding from Splashes

This compound causes serious eye irritation.[1][6]

  • Goggles: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[3][5] Standard safety glasses do not offer adequate protection.

  • Face Shield: When handling larger quantities or when there is a risk of splashing (e.g., during transfers, heating, or vortexing), a full-face shield must be worn in addition to chemical splash goggles.[7]

PPE Summary Table
Task ScenarioEngineering ControlHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Handling <10 mL in Fume Hood Certified Chemical Fume HoodDouble-gloved (e.g., Nitrile inner, Butyl Rubber outer)Not typically required; subject to risk assessmentChemical Splash GogglesLab Coat
Weighing/Transferring >10 mL Certified Chemical Fume HoodDouble-gloved (e.g., Nitrile inner, Butyl Rubber outer)Air-Purifying Respirator with Organic Vapor CartridgeChemical Splash Goggles & Face ShieldLab Coat & Chemical Apron
Small Spill Cleanup (<50 mL) Ventilated AreaHeavy-duty chemical gloves (Butyl/Viton™)Air-Purifying Respirator with Organic Vapor CartridgeChemical Splash Goggles & Face ShieldLab Coat & Chemical Apron
Large Spill / Emergency Evacuate AreaN/A (for responders)Self-Contained Breathing Apparatus (SCBA)N/A (part of SCBA)Full Chemical Suit

Part 3: Operational Plans and Methodologies

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Plan to handle This compound q_fume_hood Work inside a certified chemical fume hood? start->q_fume_hood q_spill Is this a spill response? start->q_spill eng_control_no STOP WORK Relocate to a fume hood q_fume_hood->eng_control_no No q_quantity Quantity > 10 mL or splashing risk? q_fume_hood->q_quantity Yes ppe_low Standard PPE: - Double Gloves - Lab Coat - Splash Goggles q_quantity->ppe_low No ppe_high Enhanced PPE: - Double Gloves - Lab Coat + Apron - Goggles + Face Shield - Consider Respirator q_quantity->ppe_high Yes spill_small Small Spill PPE: - Heavy-duty gloves - Respirator - Goggles + Face Shield q_spill->spill_small Yes, <50 mL spill_large Large Spill: - Evacuate - Call EHS - SCBA & Full Suit for Responders q_spill->spill_large Yes, >50 mL

Caption: Decision workflow for selecting appropriate PPE.

Experimental Protocol: Preparing a 1M Stock Solution

This protocol outlines the steps for safely preparing a solution, integrating the necessary PPE and handling controls.

  • Preparation and Pre-Checks:

    • Don all required PPE as determined by your risk assessment (e.g., double gloves, lab coat, chemical splash goggles).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow monitor is reading correctly.

    • Place an absorbent, plastic-backed liner on the work surface inside the fume hood.

    • Gather all necessary equipment: beaker, graduated cylinder, magnetic stir bar, stir plate, and solvent container.

  • Weighing and Transfer:

    • Measure the required volume of this compound inside the fume hood using a graduated cylinder or pipette.

    • Slowly add the this compound to the beaker containing the desired volume of solvent and the magnetic stir bar.

    • Keep the container of the neat chemical covered when not in use.

  • Mixing:

    • Place the beaker on the stir plate and begin gentle stirring.

    • If heating is required, use a controlled heating mantle and monitor the process continuously. Avoid open flames.[7]

  • Post-Procedure Cleanup:

    • Once the solution is prepared, cap the container and label it clearly with the chemical name, concentration, date, and hazard pictograms.

    • Decontaminate all non-disposable equipment by rinsing with an appropriate solvent in the fume hood. Collect all rinsate as hazardous waste.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of the absorbent liner and gloves in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[5][8]

Part 4: Disposal and Emergency Plans

Waste Disposal

All waste streams containing this compound, including neat chemical, solutions, contaminated consumables (pipette tips, gloves, liners), and rinsate, must be disposed of as hazardous waste.[2]

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Collect in a designated, sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour this chemical down the drain.[2][4]

Spill Response
  • Small Spill (<50 mL in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[11][12]

    • Clean the spill area with soap and water.[11][12]

  • Large Spill (>50 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Call your institution's emergency response number (EHS).

    • Do not attempt to clean it up yourself unless you are part of a trained emergency response team with access to an SCBA.

First Aid
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water to drink.[5][7] Seek immediate medical attention.[4][5][6][7]

References

  • Material Safety Data Sheet - this compound, 99%. Source: Cole-Parmer. URL
  • SAFETY DATA SHEET - this compound. Source: Fisher Scientific. URL
  • This compound | C3H6Cl2O | CID 7289.
  • Safety Data Sheet: this compound. Source: Scribd. URL
  • MSDS of this compound. Source: E-ChemBook. URL
  • SAFETY DATA SHEET - this compound. Source: TCI Chemicals. URL
  • This compound - Report | CAMEO Chemicals. Source: NOAA. URL
  • This compound | CAMEO Chemicals. Source: NOAA. URL
  • ICSC 1711 - this compound. Source: Inchem.org (ILO/WHO). URL
  • 1,3-Dichloropropan-2-ol Safety D
  • Right to Know Hazardous Substance Fact Sheet: 1,3-DICHLOROPROPANOL. Source: New Jersey Department of Health. URL
  • ICSC 1711 - this compound. Source: IPCS INCHEM. URL
  • This compound: Human health tier II assessment. Source: Australian Government Department of Health. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.